1-(Phenylsulfonyl)piperidine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(benzenesulfonyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-12(15)10-5-4-8-13(9-10)18(16,17)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVDTLWEIJKWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377855 | |
| Record name | 1-(phenylsulfonyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321970-54-1 | |
| Record name | 1-Phenylsulfonylpiperidine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321970-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(phenylsulfonyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(phenylsulfonyl)piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(Phenylsulfonyl)piperidine-3-carboxylic acid
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and application of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid. The document provides not only procedural details but also the underlying scientific rationale to empower effective application and further innovation.
Introduction: The Strategic Value of a Privileged Scaffold
This compound is a heterocyclic organic compound featuring a piperidine ring N-substituted with a phenylsulfonyl group and a carboxylic acid moiety at the 3-position. Piperidine and its derivatives are among the most significant scaffolds in medicinal chemistry, present in a wide array of pharmaceuticals and natural alkaloids.[1][2] The incorporation of a phenylsulfonyl group modulates the electron density and lipophilicity of the piperidine nitrogen, while the carboxylic acid provides a crucial handle for further chemical modification or interaction with biological targets. This unique combination of functional groups makes it a valuable building block in the synthesis of complex molecules and a compelling candidate for library development in drug discovery programs.[3][4]
Section 1: Physicochemical Properties and Structural Analysis
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and biological screening. The structural features of this compound—a sulfonamide, a saturated heterocycle, and a carboxylic acid—confer a distinct set of characteristics.
Structural Formula: C₁₂H₁₅NO₄S[5]
Key Structural Features:
-
Phenylsulfonyl Group: This bulky, electron-withdrawing group locks the nitrogen's lone pair, preventing it from acting as a base and influencing the conformational preference of the piperidine ring. Its aromatic nature provides a site for potential π-π stacking interactions with biological macromolecules.
-
Piperidine Ring: A saturated six-membered heterocycle that serves as a versatile and conformationally flexible scaffold.[1]
-
Carboxylic Acid: A key functional group that is typically ionized at physiological pH. It can act as a hydrogen bond donor and acceptor and serves as a primary point for derivatization, such as amide bond formation.[6]
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₄S | PubChem[5] |
| Molecular Weight | 269.32 g/mol | Sigma-Aldrich, PubChem[7] |
| IUPAC Name | This compound | PubChem[5] |
| Physical Form | Solid | Sigma-Aldrich |
| Storage | Sealed in dry, room temperature | Sigma-Aldrich |
Section 2: Synthesis and Purification
The synthesis of this compound is typically achieved through the sulfonylation of the piperidine nitrogen of a suitable precursor. The most direct approach involves the reaction of piperidine-3-carboxylic acid (also known as nipecotic acid) with benzenesulfonyl chloride.
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
This protocol describes a standard aqueous N-sulfonylation. The causality behind this choice is its operational simplicity, use of inexpensive reagents, and generally high yields. The biphasic condition allows for the reaction to proceed while the alkaline aqueous phase neutralizes the HCl byproduct, driving the reaction to completion.
Step-by-Step Methodology:
-
Dissolution: Dissolve piperidine-3-carboxylic acid (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents, e.g., 1M NaOH). The use of excess base is critical to deprotonate the carboxylic acid and neutralize the HCl formed during the reaction, preventing protonation of the piperidine nitrogen which would render it unreactive.
-
Cooling: Cool the solution to 0-5 °C in an ice bath. This is a standard precaution for controlling the exothermicity of the reaction between the amine and the highly reactive sulfonyl chloride.
-
Reagent Addition: Add benzenesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution. A slight excess of the sulfonylating agent ensures complete conversion of the starting material. The slow addition maintains temperature control and prevents unwanted side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours. Vigorous stirring is necessary to maximize the interfacial area between the aqueous amine solution and the organic sulfonyl chloride, facilitating the reaction.
-
Acidification (Work-up): After the reaction is complete (monitored by TLC), cool the mixture again in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of ~2. This step protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution, as it is significantly less soluble in its neutral form.
-
Isolation & Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Synthesis Workflow Diagram
Caption: Reaction scheme for the synthesis of the title compound.
Section 3: Spectroscopic Characterization - A Self-Validating System
Trustworthiness in chemical synthesis is achieved through rigorous analytical confirmation. The following data provides a benchmark for validating the successful synthesis and purity of this compound.
Expected Spectroscopic Data:
| Technique | Feature | Expected Observation | Rationale |
| ¹H NMR | Aromatic Protons | Multiplets in the range of δ 7.5-7.9 ppm. | Protons on the phenylsulfonyl group. |
| Piperidine Ring Protons | Complex multiplets between δ 1.5-3.8 ppm. | Diastereotopic protons of the chiral piperidine ring lead to complex splitting. The proton at C3 is expected to be downfield due to the adjacent carboxyl group. | |
| Carboxylic Acid Proton | A broad singlet, typically > δ 10 ppm. | Exchangeable acidic proton; its visibility may depend on the solvent (e.g., observed in DMSO-d₆). | |
| ¹³C NMR | Carbonyl Carbon (C=O) | Signal in the range of δ 170-180 ppm. | Characteristic chemical shift for a carboxylic acid carbon.[8] |
| Aromatic Carbons | Signals between δ 125-140 ppm. | Carbons of the phenylsulfonyl ring. | |
| Piperidine Ring Carbons | Signals in the aliphatic region, typically δ 20-60 ppm. | Carbons of the saturated heterocyclic ring. | |
| FT-IR | O-H Stretch (Carboxylic Acid) | Very broad band from 2500-3300 cm⁻¹. | Characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. |
| C=O Stretch (Carboxylic Acid) | Strong, sharp band around 1700-1725 cm⁻¹. | Carbonyl stretch of the carboxylic acid.[8] | |
| S=O Stretch (Sulfonamide) | Two strong bands, ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric). | Characteristic stretches for the sulfonyl group. | |
| Mass Spec. | Molecular Ion Peak (ESI-) | [M-H]⁻ at m/z ≈ 268.06 | Deprotonation of the carboxylic acid is the most likely ionization event in negative ion mode.[5] |
Section 4: Applications in Medicinal Chemistry and Drug Development
The 1-(phenylsulfonyl)piperidine scaffold is a key structural motif in various biologically active molecules. Its derivatives have been investigated for a range of therapeutic targets.
1. Scaffold for Focused Libraries: The primary utility of this compound is as a versatile intermediate.[3][4] The carboxylic acid is readily coupled with a diverse range of amines using standard peptide coupling reagents (e.g., EDCI, HATU) to generate large libraries of piperidine-3-carboxamides. This approach has been successfully used to develop inhibitors for various enzymes and receptors.[6]
2. Enzyme Inhibition:
-
Cholinesterase Inhibitors: Phenylsulfonyl piperidine derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[9][10]
-
Cathepsin K Inhibitors: Recently, piperidine-3-carboxamide derivatives have been designed as potent inhibitors of Cathepsin K, a key enzyme involved in bone resorption, showing potential for the treatment of osteoporosis.[11]
3. Platelet Aggregation Inhibition: Piperidine-3-carboxamides have been explored as inhibitors of human platelet aggregation, a critical process in thrombosis.[12] The piperidine ring and its substituents play a crucial role in the interaction with platelet sites.[12]
Logical Workflow for Drug Discovery Application
Caption: A typical workflow utilizing the title compound in drug discovery.
Section 5: Safety and Handling
As with all laboratory chemicals, proper safety protocols must be followed.
-
Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.
-
Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves, is required.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.
Conclusion
This compound is more than a mere chemical entity; it is a strategic tool for medicinal chemists. Its robust synthesis, well-defined structural and spectroscopic properties, and proven utility as a scaffold for generating diverse chemical libraries underscore its importance. This guide provides the foundational knowledge and practical insights necessary for its effective use in advancing drug discovery and development projects.
References
- Rehman, A. et al. (2014). Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. PubMed.
- Khalid, H. et al. (2013). Synthesis, spectral analysis and biological evaluation of sulfonamides bearing piperidine nucleus. Asian Journal of Chemistry.
- PubChem. This compound. National Center for Biotechnology Information.
- MySkinRecipes. 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid.
- Haris, H.K. et al. (2012). Synthesis of Bioactive Sulfonamides Bearing Piperidine Nucleus with Talented Activity Against Cholinesterase. ResearchGate.
- Jagtap, S. et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate.
- PubChem. 1-(Phenylsulfonyl)piperidine-4-carboxamide. National Center for Biotechnology Information.
- Frolov, N.A. & Vereshchagin, A.N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
- Zheng, X. et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry.
- Oregon State University. Spectroscopy of Carboxylic Acid Derivatives.
- Zhang, Y. et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. PubChemLite - this compound (C12H15NO4S) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. 1-(Phenylsulfonyl)piperidine-4-carboxamide | C12H16N2O3S | CID 257093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 9. Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PlumX [plu.mx]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Architectural Significance of a Privileged Scaffold
An In-Depth Technical Guide to 1-(Phenylsulfonyl)piperidine-3-carboxylic acid
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of molecular architecture. At the heart of this endeavor lies the concept of the "privileged scaffold"—a core molecular structure that is capable of binding to multiple biological targets, thereby serving as a versatile foundation for drug discovery. This compound represents such a scaffold. It elegantly combines the conformational rigidity of the piperidine ring with the electronic properties of the phenylsulfonyl group and the reactive handle of a carboxylic acid.
This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of this compound. We will delve into its fundamental properties, synthesis, reactivity, and its critical role as a building block in the creation of complex, biologically active molecules. The insights provided herein are designed to explain not just the "what" and "how," but the fundamental "why" behind the experimental choices and applications of this versatile compound. Piperidine derivatives themselves are pivotal synthetic building blocks in drug design, forming the core of numerous pharmaceuticals and alkaloids[1]. This specific derivative leverages that established utility, enhancing it with the sulfonamide moiety, a classic pharmacophore known for its diverse biological activities[1].
Physicochemical and Structural Properties
The identity and behavior of a chemical compound are dictated by its fundamental properties. For this compound, these characteristics provide the first layer of understanding for its handling, reactivity, and analytical identification.
Core Identifiers and Properties
A summary of the key quantitative data for this compound is presented below. These identifiers are crucial for sourcing, regulatory compliance, and computational modeling.
| Property | Value | Source(s) |
| IUPAC Name | 1-(Benzenesulfonyl)piperidine-3-carboxylic acid | [2] |
| CAS Number | Not explicitly available for the 3-isomer; 122891-92-3 for the 4-isomer | [3][4][5] |
| Molecular Formula | C₁₂H₁₅NO₄S | [2][6] |
| Molecular Weight | 269.32 g/mol | [2][6] |
| Physical Form | Solid at room temperature | [3] |
| Canonical SMILES | C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)O | [2] |
| InChI Key | JKVDTLWEIJKWGT-UHFFFAOYSA-N | [2] |
Solubility and Physical State
This compound is a solid under standard conditions[3]. The parent compound, piperidine-3-carboxylic acid, displays moderate solubility in water, a characteristic attributed to the polar carboxylic acid group[7]. Its solubility is significantly better in polar organic solvents like methanol and ethanol[7]. The addition of the bulky, hydrophobic phenylsulfonyl group is expected to decrease aqueous solubility while maintaining or enhancing solubility in organic solvents such as dichloromethane, ethyl acetate, and alcohols. The solubility profile is also pH-dependent; the compound is more soluble in basic aqueous solutions where the carboxylic acid is deprotonated to form a carboxylate salt.
Synthesis: A Directed Approach to the Scaffold
The most direct and common synthesis of this compound involves the N-sulfonylation of piperidine-3-carboxylic acid (also known as nipecotic acid). This reaction is a classic example of nucleophilic substitution at a sulfonyl chloride.
Synthetic Workflow Diagram
The logical flow of the synthesis is depicted below, outlining the transformation from starting materials to the final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Schotten-Baumann Conditions)
This protocol describes a robust method for synthesis using aqueous base, which is effective and easily scalable.
Objective: To synthesize this compound from piperidine-3-carboxylic acid.
Materials:
-
Piperidine-3-carboxylic acid
-
Benzenesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated and dilute)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-3-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq). The excess base is crucial to neutralize the HCl produced during the reaction and to maintain basic conditions that keep the starting material's nitrogen atom nucleophilic.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is a highly exothermic reaction, and cooling is necessary to prevent unwanted side reactions and degradation of the sulfonyl chloride.
-
Addition of Sulfonylating Agent: Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred, cold solution over 15-20 minutes. A white precipitate may form. The slow addition helps control the reaction temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-4 hours to ensure the reaction goes to completion.
-
Workup - Acidification: Cool the reaction mixture again in an ice bath. Slowly and carefully acidify the mixture to pH 1-2 by adding concentrated HCl. This step protonates the carboxylic acid, causing the product to precipitate out of the aqueous solution.
-
Extraction: If the product precipitates as a clean solid, it can be isolated by vacuum filtration. If it appears oily or impure, extract the entire acidified mixture with a suitable organic solvent like ethyl acetate or DCM (3 x volume of the aqueous layer). The product is more soluble in the organic phase in its protonated (acidic) form.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.
Chemical Reactivity and Applications in Drug Discovery
The true value of this compound lies in its utility as a versatile intermediate[4][6]. Its structure contains two key functional points for diversification: the carboxylic acid group and the phenyl ring of the sulfonyl moiety.
Role as a Synthetic Intermediate
The carboxylic acid is the primary reactive handle. It can be readily converted into a variety of other functional groups, including:
-
Amides: By coupling with various amines (using standard coupling agents like HATU or EDC), a library of carboxamide derivatives can be generated. This is a common strategy in drug discovery, as seen in the synthesis of piperidine-3-carboxamide derivatives as potential anti-osteoporosis agents targeting Cathepsin K[8] and as human platelet aggregation inhibitors[9].
-
Esters: Reaction with alcohols under acidic conditions yields esters, which can be used as prodrugs or to modify solubility.
-
Alcohols: Reduction of the carboxylic acid (e.g., with borane or LiAlH₄) provides the corresponding primary alcohol, opening another avenue for chemical modification.
The phenylsulfonyl group, while generally stable, can be substituted with various functional groups at the synthesis stage (by using a substituted benzenesulfonyl chloride) to probe structure-activity relationships (SAR).
Application in Medicinal Chemistry
This scaffold is a key component in the synthesis of molecules targeting a range of biological systems.
-
Protease Inhibitors: The rigid piperidine ring helps to correctly orient functional groups to fit into the active sites of enzymes like proteases[6].
-
GABA Uptake Inhibitors: Derivatives of piperidine-3-carboxylic acid have been synthesized and evaluated as inhibitors of γ-aminobutyric acid (GABA) uptake, which is relevant for treating neurological disorders like epilepsy[10].
-
Cathepsin K Inhibitors: Recent research has demonstrated that piperidine-3-carboxamide derivatives can potently inhibit Cathepsin K, a key enzyme in bone resorption, highlighting their potential in treating osteoporosis[8].
The diagram below illustrates how the core scaffold can be diversified to generate a chemical library for screening against biological targets.
Caption: Diversification of the core scaffold for drug discovery applications.
Analytical Characterization
Confirming the identity and purity of a synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic methods provides a complete picture of the molecular structure.
Objective: To confirm the structure and assess the purity of synthesized this compound.
Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Causality: NMR provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. It is the most powerful tool for unambiguous structure elucidation.
-
Method: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Expected ¹H NMR Signals:
-
A multiplet in the aromatic region (δ 7.5-8.0 ppm) corresponding to the five protons of the phenylsulfonyl group.
-
A series of complex multiplets in the aliphatic region (δ 1.5-4.0 ppm) for the protons on the piperidine ring.
-
A very broad singlet at high chemical shift (δ > 10 ppm) for the acidic proton of the carboxylic acid (this signal may be absent if exchange with water occurs).
-
-
Expected ¹³C NMR Signals:
-
Multiple signals in the aromatic region (δ 120-140 ppm).
-
Multiple signals in the aliphatic region for the piperidine carbons.
-
A signal for the carbonyl carbon at a low field (δ > 170 ppm).
-
-
-
Infrared (IR) Spectroscopy:
-
Causality: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.
-
Method: Analyze a small amount of the solid sample using an ATR-FTIR spectrometer.
-
Expected Key Bands:
-
A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid.
-
A sharp, strong absorption around 1700-1725 cm⁻¹ for the C=O (carbonyl) stretch.
-
Two strong absorptions around 1350 cm⁻¹ and 1160 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group.
-
-
-
Mass Spectrometry (MS):
-
Causality: MS provides the exact mass of the molecule, confirming its molecular formula.
-
Method: Prepare a dilute solution of the sample and analyze using an ESI (Electrospray Ionization) mass spectrometer.
-
Expected Result: In positive ion mode, the spectrum should show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 270.0794. In negative ion mode, a peak for the deprotonated molecule [M-H]⁻ at m/z 268.0649 should be observed[2].
-
Safety and Handling
Proper handling of any chemical is paramount for laboratory safety. The information below is summarized from available Safety Data Sheets (SDS) and should be strictly followed.
-
Hazard Classification: This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2), and may cause respiratory irritation (STOT SE 3)[11][12].
Precautionary Measures
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or under a chemical fume hood[12][14].
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling[11][12][14].
-
Storage: Keep the container tightly closed. Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents[11][12][14].
First Aid
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth[12].
-
If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice[11][12].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention[11][12].
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing[12].
Conclusion
This compound is more than just a chemical compound; it is a testament to the power of scaffold-based design in modern chemistry. Its synthesis is straightforward, its reactivity is versatile, and its applications are significant and expanding. By providing a conformationally constrained piperidine core functionalized with both a reactive carboxylic acid and a modulating phenylsulfonyl group, it offers chemists a reliable and adaptable platform for building molecular complexity. For researchers in drug discovery, this compound represents a valuable starting point for developing novel therapeutics targeting a wide array of diseases, from neurological disorders to osteoporosis. Understanding its properties, synthesis, and safe handling is the first step toward unlocking its full potential.
References
- PubChemLite. (n.d.). This compound (C12H15NO4S).
- Chem-Impex. (n.d.). 1-Benzenesulfonyl-piperidine-4-carboxylic acid.
- MySkinRecipes. (n.d.). 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid.
- Jagtap, S., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]
- PubChem. (n.d.). 1-(Phenylsulfonyl)piperidine-4-carboxamide.
- LookChem. (n.d.). Cas 122891-92-3, 1-BENZENESULFONYL-PIPERIDINE-4-CARBOXYLIC ACID.
- An, C., et al. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. PubMed. [Link]
- Solubility of Things. (n.d.). Piperidine-3-carboxylic acid.
- Paciaroni, N. G., et al. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]
- Gao, T., et al. (2024).
- Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry. [Link]
- Herrera-España, A. D., et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [Link]
- Lu, F., et al. (2010). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. [Link]
- ResearchGate. (2025). Spectroscopic studies of the 1:1 complex of piperidine-4-carboxylic acid (isonipecotic acid) with 2,6-dichloro-4-nitrophenol.
- MDPI. (n.d.). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives.
- MDPI. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core.
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - this compound (C12H15NO4S) [pubchemlite.lcsb.uni.lu]
- 3. 1-(Phenylsulfonyl)piperidine-4-carboxylic acid | 122891-92-3 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. lookchem.com [lookchem.com]
- 6. 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid [myskinrecipes.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. fishersci.ca [fishersci.ca]
- 13. 1-(Phenylsulfonyl)piperidine-4-carboxylic acid | 122891-92-3 [sigmaaldrich.cn]
- 14. aksci.com [aksci.com]
An In-Depth Technical Guide to 1-(Phenylsulfonyl)piperidine-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the apparent scarcity of this specific regioisomer in commercial databases and literature, this document focuses on its fundamental characteristics, a robust, proposed synthetic route based on established chemical principles, and its potential applications derived from the known pharmacology of its structural components.
It is critical to note that a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases as of January 2026. Researchers should take care to distinguish this compound from its isomers, 1-(Phenylsulfonyl)piperidine-2-carboxylic acid and 1-(Phenylsulfonyl)piperidine-4-carboxylic acid (CAS Number: 122891-92-3).[1][2] The parent piperidine core, piperidine-3-carboxylic acid, is also known as nipecotic acid (CAS Number: 498-95-3).
Physicochemical and Structural Characteristics
This compound is a derivative of nipecotic acid, a well-known inhibitor of gamma-aminobutyric acid (GABA) uptake.[3] The introduction of a phenylsulfonyl group to the piperidine nitrogen significantly alters the molecule's physicochemical properties, such as its lipophilicity, acidity, and conformational flexibility. These modifications are crucial in drug design for modulating target engagement, membrane permeability, and metabolic stability.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₄S | - |
| Molecular Weight | 269.32 g/mol | [1] |
| XlogP (Predicted) | 1.1 | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Rotatable Bond Count | 2 | - |
Note: The properties listed are predicted values based on the chemical structure, as extensive experimental data for this specific isomer is not publicly available.
The structural combination of a rigid piperidine ring, a flexible carboxylic acid group, and a bulky, electron-withdrawing phenylsulfonyl moiety suggests that this molecule can adopt specific conformations to interact with biological targets. The sulfonamide linkage is known for its chemical stability and its ability to participate in hydrogen bonding, which is often a key interaction in ligand-receptor binding.
Proposed Synthesis Pathway
The synthesis of this compound can be logically achieved through the N-sulfonylation of a suitable piperidine-3-carboxylic acid precursor. A common and effective method for this transformation is the reaction of a secondary amine with an arylsulfonyl chloride in the presence of a base. To avoid side reactions with the carboxylic acid moiety, it is often advantageous to protect it as an ester prior to the sulfonylation step, followed by deprotection.
The proposed two-step synthesis is outlined below:
Diagram 1: Proposed Synthesis of this compound
Caption: A two-step synthesis pathway for the target compound.
Causality in Experimental Design:
-
Ester Protection: The carboxylic acid of nipecotic acid is protected as an ethyl ester to prevent its deprotonation by the base (triethylamine) and subsequent reaction with benzenesulfonyl chloride, which would lead to undesired byproducts. Ethyl nipecotate is a commercially available and relatively inexpensive starting material.
-
Choice of Base: Triethylamine (TEA) is a common, non-nucleophilic organic base used to scavenge the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the piperidine nitrogen, ensuring it remains nucleophilic enough to attack the sulfonyl chloride.
-
Solvent Selection: Dichloromethane (DCM) is an appropriate solvent as it is relatively inert and dissolves both the reactants and the intermediate product.
-
Hydrolysis Conditions: Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a standard and effective method for the saponification (hydrolysis) of esters. This method is generally mild and minimizes the risk of cleaving the more robust sulfonamide bond.
Detailed Experimental Protocol (Proposed)
This protocol is a model procedure based on standard organic synthesis methodologies for N-sulfonylation of secondary amines and subsequent ester hydrolysis.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Part 1: Synthesis of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl piperidine-3-carboxylate (1.0 eq.). Dissolve in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (1.2 eq.) dropwise.
-
Sulfonylation: To the cooled solution, add a solution of benzenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise over 15-20 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Part 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add an aqueous solution of lithium hydroxide (2.0-3.0 eq.) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. The product may precipitate out of solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization.
Potential Applications in Drug Discovery and Development
While specific biological data for this compound is not widely reported, its structural components suggest several areas of therapeutic potential.
-
GABA Transporter Inhibition: The core structure, nipecotic acid, is a known inhibitor of GABA transporters (GATs).[3] N-acylation or N-sulfonylation with lipophilic groups can enhance blood-brain barrier penetration and modulate potency and selectivity for different GAT subtypes.[4] Therefore, this compound could serve as a scaffold for developing novel anticonvulsants or treatments for other neurological disorders associated with GABAergic dysfunction.[4][5]
-
Enzyme Inhibition: The sulfonamide moiety is a well-established pharmacophore found in a wide range of enzyme inhibitors, including those targeting carbonic anhydrases, proteases, and kinases. The combination of the phenylsulfonyl group with the piperidine carboxylic acid scaffold could lead to inhibitors of various enzyme classes. For instance, N-sulfonyl amino acids have been investigated as aldose reductase inhibitors and fungicides.[6][7]
-
Scaffold for Library Synthesis: The piperidine-3-carboxylic acid framework allows for diverse chemical modifications at both the nitrogen and the carboxylic acid group. This makes it a valuable building block for the synthesis of compound libraries aimed at screening for various biological targets. Recent studies have utilized N-Boc-piperidine-3-carboxylic acid to create novel sulfonyl piperidine carboxamides with antimicrobial activity.[8][9]
Conclusion
This compound represents an intriguing, albeit under-characterized, molecule with significant potential in medicinal chemistry. This guide provides a foundational understanding of its properties and a logical, detailed pathway for its synthesis, addressing the current lack of a designated CAS number and extensive literature. By leveraging the known pharmacology of the nipecotic acid core and the versatile nature of the phenylsulfonyl group, this compound serves as a promising starting point for the design and development of novel therapeutic agents targeting a range of biological pathways. Researchers are encouraged to use the proposed synthetic protocol as a robust starting point for their investigations into this and related molecular scaffolds.
References
- IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE. (n.d.). NIH.
- Dal Pozzo, A., et al. (2004). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Il Farmaco, 59(9), 727-734. [Link]
- Yunger, L. M., et al. (1984). Structure-activity Studies on Benzhydrol-Containing Nipecotic Acid and Guvacine Derivatives as Potent, Orally-Active Inhibitors of GABA Uptake. Journal of Medicinal Chemistry, 27(9), 1145-1152. [Link]
- Geronikaki, A., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 6984. [Link]
- Geronikaki, A., et al. (2022).
- Höfner, G., et al. (2025).
- Khan, I., et al. (2014). Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Medicinal Chemistry Research, 23(11), 4877-4886. [Link]
- DeRuiter, J., et al. (1991). Inhibitory activity and mechanism of inhibition of the N-[[(4-benzoylamino)phenyl]sulfonyl]amino acid aldose reductase inhibitors. Journal of Medicinal Chemistry, 34(9), 2731-2736. [Link]
- Głowacka, I. E., et al. (2012). Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors. International Journal of Peptide Research and Therapeutics, 18(3), 209-217. [Link]
- 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid. (n.d.). MySkinRecipes.
- Jagtap, S., & Kate, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]
- Jagtap, S., & Kate, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- Lamberth, C., et al. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA International Journal for Chemistry, 57(11), 680-684. [Link]
- Ceruso, M., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5431. [Link]
- 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid. (n.d.). PubChem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(Phenylsulfonyl)piperidine-4-carboxylic acid 122891-92-3 [sigmaaldrich.com]
- 3. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study [mdpi.com]
- 6. Inhibitory activity and mechanism of inhibition of the N-[[(4-benzoylamino)phenyl]sulfonyl]amino acid aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to 1-(Phenylsulfonyl)piperidine-3-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are indispensable tools for the design and synthesis of novel therapeutic agents. Among these, the piperidine ring is a highly privileged structure, present in a multitude of clinically approved drugs due to its favorable physicochemical properties, metabolic stability, and ability to orient substituents in precise three-dimensional space.[1] This guide focuses on a specific, highly functionalized derivative: 1-(Phenylsulfonyl)piperidine-3-carboxylic acid .
This molecule incorporates three key functional groups: a saturated piperidine heterocycle, a robust N-phenylsulfonyl group (sulfonamide), and a C-3 carboxylic acid. This strategic combination makes it a versatile building block, or synthon, in pharmaceutical development. The sulfonamide moiety is a well-established pharmacophore known to impart a wide range of biological activities, including antimicrobial and anticancer properties, while also enhancing binding affinity to protein targets.[2][3] The carboxylic acid provides a convenient chemical handle for further modification, such as amide bond formation, allowing for the construction of diverse chemical libraries.
This document serves as a technical resource for researchers, chemists, and drug development professionals. It provides an in-depth overview of the compound's properties, a validated synthesis protocol with mechanistic insights, comprehensive methods for structural characterization, and a summary of its current and potential applications in the pursuit of new medicines.
Physicochemical and Structural Properties
This compound is a solid at room temperature. Its structure is defined by the covalent linkage of a phenylsulfonyl chloride to the nitrogen atom of piperidine-3-carboxylic acid (also known as nipecotic acid). The resulting N-sulfonyl bond is chemically stable, and the molecule's overall properties make it a valuable intermediate in organic synthesis.[4]
Key Properties Summary
The fundamental physicochemical data for the compound are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₄S | [5][6] |
| Molecular Weight | 269.32 g/mol | [4][6] |
| Monoisotopic Mass | 269.07217 Da | [5] |
| IUPAC Name | This compound | |
| Synonyms | 1-(Benzenesulfonyl)piperidine-3-carboxylic acid | [5] |
| CAS Number | 86551-91-7 | |
| Physical Form | Solid | |
| Predicted XlogP | 1.1 | [5] |
Structural Implications for Drug Design
The unique architecture of this compound offers several advantages in a medicinal chemistry context:
-
Defined Stereochemistry: The chiral center at the C-3 position allows for the synthesis of enantiomerically pure derivatives, which is critical for ensuring target specificity and reducing off-target effects.
-
Scaffold Rigidity and Flexibility: The piperidine ring exists in a stable chair conformation, which reduces conformational flexibility compared to an open chain, helping to lock in a desired bioactive conformation.[1]
-
Hydrogen Bonding Capabilities: The sulfonamide and carboxylic acid groups are excellent hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites or receptors.
-
Vector for Derivatization: The carboxylic acid at the 3-position is a prime site for modification. It can be readily converted into amides, esters, or other functional groups to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.[7][8]
Synthesis and Purification
The most direct and common method for preparing this compound is through the N-sulfonylation of piperidine-3-carboxylic acid. To ensure selectivity and high yield, the carboxylic acid is often protected as an ester (e.g., a methyl or ethyl ester) prior to the sulfonylation reaction. The final step involves the hydrolysis of the ester to yield the desired carboxylic acid.
Experimental Protocol: Two-Step Synthesis
This protocol describes the synthesis starting from ethyl piperidine-3-carboxylate.
Step 1: N-Sulfonylation of Ethyl Piperidine-3-carboxylate
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl piperidine-3-carboxylate (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add a tertiary amine base, such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA), to the solution.
-
Causality: The base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.
-
-
Sulfonyl Chloride Addition: Slowly add benzenesulfonyl chloride (1.1 eq.) dropwise to the cooled, stirring solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate.
Step 2: Saponification (Ester Hydrolysis)
-
Dissolution: Dissolve the crude ester from Step 1 in a mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq.) or sodium hydroxide (NaOH) and stir the mixture at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Acidification: Cool the mixture to 0 °C and carefully acidify with 1M HCl until the pH is ~2-3.
-
Causality: Acidification protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution.
-
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification
The crude product is typically purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane to elute the final compound.[9] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain a highly pure solid product.
Synthesis and Purification Workflow
Applications in Medicinal Chemistry and Drug Discovery
The title compound is not typically a final drug product but rather a crucial intermediate for building more complex and biologically active molecules. [4][10]Its derivatives have been investigated for a range of therapeutic targets.
-
Protease Inhibitors: The piperidine scaffold can mimic amino acid residues, making its derivatives suitable for designing inhibitors of enzymes like proteases, which are implicated in viral diseases and cancer. [6]* Antibacterial Agents: N-sulfonylpiperidines have been successfully developed as potent and selective inhibitors of Gram-positive thymidylate kinase (TMK), an essential enzyme for bacterial DNA synthesis, highlighting their potential as a novel class of antibiotics. [11][12]* CNS Disorders: The piperidine motif is a common feature in drugs targeting the central nervous system (CNS). [13]N-sulfonylpiperidine derivatives can be designed to modulate the activity of CNS receptors or enzymes, with potential applications in treating neurological disorders. [4]* Platelet Aggregation Inhibitors: Studies on piperidine-3-carboxamides, which can be synthesized from the title compound, have shown their potential as inhibitors of human platelet aggregation, suggesting applications in cardiovascular disease. [7]* GABA Uptake Inhibitors: The parent piperidine-3-carboxylic acid (nipecotic acid) is a known inhibitor of GABA uptake. This provides a rationale for developing N-substituted derivatives to create novel anticonvulsant or anxiolytic agents. [14]
Conclusion
This compound is a high-value chemical scaffold that combines the structural and functional advantages of a piperidine ring, a sulfonamide moiety, and a carboxylic acid handle. Its straightforward synthesis and the ease with which it can be derivatized make it an exceptionally useful tool for medicinal chemists. The proven success of its derivatives in targeting a wide array of diseases underscores its importance and continued relevance in modern drug discovery programs. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this versatile compound in their pursuit of the next generation of therapeutics.
References
- ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.
- ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors.
- Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-8.
- Xie, S. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Hopemax.
- ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- Martínez-Botella, G., et al. (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 23(1), 169-73.
- ResearchGate. (2012). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK).
- PubChemLite. (n.d.). This compound (C12H15NO4S).
- MySkinRecipes. (n.d.). 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid.
- ResearchGate. (n.d.). 1 H NMR Spectroscopic Data of Compounds 1−3 a.
- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
- Rattanaburi, E., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Current Organocatalysis.
- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?.
- SpectraBase. (n.d.). 1-(4-Fluoro-benzenesulfonyl)-piperidine-3-carboxylic acid amide - Optional[1H NMR] - Spectrum.
- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
- Gontarska, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- Huigens III, R. W., et al. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-b.com [ajchem-b.com]
- 4. chemimpex.com [chemimpex.com]
- 5. PubChemLite - this compound (C12H15NO4S) [pubchemlite.lcsb.uni.lu]
- 6. 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid [myskinrecipes.com]
- 7. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rroij.com [rroij.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Potential Biological Activity of 1-(Phenylsulfonyl)piperidine-3-carboxylic Acid
Abstract: This document provides an in-depth technical analysis of the potential biological activities of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid. While direct, extensive biological characterization of this specific molecule is not prevalent in current public literature, its chemical structure incorporates two well-studied pharmacophores: the piperidine-3-carboxylic acid scaffold and the N-phenylsulfonyl group. This guide synthesizes existing research on these core moieties to infer probable biological targets and provides a framework of experimental protocols for empirical validation. The primary audiences for this guide are researchers, scientists, and professionals in drug development interested in exploring the therapeutic potential of this and related compounds.
Introduction and Current Status
This compound is a heterocyclic compound available commercially primarily as a synthetic intermediate or building block.[1] A comprehensive review of scientific literature reveals a lack of dedicated studies on its specific biological functions. However, its constituent parts provide a strong basis for predicting its pharmacological potential. The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous pharmaceuticals.[2][3][4] This guide will deconstruct the molecule to analyze its potential based on established structure-activity relationships (SAR).
The core structure can be divided into two key components:
-
The Piperidine-3-carboxylic acid core: This moiety is a derivative of nipecotic acid, a known inhibitor of gamma-aminobutyric acid (GABA) uptake.[5][6]
-
The N-Phenylsulfonyl group: This functional group is present in various compounds exhibiting a range of activities, including antimicrobial and anti-inflammatory effects.[7][8][9]
This analysis will proceed by examining the activities associated with each component to build a profile of probable targets and will conclude with detailed methodologies for systematic investigation.
Analysis of the Piperidine-3-carboxylic Acid Scaffold: A GABAergic Modulator?
The piperidine-3-carboxylic acid moiety, also known as nipecotic acid, is a well-established inhibitor of GABA transporter 1 (GAT1), preventing the reuptake of GABA from the synaptic cleft.[6][10] This mechanism enhances GABAergic neurotransmission, which has therapeutic implications for conditions characterized by neuronal hyperexcitability, such as epilepsy.
Derivatives of piperidine-3-carboxylic acid have been extensively explored as potential anticonvulsants and agents for treating neurodegenerative disorders.[5][6] For example, a series of (R)-N-substituted piperidine-3-carboxylic acid derivatives were synthesized and showed potent GAT1 inhibitory activity.[10] One compound from this series demonstrated an inhibitory potency 496-fold higher than (R)-nipecotic acid.[10] This strong precedent suggests that this compound warrants investigation for activity at GABA transporters.
Key Inferred Activities:
-
GABA uptake inhibition (specifically GAT1).
-
Potential anticonvulsant properties.
-
Potential application in neurodegenerative disorders like Alzheimer's disease.[6]
Analysis of the N-Phenylsulfonyl Moiety: Antimicrobial, Anti-inflammatory, and Protease Inhibition Potential
The introduction of an N-sulfonyl group to the piperidine ring significantly alters its electronic and steric properties, opening avenues for different biological activities.
Cathepsin K Inhibition
Recent research has demonstrated that closely related analogs are potent inhibitors of Cathepsin K, a cysteine protease involved in bone resorption. A 2024 study detailed the synthesis of novel piperidine-3-carboxamide derivatives, including (R)-1-(m-tolylsulfonyl)piperidine-3-carboxylic acid, for use as anti-osteoporosis agents.[11] One of the most promising compounds in the series, H-9, exhibited a Cathepsin K inhibitory IC50 value of 0.08 µM.[11] Given the high structural similarity, Cathepsin K represents a primary hypothetical target for this compound.
Antimicrobial Activity
Studies have shown that incorporating a sulfonyl group into a piperidine structure can confer antimicrobial properties. A series of novel sulfonyl piperidine carboxamide derivatives were synthesized and showed moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7][8] Another study involving sulfonyl derivatives of piperidine-4-carboxamide also reported promising antifungal activity.[12] This suggests a potential application in combating microbial infections.
Anti-Inflammatory Activity
The phenylsulfonyl group is a key feature in a class of anti-inflammatory agents that inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1).[9][13] These compounds reduce the production of prostaglandin E2 (PGE2), a key mediator of inflammation. Phenylsulfonyl hydrazide derivatives have been identified as potent mPGES-1 inhibitors with IC50 values in the nanomolar range, acting without affecting cyclooxygenase (COX) enzymes.[9] This suggests that the N-phenylsulfonyl moiety could confer anti-inflammatory properties to the molecule.
Proposed Experimental Workflows for Biological Characterization
Based on the analysis above, a logical, tiered approach to characterizing the biological activity of this compound is proposed. The workflow prioritizes the most likely targets based on the strongest literature precedents.
Workflow 1: Primary Screening for Cathepsin K and Protease Inhibition
This workflow is designed to quickly assess the most probable activity based on the closest structural analogs.
Caption: Proposed workflow for evaluating Cathepsin K inhibitory activity.
Step-by-Step Protocol for Cathepsin K FRET Assay (Workflow 1, Node B):
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 100 mM sodium acetate, pH 5.5, containing 5 mM DTT and 5 mM EDTA.
-
Recombinant Human Cathepsin K: Dilute to a working concentration of 2x (e.g., 1 nM final) in assay buffer.
-
Substrate: Prepare a 2x working solution of the fluorogenic substrate Z-FR-AMC (e.g., 20 µM final) in assay buffer.
-
Test Compound: Prepare a dilution series of this compound in DMSO, then dilute into assay buffer. Ensure the final DMSO concentration is ≤1%.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the 2x Cathepsin K solution to each well.
-
Add 25 µL of the test compound dilution (or vehicle control).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the 2x substrate solution.
-
-
Data Acquisition:
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Record fluorescence intensity every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Normalize the rates to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow 2: Screening for GABA Uptake Inhibition
This workflow investigates the potential for GABAergic activity inherited from the piperidine-3-carboxylic acid core.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Phenylsulfonylpiperidine derivatives in medicinal chemistry
An In-Depth Technical Guide to Phenylsulfonylpiperidine Derivatives in Medicinal Chemistry
Executive Summary
The phenylsulfonylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of therapeutic agents across a spectrum of diseases. Its synthetic tractability and the rich three-dimensional space offered by the piperidine ring allow for fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important chemical class. We will explore its role in the development of anticancer, antiviral, and neuroprotective agents, detailing the underlying mechanisms of action and providing field-proven experimental protocols for researchers and drug development professionals.
The Phenylsulfonylpiperidine Core: A Versatile Scaffold
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of clinically approved drugs.[1] When incorporated into a cyclic system with a phenyl ring and a piperidine linker, it forms the phenylsulfonylpiperidine core. This arrangement offers a unique combination of structural rigidity and conformational flexibility, making it an ideal starting point for designing ligands that can interact with complex biological targets. The piperidine ring can adopt various chair and boat conformations, and its substituents provide vectors for exploring chemical space, while the phenylsulfonyl group often acts as a key hydrogen bond acceptor or occupies hydrophobic pockets within target proteins. This guide will delve into the chemical nuances that make this scaffold a recurring theme in the discovery of novel therapeutics.
Synthetic Strategies and Methodologies
The construction of the phenylsulfonylpiperidine scaffold is typically straightforward, lending itself to library synthesis and rapid lead optimization. The most common approach involves the nucleophilic substitution reaction between a piperidine derivative and a benzenesulfonyl chloride.
Classical Synthesis: Sulfonylation of Piperidines
The cornerstone of phenylsulfonylpiperidine synthesis is the reaction between a substituted or unsubstituted piperidine and a corresponding benzenesulfonyl chloride in the presence of a base.[2][3] This reaction is robust, high-yielding, and tolerant of a wide variety of functional groups on both coupling partners.
Workflow for Classical Synthesis of Phenylsulfonylpiperidine Derivatives
Sources
Discovery of Novel Piperidine-3-Carboxylic Acid Analogs: A Technical Guide for Drug Development Professionals
Abstract
The piperidine-3-carboxylic acid scaffold, a core structural motif in numerous biologically active compounds, represents a privileged starting point for the design of novel therapeutics. This technical guide provides an in-depth exploration of the discovery process for new analogs, from synthetic strategy and pharmacological evaluation to the elucidation of structure-activity relationships (SAR). We delve into the causal reasoning behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a self-validating system, with each protocol and claim supported by authoritative references, ensuring scientific integrity and fostering innovation in medicinal chemistry.
Introduction: The Significance of the Piperidine-3-Carboxylic Acid Scaffold
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. When functionalized with a carboxylic acid at the 3-position, the resulting piperidine-3-carboxylic acid, also known as nipecotic acid, provides a crucial anchor for molecular recognition.
Nipecotic acid itself is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, a critical mechanism in regulating neurotransmission.[2][3] This inherent biological activity has spurred extensive research into its analogs for the treatment of neurological disorders such as epilepsy.[3][4] The therapeutic potential of this scaffold, however, extends far beyond GABA uptake inhibition, with derivatives showing promise as anticancer, anti-osteoporosis, and antimicrobial agents.[5][6][7][8]
This guide will navigate the multifaceted process of discovering novel piperidine-3-carboxylic acid analogs, providing a comprehensive framework for their rational design, synthesis, and biological characterization.
Synthetic Strategies: Building the Molecular Architecture
The synthesis of piperidine-3-carboxylic acid analogs is a cornerstone of the discovery process, with the chosen route dictating the accessible chemical space and the feasibility of generating diverse libraries of compounds. The selection of a synthetic strategy is a critical decision, influenced by factors such as the desired substitution pattern, stereochemical control, and scalability.
Core Synthesis Methodologies
Several robust methods exist for the construction of the piperidine-3-carboxylic acid core and its derivatives. A common and versatile approach involves the hydrogenation of pyridine precursors. This method allows for the introduction of substituents on the pyridine ring prior to reduction, offering a straightforward path to a variety of analogs.
Another powerful strategy is the intramolecular cyclization of acyclic precursors. This approach provides excellent control over stereochemistry, which is often crucial for biological activity. For instance, Dieckmann condensation or related cyclization reactions can be employed to form the piperidine ring with desired substituents in specific orientations.
A more recent development is the use of multi-component reactions (MCRs), which allow for the rapid assembly of complex piperidine structures from simple starting materials in a single step.[1] MCRs are particularly valuable for generating large, diverse libraries of compounds for high-throughput screening.
Protocol: N-Substituted Piperidine-3-Carboxylic Acid Analog Synthesis
This protocol outlines a general procedure for the synthesis of N-substituted piperidine-3-carboxylic acid analogs, a common strategy to enhance properties like blood-brain barrier permeability.[3]
Step 1: Protection of the Carboxylic Acid.
-
Rationale: The carboxylic acid group is reactive and can interfere with subsequent reactions at the nitrogen atom. Protection as an ester (e.g., methyl or ethyl ester) is a common and effective strategy.
-
Procedure: Dissolve piperidine-3-carboxylic acid in an appropriate alcohol (e.g., methanol) and bubble hydrogen chloride gas through the solution, or add a catalytic amount of a strong acid like sulfuric acid, and reflux.
Step 2: N-Alkylation or N-Arylation.
-
Rationale: This step introduces the desired substituent onto the piperidine nitrogen. The choice of alkylating or arylating agent is dictated by the target analog.
-
Procedure: The protected piperidine-3-carboxylic acid ester is reacted with an appropriate alkyl halide, aryl halide, or other electrophile in the presence of a base (e.g., potassium carbonate, triethylamine) in a suitable solvent (e.g., acetonitrile, DMF).
Step 3: Deprotection of the Carboxylic Acid.
-
Rationale: The final step is to remove the protecting group to yield the desired carboxylic acid.
-
Procedure: The N-substituted ester is hydrolyzed using either acidic or basic conditions. For example, treatment with aqueous lithium hydroxide or sodium hydroxide, followed by acidic workup, will yield the final product.
Caption: General workflow for N-substituted analog synthesis.
Pharmacological Evaluation: Unveiling Biological Activity
Once a library of novel piperidine-3-carboxylic acid analogs has been synthesized, the next critical phase is to assess their biological activity. This involves a tiered screening approach, starting with in vitro assays to determine target engagement and potency, followed by more complex cellular and in vivo models to evaluate efficacy and pharmacokinetic properties.
In Vitro Assays: The First Look at Activity
-
Binding Assays: These assays measure the affinity of a compound for its biological target. For analogs targeting GABA transporters (GATs), radioligand binding assays using synaptosomes are a standard method.[9]
-
Functional Assays: These assays measure the effect of a compound on the function of its target. For GABA uptake inhibitors, this would involve measuring the inhibition of [3H]-GABA uptake into synaptosomes or cells expressing the target transporter.[10]
-
Enzyme Inhibition Assays: For analogs designed to target enzymes, such as cathepsin K in osteoporosis, specific enzymatic assays are employed to determine the IC50 value, a measure of potency.[7][8]
Cellular Assays: Activity in a Biological Context
Cell-based assays provide a more physiologically relevant context to evaluate compound activity. For example, the anti-proliferative effects of analogs designed as anticancer agents can be assessed using cancer cell lines, with endpoints such as IC50 values for cell viability.[11] For neuroactive compounds, neuronal cell cultures can be used to study effects on neurotransmitter release, uptake, and receptor signaling.
In Vivo Models: Assessing Efficacy and Safety
Promising candidates from in vitro and cellular assays are advanced to in vivo models to evaluate their efficacy and safety in a whole organism. For anticonvulsant agents, rodent models of seizures, such as those induced by pentylenetetrazol (PTZ) or maximal electroshock (MES), are commonly used.[3] For anti-osteoporosis drugs, ovariectomized (OVX) rodent models are used to assess the effects on bone mineral density.[8]
Structure-Activity Relationship (SAR) Studies: The Path to Optimization
SAR studies are the intellectual core of the drug discovery process, providing the crucial link between a molecule's chemical structure and its biological activity. By systematically modifying the structure of a lead compound and observing the effects on its potency, selectivity, and pharmacokinetic properties, medicinal chemists can rationally design more effective and safer drugs.
Key Structural Modifications and Their Impact
-
Substitution on the Piperidine Ring: The position, size, and electronic properties of substituents on the piperidine ring can have a profound impact on activity. For example, the introduction of a hydroxyl group can alter the binding mode and potency of GABA uptake inhibitors.[12]
-
N-Substitution: As previously mentioned, modifying the nitrogen atom is a common strategy to improve properties like blood-brain barrier penetration. The addition of lipophilic groups can significantly enhance the oral activity of GABA uptake inhibitors.[13]
-
Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with a bioisosteric group, such as a phosphinic acid, can lead to novel inhibitors with different pharmacological profiles.[14]
Case Study: The Development of Tiagabine
The development of the anticonvulsant drug tiagabine serves as an excellent case study in the power of SAR. Starting from the lead compound nipecotic acid, researchers systematically explored the effects of N-substitution with various lipophilic groups. This led to the discovery that a 4,4-diaryl-3-butenyl moiety significantly enhanced potency and oral bioavailability.[9] Further optimization of the aryl groups, including the introduction of methyl and thienyl moieties, ultimately led to the identification of tiagabine as a potent and selective GAT-1 inhibitor.[9][10]
| Compound | N-Substituent | GAT-1 IC50 (nM) | In Vivo Activity |
| Nipecotic Acid | -H | ~1000 | Poor |
| SKF-89976A | Diphenylmethoxyethyl | Potent | Active |
| Tiagabine | 4,4-bis(3-methyl-2-thienyl)-3-butenyl | 67 | Orally Active Anticonvulsant |
Table 1: SAR of N-substituted nipecotic acid analogs.
Caption: The iterative cycle of SAR-driven drug discovery.
Conclusion and Future Directions
The piperidine-3-carboxylic acid scaffold continues to be a rich source of novel therapeutic agents. The principles of rational drug design, guided by a deep understanding of synthetic chemistry, pharmacology, and SAR, are essential for unlocking the full potential of this versatile molecular framework. As our understanding of disease biology grows, so too will the opportunities to develop novel piperidine-3-carboxylic acid analogs with improved efficacy, selectivity, and safety profiles. The integration of computational modeling and artificial intelligence into the drug discovery process promises to further accelerate the identification of promising new drug candidates based on this remarkable scaffold.
References
- Andersen, K. E., et al. (1992). Structure-activity Studies on Benzhydrol-Containing Nipecotic Acid and Guvacine Derivatives as Potent, Orally-Active Inhibitors of GABA Uptake. Journal of Medicinal Chemistry, 35(22), 4238-48. [Link]
- Seth, K., et al. (2018). Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. Medicinal Chemistry Research, 27(4). [Link]
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Molecules, 28(23), 7869. [Link]
- Stereospecific synthesis and structure-activity relationships of unsymmetrical 4,4-diphenylbut-3-enyl derivatives of nipecotic acid as GAT-1 inhibitors. (2011). Bioorganic & Medicinal Chemistry, 19(1), 154-169. [Link]
- Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. (1985). Journal of Medicinal Chemistry, 28(1), 103-107. [Link]
- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry, 37(6). [Link]
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2019). Molecules, 24(18), 3328. [Link]
- Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. (2018). Medicinal Chemistry Research, 27(4), 1039-1056. [Link]
- Piperidinyl-3-phosphinic acids as novel uptake inhibitors of the neurotransmitter gamma-aminobutyric acid (GABA). (1999). Bioorganic & Medicinal Chemistry Letters, 9(6), 811-814. [Link]
- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. (2023). ACS Chemical Neuroscience, 14(15), 2821-2836. [Link]
- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry. [Link]
- Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. (1995). Journal of Medicinal Chemistry, 38(19), 3749-3757. [Link]
- Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. (1979). Canadian Journal of Physiology and Pharmacology, 57(6), 581-585. [Link]
- Structure activity relationship of selective GABA uptake inhibitors. (2025). Medicinal Chemistry Research. [Link]
- The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. (1993). Journal of Medicinal Chemistry, 36(12), 1716-1725. [Link]
- Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). Molecules, 29(16), 3789. [Link]
- Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. (2022). Molecules, 27(21), 7264. [Link]
- Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting C
- Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2020). Molecules, 25(21), 5183. [Link]
- Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). Molecules, 27(20), 6984. [Link]
- Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). Molecules, 27(20), 6984. [Link]
- Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ajchem-a.com [ajchem-a.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Piperidinyl-3-phosphinic acids as novel uptake inhibitors of the neurotransmitter gamma-aminobutyric acid (GABA) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phenylsulfonylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenylsulfonylpiperidines for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Versatility of the Phenylsulfonylpiperidine Core
The phenylsulfonylpiperidine motif is a cornerstone in contemporary medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. This structural framework, characterized by a piperidine ring linked to a phenylsulfonyl group, serves as a versatile scaffold for the design of potent and selective ligands for a range of therapeutic targets. Its prevalence in drug discovery is attributed to the favorable physicochemical properties conferred by its constituent parts: the piperidine ring, a common element in many pharmaceuticals, provides a basic nitrogen atom that can be crucial for receptor interactions and can be readily substituted to modulate pharmacokinetic properties. The phenylsulfonyl group, on the other hand, offers a handle for introducing a variety of substituents to explore the chemical space around a binding pocket and can act as a hydrogen bond acceptor.
This guide, intended for professionals in drug development, will provide a comprehensive overview of the structure-activity relationship (SAR) of phenylsulfonylpiperidines. We will delve into the synthesis of this key scaffold, explore its interactions with various biological targets, and analyze how structural modifications influence its pharmacological profile. Particular emphasis will be placed on its role in the development of antagonists for dopamine D2 receptors and CCR2 chemokine receptors, as well as its potential as a source of novel anti-inflammatory agents.
Synthesis of the Phenylsulfonylpiperidine Scaffold: A General Approach
The synthesis of the phenylsulfonylpiperidine core can be achieved through several routes, with the choice of method often depending on the desired substitution pattern. A common and adaptable strategy involves the reaction of a piperidine derivative with a substituted benzenesulfonyl chloride.
Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)piperidin-4-amine
This protocol describes a representative synthesis of a key intermediate, 1-(phenylsulfonyl)piperidin-4-amine, which can be further modified to generate a library of derivatives.
Materials:
-
tert-butyl piperidin-4-ylcarbamate
-
Benzenesulfonyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step 1: Sulfonylation of tert-butyl piperidin-4-ylcarbamate
-
To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford tert-butyl (1-(phenylsulfonyl)piperidin-4-yl)carbamate.
Step 2: Deprotection of the Boc-protected amine
-
Dissolve the product from Step 1 in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 to neutralize the excess acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield 1-(phenylsulfonyl)piperidin-4-amine.
Structure-Activity Relationship of Phenylsulfonylpiperidines
The biological activity of phenylsulfonylpiperidines can be finely tuned by modifying three key regions of the molecule: the phenyl ring of the sulfonyl group, the piperidine ring, and the substituents on the piperidine nitrogen.
Phenylsulfonylpiperidines as Dopamine D2 Receptor Antagonists
The dopamine D2 receptor is a key target for antipsychotic medications.[1][2] Phenylsulfonylpiperidines have been explored as potent D2 receptor antagonists, and their SAR reveals critical insights for designing selective ligands.[3][4]
Key SAR Insights for D2 Receptor Antagonism:
-
Substituents on the Phenylsulfonyl Ring: The electronic nature and position of substituents on the phenyl ring significantly impact binding affinity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, are often favored.
-
Piperidine Ring Conformation: The stereochemistry of the piperidine ring and its substituents can influence receptor binding.
-
N-Substitution on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen is crucial for modulating potency and selectivity. Bulky aromatic or heteroaromatic groups can enhance affinity.
Quantitative SAR Data for Phenylsulfonylpiperidine Analogs as D2 Antagonists:
| Compound | Phenyl Ring Substitution | N-Piperidine Substituent | D2 Receptor Affinity (Ki, nM) | Reference |
| 1a | H | Benzyl | 150 | Fictional Data for Illustrative Purposes |
| 1b | 4-Cl | Benzyl | 45 | Fictional Data for Illustrative Purposes |
| 1c | 4-CF3 | Benzyl | 20 | Fictional Data for Illustrative Purposes |
| 1d | 4-Cl | 4-Fluorobenzyl | 15 | Fictional Data for Illustrative Purposes |
This table is a representative example and does not contain real experimental data.
Phenylsulfonylpiperidines as CCR2 Antagonists
The C-C chemokine receptor 2 (CCR2) plays a critical role in the migration of monocytes to sites of inflammation, making it an attractive target for treating inflammatory diseases.[5] Phenylsulfonylpiperidine-containing molecules have emerged as potent CCR2 antagonists.[6]
Key SAR Insights for CCR2 Antagonism:
-
Phenylsulfonyl Group: The phenylsulfonyl moiety often serves as a key pharmacophore, with substitutions on the phenyl ring modulating potency.
-
Piperidine Substituents: The substitution pattern on the piperidine ring is crucial for achieving high affinity. Often, a second aromatic or heteroaromatic group is attached to the piperidine, either directly or via a linker.
-
Bioisosteric Replacements: The piperidine ring can sometimes be replaced with other cyclic amines, such as piperazine, to alter physicochemical properties while maintaining activity.[7]
Quantitative SAR Data for Piperidine Sulfonamide Analogs as CCR2 Antagonists:
| Compound | Core Structure | R1 (on Phenylsulfonyl) | R2 (on Piperidine) | CCR2 Binding IC50 (nM) | Reference |
| 2a | 1-(phenylsulfonyl)piperidine | H | 4-(7-azaindole) | 50 | [6] |
| 2b | 1-(phenylsulfonyl)piperidine | 4-F | 4-(7-azaindole) | 15 | [6] |
| 2c | 1-(phenylsulfonyl)piperidine | 4-Cl | 4-(7-azaindole) | 10 | [6] |
| 3a | Dipiperidine | N/A | N/A | 7.1 | [5] |
Phenylsulfonylpiperidines as Anti-inflammatory Agents
The anti-inflammatory properties of phenylsulfonylpiperidines are often linked to their ability to modulate key inflammatory pathways. While some of this activity can be attributed to CCR2 antagonism, other mechanisms may also be at play.
Molecular Modeling and Binding Mode Analysis
Molecular docking studies have been instrumental in elucidating the binding modes of phenylsulfonylpiperidine derivatives within the active sites of their target proteins.[8] These in silico methods help to rationalize the observed SAR and guide the design of new, more potent analogs.
For D2 receptor antagonists, the protonated nitrogen of the piperidine ring typically forms a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain of the receptor.[1] The phenylsulfonyl group and its substituents can then engage in hydrophobic and aromatic interactions within the binding pocket.
In the case of CCR2 antagonists, the binding mode is more diverse, but often involves a combination of hydrophobic interactions and hydrogen bonding with key residues in the receptor.
Pharmacokinetic (ADME) Considerations
The development of a successful drug requires not only high potency but also favorable absorption, distribution, metabolism, and excretion (ADME) properties. The phenylsulfonylpiperidine scaffold offers several avenues for optimizing these pharmacokinetic parameters.
-
Lipophilicity: The overall lipophilicity of the molecule, a key determinant of absorption and distribution, can be modulated by the choice of substituents on both the phenyl and piperidine rings.
-
Metabolic Stability: The introduction of metabolically stable groups, such as fluorine atoms, can enhance the in vivo half-life of the compound.
-
Solubility: The basic nitrogen of the piperidine ring can be used to form salts, which often improves aqueous solubility.
Predicted ADME Properties for a Representative Phenylsulfonylpiperidine:
| Property | Predicted Value | Significance |
| LogP | 2.5 - 4.0 | Moderate lipophilicity, favorable for oral absorption |
| Topological Polar Surface Area (TPSA) | 60 - 90 Ų | Good cell permeability |
| Number of Hydrogen Bond Donors | 1 - 2 | Adherence to Lipinski's Rule of Five |
| Number of Hydrogen Bond Acceptors | 4 - 6 | Adherence to Lipinski's Rule of Five |
| CYP450 Inhibition | Varies with substitution | Potential for drug-drug interactions |
These are generalized predictions and will vary depending on the specific analog.
Conclusion and Future Directions
The phenylsulfonylpiperidine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability and the clear structure-activity relationships that have been established for various biological targets make it an attractive platform for medicinal chemists. Future research in this area will likely focus on the development of highly selective ligands for specific receptor subtypes, as well as the optimization of pharmacokinetic properties to produce drug candidates with improved safety and efficacy profiles. The continued application of computational methods, in conjunction with traditional medicinal chemistry approaches, will undoubtedly accelerate the discovery of the next generation of phenylsulfonylpiperidine-based drugs.
References
- Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.
- Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters.
- Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules.
- Bioisosteric Replacements. Cambridge MedChem Consulting.
- In-silico design novel phenylsulfonyl furoxan and phenstatin derivatives as multi-target anti-cancer inhibitors based on 2D-QSAR, molecular docking, dynamics and ADMET approaches.
- Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists. Journal of Medicinal Chemistry.
- ADME properties profile of the synthesized compounds.
- Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry.
- SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin.
- Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. Medicinal Chemistry Research.
- Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry.
- Structure activity relationship of piperidine derivatives.
- N-phenylpiperidin-4-amine synthesis. ChemicalBook.
- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
- Synthesis and crystallization procedure of piperidin-4-one and its deriv
- A structure-activity analysis of biased agonism at the dopamine D2 receptor. Journal of Medicinal Chemistry.
- Piperidine Synthesis.
- Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach.
- Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone.
- Potent Dopamine D2 Antagonists Block the Reward-Enhancing Effects of Nicotine in Smokers With Schizophrenia. Schizophrenia Bulletin.
- Table 2, IC50 values for selected compounds versus caspase panel. Probe Reports from the NIH Molecular Libraries Program.
- Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Crown Bioscience.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Potent Dopamine D2 Antagonists Block the Reward-Enhancing Effects of Nicotine in Smokers With Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A structure-activity analysis of biased agonism at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives [mdpi.com]
Unlocking the Therapeutic Potential of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid: A Guide to Target Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of biological activities.[1][2][3] The specific molecule, 1-(Phenylsulfonyl)piperidine-3-carboxylic acid, combines this privileged heterocycle with a phenylsulfonyl group, a moiety also prevalent in pharmacologically active compounds. While direct therapeutic targets of this precise molecule are not yet established, its structural components suggest several plausible and compelling avenues for investigation. This guide provides a structured, evidence-based framework for identifying and validating the potential therapeutic targets of this compound, drawing on established knowledge of its structural analogs. We will explore hypothesized targets, detail rigorous experimental protocols for validation, and present a logical workflow for advancing this compound from a chemical entity to a potential therapeutic lead.
Introduction: The Rationale for Investigating this compound
The confluence of a piperidine ring and a phenylsulfonyl group in a single molecule presents a compelling starting point for a drug discovery campaign. Piperidine derivatives are known to modulate a vast range of biological targets, including central nervous system (CNS) receptors, enzymes, and ion channels, leading to applications as analgesics, anti-inflammatory agents, and CNS modulators.[2][3] The carboxylic acid at the 3-position offers a key interaction point, potentially mimicking endogenous ligands or chelating metallic cofactors within enzyme active sites.
The phenylsulfonyl group, on the other hand, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, contributing to target affinity and selectivity.[4] Its presence in known inhibitors of enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1) highlights its utility in targeting specific protein classes.[5]
This guide is built on the principle of chemical analogy—leveraging the known pharmacology of structurally related compounds to generate testable hypotheses for this novel molecule. We will focus on three primary, plausible target classes: GABA Transporters (GATs) , Cathepsin K , and microsomal Prostaglandin E2 Synthase-1 (mPGES-1) .
Hypothesized Therapeutic Targets and Validation Strategies
Based on structural precedent, we can formulate a clear and logical approach to target identification. The overall workflow is designed to move from initial screening to cellular validation and selectivity profiling.
Caption: Overall Target Validation Workflow.
Target Hypothesis 1: GABA Transporters (GATs)
Rationale: Derivatives of (R)-piperidine-3-carboxylic acid (also known as nipecotic acid) are established inhibitors of GABA uptake.[6] These compounds act as antagonists at GABA plasma membrane transport proteins, suggesting that the core scaffold of our molecule is well-suited for this target class. Inhibition of GATs increases the synaptic concentration of GABA, the primary inhibitory neurotransmitter in the brain, a mechanism relevant for treating epilepsy and other neurological disorders.
Experimental Validation Protocol:
A. Primary Screen: Radioligand Binding Assay for GAT-1
-
Objective: To determine if the compound displaces a known radiolabeled ligand from the GAT-1 transporter.
-
Materials:
-
Membrane preparations from cells stably expressing human GAT-1.
-
[³H]-Tiagabine (a high-affinity GAT-1 inhibitor).
-
Test compound: this compound.
-
Scintillation fluid and microplates.
-
-
Methodology:
-
Prepare serial dilutions of the test compound (e.g., from 1 nM to 100 µM).
-
In a 96-well plate, incubate the GAT-1 membrane preparation with a fixed concentration of [³H]-Tiagabine and varying concentrations of the test compound for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value.
-
B. Functional Validation: [³H]-GABA Uptake Assay in GAT-1 Expressing Cells
-
Objective: To confirm that binding inhibition translates to functional blockade of GABA transport into cells.
-
Materials:
-
HEK293 cells stably expressing human GAT-1.
-
[³H]-GABA.
-
Test compound and reference inhibitor (e.g., Tiagabine).
-
-
Methodology:
-
Plate the GAT-1 expressing cells in a 24-well plate and grow to confluency.
-
Pre-incubate the cells with varying concentrations of the test compound or reference inhibitor for 15 minutes.
-
Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]-GABA.
-
Allow uptake to proceed for 10 minutes at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC₅₀ value for the inhibition of GABA uptake.
-
Target Hypothesis 2: Cathepsin K
Rationale: Recent studies have identified novel piperidine-3-carboxamide derivatives as potent inhibitors of Cathepsin K, a cysteine protease highly expressed in osteoclasts.[7] Cathepsin K is a primary mediator of bone resorption, making it a key target for osteoporosis therapies.[7] The carboxylic acid of our test molecule could potentially chelate the active site zinc ion or form critical hydrogen bonds, while the phenylsulfonylpiperidine moiety could occupy hydrophobic pockets.
Experimental Validation Protocol:
A. Primary Screen: Fluorogenic Enzyme Inhibition Assay
-
Objective: To measure the direct inhibitory effect of the compound on recombinant human Cathepsin K activity.
-
Materials:
-
Recombinant human Cathepsin K.
-
Fluorogenic substrate (e.g., Z-FR-AMC).
-
Assay buffer with a reducing agent (e.g., DTT).
-
Test compound.
-
-
Methodology:
-
Activate the Cathepsin K enzyme by pre-incubating with DTT in assay buffer.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the activated enzyme and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission ~360/460 nm).
-
Calculate the rate of reaction and determine the IC₅₀ of the inhibitor.
-
B. Functional Validation: In Vitro Osteoclast Bone Resorption Assay
-
Objective: To assess the compound's ability to inhibit the bone-resorbing activity of osteoclasts.
-
Materials:
-
RAW264.7 cells or primary bone marrow macrophages.
-
RANKL to induce osteoclast differentiation.
-
Bone-mimetic coated plates (e.g., calcium phosphate).
-
Test compound.
-
-
Methodology:
-
Culture precursor cells on bone-mimetic plates in the presence of RANKL for 5-7 days to form mature osteoclasts.
-
Treat the mature osteoclasts with varying concentrations of the test compound for 48 hours.
-
Remove the cells and visualize the resorption pits by staining (e.g., with Von Kossa stain) or using a fluorescent calcium sensor.
-
Quantify the total area of resorption pits using image analysis software.
-
Determine the IC₅₀ for the inhibition of bone resorption.
-
Target Hypothesis 3: Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)
Rationale: Phenylsulfonamide-containing compounds have been successfully developed as inhibitors of mPGES-1, a key enzyme in the inflammatory cascade that produces prostaglandin E2 (PGE₂).[5] Inhibiting mPGES-1 is a promising strategy for treating inflammation and pain with potentially fewer side effects than traditional NSAIDs. The phenylsulfonyl group of our molecule is a key structural alert for potential activity against this target.
Caption: Hypothesized Inhibition of the mPGES-1 Pathway.
Experimental Validation Protocol:
A. Primary Screen: Cell-Free mPGES-1 Enzyme Assay
-
Objective: To determine the direct inhibitory activity of the compound on mPGES-1.
-
Materials:
-
Microsomal fractions from IL-1β-stimulated A549 cells (as a source of mPGES-1).
-
Substrate: Prostaglandin H₂ (PGH₂).
-
Cofactor: Glutathione (GSH).
-
Test compound.
-
-
Methodology:
-
Incubate the microsomal preparation with the test compound and GSH for 10 minutes on ice.
-
Initiate the reaction by adding PGH₂ and incubate for 60 seconds at room temperature.
-
Terminate the reaction with a stop solution containing a reducing agent (e.g., SnCl₂).
-
Quantify the amount of PGE₂ produced using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Calculate the IC₅₀ value for the inhibition of PGE₂ formation.
-
B. Functional Validation: LPS-Stimulated PGE₂ Production in Macrophages
-
Objective: To confirm the compound's ability to inhibit PGE₂ production in a cellular model of inflammation.
-
Materials:
-
RAW264.7 macrophage cell line.
-
Lipopolysaccharide (LPS).
-
Test compound.
-
PGE₂ ELISA kit.
-
-
Methodology:
-
Pre-treat RAW264.7 cells with varying concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce mPGES-1 expression and PGE₂ production.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE₂ in the supernatant using an ELISA kit.
-
Determine the IC₅₀ value for the inhibition of cellular PGE₂ production.
-
Data Presentation and Interpretation
Quantitative data from the primary screens should be compiled for clear comparison.
Table 1: Hypothetical Primary Screening Results
| Target | Assay Type | Endpoint | Hypothetical IC₅₀ (µM) |
| GAT-1 | Radioligand Binding | Inhibition of [³H]-Tiagabine binding | 5.2 |
| Cathepsin K | Fluorogenic Enzyme Assay | Inhibition of Z-FR-AMC cleavage | > 100 |
| mPGES-1 | Cell-Free Enzyme Assay | Inhibition of PGE₂ production | 0.75 |
In this hypothetical example, the compound shows potent activity against mPGES-1 and moderate activity against GAT-1, while being inactive against Cathepsin K. This would justify prioritizing the mPGES-1 and GAT-1 cellular assays for further validation.
Conclusion and Future Directions
This guide outlines a systematic, hypothesis-driven approach to elucidating the therapeutic potential of this compound. By leveraging knowledge of its constituent chemical scaffolds, we have identified GATs, Cathepsin K, and mPGES-1 as high-priority potential targets. The detailed experimental protocols provide a clear roadmap for researchers to validate these hypotheses, moving from initial biochemical screens to more complex cell-based functional assays.
Should a target be validated, the subsequent steps would involve:
-
Selectivity Profiling: Testing against related targets (e.g., GAT-2/3, other Cathepsins, COX-1/2) to ensure a desirable selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve potency and drug-like properties.
-
In Vivo Proof-of-Concept: Evaluating the compound in relevant animal models of disease (e.g., inflammatory arthritis for an mPGES-1 inhibitor or a seizure model for a GAT inhibitor).
The journey from a novel chemical entity to a therapeutic agent is complex, but it begins with a robust and logical strategy for target identification. This compound holds significant promise, and the framework presented here offers the tools to unlock it.
References
- MySkinRecipes. 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid.
- ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubMed. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors.
- University of Arizona. Piperidine-based drug discovery.
- ResearchGate. Reaction mechanism for new phenylsulphonamoyl carboxylic acids.
- PubMed. Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors.
- PubChemLite. This compound (C12H15NO4S).
- ResearchGate. (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
- PubMed. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester.
- ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery.
- PubMed. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors.
- PubMed. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][8][9]benzothiazine as orally-active adhesion molecule inhibitors.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Silico Modeling of 1-(Phenylsulfonyl)piperidine-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid, a molecule of interest in medicinal chemistry due to its structural motifs, which are common in various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the computational methodologies that can be employed to elucidate its potential biological targets, binding modes, and pharmacokinetic properties. We will explore a multi-faceted approach, encompassing ligand-based and structure-based drug design techniques, from initial conformational analysis to advanced molecular dynamics simulations. The protocols and insights presented herein are designed to be self-validating, promoting scientific rigor and reproducibility in early-stage drug discovery.
Introduction: The Rationale for In Silico Investigation
The this compound scaffold integrates several key chemical features that are frequently found in pharmacologically active molecules. The piperidine ring is a prevalent heterocyclic motif in numerous approved drugs, often contributing to favorable pharmacokinetic properties.[1][2] The phenylsulfonyl group can act as a hydrogen bond acceptor and engage in various non-covalent interactions, while the carboxylic acid moiety can participate in crucial electrostatic and hydrogen bonding interactions with biological targets.[3][4][5][6] The combination of these functionalities suggests that this molecule could be a valuable starting point for the design of novel therapeutics.
In silico modeling provides a time- and cost-effective approach to generate initial hypotheses about the potential therapeutic applications of novel chemical entities.[7] By computationally assessing its properties and interactions with putative biological targets, we can prioritize experimental studies and accelerate the drug discovery pipeline. This guide will detail a systematic workflow for the comprehensive in silico characterization of this compound.
Foundational Analysis: Ligand Preparation and Conformational Search
Before embarking on more complex simulations, a thorough understanding of the molecule's intrinsic properties is paramount. This begins with generating a high-quality 3D structure and exploring its conformational landscape.
Ligand Structure Generation and Optimization
The initial 2D structure of this compound can be obtained from chemical databases such as PubChem (CID 2769956).[8] This 2D representation must then be converted into a 3D structure and subjected to energy minimization to obtain a stable, low-energy conformation. This is a critical step as the ligand's conformation will directly influence the outcome of subsequent modeling studies.
Experimental Protocol: Ligand Preparation
-
Obtain 2D Structure: Download the SDF or SMILES string for this compound from a reputable chemical database.
-
Convert to 3D: Utilize a molecular modeling software (e.g., Open Babel, Schrödinger's Maestro, MOE) to generate a 3D structure from the 2D representation.
-
Protonation State: Determine the appropriate protonation state of the carboxylic acid and any other ionizable groups at physiological pH (typically 7.4). This can be done using pKa prediction tools available in most molecular modeling suites.
-
Energy Minimization: Perform energy minimization using a suitable force field, such as MMFF94 or OPLS3e, to relieve any steric strain and obtain a geometrically optimized structure. The minimization should be carried out until a convergence criterion (e.g., RMSD of atomic positions) is met.
Conformational Analysis
Small molecules are not static entities; they exist as an ensemble of different conformations in solution. A comprehensive conformational search is essential to identify the low-energy conformers that are likely to be biologically relevant.
Experimental Protocol: Conformational Search
-
Select a Method: Choose a conformational search algorithm, such as systematic search, random search (e.g., Monte Carlo), or low-mode search.
-
Define Search Parameters: Specify the number of conformers to generate and the energy window within which to keep the conformers relative to the global minimum.
-
Clustering: Cluster the generated conformers based on RMSD to identify unique conformational families.
-
Analysis: Analyze the dihedral angles and intramolecular interactions of the low-energy conformers to understand the molecule's flexibility and preferred shapes.
Target Identification and Prioritization
With a well-characterized ligand, the next step is to identify potential biological targets. This can be approached through both ligand-based and structure-based methods.
Ligand-Based Target Prediction
Ligand-based methods leverage the principle that structurally similar molecules often have similar biological activities.
-
Chemical Similarity Searching: Utilize the 3D structure of this compound as a query to search databases of known bioactive molecules (e.g., ChEMBL, PubChem BioAssay).
-
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity.[9][10][11] By generating a pharmacophore model from the low-energy conformers of our molecule, we can screen it against databases of protein structures or other small molecules to identify potential targets.
Diagram: Pharmacophore Model Generation Workflow
Caption: A streamlined workflow for pharmacophore-based virtual screening.
Structure-Based Target Prediction (Inverse Docking)
Inverse docking, also known as target fishing, involves docking the ligand against a large library of protein structures to predict potential binding partners. This approach is particularly useful when there is limited information about the molecule's bioactivity.
Molecular Docking: Predicting Binding Interactions
Once a set of potential targets has been identified, molecular docking can be employed to predict the binding mode and affinity of this compound within the active site of each target.[12][13][14][15]
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes.
-
-
Binding Site Definition:
-
Identify the binding site based on the location of the co-crystallized ligand (if available) or using binding site prediction algorithms.
-
Define a docking grid or sphere that encompasses the entire binding pocket.
-
-
Ligand Docking:
-
Use a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site.
-
Generate a set of possible binding poses.
-
-
Pose Analysis and Scoring:
-
Analyze the predicted binding poses, paying close attention to key interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts.
-
Use the docking score to rank the poses and estimate the binding affinity. It is crucial to remember that docking scores are approximations and should be interpreted with caution.
-
Table 1: Hypothetical Docking Results for this compound against Selected Targets
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Target A | -8.5 | Arg123, Tyr234, Phe345 | Hydrogen bond, Pi-pi stacking |
| Target B | -7.2 | Asp89, Val156, Leu201 | Salt bridge, Hydrophobic interactions |
| Target C | -6.8 | Ser190, Trp278, Met312 | Hydrogen bond, Hydrophobic interactions |
Molecular Dynamics Simulations: Exploring Dynamic Behavior
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the complex over time.[16][17][18][19][20] MD simulations can be used to assess the stability of the predicted binding pose, calculate binding free energies, and understand the conformational changes that occur upon ligand binding.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Place the docked ligand-protein complex in a simulation box.
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove any bad contacts.
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.
-
Run a series of equilibration steps to allow the system to relax and reach a stable state.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the relevant conformational space.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and protein-ligand interaction energies.
-
Visualize the trajectory to observe the dynamic interactions between the ligand and the protein.
-
Diagram: Molecular Dynamics Simulation Workflow
Caption: A typical workflow for performing molecular dynamics simulations.
ADMET Prediction: Assessing Drug-Likeness
In addition to predicting biological activity, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a potential drug candidate. In silico ADMET models can provide early warnings of potential liabilities.
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 269.32 g/mol | Compliant with Lipinski's Rule of Five |
| LogP | 1.5 | Good balance of hydrophilicity and lipophilicity |
| H-bond Donors | 1 | Compliant with Lipinski's Rule of Five |
| H-bond Acceptors | 4 | Compliant with Lipinski's Rule of Five |
| CYP450 Inhibition | Potential inhibitor of CYP2D6 | Potential for drug-drug interactions |
| hERG Blockade | Low risk | Low risk of cardiotoxicity |
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. By systematically applying a range of computational techniques, from ligand preparation and target identification to molecular docking and dynamics, researchers can gain valuable insights into the potential of this molecule as a starting point for drug discovery. The hypothetical data presented in the tables and the detailed protocols serve as a practical roadmap for initiating such an investigation.
The true power of in silico modeling lies in its synergy with experimental validation. The predictions and hypotheses generated through these computational studies should be used to guide and prioritize wet lab experiments, such as binding assays and cell-based functional assays. This iterative cycle of prediction and validation is the cornerstone of modern, efficient drug discovery.
References
- Chen, X., et al. (2018). CoMFA study of piperidine analogues of cocaine at the dopamine transporter: exploring the binding mode of the 3 alpha-substituent of the piperidine ring using pharmacophore-based flexible alignment. PubMed.
- Daina, A., et al. (2019). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Scientific Reports.
- Gao, H., et al. (2021). Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors. Molecules.
- García-Sosa, A. T., et al. (2018). Molecular Dynamics Simulations of the Interactions between Glial Cell Line-Derived Neurotrophic Factor Family Receptor GFRα1 and Small-Molecule Ligands. ACS Chemical Neuroscience.
- Lee, C.-T., et al. (2018). Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations. Methods in Molecular Biology.
- Liu, S., et al. (2022). In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Letters in Drug Design & Discovery.
- M, Dr. H. (2022). Molecular Dynamics Simulation small molecule. YouTube.
- Moorthy, N. S. H., et al. (2012). In silico Based Structural Analysis of Some Piperidine Analogs as Farnesyltransferase Inhibitors. Medicinal Chemistry.
- Myint, O., et al. (2024). In Silico Screening and Molecular Dynamics Simulations of Small Molecules Targeting Peptidyl tRNA Hydrolase for Drug-Resistant Tuberculosis. ACS Omega.
- Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Biointerface Research in Applied Chemistry.
- PubChem. (n.d.). This compound.
- ResearchGate. (2018). (PDF) Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives.
- Sabe, V. T., et al. (2014). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases.
- Shi, D., et al. (2023). Sulfonic acid: key drug design elements with potent, broad-ranging pharmacological activities. Future Medicinal Chemistry.
- Sholokh, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals.
- Sun, H., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry.
- Wang, S., et al. (2015). 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. Medicinal Chemistry Research.
- Zhang, M., et al. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules.
- ResearchGate. (n.d.). Pharmacophore of the analogues generated by overlapping the 15...
- ResearchGate. (2023). (PDF) Sulfonic Acid: Key Drug Design Elements With potent, broad-ranging Pharmacological Activities.
- ResearchGate. (2022). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.
- ResearchGate. (2024). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- ResearchGate. (2024). Molecular docking, Biological Evaluation of a Co (II) Complex derivative of N⁵, N⁵-di(piperidine-2-carbonyl).
- Future Medicine. (2023). Sulfonic acid: key drug design elements with potent, broad-ranging pharmacological activities.
- MySkinRecipes. (n.d.). 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid.
- PubMed. (2002). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][21][22]benzothiazine as orally-active adhesion molecule inhibitors.
- ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.
- PubMed Central. (2021). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials.
- ACS Publications. (2022). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonic acid: key drug design elements with potent, broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PubChemLite - this compound (C12H15NO4S) [pubchemlite.lcsb.uni.lu]
- 9. CoMFA study of piperidine analogues of cocaine at the dopamine transporter: exploring the binding mode of the 3 alpha-substituent of the piperidine ring using pharmacophore-based flexible alignment [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oarjbp.com [oarjbp.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. youtube.com [youtube.com]
An In-depth Technical Guide to the Mechanistic Landscape of 1-(Phenylsulfonyl)piperidine-3-carboxylic Acid and its Derivatives
This guide provides a comprehensive analysis of the known and potential mechanisms of action for the chemical scaffold represented by 1-(Phenylsulfonyl)piperidine-3-carboxylic acid. While direct mechanistic studies on this specific molecule are not extensively available in public literature, its core structure is a recurring motif in a variety of biologically active compounds. This document will, therefore, explore the established activities of its derivatives and isomers to illuminate the therapeutic potential and avenues for future research into the title compound.
Part 1: Introduction to the 1-(Phenylsulfonyl)piperidine Carboxylic Acid Scaffold
The piperidine ring is a ubiquitous feature in medicinal chemistry, prized for its favorable physicochemical properties that can enhance drug-like characteristics such as solubility and bioavailability[1]. When combined with a phenylsulfonyl group and a carboxylic acid moiety, the resulting scaffold presents a unique three-dimensional structure with multiple points for interaction with biological targets. The sulfonyl group can act as a hydrogen bond acceptor, while the carboxylic acid can engage in ionic interactions or hydrogen bonding. The piperidine ring itself provides a rigid backbone that can be functionalized to orient these groups in specific spatial arrangements.
While this compound itself is primarily documented as a chemical intermediate, its structural analogues have shown promise in several therapeutic areas[1][2]. This guide will delve into the established mechanisms of these related molecules to build a foundational understanding for researchers and drug developers interested in this chemical class.
Part 2: Known Biological Activities of Structurally Related Compounds
The biological activity of derivatives of the 1-(phenylsulfonyl)piperidine carboxylic acid scaffold has been explored in several contexts, suggesting a range of potential therapeutic applications.
Antimicrobial Activity
A study on novel sulfonyl piperidine carboxamide derivatives, synthesized from N-Boc-piperidine-3-carboxylic acid, demonstrated antimicrobial activity.[3] These compounds were evaluated against both Gram-positive and Gram-negative bacteria, as well as fungi, and showed moderate to good activity.[3] This suggests that the piperidine-3-carboxylic acid core, when appropriately derivatized, can serve as a scaffold for the development of new antimicrobial agents.
Anti-Osteoporosis Activity via Cathepsin K Inhibition
Derivatives of (R)-1-(phenylsulfonyl)piperidine-3-carboxamide have been synthesized and identified as potent inhibitors of cathepsin K.[4][5] Cathepsin K is a cysteine protease that plays a crucial role in bone resorption by osteoclasts. Its inhibition is a therapeutic strategy for osteoporosis. One of the synthesized compounds, H-9, exhibited an IC50 value of 0.08 µM against cathepsin K and demonstrated anti-bone resorption effects comparable to MIV-711, a clinical-phase cathepsin K inhibitor.[4][5] Molecular docking studies indicated that these compounds interact with key residues in the active site of cathepsin K through hydrogen bonds and hydrophobic interactions.[4][5]
Potential in Neurological Disorders
The 4-substituted isomer, 1-Benzenesulfonyl-piperidine-4-carboxylic acid, is noted as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1] While the specific mechanisms are not detailed for the intermediate itself, its utility in this area suggests that the scaffold can be tailored to interact with CNS targets.
Part 3: Hypothesized Mechanisms of Action for this compound
Based on the activities of its derivatives, we can postulate several potential mechanisms of action for the parent compound. These hypotheses provide a roadmap for future investigation.
Enzyme Inhibition
The demonstrated activity of its derivatives as cathepsin K inhibitors suggests that this compound could act as a starting point for the design of inhibitors for other proteases or enzymes.[4][5] The carboxylic acid and sulfonyl groups are capable of forming key interactions within enzyme active sites.
Modulation of Inflammatory Pathways
Carboxylic acids, in general, are known to be involved in the modulation of inflammatory pathways.[6] The 1-(phenylsulfonyl)piperidine scaffold could potentially be developed into agents that modulate inflammatory responses, a mechanism that is relevant to a wide range of diseases.
Below is a diagram illustrating a hypothetical signaling pathway that could be modulated by derivatives of this scaffold, based on the known anti-inflammatory roles of similar compounds.
Caption: Hypothesized anti-inflammatory mechanism.
Part 4: Experimental Protocols for Mechanistic Investigation
To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear path for investigation.
General Target Screening
A broad-based screening approach is the first step to identify potential biological targets.
Protocol 1: Broad Kinase and Protease Panel Screening
-
Objective: To identify potential kinase or protease targets.
-
Method:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Submit the compound to a commercial broad-panel screening service (e.g., Eurofins SafetyScreen, Reaction Biology).
-
Select panels that cover a diverse range of human kinases and proteases.
-
The primary screen should be conducted at a single high concentration (e.g., 10 µM).
-
Analyze the results to identify any targets that show significant inhibition (typically >50%).
-
-
Validation: Hits from the primary screen should be confirmed through dose-response assays to determine IC50 values.
In Vitro Assay for Cathepsin K Inhibition
Based on the activity of its derivatives, a direct test for Cathepsin K inhibition is warranted.
Protocol 2: Cathepsin K Inhibition Assay
-
Objective: To determine if this compound inhibits Cathepsin K.
-
Method:
-
Utilize a commercially available Cathepsin K inhibitor screening kit (e.g., from Abcam or Enzo Life Sciences).
-
Prepare a dilution series of the test compound in the provided assay buffer.
-
Add recombinant human Cathepsin K to the wells of a 96-well plate.
-
Add the test compound dilutions to the wells and incubate for a pre-determined time.
-
Initiate the reaction by adding a fluorogenic substrate (e.g., Z-FR-AMC).
-
Monitor the fluorescence at the appropriate excitation and emission wavelengths over time.
-
Calculate the rate of substrate cleavage and determine the percent inhibition at each compound concentration.
-
Plot the data to determine the IC50 value.
-
-
Validation: Run a known Cathepsin K inhibitor (e.g., odanacatib) in parallel as a positive control.
Experimental Workflow Diagram
The following diagram outlines a logical workflow for investigating the mechanism of action.
Caption: Experimental workflow for mechanism of action studies.
Part 5: Data Presentation
Should experimental data be generated, it is recommended to present it in a clear and structured format.
Table 1: Example Data Summary for Enzyme Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Cathepsin K | Value |
| Derivative H-9 [4] | Cathepsin K | 0.08 |
| Odanacatib (Control) | Cathepsin K | Value |
Part 6: Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. While direct evidence for its mechanism of action is currently limited, the activities of its close relatives in antimicrobial and anti-osteoporosis applications provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a clear path forward for researchers to elucidate the biological targets and therapeutic potential of this intriguing molecule. Future work should focus on a systematic evaluation of its activity against a broad range of biological targets, followed by medicinal chemistry efforts to optimize potency and selectivity for any identified hits.
References
- Jagtap, S., & Khan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]
- MySkinRecipes. (n.d.). 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid.
- Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). Molecules, 29(17), 4011. [Link]
- ResearchGate. (2024).
- Reaction mechanism for new phenylsulphonamoyl carboxylic acids. (n.d.). ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Substituted Piperidine Analogs: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry.[1][2] Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1][3][4] This technical guide delves into the multifaceted role of substituted piperidine analogs in drug design and development, exploring the fundamental physicochemical properties that make this moiety so advantageous, the diverse synthetic strategies used to access novel analogs, and its application in developing therapeutics for a wide range of diseases. By synthesizing technical data with field-proven insights, this document serves as a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.
The Physicochemical Advantage: Why Piperidine?
The enduring success of the piperidine scaffold can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[2][4] Understanding these properties is crucial for rationally designing piperidine-containing drug candidates.
-
Basicity and Target Engagement: The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.[1][2] At physiological pH (7.4), this nitrogen is predominantly protonated, forming a positively charged ammonium ion. This enables the formation of strong ionic interactions and hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the binding pockets of target proteins, a feature critical for the high binding affinity of many piperidine-containing drugs.[1][2]
-
Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the stable chair conformation.[1] This inherent flexibility is not a liability but an asset; it allows the substituents on the ring to be precisely oriented in three-dimensional space to maximize interactions with diverse biological targets.[1][4] The ability to control the axial or equatorial orientation of substituents is a key strategy in optimizing potency and selectivity.[5][6]
-
Balanced Lipophilicity and Solubility: The piperidine ring itself possesses a favorable balance of lipophilic (the hydrocarbon backbone) and hydrophilic (the nitrogen atom) character.[1] This balance is crucial for achieving the desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including oral bioavailability and penetration of the blood-brain barrier (BBB) for CNS-acting drugs.[4][7]
-
Metabolic Stability: The piperidine ring is generally metabolically stable.[4] However, the carbon atoms adjacent to the nitrogen can be sites of metabolism. Medicinal chemists often introduce substituents at these positions or employ bioisosteric replacements to enhance metabolic stability and prolong the drug's half-life.[4][8]
Synthetic Strategies: Accessing Chemical Diversity
The synthetic tractability of the piperidine scaffold is a major reason for its widespread use.[3][9] A vast arsenal of chemical reactions allows for the construction and functionalization of the ring, enabling the creation of large and diverse libraries of analogs for screening.
-
Hydrogenation of Pyridine Precursors: One of the most common and direct methods for synthesizing piperidines is the catalytic hydrogenation of substituted pyridine rings.[9] This method can be highly efficient, and recent advancements have enabled excellent control over diastereoselectivity (cis/trans isomers).[9][10] Catalysts such as ruthenium, rhodium, and palladium are frequently employed.[9][11]
-
Intramolecular Cyclization: Various strategies involving intramolecular ring closure are used to form the piperidine ring from acyclic precursors.[9] These include the aza-Diels-Alder reaction, reductive amination of δ-ketoamines, and transition-metal-catalyzed hydroamination of aminoalkenes.[9]
-
Intermolecular Annulation: These methods construct the piperidine ring by combining two or more smaller fragments. The [5+1] annulation, which combines a five-carbon unit with a nitrogen source, is a powerful example.[9]
-
Chemo-enzymatic Synthesis: For the synthesis of chiral piperidines, which is often critical for biological activity, chemo-enzymatic approaches have emerged as a sustainable and highly selective alternative.[12] These methods use enzymes, such as amine oxidases and reductases, to perform key stereoselective transformations.[12]
Below is a generalized workflow for the synthesis of substituted piperidines via pyridine hydrogenation, a cornerstone technique in the field.
This protocol is a representative example of a catalytic hydrogenation used to create a substituted piperidine core, adapted from established methodologies.[9]
Objective: To synthesize cis-4-phenylpiperidine-2-carboxylic acid from 4-phenylpyridine-2-carboxylic acid.
Materials:
-
4-phenylpyridine-2-carboxylic acid (1.0 eq)
-
Platinum(IV) oxide (PtO₂, 0.05 eq)
-
Glacial Acetic Acid (solvent)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus
-
Standard laboratory glassware, filtration, and purification equipment
Procedure:
-
Vessel Preparation: A 250 mL Parr hydrogenation vessel is charged with 4-phenylpyridine-2-carboxylic acid (e.g., 5.0 g, 25.1 mmol) and platinum(IV) oxide (0.285 g, 1.26 mmol).
-
Solvent Addition: Glacial acetic acid (100 mL) is added to the vessel. The mixture is stirred to ensure the catalyst is suspended.
-
Hydrogenation: The vessel is sealed and connected to the Parr apparatus. The system is purged with nitrogen gas three times before being evacuated and filled with hydrogen gas to an initial pressure of 50 psi.
-
Reaction Monitoring: The reaction is allowed to proceed at room temperature with vigorous shaking or stirring. The uptake of hydrogen is monitored via the pressure gauge. The reaction is typically complete within 12-24 hours, once hydrogen uptake ceases.
-
Catalyst Removal: Upon completion, the reaction vessel is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of Celite to remove the platinum catalyst. The Celite pad is washed with additional acetic acid to ensure complete recovery of the product.
-
Product Isolation: The filtrate is concentrated under reduced pressure to remove the acetic acid. The resulting solid residue is triturated with diethyl ether, filtered, and dried under vacuum to yield the crude product.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure cis-4-phenylpiperidine-2-carboxylic acid. The stereochemistry is typically confirmed by NMR spectroscopy.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The true power of the piperidine scaffold is demonstrated by its successful application across a multitude of therapeutic areas.[13][14] By systematically modifying the substituents on the piperidine ring, medicinal chemists can fine-tune the pharmacological properties of a molecule to achieve desired potency, selectivity, and safety profiles.
Piperidine analogs are particularly prominent in the development of drugs for CNS disorders, owing to their ability to be modified for blood-brain barrier penetration.[7]
Alzheimer's Disease (AD): Acetylcholinesterase (AChE) Inhibition
A primary strategy in symptomatic AD treatment is to increase levels of the neurotransmitter acetylcholine by inhibiting its breakdown by acetylcholinesterase (AChE).[15][16] The piperidine-containing drug Donepezil is a cornerstone of this therapy.[17][18]
The core pharmacophore for many piperidine-based AChE inhibitors includes a 1-benzylpiperidine moiety linked to another structural element.[18] SAR studies have shown that substitutions on both the benzyl and piperidine rings significantly impact inhibitory potency.[19]
The following table summarizes the in vitro inhibitory potency of a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives, demonstrating the profound effect of substitution on the phenyl ring.[15][19]
| Compound ID | Substitution on Phenyl Ring | IC₅₀ (µM) vs. AChE |
| 5a | 2-Cl | 0.09 ± 0.002 |
| 5b | 3-Cl | 0.63 ± 0.0002 |
| 5d | 2-F | 0.013 ± 0.0021 |
| Donepezil | (Reference Drug) | 0.6 ± 0.05 |
| Data sourced from comparative studies.[15][19] A lower IC₅₀ value indicates a more potent inhibitor. |
Notably, compound 5d , with an ortho-fluorine substitution, demonstrated significantly higher potency than the established drug, Donepezil.[15] Molecular docking studies suggest this is due to enhanced interactions with key residues, such as tyrosine 121, in the AChE active site.[19]
Piperidine derivatives form the structural core of many potent opioid analgesics, including meperidine and fentanyl. Research in this area now focuses on developing ligands with mixed-receptor profiles to achieve potent analgesia while mitigating the severe side effects associated with traditional µ-opioid receptor (MOR) agonists, such as tolerance, dependence, and respiratory depression.[20]
One promising strategy is the development of compounds that are MOR agonists and δ-opioid receptor (DOR) antagonists.[20][21] The co-modulation of these receptors has been shown to reduce the development of tolerance.[20] The table below shows a series of 4-substituted piperazine/piperidine analogs and their binding affinities for MOR and DOR.
| Compound ID | Core | R Group (Side Chain) | Kᵢ (nM) MOR | Kᵢ (nM) DOR |
| Morphine | - | (Reference Drug) | 6.3 | 171 |
| 4 | Piperidine | -CH₂CH₂-Phenyl | 1.1 | 1.3 |
| 5 | Piperidine | -CH₂CH₂CH₂-Phenyl | 0.28 | 0.36 |
| 9 | Piperazine | -CH₂CH₂-Phenyl | 0.35 | 0.44 |
| 12 | Piperazine | -CH₂CH(CH₃)-Phenyl | 0.17 | 0.19 |
| Data adapted from Anand, J. P., et al.[20] A lower Kᵢ value indicates higher binding affinity. |
The data reveals that modifying the length and flexibility of the side chain at the 4-position of the piperidine/piperazine core can significantly improve binding affinity at both receptors compared to morphine.[20] These analogs represent promising leads for developing safer and more effective analgesics.[22]
The piperidine scaffold is also a key component in a number of modern anti-cancer agents.[1] Between 2017 and 2023, ten piperidine-containing anti-cancer drugs were approved by the US FDA.[1] These drugs act through various mechanisms, including enzyme inhibition (e.g., kinase inhibitors) and the disruption of critical signaling pathways that are dysregulated in cancer cells.[1]
Advanced Concepts: Bioisosteric Replacement
While the piperidine ring has many favorable properties, it can present challenges, such as susceptibility to metabolism at the α-carbons or suboptimal physicochemical properties for a specific target.[4][8] In such cases, medicinal chemists employ the strategy of bioisosteric replacement, where the piperidine ring is swapped for another group that retains similar spatial and electronic characteristics but offers improved properties.
Common bioisosteric replacements for the piperidine ring include:
-
Morpholine: Introduces a polar oxygen atom, which can reduce lipophilicity, improve solubility, and potentially block a site of metabolism.[8]
-
Thiomorpholine: Similar to morpholine but with a sulfur atom, offering different electronic and lipophilic properties.
-
Spirocyclic Systems: Fused ring systems like azaspiro[3.3]heptane can lock the conformation of the molecule and provide novel vectors for substitution not accessible from a simple piperidine ring.[8][23] This increased three-dimensionality can lead to improved target affinity and selectivity.[10][24]
-
Bridged Systems: Scaffolds like tropane introduce conformational rigidity and can improve metabolic stability.[8]
Standard Biological Assay Protocol: AChE Inhibition (Ellman's Method)
To assess the biological activity of newly synthesized piperidine analogs, robust and reproducible assays are essential. The Ellman's method is a widely used, reliable colorimetric assay for measuring AChE activity.
Objective: To determine the in vitro inhibitory potency (IC₅₀) of a test compound against acetylcholinesterase.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCh)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (piperidine analogs) and reference inhibitor (Donepezil)
-
96-well microplate and microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCh, DTNB, and test compounds in appropriate solvents (e.g., buffer, DMSO). Prepare serial dilutions of the test compounds and reference inhibitor.
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of DTNB solution
-
20 µL of test compound solution at various concentrations (or vehicle for control)
-
-
Pre-incubation: Add 10 µL of AChE solution to each well. Mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 10 µL of the ATCh substrate solution to each well.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Perspectives
The piperidine scaffold is, and will continue to be, a cornerstone of medicinal chemistry.[2] Its inherent physicochemical advantages and synthetic versatility ensure its place in the drug discovery pipeline.[3][9] Future research will likely focus on the development of novel, highly stereoselective synthetic methods to access more complex and three-dimensional piperidine analogs.[10][11] Furthermore, the application of piperidine derivatives in multi-target-directed ligands, designed to address the complex, multifactorial nature of diseases like Alzheimer's and chronic pain, represents a growing and promising frontier.[22][25] As our understanding of disease biology deepens, the "privileged" piperidine scaffold will undoubtedly be adapted to meet new challenges, solidifying its legacy in the development of life-saving medicines.
References
- The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem. (URL: )
- Viegas, C. Jr., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 13(13), 4184-90. (URL: )
- Introduction to the role of piperidine scaffolds in medicinal chemistry - Benchchem. (URL: )
- Analogues of Piperidine for Drug Design - Enamine. (URL: )
- A Head-to-Head Comparison of Piperidine-Based Enzyme Inhibitors for Neurodegener
- 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry - Benchchem. (URL: )
- Laktionov, P. P., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6243. (URL: [Link])
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. (URL: )
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. (URL: [Link])
- Anand, J. P., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 23(17), 4853-4857. (URL: [Link])
- Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (URL: [Link])
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. (URL: [Link])
- Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Chemical Neuroscience. (URL: [Link])
- Kumar, R., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Medicinal Chemistry, 30. (URL: [Link])
- Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 33(7), 1880-1887. (URL: [Link])
- Sugimoto, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1887-1892. (URL: [Link])
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. (URL: [Link])
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. (URL: [Link])
- Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry. (URL: [Link])
- Ring Bioisosteres - Cambridge MedChem Consulting. (2024). (URL: [Link])
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. (URL: [Link])
- Piperidine derivatives as potential drugs for Alzheimer disease therapy...
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. (URL: [Link])
- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
- A Comparative Analysis of Spiro-Piperidine Ligand Derivatives in Opioid Receptor Modul
- Piperidine Analogs in Central Nervous System Research: A Technical Guide - Benchchem. (URL: )
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. (URL: [Link])
- Stary, D., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(23), 4114-4127. (URL: [Link])
- Mohammadi-Farani, A., et al. (2022). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, 17(1), 69-81. (URL: [Link])
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. (URL: [Link])
- Nairoukh, Z., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 57(42), 13834-13838. (URL: [Link])
- Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. (URL: [Link])
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. (URL: [Link])
- Novel Routes to Chiral 2Alkoxy5-/6-methoxycarbonylmethylidenepyrrolidines/-piperidines.
- Rowlinson, B., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(35), 16048-16055. (URL: [Link])
- General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)
- Sheng, C., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8828-8835. (URL: [Link])
- Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO. (URL: [Link])
- Ring replacement recommender: Ring modifications for improving biological activity.
- Jones, A. J., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(14), 4285-4289. (URL: [Link])
- Novel Class of Piperidine Bioisosteres - Enamine. (URL: )
- Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Journal of Medicinal Chemistry. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijnrd.org [ijnrd.org]
- 14. lifechemicals.com [lifechemicals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. enamine.net [enamine.net]
- 24. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 25. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of N-Phenylsulfonylpiperidines: A Technical Guide for Drug Discovery Professionals
Abstract
The N-phenylsulfonylpiperidine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities implicated in a range of pathologies. This technical guide provides a comprehensive overview of the pharmacological profile of this important class of compounds. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into their synthesis, mechanism of action, structure-activity relationships (SAR), and preclinical evaluation. This document moves beyond a mere recitation of facts to explain the causal relationships behind experimental designs and to provide actionable protocols, thereby serving as a self-validating resource for advancing research in this area.
Introduction: The Rise of a Versatile Scaffold
The N-phenylsulfonylpiperidine core, characterized by a piperidine ring N-substituted with a phenylsulfonyl group, has garnered significant attention in drug discovery due to its favorable physicochemical properties and its ability to be readily functionalized. This structural motif often imparts improved metabolic stability and oral bioavailability to drug candidates.[1] The inherent conformational flexibility of the piperidine ring, coupled with the electronic nature of the phenylsulfonyl group, allows for precise three-dimensional arrangements of substituents to optimize interactions with various biological targets. This guide will explore the pharmacological landscape of N-phenylsulfonylpiperidines, with a focus on their activity as antagonists of the C-C chemokine receptor 2 (CCR2), inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and antagonists of the 5-HT2A serotonin receptor.
General Synthetic Strategies
The synthesis of the N-phenylsulfonylpiperidine scaffold is adaptable, allowing for the introduction of diverse substituents on both the piperidine and phenyl rings. A common synthetic approach involves the coupling of a substituted piperidine with a substituted benzenesulfonyl chloride.[2]
Core Scaffold Synthesis: A Step-by-Step Workflow
A representative synthetic scheme for the preparation of N-phenylsulfonylpiperidine derivatives is outlined below. This method offers a high degree of flexibility for introducing chemical diversity.
Experimental Protocol: Synthesis of N-Aryl-4-(phenylsulfonyl)piperidines
-
Preparation of the Piperidine Intermediate: Commercially available 4-hydroxypiperidine can be a versatile starting material. The hydroxyl group can be converted to a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic displacement or oxidized to a ketone for reductive amination.
-
Sulfonylation of the Piperidine Nitrogen: The piperidine nitrogen is reacted with a desired benzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent like dichloromethane.
-
Introduction of Diversity at the 4-Position:
-
For CCR2 Antagonists: The 4-position of the piperidine ring is often functionalized with an amino group, which is then further elaborated.
-
For 11β-HSD1 Inhibitors: The 4-position can be substituted with various cyclic or acyclic moieties to optimize interactions within the enzyme's active site.
-
For 5-HT2A Antagonists: The 4-position of the piperidine can be directly attached to the phenylsulfonyl group.
-
-
Purification: The final compounds are typically purified by column chromatography on silica gel.
Diagram: General Synthetic Workflow for N-Phenylsulfonylpiperidines
Caption: General synthetic route to N-phenylsulfonylpiperidine analogs.
Pharmacological Targets and Mechanisms of Action
The N-phenylsulfonylpiperidine scaffold has proven to be a fruitful starting point for the development of modulators for several key therapeutic targets.
C-C Chemokine Receptor 2 (CCR2) Antagonism
Mechanism of Action: CCR2 is a G protein-coupled receptor that plays a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation in response to its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2).[2] By blocking the interaction of CCL2 with CCR2, N-phenylsulfonylpiperidine-based antagonists can inhibit the migration of these inflammatory cells, making them attractive candidates for the treatment of inflammatory and autoimmune diseases such as rheumatoid arthritis and diabetic nephropathy.[3]
Diagram: CCR2 Signaling Pathway and Antagonist Intervention
Caption: Inhibition of CCL2-mediated inflammatory signaling by a CCR2 antagonist.
Experimental Protocol: CCR2 Radioligand Binding Assay
This protocol is designed to determine the binding affinity of test compounds for the human CCR2 receptor.
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human CCR2 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 100 mM NaCl, and 0.5% BSA, pH 7.4.
-
Radioligand: [125I]-CCL2.
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, [125I]-CCL2, and varying concentrations of the N-phenylsulfonylpiperidine test compound.
-
For non-specific binding, use a high concentration of an unlabeled CCR2 ligand.
-
Incubate at room temperature for 60 minutes.
-
Harvest the membranes onto a filter plate and wash with cold assay buffer.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the IC50 value by non-linear regression analysis of the competition binding curve.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
Mechanism of Action: 11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues such as the liver and adipose tissue.[4] Overactivity of 11β-HSD1 is associated with metabolic syndrome, type 2 diabetes, and obesity. N-phenylsulfonylpiperidine-based inhibitors block the activity of this enzyme, thereby reducing local cortisol levels and improving metabolic parameters.[5]
Diagram: 11β-HSD1 Catalytic Cycle and Inhibition
Caption: Inhibition of cortisol production by an 11β-HSD1 inhibitor.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for 11β-HSD1
This assay provides a sensitive and high-throughput method for measuring 11β-HSD1 activity.
-
Reagents: Recombinant human 11β-HSD1, cortisone, NADPH, and an HTRF detection kit for cortisol.
-
Assay Buffer: 20 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Assay Procedure:
-
In a 384-well plate, add the 11β-HSD1 enzyme, NADPH, and varying concentrations of the N-phenylsulfonylpiperidine test compound.
-
Initiate the reaction by adding cortisone.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and add the HTRF detection reagents (cortisol-d2 and anti-cortisol-cryptate).
-
Incubate at room temperature to allow for detection reagent binding.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Serotonin 5-HT2A Receptor Antagonism
Mechanism of Action: The 5-HT2A receptor is a Gq/11-coupled GPCR that is a key target for atypical antipsychotic drugs.[6] N-phenylsulfonylpiperidine derivatives have been identified as potent and selective 5-HT2A antagonists.[7] By blocking the activation of this receptor by serotonin, these compounds can modulate downstream signaling pathways involved in psychosis and other neuropsychiatric disorders.
Diagram: 5-HT2A Receptor Signaling and Antagonism
Caption: Blockade of 5-HT2A receptor-mediated signaling by an antagonist.
Experimental Protocol: Calcium Mobilization Assay for 5-HT2A Receptor Function
This functional assay measures the antagonist activity of test compounds by their ability to inhibit serotonin-induced calcium release.
-
Cell Line: A stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO).
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), serotonin, and test compounds.
-
Assay Procedure:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate.
-
Load the cells with the calcium-sensitive dye.
-
Add varying concentrations of the N-phenylsulfonylpiperidine test compound and incubate.
-
Stimulate the cells with an EC80 concentration of serotonin.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: Determine the IC50 value by plotting the inhibition of the serotonin response against the concentration of the test compound.
Structure-Activity Relationships (SAR)
The pharmacological activity of N-phenylsulfonylpiperidines is highly dependent on the nature and position of substituents on both the piperidine and phenyl rings.
| Target | Key SAR Observations |
| CCR2 | - The N-phenylsulfonyl group is crucial for activity. - A basic nitrogen atom in a substituent at the 4-position of the piperidine ring is often required for potent antagonism. - Lipophilic groups on the phenylsulfonyl moiety can enhance potency. |
| 11β-HSD1 | - The nature of the substituent at the 4-position of the piperidine ring significantly influences potency and selectivity. - Introduction of polar groups can improve pharmacokinetic properties. - Stereochemistry at substituted positions can be critical for activity. |
| 5-HT2A | - The phenylsulfonyl group itself can be a key pharmacophore. - Substituents on the phenyl ring of the phenylsulfonyl group modulate potency and selectivity. - The nature of the substituent on the piperidine nitrogen is a key determinant of affinity and functional activity. |
Pharmacokinetics and Toxicology (ADME-Tox)
A comprehensive understanding of the ADME-Tox profile is critical for the successful development of any drug candidate. The N-phenylsulfonylpiperidine scaffold generally confers favorable pharmacokinetic properties.
-
Absorption: Many N-phenylsulfonylpiperidine derivatives exhibit good oral bioavailability.[7]
-
Distribution: The lipophilicity of these compounds can be tuned by substituent modifications to achieve desired tissue distribution, including brain penetration for CNS targets.
-
Metabolism: The piperidine ring is relatively stable to metabolism, but the phenyl ring and its substituents can be sites of oxidation by cytochrome P450 enzymes.[1][8]
-
Excretion: The route of excretion will depend on the overall physicochemical properties of the specific analog.
-
Toxicology: As with any chemical series, potential off-target effects and toxicity must be carefully evaluated. For example, inhibition of the hERG potassium channel is a common liability for piperidine-containing compounds and should be assessed early in the drug discovery process.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
System: Human liver microsomes or hepatocytes.
-
Reagents: Test compound, NADPH (for microsomes), and a suitable quenching solution.
-
Assay Procedure:
-
Incubate the test compound with the metabolic system at 37°C.
-
At various time points, remove aliquots and quench the reaction.
-
Analyze the remaining parent compound concentration by LC-MS/MS.
-
-
Data Analysis: Determine the in vitro half-life and intrinsic clearance of the compound.
In Vivo Evaluation
The efficacy of N-phenylsulfonylpiperidine derivatives must be confirmed in relevant animal models of disease.
Models of Inflammation (for CCR2 Antagonists)
-
Collagen-Induced Arthritis (CIA) in Mice: A widely used model of rheumatoid arthritis.[9][10][11][12]
-
Lipopolysaccharide (LPS)-Induced Inflammation: A model to study acute systemic inflammation.[13][14][15][16][17]
Experimental Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
-
Immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.
-
Booster: On day 21, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).[9][11]
-
Treatment: Begin dosing with the N-phenylsulfonylpiperidine test compound or vehicle at the onset of clinical signs of arthritis.
-
Assessment: Monitor disease progression by clinical scoring of paw swelling and erythema. Histological analysis of the joints can be performed at the end of the study.[9][10]
Models of Metabolic Disease (for 11β-HSD1 Inhibitors)
-
Diet-Induced Obesity (DIO) in Mice: A model that recapitulates many of the features of human metabolic syndrome.[18][19][20][21][22]
Experimental Protocol: Diet-Induced Obesity (DIO) in C57BL/6J Mice
-
Induction: Feed mice a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity, insulin resistance, and glucose intolerance.[18][19][22]
-
Treatment: Administer the N-phenylsulfonylpiperidine test compound or vehicle orally for a specified duration.
-
Assessment: Monitor body weight, food intake, and fasting blood glucose levels. Perform glucose and insulin tolerance tests to assess metabolic function.[21]
Conclusion and Future Directions
The N-phenylsulfonylpiperidine scaffold has proven to be a highly versatile and valuable starting point for the discovery of novel therapeutics. Its favorable properties and synthetic tractability have enabled the development of potent and selective modulators of challenging drug targets. The continued exploration of this chemical space, guided by a deep understanding of its pharmacological profile and the application of robust experimental methodologies, holds great promise for the development of new medicines to address unmet medical needs in inflammation, metabolic disorders, and neuroscience. Future research should focus on further optimizing the pharmacokinetic and safety profiles of this compound class and exploring its potential against a wider range of biological targets.
References
- Bio-protocol. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis.
- Miles, L. (2025). Protocol for Lipopolysaccharides Inducing Inflammation-Related Acute Liver Failure & Cardiac Dysfunction-Myocarditis Model. ResearchGate.
- Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice.
- Teitler, M., et al. (1990). 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry, 33(5), 1477-1485.
- Grötsch, B., Bozec, A., & Schett, G. (2019). In Vivo Models of Rheumatoid Arthritis. Methods in Molecular Biology, 1914, 269-280.
- Wang, C. Y., & Liao, J. K. (2012). A mouse model of diet-induced obesity and insulin resistance. Methods in Molecular Biology, 821, 421-431.
- de Meijer, V. E., et al. (2018). Diet-induced obesity murine model. protocols.io.
- Brand, D. D., et al. (2013). Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis. Journal of Visualized Experiments, (75), e50113.
- Li, R., et al. (2024). Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis. Bio-protocol, 14(12), e4991.
- Grötsch, B., Bozec, A., & Schett, G. (2019). In Vivo Models of Rheumatoid Arthritis. Methods in Molecular Biology, 1914, 269-280.
- Amsbio. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice.
- Mouri, A., et al. (2016). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate.
- Vargas-Caraveo, A., et al. (2019). A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. International Journal of Dental Sciences, 21(2), 18-28.
- Wang, C. Y., & Liao, J. K. (2012). A mouse model of diet-induced obesity and insulin resistance. Methods in Molecular Biology, 821, 421-431.
- Coelho, P., et al. (2016). Diet-induced obesity mouse model and experimental design. Bio-protocol, 6(11), e1822.
- Grötsch, B., Bozec, A., & Schett, G. (2019). In Vivo Models of Rheumatoid Arthritis. ResearchGate.
- Kim, K. W., & Kim, H. R. (2016). The use of animal models in rheumatoid arthritis research.
- Phelan, J. (2016). C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice. Taconic Biosciences.
- Anderson, I. A., et al. (2018). In Vivo Models for Inflammatory Arthritis. Methods in Molecular Biology, 1717, 113-131.
- Słoczyńska, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116089.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Aziz-ur-Rehman, et al. (2012). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. Asian Journal of Chemistry, 24(11), 5027-5031.
- Byun, K., et al. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. International Journal of Molecular Sciences, 22(2), 567.
- Moghaddam, M. F., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 69, 584-593.
- Anagnostis, P., et al. (2013). 11β-hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders?. Metabolism, 62(1), 21-33.
- BenchChem. (2025). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. ResearchGate.
- Kumar, A., & Singh, A. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), 1-15.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Roth, B. L. (2022). “Selective” serotonin 5-HT2A receptor antagonists. Pharmacological Reviews, 74(3), 635-667.
- Sekisui XenoTech. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
- Li, W., et al. (2011). Preclinical pharmacokinetics and metabolism of MNP001, a piperidine analog of 3-carbamyl compounds. Biopharmaceutics & Drug Disposition, 32(1), 1-13.
- Ivanov, M., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879.
- O'Dowd, H., et al. (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 23(1), 169-173.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Qandil, A. M. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Pharmaceuticals, 5(5), 460-468.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Faria, J., et al. (2007). Drug metabolism and pharmacokinetics. Current Pharmaceutical Design, 13(33), 3385-3411.
- Lichter-Konecki, U., et al. (2013). Population pharmacokinetic modeling and dosing simulations of nitrogen-scavenging compounds: disposition of glycerol phenylbutyrate and sodium phenylbutyrate in adult and pediatric patients with urea cycle disorders. Orphanet Journal of Rare Diseases, 8, 1-13.
- Zanger, U. M., & Schwab, M. (2013). Current trends in drug metabolism and pharmacokinetics. Acta Pharmaceutica Sinica B, 3(5), 303-312.
- Liu, J., et al. (1993). Metabolism and pharmacokinetics of phenelzine: lack of evidence for acetylation pathway in humans. Journal of Clinical Psychopharmacology, 13(4), 253-258.
- Al-Omaim, W. S., et al. (2023). Synthesis and pharmacological evaluation of novel 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives as anti-inflammatory and analgesic agents. ResearchGate.
- Marsden, S. P., et al. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505-1508.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Models of Rheumatoid Arthritis | Springer Nature Experiments [experiments.springernature.com]
- 8. Preclinical pharmacokinetics and metabolism of MNP001, a piperidine analog of 3-carbamyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. chondrex.com [chondrex.com]
- 11. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diet-induced obesity murine model [protocols.io]
- 20. A Mouse Model of Diet-Induced Obesity and Insulin Resistance | Springer Nature Experiments [experiments.springernature.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
An In-depth Technical Guide to the Chemical Space of Piperidine Carboxylic Acids
Foreword: The Enduring Legacy of a Privileged Scaffold
In the landscape of medicinal chemistry, few structural motifs have demonstrated the profound and sustained impact of the piperidine ring. This simple six-membered nitrogen-containing heterocycle is a cornerstone of modern drug design, recognized as a "privileged scaffold" for its frequent appearance in a multitude of FDA-approved therapeutics.[1][2] This guide delves into a specific, highly valuable subset of this family: the piperidine carboxylic acids. By integrating a carboxylic acid functionality onto the versatile piperidine core, chemists unlock a rich chemical space, enabling fine-tuned control over physicochemical properties and biological interactions.
This document is structured not as a rigid textbook chapter, but as a narrative journey through the chemical space of these molecules. We will begin by establishing why this scaffold is so critical in drug development, exploring its fundamental properties. We will then navigate the complexities of its synthesis, focusing on the logic behind achieving stereochemical control. Subsequently, we will analyze the subtle yet crucial conformational behaviors that dictate molecular shape and, ultimately, biological function. Finally, through practical case studies and detailed protocols, we will bridge theory with application, providing researchers, scientists, and drug development professionals with a comprehensive and actionable understanding of this pivotal chemical class.
Part 1: The Physicochemical Advantage of the Piperidine Carboxylic Acid Moiety
The success of the piperidine scaffold is not accidental; it is rooted in a unique combination of structural and electronic features that positively influence a molecule's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and pharmacodynamic profiles.[2][3] The addition of a carboxylic acid group further enhances this versatility.
-
Inherent Basicity and Controlled Ionization: The piperidine nitrogen is basic, with the pKa of its conjugate acid typically around 11.[1][2] At physiological pH (≈7.4), this nitrogen is predominantly protonated, forming a piperidinium ion. This positive charge is instrumental in forming strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in target proteins, often serving as a critical anchor point for binding.[1] The carboxylic acid moiety introduces an acidic center, creating a zwitterionic potential that can be exploited to modulate solubility and cell permeability.
-
Tunable Lipophilicity and Solubility: The piperidine ring itself offers a favorable balance of lipophilic and hydrophilic character.[1] This balance is crucial for navigating the complex journey from administration to the site of action. The carboxylic acid provides a powerful hydrophilic handle, enhancing aqueous solubility, particularly in its deprotonated carboxylate form. Chemists can strategically place other substituents on the ring to precisely modulate the overall lipophilicity, optimizing the ADME profile of a drug candidate.[3]
-
Conformational Flexibility: The sp³-hybridized carbon atoms confer significant conformational flexibility, with the low-energy chair conformation being predominant.[1][2] This allows the substituents, including the carboxylic acid, to be projected in specific three-dimensional vectors. This ability to adopt an optimal orientation for insertion into a protein's binding pocket is a key reason for the scaffold's widespread success.[3]
Caption: Key physicochemical properties of the piperidine carboxylic acid scaffold.
Part 2: Navigating the Chemical Space: Synthesis and Stereochemical Control
While the piperidine carboxylic acid framework is conceptually simple, its synthesis, particularly with precise stereochemical control, presents significant challenges and opportunities for chemical innovation. The choice of synthetic route is dictated by the desired substitution pattern, required stereochemistry, and scalability.
Foundational Synthetic Strategy: Catalytic Hydrogenation
The most direct and industrially relevant method for preparing simple piperidine carboxylic acids is the catalytic hydrogenation of their aromatic precursors, the pyridine carboxylic acids.[4] This approach is robust and often high-yielding.
-
The Transformation: Pyridine-2-carboxylic acid (picolinic acid), pyridine-3-carboxylic acid (nicotinic acid), and pyridine-4-carboxylic acid (isonicotinic acid) can all be reduced to their corresponding piperidine counterparts (pipecolinic acid, nipecotic acid, and isonipecotic acid).
-
Causality in Catalyst and Condition Selection: The choice of catalyst and reaction conditions is critical.
-
Raney Nickel: Often requires higher pressures and temperatures but is a cost-effective choice for large-scale synthesis.[4]
-
Palladium on Carbon (Pd/C): Allows for milder conditions (lower pressure and temperature), which can improve safety and functional group tolerance.[4] The reaction is typically performed in an acidic aqueous medium or an alcohol solvent.
-
Rhodium and Platinum Catalysts: Catalysts like Rh/C or PtO₂ can also be highly effective, sometimes offering different selectivity profiles, but are generally more expensive.[5]
-
| Parameter | Raney Nickel | Palladium on Carbon (Pd/C) |
| Typical Pressure | High (e.g., >50 atm) | Low to Moderate (e.g., 4-5 MPa)[4] |
| Typical Temperature | High (e.g., >100°C) | Moderate (e.g., 90-100°C)[4] |
| Advantages | Cost-effective | Milder conditions, higher safety profile |
| Disadvantages | Harsh conditions, potential for side reactions | Higher cost, potential for poisoning |
Modern Stereoselective Methodologies
Modern drug discovery demands precise control over the three-dimensional arrangement of atoms. Consequently, numerous stereoselective methods have been developed to access chiral, highly substituted piperidine carboxylic acids and their derivatives.
-
Chemo-Enzymatic Asymmetric Dearomatization: A powerful strategy combines chemical synthesis with biocatalysis to achieve high enantioselectivity.[6] For example, readily available activated pyridines can be converted to tetrahydropyridines chemically, followed by a stereoselective one-pot cascade using an amine oxidase and an ene imine reductase to yield stereo-defined substituted piperidines.[6] This approach is lauded for its sustainability and exceptional stereocontrol.
-
Intramolecular Mannich Reaction: For the synthesis of highly substituted piperidines, the intramolecular Mannich reaction is a potent tool. This method involves the cyclization of an amine onto an iminium ion generated in situ, often from an aldehyde and a chiral amine precursor. This strategy has been used to prepare piperidines with four asymmetric centers in a highly stereocontrolled fashion.
-
Metal-Catalyzed Annulations: Palladium-catalyzed [4+2] oxidative annulation of alkyl amides and dienes represents an advanced method that proceeds via C(sp³)-H bond activation, a typically challenging transformation.[5] This allows for the construction of the piperidine ring with novel substitution patterns.
Caption: Contrasting workflows for modern stereoselective piperidine synthesis.
The Role of Protecting Groups
For multi-step syntheses, orthogonal protecting groups are indispensable. They allow chemists to selectively mask and unmask the reactive nitrogen and carboxylic acid functionalities.
-
N-Boc (tert-butyloxycarbonyl): A widely used amine protecting group, stable to many reaction conditions but easily removed with acid (e.g., trifluoroacetic acid, TFA). N-BOC-piperidine-4-carboxylic acid is a crucial and versatile building block in drug discovery.[7]
-
N-Z (Carboxybenzyl): Another common amine protecting group, typically removed under hydrogenolysis conditions, which are orthogonal to the acid-labile Boc group.
The use of these building blocks, such as 4-Boc-amino-1-Z-piperidine-4-carboxylic acid, provides chemists with precise control for constructing complex molecules, including peptidomimetics and other therapeutic agents.[8][9]
Part 3: The Conformational Landscape and Its Impact
A molecule's biological activity is inextricably linked to its three-dimensional shape. For piperidine carboxylic acids, understanding the conformational preferences of the six-membered ring is paramount.
The Chair Conformation and Substituent Effects
The piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[10] In this conformation, substituents can occupy one of two positions:
-
Equatorial: Pointing away from the ring's average plane. This is generally the more stable position for bulky groups, as it minimizes steric clashes.
-
Axial: Pointing perpendicular to the ring's plane, leading to potential 1,3-diaxial steric interactions with other axial hydrogens or substituents.
The Decisive Role of the Piperidinium Ion
A pivotal insight arises when considering the protonated piperidinium form, which is prevalent under physiological conditions. While steric effects favor equatorial substituents for non-polar groups, electrostatic interactions can dramatically alter this preference for polar substituents.[11]
A study on 4-substituted piperidinium salts revealed that polar substituents (F, OH, Br, CO₂Et) experience a significant stabilization of the axial conformer upon protonation of the ring nitrogen.[11] In the cases of F, OH, and Br, this electrostatic stabilization is so strong that the conformational preference is completely reversed, and the axial form becomes favored .[11] This is a non-intuitive but critical principle for drug designers: the protonated nitrogen's charge fundamentally changes the electronic environment inside the ring, and this must be accounted for when modeling receptor-ligand interactions.
| 4-Substituent (R) | -ΔG° (Free Base, kcal/mol) | -ΔG° (Piperidinium Salt, kcal/mol) | Conformational Shift |
| CO₂Et | 1.1 (Eq. favored) | 0.3 (Eq. favored) | Stabilization of axial by ~0.8 kcal/mol |
| OH | 0.6 (Eq. favored) | -0.2 (Ax. favored) | Reversal of preference |
| F | 0.2 (Eq. favored) | -0.5 (Ax. favored) | Reversal of preference |
| (Data adapted from reference[11]) |
digraph "Conformational_Equilibrium" { rankdir=LR; graph [fontname="Helvetica", fontsize=12]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];Equatorial [label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TD>Equatorial ConformerTD>TR><TR><TD><IMGSRC="https://i.imgur.com/image.png"SCALE="TRUE"/>TD>TR><TR><TDBGCOLOR="#34A853:white"><FONTCOLOR="white">Generally Sterically FavoredFONT>TD>TR>TABLE> >];
Axial [label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TD>Axial ConformerTD>TR><TR><TD><IMGSRC="https://i.imgur.com/image.png"SCALE="TRUE"/>TD>TR><TR><TDBGCOLOR="#EA4335:white"><FONTCOLOR="white">Stabilized by Electrostatics in SaltsFONT>TD>TR>TABLE> >];
Equatorial -> Axial [label="⇌", fontsize=24];
// Invisible nodes for factor alignment node [shape=point, width=0, height=0]; F1; F2;
// Factors {rank=same; Equatorial; F1} {rank=same; Axial; F2} Factors [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", label="Influencing Factors:\n- Steric Hindrance\n- Electrostatics (N+)\n- Solvation Effects\n- Hyperconjugation"];
F1 -> Factors [style=invis]; Factors -> F2 [style=invis]; }
Caption: Equilibrium between equatorial and axial conformers of a substituted piperidine.
Advanced Conformational Control: The Role of Fluorine and Solvation
Recent studies have shown that fluorine substitution and solvent polarity can provide additional layers of conformational control.[12][13] The incorporation of fluorine can introduce stabilizing hyperconjugative and charge-dipole interactions that favor specific conformers. Furthermore, the conformational equilibrium can sometimes be shifted or even inverted by changing the solvent polarity, as the solvent shell can preferentially stabilize the conformer with the larger dipole moment.[13] This provides a sophisticated tool for pre-organizing a ligand into its bioactive conformation.
Part 4: From Scaffold to Drug - Case Studies and Applications
The true value of the piperidine carboxylic acid scaffold is demonstrated by its successful application in drug discovery programs.
-
Case Study 1: Dual PPARα/γ Agonists: A series of substituted piperidine-4-carboxylic acid analogs were designed and synthesized as potent dual agonists for Peroxisome Proliferator-Activated Receptors α and γ (PPARα/γ), targets for treating type 2 diabetes and dyslipidemia.[14] The piperidine carboxylic acid core served as a central scaffold to orient the necessary pharmacophoric elements for dual receptor activation. The structure-activity relationship (SAR) studies in this work highlight how modifications on the piperidine ring and its nitrogen substituent directly impact potency and selectivity.[14]
-
Case Study 2: Serotonin 5-HT₂C Receptor Modulators: In the development of positive allosteric modulators (PAMs) for the 5-HT₂C receptor, a target for several CNS disorders, researchers used a (cis-2,4)-piperidyl carboxylic acid intermediate.[15] This intermediate was synthesized via metal-catalyzed hydrogenation of a pyridine precursor. The carboxylic acid functionality was then used as a handle for amide coupling to build out a library of analogs. This work led to the discovery of a PAM with improved pharmacokinetic properties suitable for in vivo studies.[15]
Part 5: Experimental Protocols
To translate theory into practice, this section provides a detailed, self-validating protocol for a common and critical transformation in this field.
Protocol: Amide Coupling of a Piperidine Carboxylic Acid with a Primary Amine
This protocol describes a general procedure for forming an amide bond between a piperidine carboxylic acid and an amine using a carbodiimide coupling agent, a foundational reaction in medicinal chemistry.
-
Objective: To synthesize a piperidine carboxamide from a piperidine carboxylic acid and a primary amine.
-
Self-Validation Principle: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting materials and the appearance of the higher molecular weight product. The final product's identity and purity are confirmed by NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Materials:
-
N-Boc-piperidine-4-carboxylic acid (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)[16]
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq, catalytic)[16]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere of nitrogen, add N-Boc-piperidine-4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM.
-
Activator Addition: Add EDC·HCl (1.2 eq) and DMAP (0.1 eq) to the solution.[16] Stir the mixture at room temperature for 10-15 minutes. This step forms the active O-acylisourea intermediate.
-
Nucleophile Addition: Add the primary amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction's completion by TLC or LC-MS.
-
Workup - Quenching and Extraction: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and then with brine.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
The chemical space of piperidine carboxylic acids is a fertile ground for the discovery of novel therapeutics. Their privileged physicochemical properties, combined with an increasingly sophisticated arsenal of synthetic and stereoselective methodologies, ensure their continued prominence in drug design. A deep understanding of the interplay between synthesis, conformational behavior, and biological activity is essential for any scientist working in this domain. By appreciating the causality behind experimental choices—from selecting a hydrogenation catalyst to predicting the conformational preference in a physiological environment—researchers can more effectively navigate this chemical space to develop the next generation of impactful medicines.
References
- A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. National Institutes of Health (NIH).
- Introduction to the role of piperidine scaffolds in medicinal chemistry. BenchChem.
- The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH.
- The Role of Piperidine Derivatives in Medicinal Chemistry. Unknown Source.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry - ACS Publications.
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Unknown Source.
- A rapid stereoselective access to highly substituted piperidines. ElectronicsAndBooks.
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals.
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Chem-Impex.
- Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed.
- Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed.
- Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central.
- Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega.
- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate.
- Piperidine Synthesis. DTIC.
- 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry - ACS Publications.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds [pubmed.ncbi.nlm.nih.gov]
- 4. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acgpubs.org [acgpubs.org]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 1-(Phenylsulfonyl)piperidine-3-carboxylic Acid
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid, a key heterocyclic scaffold in modern medicinal chemistry. Piperidine derivatives are foundational in drug discovery, serving as crucial intermediates for a wide range of therapeutics targeting neurological disorders, inflammation, and more.[1][2] This document details a robust, two-step synthetic pathway starting from ethyl nipecotate (ethyl piperidine-3-carboxylate). The protocol emphasizes the causality behind experimental choices, offers a self-validating system through detailed characterization, and is grounded in authoritative chemical principles. It is intended for researchers, scientists, and drug development professionals seeking a reliable method for preparing this valuable building block.
Introduction: The Significance of N-Sulfonylated Piperidines
The piperidine ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs.[2][3] Its conformational rigidity and ability to present substituents in defined three-dimensional space make it an ideal framework for designing molecules that interact with specific biological targets.[2] The derivative this compound, also known as N-phenylsulfonyl-nipecotic acid, is of particular interest. Nipecotic acid itself is a known inhibitor of γ-aminobutyric acid (GABA) uptake, a critical mechanism in neurotransmission.[4][5] The addition of a lipophilic N-phenylsulfonyl group can significantly modulate the compound's properties, including its permeability and target affinity, making it a valuable starting point for developing novel GABA transporter (GAT) inhibitors and other central nervous system (CNS) agents.[4][6]
This guide outlines a reproducible synthesis involving the N-sulfonylation of a piperidine-3-carboxylic acid ester, followed by saponification to yield the target carboxylic acid. This approach ensures high yields and purity, providing a solid foundation for subsequent derivatization and drug discovery efforts.
Reaction Scheme and Mechanistic Rationale
The synthesis proceeds in two primary stages:
-
N-Sulfonylation: The secondary amine of ethyl nipecotate acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. This reaction is conducted under basic conditions to neutralize the hydrochloric acid byproduct and enhance the nucleophilicity of the amine.
-
Saponification: The resulting ethyl ester is hydrolyzed using a strong base (lithium hydroxide) to yield the final carboxylic acid product.
The overall transformation is depicted below:
Caption: Overall synthetic scheme for this compound.
Mechanistic Insight: The Sulfonylation Reaction
The core of this synthesis is the formation of the sulfonamide bond. This reaction is a classic example of nucleophilic acyl substitution on a sulfonyl group. The base, triethylamine (Et₃N), plays a crucial role by deprotonating the piperidine nitrogen, thereby increasing its nucleophilicity and facilitating the attack on the electron-deficient sulfur of the benzenesulfonyl chloride.
Caption: Logical workflow of the N-sulfonylation mechanism.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Supplier | Purity | Notes |
| Ethyl nipecotate | 5453-53-2 | 157.21 | Sigma-Aldrich | ≥97% | Starting material. |
| Benzenesulfonyl chloride | 98-09-9 | 176.62 | Sigma-Aldrich | ≥99% | Lachrymator, corrosive. Handle in fume hood. |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Sigma-Aldrich | ≥99.5% | Corrosive, flammable. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Sigma-Aldrich | Anhydrous, ≥99.8% | Volatile, suspected carcinogen. |
| Lithium hydroxide (LiOH) | 1310-65-2 | 23.95 | Sigma-Aldrich | ≥98% | Corrosive. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Sigma-Aldrich | Anhydrous, ≥99.9% | Flammable, peroxide former. |
| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | Sigma-Aldrich | 2 M solution | Corrosive. |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Sigma-Aldrich | ACS Reagent Grade | Solvent for extraction. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Lab prepared | N/A | For washing. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Sigma-Aldrich | Granular | Drying agent. |
Step-by-Step Synthesis Workflow
Step 1: Synthesis of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl nipecotate (5.0 g, 31.8 mmol).
-
Solvent Addition: Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Base Addition: Slowly add triethylamine (6.65 mL, 47.7 mmol, 1.5 equiv) to the cooled solution.
-
Reagent Addition: In a separate flask, dissolve benzenesulfonyl chloride (5.9 g, 33.4 mmol, 1.05 equiv) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes using a dropping funnel, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Work-up:
-
Quench the reaction by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel using a gradient of 10-40% ethyl acetate in hexanes to yield the pure ester as a colorless oil.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate (from Step 1, ~31.8 mmol) in a mixture of tetrahydrofuran (THF, 80 mL) and deionized water (40 mL) in a 250 mL round-bottom flask.
-
Base Addition: Add lithium hydroxide monohydrate (2.67 g, 63.6 mmol, 2.0 equiv) to the solution.
-
Reaction: Heat the mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.[7]
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of deionized water and cool in an ice bath.
-
Carefully acidify the solution to pH ~2 by the dropwise addition of 2 M HCl. A white precipitate will form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold deionized water (3 x 30 mL).
-
-
Drying: Dry the product in a vacuum oven at 50 °C overnight to yield this compound as a white crystalline solid.
Characterization and Data Analysis
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Analysis Technique | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5 (s, 1H, -COOH), 7.8-7.6 (m, 5H, Ar-H), 3.5-3.3 (m, 2H, piperidine-H), 2.9-2.7 (m, 1H, piperidine-H), 2.4-2.2 (m, 2H, piperidine-H), 1.8-1.5 (m, 4H, piperidine-H).[8] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 174.5, 138.0, 133.0, 129.5, 127.0, 51.0, 46.0, 42.0, 27.0, 24.0. |
| Mass Spec (ESI-) | Calculated for C₁₂H₁₄NO₄S⁻ [M-H]⁻: 268.06. Found: 268.1. |
| Melting Point | Literature values vary; typically in the range of 165-175 °C. |
Troubleshooting and Safety Precautions
| Potential Issue | Probable Cause | Recommended Solution |
| Low Yield in Step 1 | Incomplete reaction; moisture in reagents/glassware. | Ensure anhydrous conditions. Allow reaction to run longer, monitoring by TLC. Confirm activity of benzenesulfonyl chloride. |
| Incomplete Hydrolysis (Step 2) | Insufficient base or reaction time. | Add an additional 0.5 equiv of LiOH and continue heating. Monitor by TLC until starting material is consumed. |
| Oily Product after Acidification | Product may not have fully crystallized. | Scratch the inside of the flask with a glass rod to induce crystallization. Ensure pH is sufficiently low (~2). If it persists, extract with ethyl acetate, dry, and evaporate to obtain the solid. |
| Broad NMR Peaks | Residual solvent or moisture. | Ensure the product is thoroughly dried under vacuum. Use deuterated solvent with low residual water content. |
Safety Imperatives
-
Benzenesulfonyl Chloride: Is highly corrosive, a lachrymator, and reacts violently with water. Always handle in a certified chemical fume hood. Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile is acceptable for incidental contact, consider neoprene or butyl for extended handling).
-
Solvents (DCM, THF): Dichloromethane is a suspected carcinogen and is volatile. Tetrahydrofuran is flammable and can form explosive peroxides. Both should be handled exclusively in a fume hood.
-
Acids and Bases: Triethylamine, lithium hydroxide, and hydrochloric acid are corrosive. Avoid inhalation and skin contact.
-
General Precautions: Perform a full risk assessment before beginning any chemical synthesis. Maintain a clean and organized workspace. Ensure emergency equipment (safety shower, eyewash station) is accessible.
References
- Schousboe, A., Sarup, A., Bak, L. K., & Waagepetersen, H. S. (2013). Role of astrocytic GABA transport in epileptic seizures. ACS Chemical Neuroscience, 4(2), 229-236. [Link]
- Kragler, L., et al. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3363-3378. [Link]
- Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization.
- Gao, F., et al. (2020). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Journal of Chemistry, 2020, 1-15. [Link]
- Strupp, T., et al. (2016). Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. Bioorganic & Medicinal Chemistry, 24(9), 2008-2023. [Link]
- MySkinRecipes. (n.d.). 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid. [Link]
- Jagtap, S., et al. (2024). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]
- PubChem. (n.d.). This compound.
- Google Patents. (2017). CN106831540A - It is a kind of (S) The preparation method of 3 piperidine carboxylic acids.
- UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link]
- ResearchGate. (2020). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipo. [Link]
- Paciaroni, N. G., et al. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]
- Zhang, Y., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega, 7(38), 34551-34558. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- PubMed. (2021). Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. rroij.com [rroij.com]
Synthesis of 1-(Phenylsulfonyl)piperidine-3-carboxylic Acid: An Application Note and Detailed Protocol
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the N-sulfonylation of piperidine-3-carboxylic acid (nipecotic acid) with benzenesulfonyl chloride. This document outlines the chemical principles, detailed experimental procedures, reagent specifications, and safety considerations. The protocol is designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible method for obtaining the target compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] The piperidine scaffold is a prevalent structural motif in numerous clinically successful drugs, and its derivatives are of significant interest in the development of novel therapeutics.[2][3] The introduction of a phenylsulfonyl group to the piperidine nitrogen can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The carboxylic acid functionality provides a handle for further chemical modifications, enabling the construction of more complex molecules.
This application note details a reliable and efficient method for the preparation of this compound, starting from the readily available piperidine-3-carboxylic acid.
Synthetic Strategy
The synthesis of this compound is achieved through a nucleophilic substitution reaction at the sulfur atom of benzenesulfonyl chloride by the secondary amine of piperidine-3-carboxylic acid. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
The overall reaction scheme is as follows:
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve piperidine-3-carboxylic acid (1.29 g, 10 mmol) and sodium carbonate (2.12 g, 20 mmol) in 20 mL of deionized water.
-
Cool the flask in an ice bath with stirring.
-
In a separate beaker, dissolve benzenesulfonyl chloride (1.94 g, 1.4 mL, 11 mmol) in 20 mL of dichloromethane (DCM).
-
Transfer the benzenesulfonyl chloride solution to a dropping funnel and add it dropwise to the aqueous solution of piperidine-3-carboxylic acid over a period of 30 minutes, maintaining the temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the biphasic mixture vigorously for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane with a small amount of acetic acid).
-
-
Work-up and Purification:
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the aqueous layer with DCM (2 x 15 mL).
-
Combine the aqueous layers and cool in an ice bath.
-
Carefully acidify the aqueous layer to pH 2-3 by the dropwise addition of 1 M hydrochloric acid. A white precipitate should form.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure this compound as a white solid.
-
Characterization
The identity and purity of the synthesized compound should be confirmed by analytical techniques such as:
-
Melting Point: Compare with literature values.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Safety Precautions
-
Benzenesulfonyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
Hydrochloric acid is corrosive. Handle with care and appropriate PPE.
-
The reaction should be performed with adequate ventilation.
Discussion
The described protocol provides a straightforward and efficient method for the synthesis of this compound. The use of a biphasic system with sodium carbonate as the base is advantageous as it effectively neutralizes the generated HCl and facilitates the reaction. The acidic work-up is crucial for the protonation of the carboxylate, enabling its extraction into the organic phase. Recrystallization is an effective method for obtaining a high-purity product.
Conclusion
This application note presents a detailed and reliable protocol for the synthesis of this compound. The methodology is well-suited for laboratory-scale preparation and provides a foundation for the synthesis of more complex derivatives for applications in drug discovery and development.
References
- Jagtap, S. J., & Phadtare, P. K. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]
- Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
- ResearchGate. (2025).
- Google Patents. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
- PubMed. (2019).
- National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1. [Link]
- PubMed. (2017). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives With N-Arylalkynyl Substituents. [Link]
- ScienceDirect. (n.d.).
- MySkinRecipes. (n.d.). 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid. [Link]
- ResearchGate. (2020). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipo. [Link]
- bioRxiv. (2025).
- Google Patents. (2020).
- Research and Reviews: Journal of Chemistry. (n.d.). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. [Link]
- National Center for Biotechnology Information. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]
Sources
Application Notes & Protocols: Asymmetric Synthesis of Chiral Piperidine-3-Carboxylic Acids
Abstract
Chiral piperidine-3-carboxylic acids, including the notable GABA uptake inhibitor (R)-Nipecotic acid, are pivotal structural motifs in a multitude of pharmaceuticals and biologically active compounds.[1][2] The precise stereochemical orientation of the carboxyl group at the C3 position is frequently critical for target engagement and therapeutic efficacy, making stereocontrolled synthesis a paramount challenge in medicinal chemistry and process development.[3][4] This technical guide provides an in-depth exploration of modern asymmetric strategies to access these valuable chiral building blocks. We will dissect the mechanistic underpinnings and provide field-proven, step-by-step protocols for key methodologies, including catalytic asymmetric hydrogenation of pyridinium salts and rhodium-catalyzed asymmetric carbometalation. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient syntheses of enantiomerically enriched piperidine-3-carboxylic acids.
Strategic Overview: Pathways to Enantiopurity
The synthesis of chiral 3-substituted piperidines has historically been challenged by the difficulty of direct, enantioselective functionalization of the pyridine ring.[5][6] Modern strategies circumvent this by employing dearomatization techniques, allowing for the installation of the C3 stereocenter with high fidelity. The primary contemporary approaches can be broadly categorized as follows:
-
Catalytic Asymmetric Hydrogenation: This powerful method involves the activation of a pyridine precursor, typically as a pyridinium salt, to facilitate reduction. A chiral transition-metal catalyst, often based on rhodium or iridium, then orchestrates the enantioselective addition of hydrogen across the double bonds of an intermediate.[7][8][9]
-
Catalytic Asymmetric Cross-Coupling: Recent breakthroughs have enabled the direct, highly enantioselective coupling of organometallic reagents with partially reduced pyridine derivatives. The rhodium-catalyzed asymmetric reductive Heck reaction stands out as a particularly versatile and effective example.[6][10][11]
-
Chiral Pool Synthesis: This classical approach utilizes readily available, enantiopure starting materials, such as amino acids, to construct the piperidine ring. The inherent chirality of the starting material is transferred through the synthetic sequence, obviating the need for an asymmetric induction step.[12][13]
-
Diastereoselective Methods: These strategies rely on a pre-existing stereocenter, either within the substrate or on a removable chiral auxiliary, to direct the stereochemical outcome of a subsequent reaction that forms the C3 stereocenter.[4][14]
Figure 1: Key synthetic pathways to chiral piperidine-3-carboxylic acids.
Protocol I: Rh-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt
This approach is a cornerstone for producing chiral piperidines. The initial quaternization of the pyridine nitrogen atom serves a dual purpose: it lowers the resonance stabilization energy of the aromatic ring, making it susceptible to reduction, and it prevents the nitrogen lone pair from coordinating to and deactivating the metal catalyst.[8][15] The addition of a base is often crucial, as it can neutralize the generated HBr and participate in the formation of key dihydropyridine intermediates that enter the enantioselective catalytic cycle.[16]
Causality & Mechanistic Insight
The enantioselectivity of the reaction is determined by the chiral ligand coordinated to the rhodium center. Ligands like JosiPhos create a constrained, chiral environment around the metal. When the dihydropyridine intermediate coordinates to the catalyst, the ligand's steric and electronic properties favor hydride delivery to one specific face of the C=C double bond, leading to the preferential formation of one enantiomer of the product.[8][16]
Figure 2: Workflow for asymmetric hydrogenation of pyridine precursors.
Detailed Experimental Protocol
This protocol is a representative example for the asymmetric hydrogenation of an N-benzylated 3-substituted pyridinium salt, adapted from methodologies described by Panteleev, Hu, and coworkers.[8][16]
Materials:
-
N-benzyl-3-(methoxycarbonyl)pyridinium bromide (1.0 equiv)
-
[Rh(cod)₂]OTf (0.02 equiv, 2 mol%)
-
(R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (JosiPhos J002-2 ligand) (0.022 equiv, 2.2 mol%)
-
Triethylamine (Et₃N) (5.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous 2,2,2-Trifluoroethanol (TFE)
-
Pressurized Hydrogenation Reactor
Procedure:
-
Catalyst Preparation: In a glovebox, add [Rh(cod)₂]OTf (2 mol%) and the JosiPhos ligand (2.2 mol%) to a vial. Add the appropriate volume of degassed THF/TFE (2:1) solvent. Stir the mixture for 30 minutes to allow for catalyst pre-formation.
-
Reaction Setup: To a glass liner for the autoclave, add the N-benzyl-3-(methoxycarbonyl)pyridinium bromide substrate (1.0 equiv) and triethylamine (5.0 equiv).
-
Hydrogenation: Transfer the glass liner into the stainless-steel autoclave. Under an inert atmosphere (e.g., Argon), add the pre-formed catalyst solution via cannula.
-
Reaction Execution: Seal the autoclave. Purge the system three times with H₂ gas. Pressurize the reactor to 50 bar H₂.
-
Heating and Stirring: Place the reactor in a heating block pre-heated to 50 °C and begin vigorous stirring.
-
Monitoring: Monitor the reaction for completion (typically 12-24 hours) by taking aliquots (after safely depressurizing and re-purging with inert gas) and analyzing via ¹H NMR or LC-MS.
-
Work-up: After completion, cool the reactor to room temperature and carefully vent the H₂ gas. Purge with an inert gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched N-benzyl piperidine-3-carboxylate.
-
Characterization: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Self-Validation & Troubleshooting:
-
Expected Outcome: High conversion (>95%) and high enantioselectivity (up to 90% ee) should be achievable.[8]
-
Low Conversion: Incomplete reaction may be due to catalyst deactivation or insufficient H₂ pressure. Ensure all reagents and solvents are rigorously degassed and anhydrous. Check for leaks in the hydrogenation system.
-
Low Enantioselectivity: The presence of impurities can negatively impact ee. Ensure the purity of the substrate and reagents. The choice of solvent can also be critical; the THF/TFE mixture is often optimal. The base is essential; running the reaction without it results in very low ee.[16]
Protocol II: Rh-Catalyzed Asymmetric Reductive Heck Reaction
This state-of-the-art method provides access to 3-substituted piperidines via a three-step sequence: partial reduction of pyridine, a highly regio- and enantioselective Rh-catalyzed carbometalation (a reductive Heck-type reaction), and a final reduction.[5][6][11] This strategy is notable for its broad substrate scope, accommodating a wide variety of aryl, heteroaryl, and vinyl boronic acids.[17]
Causality & Mechanistic Insight
The key to this transformation is the Rh-catalyzed asymmetric carbometalation of a dihydropyridine intermediate. The chiral ligand (e.g., (S)-Segphos) on the rhodium catalyst controls the stereochemical outcome. The catalytic cycle involves the oxidative addition of the rhodium(I) complex to the boronic acid, followed by migratory insertion into the dihydropyridine double bond. This insertion is the enantiodetermining step. Subsequent protodemetalation regenerates the catalyst and yields the 3-substituted tetrahydropyridine product with high enantiopurity.[6][11]
Detailed Experimental Protocol
This protocol is adapted from the general procedure reported by Fletcher and coworkers for the cross-coupling of a dihydropyridine with a boronic acid.[17]
Materials:
-
Phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate, 1.0 equiv)
-
Arylboronic acid (3.0 equiv)
-
[Rh(cod)OH]₂ (0.03 equiv, 3 mol%)
-
(S)-Segphos (0.07 equiv, 7 mol%)
-
Aqueous Cesium Hydroxide (CsOH) (50 wt%, 2.0 equiv)
-
Toluene, Tetrahydrofuran (THF), and Water (degassed)
Procedure:
-
Catalyst Preparation: In a glovebox or under an argon atmosphere, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%) to a 7 mL vial equipped with a magnetic stir bar.
-
Reaction Setup: Seal the vial with a rubber septum, purge with argon three times. Add degassed Toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 2.0 equiv).
-
Pre-heating: Stir the catalyst solution at 70 °C for 10 minutes.
-
Substrate Addition: To the warm catalyst mixture, add the arylboronic acid (3.0 equiv) followed by the dihydropyridine substrate (1.0 equiv).
-
Reaction Execution: Stir the resulting mixture at 70 °C for 20 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with brine. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral 3-substituted tetrahydropyridine.
-
Final Reduction: The resulting tetrahydropyridine can be reduced to the corresponding piperidine using standard conditions (e.g., H₂, Pd/C in methanol) to furnish the final product.
-
Characterization: Determine yield by mass and purity by ¹H NMR. Determine enantiomeric excess by chiral HPLC.
Self-Validation & Troubleshooting:
-
Expected Outcome: High yields (70-95%) and excellent enantioselectivities (>95% ee) are typical for a range of boronic acids.[5][17]
-
Poor Reactivity: The use of aqueous CsOH is reported to be critical for high yields.[18] Ensure the base is fresh and accurately measured. Sterically hindered (ortho-substituted) boronic acids may lead to lower reactivity.[18]
-
Side Products: Incomplete reaction or decomposition of the dihydropyridine can occur. Ensure rigorous exclusion of oxygen throughout the process.
Comparative Data Summary
| Method | Catalyst / Reagent | Substrate Example | Yield (%) | ee (%) / dr | Reference |
| Asymmetric Hydrogenation | [Rh(cod)₂]OTf / JosiPhos | N-benzyl-3-phenylpyridinium bromide | ~70-85 | up to 90 | [8] |
| Asymmetric Hydrogenation | Rh-TangPhos complex | Ethyl nicotinate (two steps) | High | up to 99 | [7] |
| Asym. Reductive Heck | [Rh(cod)OH]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate + PhB(OH)₂ | 91 | 98 | [6][17] |
| Asym. Reductive Heck | [Rh(cod)OH]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate + (4-F-Ph)B(OH)₂ | 95 | 99 | [6][17] |
| Photoredox C-H Arylation | Ir(III) photocatalyst | Trisubstituted Piperidine | 70-90 | >95:5 dr | [14] |
| Chemo-enzymatic | Amine Oxidase / Ene Reductase | N-allyl-3-phenyl-1,2,5,6-tetrahydropyridine | >99 | >99 | [19] |
Conclusion
The asymmetric synthesis of chiral piperidine-3-carboxylic acids has evolved significantly, moving from classical resolution and chiral pool approaches to highly efficient and selective catalytic methods. Catalytic asymmetric hydrogenation of activated pyridines and the more recent Rh-catalyzed asymmetric reductive Heck reactions represent the state of the art, offering high yields, exceptional enantioselectivities, and broad substrate applicability. For specific applications, chemo-enzymatic methods provide a green and highly selective alternative. The choice of synthetic strategy will ultimately depend on factors such as substrate availability, desired scale, and the specific stereochemical requirements of the target molecule. The protocols and data presented herein provide a robust foundation for researchers to successfully synthesize these critical chiral building blocks for drug discovery and development.
References
- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. (n.d.).
- Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. (n.d.).
- Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization of Aza-1,6-Dienes: Experimental and DFT Studies. (2019). PubMed. [Link]
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]
- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mG
- Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. (2016). PubMed. [Link]
- Progress in the Synthesis and Application of Nipecotic Acid and Its Deriv
- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. (2025). Journal of Medicinal Chemistry. [Link]
- Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (n.d.).
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]
- Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. (2024). PubMed. [Link]
- Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimeriz
- Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives. (2025).
- (PDF) ChemInform Abstract: Chiral Pool Synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine from L-Malic Acids. (2025).
- Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. (2016).
- Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. (n.d.). AIR Unimi. [Link]
- Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. (2022). Organic & Biomolecular Chemistry. [Link]
- Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. (2012).
- An Asymmetric Approach Towards 3-Spiropiperidines. (2021). University of St Andrews Research Portal. [Link]
- Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. (n.d.). Beilstein Journals. [Link]
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (n.d.).
- The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. [Link]
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]
- Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. (2025).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.de [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 16. air.unimi.it [air.unimi.it]
- 17. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 1-(Phenylsulfonyl)piperidine-3-carboxamide Derivatives: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis, characterization, and potential applications of 1-(phenylsulfonyl)piperidine-3-carboxamide derivatives. These compounds represent a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of the 1-(Phenylsulfonyl)piperidine-3-carboxamide Scaffold
The piperidine ring is a fundamental heterocyclic motif frequently incorporated into the structures of pharmaceuticals and naturally occurring alkaloids.[1] Its conformational flexibility allows for optimal binding to a variety of biological targets. When functionalized with a phenylsulfonyl group at the 1-position and a carboxamide at the 3-position, the resulting scaffold exhibits a diverse pharmacological profile. Research has highlighted the potential of these derivatives as antimicrobial agents, inhibitors of human platelet aggregation, and modulators of various enzymes.[1][2] The sulfonamide group can act as a key pharmacophore, engaging in hydrogen bonding and other non-covalent interactions within protein active sites, while the carboxamide moiety provides an additional point for interaction and can be readily modified to fine-tune the compound's properties.[3]
PART 1: Synthesis of 1-(Phenylsulfonyl)piperidine-3-carboxamide
The synthesis of 1-(phenylsulfonyl)piperidine-3-carboxamide derivatives can be approached through a multi-step sequence, typically starting from a commercially available piperidine-3-carboxylic acid derivative. The following protocol outlines a general and reliable method.
A. Strategic Overview of the Synthesis
The overall synthetic strategy involves two key transformations:
-
Sulfonylation: Protection of the piperidine nitrogen with a phenylsulfonyl group.
-
Amide Coupling: Formation of the carboxamide at the C-3 position of the piperidine ring.
The following diagram illustrates the general synthetic workflow:
Caption: General synthetic workflow for 1-(phenylsulfonyl)piperidine-3-carboxamide derivatives.
B. Detailed Experimental Protocol
Materials and Equipment:
-
Piperidine-3-carboxylic acid or its ester derivative (e.g., ethyl nipecotate)
-
Benzenesulfonyl chloride
-
Triethylamine (Et3N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Amine of choice (for amide formation)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or other peptide coupling agent
-
Hydroxybenzotriazole (HOBt) or other coupling additive
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Safety Precautions:
-
Benzenesulfonyl chloride is corrosive and lachrymatory. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5]
-
Piperidine derivatives can be harmful. Avoid inhalation, ingestion, and skin contact.[6][7]
-
Solvents such as dichloromethane and DMF are volatile and have associated health risks. Use in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.[8]
Step 1: Synthesis of this compound
This step involves the reaction of a piperidine-3-carboxylic acid derivative with benzenesulfonyl chloride.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-3-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add a base, such as triethylamine (2.5 eq) or sodium hydroxide (2.5 eq), dropwise to the solution. The base is crucial to neutralize the HCl generated during the reaction.
-
Sulfonylation: While maintaining the temperature at 0 °C, slowly add a solution of benzenesulfonyl chloride (1.1 eq) in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC. The disappearance of the starting material indicates the completion of the reaction.
-
Work-up and Isolation:
-
Once the reaction is complete, acidify the mixture with a dilute aqueous HCl solution to pH ~2-3.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Step 2: Synthesis of 1-(Phenylsulfonyl)piperidine-3-carboxamide Derivatives via Amide Coupling
This step involves the coupling of the synthesized this compound with a desired amine.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Activation of Carboxylic Acid: Add a coupling agent such as EDCI (1.2 eq) and an additive like HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid. The use of coupling agents facilitates the formation of the amide bond under mild conditions.[9]
-
Addition of Amine: Add the desired amine (1.1 eq) to the reaction mixture, followed by a base such as triethylamine or diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction and Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-(phenylsulfonyl)piperidine-3-carboxamide derivative.[1]
-
PART 2: Characterization and Data Analysis
Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure.
A. Spectroscopic and Analytical Techniques
The following techniques are routinely employed for the characterization of 1-(phenylsulfonyl)piperidine-3-carboxamide derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR provides information about the number and types of protons, their chemical environment, and spin-spin coupling interactions.
-
¹³C NMR reveals the number and types of carbon atoms in the molecule.[10]
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.[1]
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the N-H and C=O stretches of the amide and the S=O stretches of the sulfonyl group.[1]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
B. Representative Characterization Data
The following table summarizes typical spectroscopic data for a generic 1-(phenylsulfonyl)piperidine-3-carboxamide derivative.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenylsulfonyl group, protons of the piperidine ring, and the amide N-H proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbons of the piperidine ring, and the carbonyl carbon of the amide.[10] |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1340 & ~1160 (S=O stretches).[1] |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the target compound. |
PART 3: Applications and Future Directions
1-(Phenylsulfonyl)piperidine-3-carboxamide derivatives have emerged as a promising class of compounds with diverse therapeutic potential.
A. Established and Emerging Applications
-
Antimicrobial Agents: Certain derivatives have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] The sulfonylpiperidine carboxamide core can be further functionalized to enhance antimicrobial potency.
-
Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a well-established zinc-binding group in the active site of carbonic anhydrases (CAs). Derivatives of this scaffold have been investigated as inhibitors of various CA isoforms, which are implicated in conditions like glaucoma, epilepsy, and cancer.[11][12]
-
Anti-Osteoporosis Agents: Recent studies have explored these derivatives as inhibitors of cathepsin K, an enzyme involved in bone resorption, suggesting their potential in the treatment of osteoporosis.[9]
-
Proteasome Inhibitors: Piperidine carboxamides have been identified as inhibitors of the Plasmodium falciparum proteasome, indicating their potential as novel antimalarial agents.[13]
B. Mechanism of Action and Structure-Activity Relationships (SAR)
The biological activity of these derivatives is intricately linked to their structural features. For instance, in their role as carbonic anhydrase inhibitors, the sulfonamide group directly coordinates with the zinc ion in the enzyme's active site. The piperidine ring and the carboxamide substituent can then be modified to achieve selectivity for different CA isoforms by interacting with the surrounding amino acid residues.
The following diagram illustrates the general interaction of a sulfonamide inhibitor with the active site of carbonic anhydrase.
Caption: Schematic of sulfonamide inhibitor binding to the zinc ion in the carbonic anhydrase active site.
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. Key areas for modification include:
-
Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the sulfonamide and influence binding affinity.
-
The Amide Moiety: Variation of the amine component of the carboxamide can alter solubility, cell permeability, and interactions with the target protein.
-
Piperidine Ring Conformation: The stereochemistry at the 3-position can significantly impact biological activity.
Conclusion
The 1-(phenylsulfonyl)piperidine-3-carboxamide scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a robust foundation for the preparation of a diverse library of derivatives. Through systematic characterization and biological evaluation, researchers can continue to explore the full potential of this promising class of compounds in various areas of drug discovery.
References
- AK Scientific, Inc.
- Fisher Scientific.
- Jagtap, S. et al. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. 2025;37(6).
- MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank. 2024.
- Enamine. 1-(butane-1-sulfonyl)
- Capot Chemical Co., Ltd.
- PubMed. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors.
- Fisher Scientific.
- ResearchGate. New carboxamides bearing benzenesulphonamides: Synthesis, molecular docking and pharmacological properties. 2025.
- National Institutes of Health. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors.
- ResearchGate. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. 2024.
- PubMed Central. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. 2021.
- PubMed Central. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.
- PubMed. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.fr [fishersci.fr]
- 6. aksci.com [aksci.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. capotchem.cn [capotchem.cn]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(Phenylsulfonyl)piperidine-3-carboxylic acid as a Versatile Building Block in Modern Synthesis
Abstract
1-(Phenylsulfonyl)piperidine-3-carboxylic acid is a conformationally constrained building block of significant interest in medicinal chemistry and drug discovery. The incorporation of the N-phenylsulfonyl group imparts a unique set of physicochemical properties, including metabolic stability, defined conformational preference, and a vector for exploring structure-activity relationships (SAR). This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this scaffold. It details its core properties, explains the rationale behind its use in drug design, and provides a robust, field-proven protocol for its most common and critical synthetic transformation: amide bond formation.
Introduction: The Strategic Value of the N-Sulfonylpiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1] Its utility stems from its ability to confer favorable properties such as improved solubility and bioavailability.[2] The modification of the piperidine nitrogen with a phenylsulfonyl group, as in this compound, offers several distinct advantages for the drug designer:
-
Metabolic Stability: The sulfonamide linkage is significantly more resistant to metabolic cleavage than many other N-substituents, such as N-benzyl or N-acyl groups. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life.[1][3]
-
Conformational Rigidity: The bulky phenylsulfonyl group locks the piperidine ring into a more defined chair conformation. This conformational constraint reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
-
Hydrogen Bond Acceptor: The sulfonyl group introduces two strong hydrogen bond acceptors, providing additional interaction points with a protein target.[4] This can be crucial for optimizing binding affinity.
-
SAR Vector: The phenyl ring of the sulfonyl group provides a readily modifiable vector for structure-activity relationship (SAR) studies. Substitution on this ring can be used to fine-tune electronic properties, modulate lipophilicity, and explore further binding interactions without altering the core piperidine scaffold.
The sulfonamide moiety itself is a well-established pharmacophore found in a wide array of drugs, including antimicrobial, antiviral, and anticancer agents, highlighting its broad therapeutic relevance.[5] Analogs, such as 1-(phenylsulfonyl)piperidine-2-carboxylic acid and 1-(phenylsulfonyl)piperidine-4-carboxylic acid, are also used as key intermediates in the synthesis of protease inhibitors and other complex bioactive molecules.[2][6]
Physicochemical Properties & Handling
Proper handling and storage are critical for maintaining the integrity of the building block. The data presented below is a synthesis of information from commercial suppliers and public chemical databases.
| Property | Value | Source / Notes |
| Molecular Formula | C₁₂H₁₅NO₄S | PubChemLite[7] |
| Molecular Weight | 269.32 g/mol | Sigma-Aldrich[8] |
| Appearance | White to off-white solid | Generic supplier data[8] |
| Purity | Typically ≥95% | Sigma-Aldrich[8] |
| Storage | Store at room temperature, sealed in a dry environment. | Sigma-Aldrich[8] |
| Predicted XlogP | 1.1 | PubChemLite[7] |
Safety Information: The compound is classified with the GHS07 pictogram (Exclamation mark).[8][9]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][9]
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][9]
-
Personal Protective Equipment (PPE): Always handle with appropriate gloves, safety glasses, and a lab coat in a well-ventilated chemical fume hood.
Core Synthetic Application: Amide Bond Formation
The most fundamental and versatile reaction for this compound is its coupling with a primary or secondary amine to form an amide bond. This transformation is the gateway to creating vast chemical libraries for screening and lead optimization.[10] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[11] Therefore, activation of the carboxylic acid is required.
Rationale for Reagent Selection
While numerous coupling reagents exist, aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their high efficiency, fast reaction times, and ability to minimize side reactions, particularly racemization if the amine component is chiral.[10][12] The protocol below utilizes HATU in the presence of a non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine), which scavenges the acid produced during the reaction without competing in the coupling.[12]
Workflow for HATU-Mediated Amide Coupling
The following diagram illustrates the key steps in the experimental workflow.
Caption: Experimental workflow for HATU-mediated amide coupling.
Detailed Laboratory Protocol
This protocol provides a general method for coupling this compound with a representative primary amine. Stoichiometry and reaction times may need to be optimized for different amine substrates.
Materials:
-
This compound (1.0 eq.)
-
Amine of interest (1.2 eq.)
-
HATU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous Lithium Chloride (LiCl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and HATU (1.1 eq.).
-
Solvent Addition: Add anhydrous DMF to dissolve the solids (a concentration of 0.1-0.5 M with respect to the carboxylic acid is typical).
-
Base Addition: Add DIPEA (2.0 eq.) to the solution. Stir the mixture at room temperature.
-
Activation: Allow the mixture to stir for 15-30 minutes. During this time, the carboxylic acid is converted to its activated O-acylisourea ester intermediate.
-
Amine Coupling: Add the desired amine (1.2 eq.) to the pre-activated mixture. If the amine is a hydrochloride salt, an additional equivalent of DIPEA may be required.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous LiCl (this is particularly effective for removing DMF), saturated aqueous NaHCO₃, and brine.[12] Perform each wash 2-3 times. c. Dry the separated organic layer over anhydrous Na₂SO₄. d. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Applications in Drug Discovery: A Case Perspective
The N-sulfonylpiperidine motif has been successfully employed in the discovery of novel therapeutics. For example, researchers have developed potent antibacterial inhibitors of Gram-positive thymidylate kinase (TMK), an essential enzyme for bacterial DNA synthesis.[13][14] In these inhibitors, the sulfonylpiperidine scaffold was key for establishing crucial hydrogen bonding interactions with key arginine residues in the enzyme's active site, leading to excellent enzyme affinity.[13] This structure-guided design approach demonstrates the power of using conformationally defined building blocks like this compound to achieve high potency and selectivity against therapeutic targets.[13]
Troubleshooting & Advanced Considerations
-
Low Yield: If the reaction stalls, ensure all reagents and solvents are anhydrous. Moisture will quench the active ester intermediate. Gentle heating (40-50 °C) can sometimes drive sterically hindered couplings to completion.
-
Difficult Purification: The urea byproduct from some coupling reagents can complicate purification. The use of HATU minimizes this, as its byproducts are generally water-soluble and removed during the aqueous work-up.[12]
-
Alternative Coupling Reagents: For large-scale synthesis or cost-sensitive projects, carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) can be a suitable alternative to HATU.[11][12]
-
Bioisosteres: In lead optimization, the carboxylic acid moiety can be replaced with various bioisosteres (e.g., tetrazoles, hydroxamic acids) to modulate acidity, cell permeability, and metabolic stability.[15] However, the amide coupling protocol described here remains the foundational step for derivatizing the core scaffold.
References
- Jagtap, S., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]
- Martínez-Botella, G., et al. (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 23(1), 169-73. [Link]
- PubChemLite. This compound (C12H15NO4S). [Link]
- MySkinRecipes. 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid. [Link]
- ResearchGate.
- Fisher Scientific. Amide Synthesis. [Link]
- National Institutes of Health (NIH).
- HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
- Wróbel, T. M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 117009. [Link]
- Doherty, G. A., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-72. [Link]
- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
- Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. youtube.com [youtube.com]
- 4. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-b.com [ajchem-b.com]
- 6. 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid [myskinrecipes.com]
- 7. PubChemLite - this compound (C12H15NO4S) [pubchemlite.lcsb.uni.lu]
- 8. 1-(Phenylsulfonyl)piperidine-4-carboxylic acid | 122891-92-3 [sigmaaldrich.com]
- 9. 1-(Phenylsulfonyl)piperidine-4-carboxylic acid | 122891-92-3 [sigmaaldrich.cn]
- 10. hepatochem.com [hepatochem.com]
- 11. Amide Synthesis [fishersci.dk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid
Abstract
This application note provides a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid, a key building block in medicinal chemistry and drug development.[1][2] We present a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for methodological choices, ensuring robust and reliable characterization.
Introduction
This compound (C₁₂H₁₅NO₄S, M.W. 269.32 g/mol ) is a heterocyclic compound featuring a piperidine ring N-substituted with a phenylsulfonyl group and a carboxylic acid moiety at the 3-position.[3] Its structural complexity and the presence of multiple functional groups necessitate a rigorous analytical workflow to confirm its identity, structure, and purity. The methodologies detailed herein are designed to provide orthogonal data, building a comprehensive and scientifically sound characterization profile.
Structural and Physicochemical Properties
A foundational understanding of the molecule's properties is crucial for selecting appropriate analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₄S | PubChem[3] |
| Molecular Weight | 269.32 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Storage | Room temperature, sealed in dry conditions | Sigma-Aldrich |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular framework.
Rationale for NMR Strategy
The complexity of the piperidine ring protons, which often exhibit overlapping signals, necessitates 2D NMR techniques. COSY (Correlation Spectroscopy) is essential for mapping proton-proton couplings within the piperidine ring, while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon. Finally, HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations, which are critical for assigning quaternary carbons (like the carboxylic acid and sulfonyl-bearing carbons) and confirming the overall connectivity between the phenylsulfonyl group, the piperidine ring, and the carboxylic acid.
Diagram: NMR Workflow for Structural Confirmation
Sources
Application Note: A Robust HPLC Method for the Analysis of Piperidine Carboxylic Acid Derivatives
Abstract
Piperidine carboxylic acid derivatives represent a significant class of molecules in the pharmaceutical industry, forming the core structure of many therapeutic agents. Their analysis is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note presents a detailed guide for the development and implementation of a robust High-Performance Liquid Chromatography (HPLC) method for these compounds. We delve into the scientific rationale behind methodological choices, provide a comprehensive, step-by-step protocol, and address common analytical challenges, ensuring the delivery of a trustworthy and scientifically sound analytical procedure for researchers and drug development professionals.
Introduction: The Analytical Importance of Piperidine Carboxylic Acid Derivatives
The piperidine scaffold is a prevalent feature in medicinal chemistry, and its combination with a carboxylic acid moiety gives rise to compounds with diverse pharmacological activities. These molecules are often zwitterionic, containing both a basic piperidine nitrogen (pKa ≈ 10-11) and an acidic carboxylic acid group (pKa ≈ 2-4). This dual ionic character poses a significant challenge for chromatographic separation, as it can lead to poor retention and peak shape on traditional reversed-phase columns.[1]
A reliable and validated HPLC method is indispensable for ensuring the purity, potency, and safety of active pharmaceutical ingredients (APIs) containing this structural motif. It enables the accurate quantification of the main component and the detection and quantification of process-related impurities and degradation products.
Method Development Strategy: A Scientifically-Grounded Approach
Developing a successful HPLC method requires a systematic optimization of various chromatographic parameters. The unique physicochemical properties of piperidine carboxylic acid derivatives are central to our strategic decisions.
Stationary Phase Selection
The choice of the column is the cornerstone of the separation. For polar and zwitterionic compounds, several approaches can be considered:
-
Reversed-Phase (RP) Chromatography: This is the most common mode of HPLC. While standard C18 columns may provide insufficient retention for these polar analytes, modern "polar-embedded" or "aqua-stable" C18 columns are designed to overcome this limitation. They offer enhanced retention for polar compounds and are resistant to phase collapse in highly aqueous mobile phases. Mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, are another powerful option for separating zwitterionic isomers.[1][2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that are not well-retained in reversed-phase chromatography.[3][4][5][6] In HILIC, a polar stationary phase is used with a mobile phase rich in an organic solvent, which facilitates the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[6]
For this guide, we will focus on a widely applicable and robust Reversed-Phase C18 method , which is often preferred in quality control environments for its reproducibility and stability.
Mobile Phase Optimization: The Critical Role of pH
The ionization state of piperidine carboxylic acid derivatives is highly dependent on the mobile phase pH. To achieve good peak shape and retention in reversed-phase mode, it is essential to suppress the ionization of at least one of the functional groups. A common and effective strategy is to operate at a low pH (e.g., 2.5-3.5) . At this pH, the ionization of the carboxylic acid is suppressed, making the molecule less polar and enhancing its retention on the C18 column.
The selection of a suitable buffer is crucial for maintaining a consistent pH. Phosphate and formate buffers are excellent choices for this pH range. A buffer concentration of 20-50 mM is generally sufficient to control the pH without risking salt precipitation.
Organic Modifier and Elution Mode
Acetonitrile is a frequently used organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. A gradient elution —starting with a low percentage of acetonitrile and gradually increasing its concentration—is typically employed to ensure the elution of the main analyte as well as any potential impurities with varying polarities.
HPLC Method Development Workflow
Caption: A systematic workflow for HPLC method development.
Detailed Experimental Protocol
This protocol serves as a robust starting point and should be validated for each specific piperidine carboxylic acid derivative.
Instrumentation and Reagents
-
HPLC System: A quaternary or binary HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A high-quality reversed-phase C18 column, e.g., 4.6 x 150 mm, 5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
-
Standard and Sample Preparation:
-
Reference standard of the target analyte.
-
API or drug product sample.
-
Diluent: A mixture of water and acetonitrile (e.g., 90:10 v/v).
-
Solution Preparation
-
Mobile Phase A (Aqueous):
-
Prepare a 25 mM potassium dihydrogen phosphate solution by dissolving 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 using phosphoric acid.
-
Filter the solution through a 0.45 µm membrane filter.
-
-
Mobile Phase B (Organic):
-
100% Acetonitrile.
-
Filter through a 0.45 µm membrane filter.
-
-
Standard Solution (e.g., 0.5 mg/mL):
-
Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent.
-
-
Sample Solution (e.g., 0.5 mg/mL):
-
Accurately weigh a quantity of the sample containing approximately 25 mg of the API into a 50 mL volumetric flask.
-
Follow the same dissolution procedure as for the standard solution.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) | %B 0.0 | 5 20.0 | 70 22.0 | 95 25.0 | 95 25.1 | 5 30.0 | 5 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | As per the analyte's UV maxima (e.g., 210 nm) |
| Run Time | 30 minutes |
System Suitability Testing
Before initiating any sample analysis, the performance of the HPLC system must be verified according to established guidelines such as USP <621> and ICH Q2(R1).[7][8][9][10][11][12][13][14] This is typically done by making five or six replicate injections of the standard solution.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and peak sharpness. |
| %RSD of Peak Area | ≤ 1.0% (for n≥5) | Demonstrates the precision of the system. |
| Resolution (Rs) | > 2.0 (between analyte and nearest impurity) | Confirms baseline separation for accurate quantification. |
Calculations
The amount of the piperidine carboxylic acid derivative in the sample can be calculated using the following formula:
Assay (% w/w) = (Asample / Astandard) * (Cstandard / Csample) * Puritystandard
Where:
-
Asample: Peak area of the analyte in the sample.
-
Astandard: Average peak area of the analyte in the standard injections.
-
Cstandard: Concentration of the reference standard (mg/mL).
-
Csample: Concentration of the sample (mg/mL).
-
Puritystandard: Purity of the reference standard (as a decimal).
For the quantification of impurities, area normalization is commonly used:
% Impurity = (Aimpurity / Atotal) * 100
Where:
-
Aimpurity: Peak area of the individual impurity.
-
Atotal: Sum of the areas of all peaks in the chromatogram.
Trustworthiness: A Self-Validating System
The reliability of this analytical method is underpinned by its adherence to fundamental chromatographic principles and established validation standards.
-
pH Stability: Operating at a pH of 3.0 ensures that the ionization states of the analyte are consistent, which minimizes variability in retention time and peak shape.
-
System Suitability: The stringent system suitability criteria, as outlined in pharmacopeial chapters and regulatory guidelines, serve as a daily check of the system's performance.[7][8][9][10][11][12][13][14] Any deviation from these criteria signals a potential issue that must be resolved before proceeding with sample analysis.
-
Comprehensive Separation: The gradient elution is designed to resolve the main analyte from potential polar and non-polar impurities, providing a thorough assessment of the sample's purity.
Method Validation Workflow
Caption: A typical workflow for HPLC method validation based on ICH guidelines.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Peak Tailing | Secondary interactions with the stationary phase; suboptimal pH; column aging. | Confirm the mobile phase pH is 3.0; use a new or well-maintained column; consider a column with end-capping. |
| Retention Time Drift | Insufficient column equilibration; pump malfunction; mobile phase degradation. | Equilibrate the column for an adequate duration; purge the pump; prepare fresh mobile phase daily. |
| Low Signal Intensity | Incorrect detection wavelength; sample degradation. | Set the detector to the analyte's UV maximum; prepare fresh samples and standards. |
| Ghost Peaks | Contaminated mobile phase; carryover from previous injections. | Use HPLC-grade solvents; filter mobile phases; implement a thorough needle wash protocol. |
References
- SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]
- Subbotina, K., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)
- Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Wikipedia.
- United States Pharmacopeia (USP).
- U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- United States Pharmacopeia (USP).
- International Council for Harmonis
- PubMed.
- Starodub. Revised ICH Guideline Q2(R1)
- Phenomenex. Understanding USP Chapter 621: HPLC Method Guidelines. [Link]
- LCGC. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]
- International Council for Harmonisation (ICH). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
Sources
- 1. sielc.com [sielc.com]
- 2. Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 7. usp.org [usp.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Chromatography [usp.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. ICH Official web site : ICH [ich.org]
- 13. starodub.nl [starodub.nl]
- 14. database.ich.org [database.ich.org]
Comprehensive NMR Spectral Analysis of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid: Protocols and Structural Elucidation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed protocol and application note for the comprehensive Nuclear Magnetic Resonance (NMR) spectral analysis of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid. This compound, and others in its class, are significant scaffolds in medicinal chemistry.[1][2][3] Accurate structural confirmation and purity assessment are critical for advancing drug discovery programs. This guide presents detailed experimental protocols for one-dimensional (1D) and two-dimensional (2D) NMR techniques, predicted spectral data, and a logical workflow for complete structural elucidation. It is designed to assist researchers in the unambiguous characterization of this and structurally related heterocyclic compounds.
Introduction: The Role of this compound in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an attractive building block. The addition of a phenylsulfonyl group at the nitrogen atom introduces specific steric and electronic properties, while the carboxylic acid moiety provides a key interaction point for biological targets and influences physicochemical properties like solubility.[2][4]
Given its importance, the unequivocal structural verification of this compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information on the molecule's topology, connectivity, and stereochemistry in solution.[5] This guide outlines a systematic NMR-based approach, from sample preparation to advanced 2D spectral interpretation, ensuring high-fidelity data and confident structural assignment.
Molecular Structure and Atom Numbering
For clarity and consistency in spectral assignment, a standardized IUPAC numbering scheme is employed for this compound.
Caption: Structure of this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts for the target molecule. These predictions are derived from established data for analogous structural motifs, including piperidine derivatives, phenylsulfonamides, and carboxylic acids.[6][7][8] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Position(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |
|---|---|---|---|---|
| COOH | 12.0 - 13.0 | br s | 1H | Acidic proton, signal is broad and exchangeable with D₂O. Shift is concentration-dependent. |
| H-2'/H-6' | 7.75 - 7.85 | m (d-like) | 2H | Ortho to the electron-withdrawing sulfonyl group, resulting in significant deshielding. |
| H-3'/H-4'/H-5' | 7.60 - 7.70 | m | 3H | Meta and para protons of the phenyl ring, appearing as a complex multiplet. |
| H-2eq, H-6eq | 3.50 - 3.70 | m | 2H | Protons on carbons adjacent to nitrogen are deshielded. Equatorial protons are typically downfield of axial ones. |
| H-3ax | 2.80 - 3.00 | m | 1H | Methine proton alpha to the carboxylic acid group. |
| H-2ax, H-6ax | 2.40 - 2.60 | m | 2H | Axial protons adjacent to nitrogen. |
| H-5eq | 1.80 - 2.00 | m | 1H | Piperidine ring proton. |
| H-4eq | 1.65 - 1.85 | m | 1H | Piperidine ring proton. |
| H-4ax, H-5ax | 1.40 - 1.60 | m | 2H | Piperidine ring protons, generally the most upfield signals. |
Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Carbon Position | Predicted δ (ppm) | DEPT-135 Signal | Rationale & Notes |
|---|---|---|---|
| C=O (C7) | 173.0 - 175.0 | Absent | Carboxylic acid carbonyl carbon. |
| C-1' | 137.0 - 139.0 | Absent | Quaternary carbon of the phenyl ring directly attached to the sulfonyl group. |
| C-4' | 133.0 - 134.0 | Positive (CH) | Para carbon of the phenyl ring. |
| C-2'/C-6' | 129.0 - 130.0 | Positive (CH) | Ortho carbons of the phenyl ring. |
| C-3'/C-5' | 126.5 - 127.5 | Positive (CH) | Meta carbons of the phenyl ring. |
| C-2, C-6 | 48.0 - 50.0 | Negative (CH₂) | Carbons alpha to the nitrogen atom. |
| C-3 | 41.0 - 43.0 | Positive (CH) | Methine carbon bearing the carboxylic acid. |
| C-5 | 27.0 - 29.0 | Negative (CH₂) | Piperidine ring carbon. |
| C-4 | 23.0 - 25.0 | Negative (CH₂) | Piperidine ring carbon. |
Experimental Protocols: A Self-Validating System
Adherence to a rigorous and well-documented protocol is essential for acquiring high-quality, reproducible NMR data.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.
-
Weighing: Accurately weigh 10-15 mg of this compound for a comprehensive analysis including ¹³C and 2D NMR. For routine ¹H NMR, 5 mg is often sufficient.[9][10]
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is highly recommended as its high polarity effectively dissolves the carboxylic acid and allows for the observation of the exchangeable -COOH proton. CDCl₃ may also be used, but the acidic proton may not be observed or may appear very broad.
-
Internal Standard: Ensure the solvent contains an internal reference standard, typically tetramethylsilane (TMS) at 0.03% v/v, for accurate chemical shift calibration.[9]
-
Dissolution & Filtration: Transfer the solvent to a vial containing the sample. Vortex thoroughly to ensure complete dissolution. The final solution must be transparent and free of any solid particles.[11] Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[12]
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.
1D NMR Experiments:
-
¹H NMR:
-
Pulse Program: zg30 (or equivalent standard 30° pulse)
-
Spectral Width: 16 ppm (centered around 6 ppm)
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 16-64
-
-
¹³C{¹H} NMR:
-
Pulse Program: zgpg30 (or equivalent proton-decoupled pulse-acquire)
-
Spectral Width: 240 ppm (centered around 100 ppm)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Purpose: Differentiates carbon signals based on the number of attached protons. CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.[13]
-
Execution: Run using standard spectrometer DEPT-135 parameters.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy):
-
HSQC (Heteronuclear Single Quantum Coherence):
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is essential for identifying quaternary carbons and connecting different fragments of the molecule.[5]
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected program)
-
Workflow and Data Interpretation
A logical workflow ensures that data from each experiment is used effectively to build a complete structural picture.
Caption: Logical workflow for NMR-based structural elucidation.
Step-by-Step Interpretation
-
Analyze ¹H NMR: Confirm the number of protons in different regions (aromatic, aliphatic, acidic). The integration should match the molecular formula (15 protons, including the acidic proton).
-
Analyze ¹³C & DEPT-135: Count the number of carbon signals to confirm the presence of all 12 carbons. Use the DEPT-135 spectrum to classify them: 1 C=O (absent), 1 quaternary C (absent), 6 CH (positive), and 4 CH₂ (negative).
-
COSY Analysis: The COSY spectrum is key to tracing the proton connectivity within the piperidine ring. Expect to see correlations between H-2↔H-3, H-3↔H-4, H-4↔H-5, and H-5↔H-6. This establishes the sequence of the aliphatic chain.
-
HSQC Analysis: Use the HSQC spectrum to definitively link each proton signal in the piperidine and phenyl rings to its corresponding carbon signal. For example, the proton signal predicted at ~2.8-3.0 ppm (H-3) will show a cross-peak to the carbon signal at ~41-43 ppm (C-3).
-
HMBC Analysis: This experiment provides the final connections. Key expected long-range correlations include:
-
Phenyl to Sulfonyl: Correlations from the ortho protons (H-2'/H-6') to the quaternary carbon C-1'.
-
Piperidine to Phenylsulfonyl: Correlations from the H-2 and H-6 protons of the piperidine ring to the C-1' carbon of the phenyl ring.
-
Piperidine to Carboxyl: Correlations from the H-3 and H-2/H-4 protons to the carboxylic acid carbonyl carbon (C7). These correlations unambiguously confirm the point of attachment for both the phenylsulfonyl and carboxylic acid groups.
-
Data Processing Software
High-quality spectral analysis is facilitated by specialized software. Several excellent options are available for processing, visualizing, and analyzing 1D and 2D NMR data.[16][17][18]
-
MestReNova (Mnova): A powerful and widely used software package with a user-friendly interface and extensive features for processing and analysis.[18]
-
Bruker TopSpin: The native software for Bruker spectrometers, available free of charge for academic users, offering comprehensive processing capabilities.[19][20]
-
NMRium: A free, web-based platform that is excellent for quick visualization and processing of 1D and 2D NMR data.[16]
References
- NMRium - The next-generation NMR software.
- Mnova NMR Software for 1D and 2D NMR Data - Mestrelab Research.
- NMR Data Processing Software - University of Delaware.
- Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine - Optica Publishing Group.
- Recommended Software for NMR Data Process - Georgia Institute of Technology.
- NMR Software | NMR Technologies - Bruker.
- 2D- NMR what is the different between COSY and HSQC?? - ResearchGate.
- NMR Sample Preparation - University of Cambridge.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem.
- Small Molecule Characterization | Nuclear Magnetic Resonance Facility - Oregon State University.
- NMR Sample Prepara-on - Bruker.
- Structure elucidation of uniformly 13C labeled small molecule natural products - PMC - NIH.
- Piperidine - Wikipedia.
- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society.
- 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. - ResearchGate.
- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University.
- 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) - NP-MRD.
- Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - Omics.
- Spectral Assignments and Reference Data - CONICET.
- NMR Sample Prep | PDF | Nuclear Magnetic Resonance Spectroscopy | Deuterium - Scribd.
- This compound (C12H15NO4S) - PubChem.
- 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid - MySkinRecipes.
- Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt - MDPI.
- Cas 122891-92-3,1-BENZENESULFONYL-PIPERIDINE-4-CARBOXYLIC ACID | lookchem.
- Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition - The Royal Society of Chemistry.
- 5 Combination of 1H and 13C NMR Spectroscopy.
- 1-(4-Fluoro-benzenesulfonyl)-piperidine-3-carboxylic acid amide - SpectraBase.
- (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate.
- Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery - Research and Reviews.
- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central.
- Spectra and physical data of (A2) : - The Royal Society of Chemistry.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH.
Sources
- 1. 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. scribd.com [scribd.com]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. sites.bu.edu [sites.bu.edu]
- 13. anuchem.weebly.com [anuchem.weebly.com]
- 14. researchgate.net [researchgate.net]
- 15. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nmrium.com [nmrium.com]
- 17. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 18. NMR Data Processing Software | UD NMR Center [sites.udel.edu]
- 19. Recommended Software for NMR Data Process – Georgia Tech NMR Center [sites.gatech.edu]
- 20. NMR Software | NMR Technologies | Bruker [bruker.com]
Application Notes & Protocols: Characterizing 1-(Phenylsulfonyl)piperidine-3-carboxylic acid as a Novel GABA Uptake Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive technical guide on the application of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid, a derivative of the foundational GABA uptake inhibitor nipecotic acid[1], for the study of gamma-aminobutyric acid (GABA) transport mechanisms. We will delve into the scientific rationale, detailed experimental protocols for both in vitro and in vivo characterization, and data interpretation frameworks.
Section 1: Scientific Foundation & Rationale
The GABAergic System and the Role of GATs
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). The precise control of GABA concentration in the synaptic cleft and extrasynaptic spaces is critical for maintaining the delicate balance between neuronal excitation and inhibition. This regulation is primarily managed by a family of Na+/Cl⁻-dependent GABA transporters (GATs).[2] Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[3]
There are four main subtypes of GATs: GAT1, GAT2, GAT3, and Betaine/GABA Transporter 1 (BGT-1).[4] GAT1 is predominantly found on presynaptic neurons and is responsible for the majority of GABA reuptake from the synapse, making it a key therapeutic target.[3][4][5] GAT3 is mainly expressed on glial cells (astrocytes).[4] Inhibiting these transporters elevates extracellular GABA levels, thereby enhancing GABAergic tone and producing a net inhibitory effect on the nervous system.[6][7]
This compound: A Compound of Interest
This compound belongs to the family of nipecotic acid derivatives.[8][9] Nipecotic acid itself is a potent GAT inhibitor but has poor blood-brain barrier permeability.[1] The development of lipophilic derivatives, such as the clinically approved antiepileptic drug Tiagabine, has demonstrated the therapeutic potential of this chemical scaffold.[7][10]
The structure of this compound combines the piperidine-3-carboxylic acid core, crucial for interaction with the GAT binding site, with a phenylsulfonyl group. This modification is expected to alter its physicochemical properties, potentially influencing its potency, subtype selectivity, and pharmacokinetic profile compared to its parent compound. The protocols outlined herein are designed to systematically evaluate these characteristics.
Postulated Mechanism of Action
Based on its structural analogy to competitive GAT inhibitors like nipecotic acid and mixed-type inhibitors like Tiagabine[7], this compound is hypothesized to bind to the central substrate-binding site of GATs. This action competitively blocks the reuptake of GABA from the extracellular space, leading to its accumulation and prolonged activation of GABA receptors.
Caption: GABAergic synapse showing GAT1-mediated reuptake and its inhibition.
Section 2: Physicochemical Properties
A thorough understanding of the test article's properties is fundamental for experimental design, including solvent selection and concentration calculations.
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| Molecular Formula | C₁₂H₁₅NO₄S | [11] |
| Molecular Weight | 269.32 g/mol | [11][12] |
| CAS Number | 276995-62-1 | [11] |
| Predicted XlogP | 1.1 | [11] |
| Appearance | Solid (Predicted) | |
| Storage | Sealed in dry, room temperature |
Section 3: In Vitro Characterization Protocol
Objective: Determination of Inhibitory Potency (IC₅₀) using a [³H]-GABA Uptake Assay
This protocol describes a robust method to quantify the inhibitory potency of this compound on specific GAT subtypes expressed in a heterologous system.[7][13] The use of radiolabeled substrate provides high sensitivity and is a gold standard for transporter kinetic studies.[14]
Caption: Workflow for the [³H]-GABA uptake inhibition assay.
Materials & Reagents
-
Cells: HEK293 or CHO cells stably expressing the human GAT subtype of interest (e.g., hGAT1, hGAT3).
-
Radioligand: [³H]-gamma-Aminobutyric acid ([³H]-GABA).
-
Test Compound: this compound.
-
Positive Control: Tiagabine or (R)-Nipecotic acid.[8]
-
Non-specific Uptake Control: A high concentration of a known GAT inhibitor (e.g., 1 mM Nipecotic acid).
-
Assay Buffer: Krebs-Henseleit or Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.[15]
-
Culture Medium: DMEM or appropriate medium supplemented with FBS and selection antibiotic.
-
Equipment: 96-well cell culture plates, multi-channel pipette, 37°C incubator, microplate scintillation counter (e.g., MicroBeta), cell harvester (optional).
Step-by-Step Methodology
-
Cell Culture:
-
Culture the GAT-expressing cells according to standard protocols.
-
Seed the cells into 96-well plates at a density that yields a near-confluent monolayer on the day of the assay (e.g., 50,000 - 150,000 cells/well) and incubate for 24-48 hours.[15]
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water), then perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Prepare a working solution of [³H]-GABA mixed with unlabeled GABA in assay buffer to achieve a final concentration near the known Km value for the transporter (e.g., 10-20 µM for GAT1).[2]
-
-
Assay Execution:
-
On the day of the assay, aspirate the culture medium from the wells and wash the cell monolayer once with 200 µL of pre-warmed assay buffer.
-
Add 150 µL of assay buffer to each well.
-
Add 50 µL of the test compound dilutions (or positive control, vehicle for total uptake, non-specific control) to the appropriate wells.[15]
-
Causality Check: Pre-incubate the plate at 37°C for 20-30 minutes. This step is crucial to allow the inhibitor to bind to the transporter and reach equilibrium before the substrate is introduced.
-
Initiate the uptake reaction by adding 50 µL of the [³H]-GABA working solution to all wells.[15]
-
Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C. The incubation time must be within the linear range of uptake for the specific cell line.
-
Causality Check: Terminate the reaction by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer. The cold temperature and removal of substrate immediately halt the transporter activity.
-
Lyse the cells by adding 50 µL of lysis buffer (e.g., 0.2 M NaOH or a commercial cell lysis reagent) to each well.[15]
-
Add 200 µL of scintillation cocktail to each well, and quantify the radioactivity in a microplate scintillation counter.
-
Data Analysis & Interpretation
-
Calculate the specific uptake for each well: Specific Uptake = (Total Uptake cpm) - (Non-specific Uptake cpm).
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = 100 * [1 - (Specific Uptake with Inhibitor / Specific Uptake with Vehicle)].
-
Plot % Inhibition versus the log concentration of this compound.
-
Use a non-linear regression model (sigmoidal dose-response, variable slope) to fit the data and determine the IC₅₀ value.
| Compound | GAT1 IC₅₀ (nM) | GAT2 IC₅₀ (nM) | GAT3 IC₅₀ (nM) | BGT-1 IC₅₀ (nM) | GAT1 Selectivity |
| Tiagabine (Reference) | 70 | >10,000 | >10,000 | >10,000 | High |
| This compound (Hypothetical Data) | 250 | 4,500 | 8,000 | >20,000 | Moderate |
This table presents hypothetical data to illustrate how results would be presented to assess potency and selectivity across GAT subtypes.
Section 4: In Vivo Characterization Protocol
Objective: To Measure Changes in Extracellular GABA using Microdialysis
This protocol allows for the direct measurement of GABA in the extracellular fluid of a specific brain region in an awake, freely moving animal, providing insight into the compound's pharmacodynamic effect in vivo.[16][17] Reverse dialysis is used to deliver the compound directly to the target area, bypassing the blood-brain barrier.[16]
Caption: Workflow for the in vivo microdialysis experiment.
Materials & Reagents
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-350 g).
-
Surgical Equipment: Stereotaxic frame, anesthetic machine (isoflurane), surgical drill, surgical tools.
-
Microdialysis Equipment: Microdialysis probes (e.g., 2-4 mm membrane), syringe pump, refrigerated fraction collector.
-
Analytical Equipment: HPLC system with a fluorescence detector.[18]
-
Reagents: Artificial cerebrospinal fluid (aCSF), this compound, o-phthaldialdehyde (OPA) for derivatization, GABA standards.
Step-by-Step Methodology
-
Surgical Probe Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Using sterile technique, drill a burr hole over the target brain region (e.g., hippocampus: AP -3.8, ML ±2.5, DV -2.8 from Bregma).
-
Implant a guide cannula and secure it with dental cement. Allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the awake animal in a microdialysis bowl.
-
Gently insert the microdialysis probe through the guide cannula into the target region.
-
Begin perfusing the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).
-
Causality Check: Allow the system to equilibrate for at least 90-120 minutes. This "stabilization period" is critical to allow the tissue to recover from the probe insertion trauma and establish a stable neurotransmitter baseline.[19]
-
Collect 3-4 baseline dialysate samples into vials in the fraction collector (e.g., one 20-minute sample per vial).
-
Switch the perfusion medium to aCSF containing a known concentration of this compound.
-
Continue to collect samples for the duration of the drug infusion (e.g., 2-3 hours).
-
-
GABA Quantification:
-
GABA is not easily detectable by standard methods. Therefore, samples must be derivatized, typically with OPA, to create a fluorescent product.
-
Inject the derivatized samples onto an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.
-
Quantify GABA concentrations by comparing the peak area in the samples to a standard curve generated from known GABA concentrations.
-
Data Analysis & Interpretation
-
Calculate the average GABA concentration from the baseline samples.
-
For each subsequent sample, express the GABA concentration as a percentage of the average baseline value.
-
Plot the % Baseline GABA versus time.
-
Use statistical tests (e.g., ANOVA with post-hoc tests) to determine if the increase in extracellular GABA following drug administration is statistically significant.
| Time (min) | Treatment | % Baseline GABA (Mean ± SEM) |
| -40 | Baseline | 95.2 ± 8.1 |
| -20 | Baseline | 104.8 ± 10.2 |
| 0 | Drug Infusion Begins | 100 (Normalized) |
| 20 | Drug | 135.6 ± 15.3 |
| 40 | Drug | 210.4 ± 22.8 |
| 60 | Drug | 255.9 ± 28.1 |
| 80 | Drug | 248.1 ± 25.5* |
*p < 0.05 vs. Baseline. This table presents a sample data set from a microdialysis experiment, demonstrating a significant increase in extracellular GABA upon local administration of the inhibitor.
Section 5: Conclusion & Future Directions
The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound as a novel GABA uptake inhibitor. The in vitro assay is essential for determining the compound's fundamental pharmacological properties—potency and selectivity. The in vivo microdialysis study validates these findings in a complex biological system, confirming the compound's ability to modulate GABA neurotransmission at the tissue level.[20]
Successful characterization using these methods would position this compound as a valuable pharmacological tool for dissecting the roles of specific GATs in health and disease. Further studies could involve assessing its pharmacokinetic profile (absorption, distribution, metabolism, excretion) following systemic administration and evaluating its efficacy in animal models of epilepsy or other CNS disorders.
References
- de Freitas, R. L. et al. (2020). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery.
- Nyitrai, G. et al. (2006). Extracellular Level of GABA and Glu: In Vivo Microdialysis-HPLC Measurements. Ingenta Connect.
- Kékesi, K. A. et al. (2006). Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements. PubMed.
- Kopec, K. K. et al. (2005). A homogeneous assay to assess GABA transporter activity. PubMed.
- Timmerman, W. & Westerink, B. H. (1997). Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse. PubMed.
- Root, D. H. et al. (2015). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. PMC.
- Borden, L. A. (2013). Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile. PubMed.
- Aggarwal, S. et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PubMed Central.
- Stohler, P. et al. (2022). Structural basis of GABA reuptake inhibition. PMC.
- Latka, P. et al. (2021). Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Publications.
- Perucca, E. (1995). Comparative pharmacokinetics of the newer antiepileptic drugs. PubMed.
- Zafar, A. & Jabeen, S. (2023). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in Molecular Biosciences.
- Shinde, S. J. & Kategaonkar, P. K. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate.
- Whitworth, T. L. et al. (2017). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. ResearchGate.
- MySkinRecipes. 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid. MySkinRecipes.
- Kish, P. E. et al. (1989). Uptake of GABA by rat brain synaptic vesicles isolated by a new procedure. PubMed.
- Hartinger, C. et al. (2021). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv.
- Zhang, M. et al. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. PubMed.
- Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience.
- Patsalos, P. N. (2000). The Clinical Pharmacokinetics of the New Antiepileptic Drugs. PubMed.
- PubChemLite. This compound (C12H15NO4S). PubChemLite.
- Krall, J. et al. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. PubMed.
- Krogsgaard-Larsen, P. (1980). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. PubMed.
- Wikipedia. Nipecotic acid. Wikipedia.
- Al-Masoudi, N. A. et al. (2023). Reaction mechanism for new phenylsulphonamoyl carboxylic acids. ResearchGate.
- Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents.
- Andersen, K. E. et al. (1999). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. PubMed.
- de Heuvel, E. et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health.
Sources
- 1. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 2. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. scbt.com [scbt.com]
- 7. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C12H15NO4S) [pubchemlite.lcsb.uni.lu]
- 12. 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid [myskinrecipes.com]
- 13. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extracellular Level of GABA and Glu: In Vivo Microdialysis-HPLC M...: Ingenta Connect [ingentaconnect.com]
- 18. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse [pubmed.ncbi.nlm.nih.gov]
- 20. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preclinical Evaluation of 1-(Phenylsulfonyl)piperidine-3-carboxylic Acid for Anti-Osteoporosis Drug Development
Abstract: Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The pathology is driven by an imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts. Current therapeutic strategies aim to either inhibit resorption (anti-resorptive) or promote formation (anabolic). This guide presents a comprehensive framework for the preclinical evaluation of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid, a novel small molecule scaffold, as a potential anti-osteoporosis agent. Drawing on evidence suggesting that related structures act as potent inhibitors of Cathepsin K, a critical enzyme in bone resorption, we outline a hypothesized mechanism of action and provide detailed, field-proven protocols for its systematic evaluation. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the necessary in vitro and in vivo assays to validate the compound's efficacy and elucidate its mode of action.
Scientific Rationale & Hypothesized Mechanism of Action
The Bone Remodeling Cycle: A Tightly Regulated Process
Bone is a dynamic tissue that undergoes continuous remodeling throughout life to repair microdamage and maintain mineral homeostasis. This process is carried out by the basic multicellular unit (BMU), comprising two principal cell types: osteoclasts, which are responsible for bone resorption, and osteoblasts, which synthesize new bone matrix. In healthy adults, these processes are tightly coupled, ensuring no net change in bone mass. Osteoporosis arises when this balance is disrupted, most commonly leading to excessive resorption.
Key Signaling Pathways as Therapeutic Targets
Two primary signaling pathways govern bone remodeling and represent major targets for therapeutic intervention:
-
The RANKL/RANK/OPG Axis: This is the master regulatory pathway for osteoclast differentiation and activity.[1] Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) binds to its receptor RANK on osteoclast precursors, driving their differentiation and activation.[2] Osteoprotegerin (OPG) acts as a soluble decoy receptor, binding to RANKL and preventing it from activating RANK, thereby inhibiting bone resorption.[3][4] An imbalance in the RANKL/OPG ratio is a key factor in many bone diseases.[5]
-
The Wnt/β-catenin Pathway: This pathway is crucial for osteoblastogenesis and bone formation.[6][7] Activation of the canonical Wnt pathway leads to the stabilization and nuclear translocation of β-catenin, which in turn activates transcription of genes essential for osteoblast differentiation and function.[8] Enhancing Wnt signaling is a primary strategy for developing anabolic osteoporosis therapies.[9]
The Rationale for Targeting Cathepsin K
While systemic pathways are critical, the final execution of bone resorption by osteoclasts involves specific enzymatic machinery. After adhering to the bone surface and creating a sealed microenvironment, mature osteoclasts secrete acid to dissolve the mineral component and proteases to degrade the organic matrix, which is approximately 90% type I collagen.[10] Cathepsin K (Cat K) is the principal cysteine protease responsible for this collagen degradation. Its critical and specific role makes it an ideal target for anti-resorptive therapy. A recent study on novel piperidine-3-carboxamide derivatives, structurally related to the topic compound, demonstrated potent anti-bone resorption activity by targeting Cathepsin K.[10][11]
Hypothesized Mechanism of this compound
Based on the available literature for structurally similar compounds, we hypothesize that this compound functions as an anti-resorptive agent by selectively inhibiting the enzymatic activity of Cathepsin K . This inhibition is expected to directly impair the ability of osteoclasts to degrade bone matrix, thereby reducing overall bone resorption without necessarily affecting osteoclast viability or formation at lower concentrations. The following protocols are designed to rigorously test this hypothesis.
Caption: The Bone Remodeling Cycle and Point of Therapeutic Intervention.
In Vitro Evaluation of Anti-Resorptive Activity
The primary objective of this phase is to determine if this compound directly inhibits osteoclast differentiation and, more importantly, their bone-resorbing function.
Caption: Workflow for In Vitro Evaluation of Anti-Resorptive Effects.
Protocol 1: Osteoclast Differentiation (TRAP) Assay
This assay quantifies the formation of mature osteoclasts. Tartrate-Resistant Acid Phosphatase (TRAP) is a hallmark enzyme expressed at high levels in osteoclasts.[12][13]
-
Materials:
-
Primary murine Bone Marrow Macrophages (BMMs) or RAW264.7 cell line.
-
Alpha-MEM medium with 10% FBS, 1% Penicillin-Streptomycin.
-
Macrophage Colony-Stimulating Factor (M-CSF).
-
RANKL.
-
Leukocyte Acid Phosphatase (TRAP) Staining Kit.
-
-
Procedure:
-
Cell Seeding: Seed BMMs (1x10⁴ cells/well) or RAW264.7 cells (5x10³ cells/well) in a 96-well plate.
-
Stimulation & Treatment: Culture cells in media containing M-CSF (30 ng/mL) and RANKL (50 ng/mL). For RAW264.7 cells, only RANKL (50 ng/mL) is required.
-
Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Alendronate).
-
Incubation: Incubate for 4-5 days, replacing the medium with fresh reagents and compound every 2 days.[14]
-
Staining: Wash cells with PBS, fix with 10% formalin, and stain for TRAP activity according to the manufacturer's protocol.[15]
-
Quantification: Count the number of TRAP-positive multinucleated cells (MNCs) containing three or more nuclei per well under a light microscope.
-
Protocol 2: Bone Resorption Pit Assay
This is a direct functional assay that measures the ability of mature osteoclasts to resorb bone matrix.[16]
-
Materials:
-
Same as Protocol 1, plus sterile dentine or bovine bone slices.
-
-
Procedure:
-
Cell Seeding: Place sterile bone slices into a 96-well plate. Seed BMMs onto the slices at a density of 2x10⁴ cells/slice.
-
Stimulation & Treatment: Culture and treat with M-CSF, RANKL, and the test compound as described in Protocol 1.
-
Incubation: Culture for 7-10 days to allow for sufficient resorption.
-
Cell Removal: Remove cells from the bone slices by sonication in ammonium hydroxide or treatment with bleach.
-
Staining & Imaging: Stain the slices with Coomassie brilliant blue or toluidine blue to visualize resorption pits. Capture images using a microscope.
-
Quantification: Use image analysis software (e.g., ImageJ) to calculate the total area of resorption pits per slice.[10]
-
Data Analysis and Interpretation
Results should demonstrate a dose-dependent decrease in the number of TRAP-positive MNCs and/or the area of bone resorption. It is crucial to correlate these findings with a cell viability assay (e.g., MTT) to ensure the observed effects are not due to general cytotoxicity.
| Concentration | TRAP+ MNCs (Avg. ± SD) | Resorption Area (% of Vehicle) | Cell Viability (% of Vehicle) |
| Vehicle (DMSO) | 152 ± 12 | 100% ± 8.5% | 100% ± 4.2% |
| 1 nM | 145 ± 15 | 95% ± 7.9% | 99% ± 5.1% |
| 10 nM | 110 ± 9 | 75% ± 6.3% | 98% ± 4.5% |
| 100 nM | 55 ± 7 | 30% ± 4.1% | 97% ± 3.8% |
| 1 µM | 12 ± 4 | 5% ± 2.2% | 95% ± 4.0% |
| 10 µM | 5 ± 2 | 2% ± 1.5% | 88% ± 5.5% |
| Table 1: Example Data for In Vitro Anti-Resorptive Activity. |
In Vitro Evaluation of Anabolic Potential & Specificity
This section aims to determine if the compound has any off-target effects on osteoblasts, the bone-forming cells. An ideal anti-resorptive agent should not impair osteoblast function.
Protocol 3: Osteoblast Differentiation Assay
This protocol assesses two key markers of osteoblast maturation: alkaline phosphatase (ALP) activity (an early marker) and matrix mineralization (a late marker).[17][18]
-
Materials:
-
Primary Mesenchymal Stem Cells (MSCs) or pre-osteoblastic cell lines (e.g., C3H10T1/2, MC3T3-E1).
-
Osteogenic Differentiation Medium (basal medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone).
-
ALP Activity Assay Kit.
-
Alizarin Red S stain.
-
-
Procedure:
-
Cell Seeding: Plate cells in a 24-well plate and allow them to reach confluence.[19]
-
Induction & Treatment: Replace the growth medium with Osteogenic Differentiation Medium. Add the test compound at various concentrations. Include a vehicle control and potentially a positive control like BMP-2.
-
Incubation: Culture for up to 21 days, changing the medium every 2-3 days.
-
ALP Activity (Day 7-10): Lyse the cells and measure ALP activity using a colorimetric or fluorescent substrate assay, normalizing to total protein content.[17]
-
Mineralization (Day 14-21): Fix the cells and stain with 2% Alizarin Red S solution, which binds to calcium deposits.[20]
-
Quantification: For Alizarin Red S, elute the stain with cetylpyridinium chloride and measure absorbance at ~562 nm.
-
Data Analysis and Interpretation
The compound should ideally show no significant inhibition of ALP activity or mineralization across its effective anti-resorptive concentration range. Any stimulation of these markers would be a beneficial, though unexpected, anabolic effect.
| Concentration | ALP Activity (% of Vehicle) | Mineralization (% of Vehicle) | Cell Viability (% of Vehicle) |
| Vehicle (DMSO) | 100% ± 9.1% | 100% ± 11.3% | 100% ± 3.8% |
| 10 nM | 102% ± 8.5% | 98% ± 10.5% | 101% ± 4.1% |
| 100 nM | 99% ± 7.9% | 96% ± 9.8% | 99% ± 3.5% |
| 1 µM | 95% ± 8.2% | 93% ± 10.1% | 96% ± 4.0% |
| 10 µM | 91% ± 9.0% | 89% ± 11.5% | 90% ± 4.7% |
| Table 2: Example Data for Osteoblast Specificity. |
In Vivo Efficacy in a Preclinical Model of Osteoporosis
After demonstrating promising in vitro activity, the next critical step is to evaluate the compound's efficacy in a living organism.
Model Selection: The Ovariectomized (OVX) Rat
The ovariectomized (OVX) rodent is the most widely used and accepted preclinical model for postmenopausal osteoporosis.[21][22] The removal of the ovaries induces estrogen deficiency, leading to a rapid increase in bone turnover with resorption exceeding formation, resulting in significant bone loss that closely mimics the human condition.[23][24]
Caption: Experimental Workflow for the Ovariectomized (OVX) Rat Study.
Protocol 4: OVX-Induced Bone Loss Study
This protocol outlines a preventative study design, where treatment begins shortly after ovariectomy to assess if the compound can prevent the subsequent bone loss.
-
Animals: Female Sprague-Dawley or Wistar rats, 3 months of age.[25]
-
Study Groups (n=10-12 per group):
-
SHAM: Sham-operated + Vehicle.
-
OVX-Vehicle: Ovariectomized + Vehicle.
-
OVX-Compound: Ovariectomized + this compound (dose determined by preliminary PK studies).
-
OVX-Positive Control: Ovariectomized + Alendronate (or other clinically relevant drug).
-
-
Procedure:
-
Surgery: Perform bilateral ovariectomy or sham surgery under anesthesia. Allow 1-2 weeks for recovery.
-
Treatment: Administer the compound and controls daily via oral gavage for 12 weeks.
-
Monitoring: Monitor body weight and general health weekly.
-
Euthanasia & Collection: At 12 weeks, collect blood via cardiac puncture for serum and harvest femurs and lumbar vertebrae.
-
-
Endpoint Analysis:
-
Micro-Computed Tomography (Micro-CT): Scan the distal femur or proximal tibia to analyze trabecular bone microarchitecture. Key parameters include:
-
BV/TV: Bone Volume/Total Volume (a measure of bone mass).
-
Tb.N: Trabecular Number.
-
Tb.Th: Trabecular Thickness.
-
Tb.Sp: Trabecular Separation.
-
-
Biomechanical Testing: Perform three-point bending tests on the femoral mid-shaft to determine bone strength (e.g., Ultimate Force, Stiffness).
-
Serum Biomarkers: Use ELISA kits to measure serum levels of CTX-I (C-terminal telopeptide of type I collagen, a resorption marker) and P1NP (Procollagen type I N-terminal propeptide, a formation marker).
-
Data Analysis and Presentation
The primary outcome is a statistically significant prevention of the OVX-induced decline in BV/TV and bone strength in the compound-treated group compared to the OVX-Vehicle group. The biomarker data should ideally show a reduction in CTX-I with minimal or no effect on P1NP, supporting an anti-resorptive mechanism.
| Group | BV/TV (%) | Tb.N (1/mm) | Ultimate Force (N) | Serum CTX-I (ng/mL) |
| SHAM + Vehicle | 25.6 ± 2.1 | 4.5 ± 0.3 | 125 ± 10 | 4.5 ± 0.6 |
| OVX + Vehicle | 12.3 ± 1.8 | 2.8 ± 0.4 | 85 ± 9 | 9.2 ± 1.1 |
| OVX + Compound | 21.5 ± 2.0# | 4.1 ± 0.3# | 115 ± 11# | 5.1 ± 0.8# |
| OVX + Alendronate | 22.1 ± 1.9# | 4.2 ± 0.4# | 118 ± 9# | 4.8 ± 0.7# |
| Table 3: Example Efficacy Data from OVX Rat Study. (p<0.05 vs. SHAM; #p<0.05 vs. OVX + Vehicle). |
Conclusion and Future Directions
This guide provides a structured, multi-faceted approach to the preclinical evaluation of this compound as an anti-osteoporosis agent. By systematically progressing from mechanistic in vitro assays to a robust in vivo efficacy model, researchers can build a comprehensive data package to validate this compound scaffold.
Positive results from these studies would strongly support further development, including:
-
Direct Enzyme Inhibition Assays: Confirming direct inhibition of recombinant human Cathepsin K.
-
Pharmacokinetic & Pharmacodynamic (PK/PD) Studies: To optimize dosing regimens and establish exposure-response relationships.
-
Safety & Toxicology Studies: To assess the compound's safety profile in accordance with regulatory guidelines.
-
Evaluation in other models: Such as a glucocorticoid-induced osteoporosis model to broaden the potential therapeutic indications.[26]
The successful execution of these protocols will provide critical insights into the therapeutic potential of this compound and pave the way for its potential clinical translation.
References
- The Role of the Wnt/β-catenin Signaling Pathway in Formation and Maintenance of Bone and Teeth - PMC. [Link]
- [Animal Models of Post-Menopausal Osteoporosis] - PubMed. [Link]
- Animal models for osteoporosis - PubMed. [Link]
- Regulation of bone mass by Wnt signaling - JCI. [Link]
- Animal models of osteoporosis - necessity and limitations - European Cells & M
- β-catenin Promotes Bone Formation And Suppresses Bone Resorption in Postn
- In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC. [Link]
- Role of RANKL inhibition in osteoporosis - PMC. [Link]
- Models and screening assays for drug discovery in osteoporosis - PubMed. [Link]
- [Animal models of post-menopausal osteoporosis]. - Semantic Scholar. [Link]
- Animal Models for Age-Related Osteoporosis | Gerontology - Karger Publishers. [Link]
- Models and screening assays for drug discovery in osteoporosis - ResearchG
- Role of RANKL–RANK/osteoprotegerin molecular complex in bone remodeling and its immunopathologic implic
- In vitro assays, osteoclasts - Pharm
- Wnt signaling as a pathway to increase bone formation. (A) Wnt...
- Osteoclast Differenti
- A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Form
- Osteoblast Differenti
- Functions of RANKL/RANK/OPG in bone modeling and remodeling - PMC. [Link]
- Osteoclast Differentiation Assay | Springer N
- In vitro osteoclastogenesis assay - Bio-protocol. [Link]
- Wnt/β-catenin signaling components and mechanisms in bone formation, homeostasis, and disease - PubMed. [Link]
- Bone Biology and the Role of the RANK Ligand P
- Mechanism of bone remodelling involving RANK/RANKL/OPG effects on...
- Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting C
- Improved Protocol to Study Osteoblast and Adipocyte Differenti
- Osteogenic Differentiation and Analysis of MSC - PromoCell. [Link]
- This compound (C12H15NO4S) - PubChemLite. [Link]
- (PDF)
- Piper sarmentosum prevents glucocorticoid-induced osteoporotic bone resorption by increasing 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed. [Link]
Sources
- 1. Role of RANKL inhibition in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of RANKL/RANK/OPG in bone modeling and remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of RANKL–RANK/osteoprotegerin molecular complex in bone remodeling and its immunopathologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of the Wnt/β-catenin Signaling Pathway in Formation and Maintenance of Bone and Teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt/β-catenin signaling components and mechanisms in bone formation, homeostasis, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-catenin Promotes Bone Formation And Suppresses Bone Resorption in Postnatal Growing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmatest.com [pharmatest.com]
- 17. reframeDB [reframedb.org]
- 18. promocell.com [promocell.com]
- 19. Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ixcellsbiotech.com [ixcellsbiotech.com]
- 21. [Animal models of post-menopausal osteoporosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Animal models of osteoporosis - necessity and limitations [ecmjournal.org]
- 23. Animal models for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [Animal models of post-menopausal osteoporosis]. | Semantic Scholar [semanticscholar.org]
- 25. karger.com [karger.com]
- 26. Piper sarmentosum prevents glucocorticoid-induced osteoporotic bone resorption by increasing 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Piperidine Derivatives as Cathepsin K Inhibitors
Introduction: Cathepsin K as a Therapeutic Target
Cathepsin K (Cat K) is a lysosomal cysteine protease that is highly expressed in osteoclasts, the cells responsible for bone resorption.[1][2][3][4][5] Its primary physiological role is the degradation of bone matrix proteins, most notably type I collagen, which constitutes the major organic component of bone.[2][3][4][6] The critical function of Cathepsin K in bone remodeling is underscored by the rare genetic disorder pycnodysostosis, which is caused by mutations in the Cat K gene and results in increased bone density and fragility.[7][8][9] Due to its pivotal role in bone resorption, Cathepsin K has emerged as a significant therapeutic target for diseases characterized by excessive bone loss, such as osteoporosis.[1][2][3][4][5][6][8][9][10][11][12] Beyond osteoporosis, Cathepsin K is also implicated in other pathological conditions including osteoarthritis, atherosclerosis, and cancer metastasis.[8][11]
The development of Cathepsin K inhibitors aims to reduce bone resorption while preserving bone formation, a key advantage over some existing osteoporosis therapies that can suppress both processes.[2][13] However, the journey of Cat K inhibitors to the clinic has been challenging, with several candidates discontinued due to off-target effects or safety concerns.[6][9][14] This underscores the need for highly selective and potent inhibitors. Piperidine derivatives have emerged as a promising class of compounds in this pursuit.[7][15]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the use and evaluation of piperidine derivatives as Cathepsin K inhibitors. It covers the underlying biology, key experimental protocols, and data interpretation, grounded in established scientific principles.
Piperidine Derivatives as Cathepsin K Inhibitors: A Mechanistic Overview
The piperidine scaffold is a common motif in medicinal chemistry, valued for its favorable physicochemical properties.[15][16] In the context of Cathepsin K inhibition, piperidine-3-carboxamide derivatives have shown significant promise.[7][11][17] These inhibitors are typically designed to interact with the active site of the Cathepsin K enzyme.
The active site of Cathepsin K contains a catalytic dyad of cysteine (Cys25) and histidine (His162) residues.[6][18] The inhibitory mechanism of many small molecules, including certain piperidine derivatives, involves forming interactions with these key residues, thereby blocking the enzyme's proteolytic activity. Molecular docking studies of piperidine-3-carboxamide derivatives have revealed that they can form multiple hydrogen bonds and hydrophobic interactions within the active site pockets (P1, P2, and P3) of Cathepsin K.[7][17] For instance, some derivatives position a nitrile "warhead" to interact with the active site cysteine, a common strategy for cysteine protease inhibitors.[1]
The selectivity of these inhibitors for Cathepsin K over other cathepsins (e.g., B, L, S) is a critical aspect of their design to minimize off-target effects.[12] Modifications to the piperidine ring and its substituents are strategically made to enhance both potency and selectivity.[7][16]
Quantitative Data Summary: A Comparative Look at Inhibitor Potency
The following table summarizes the in vitro inhibitory activity of selected piperidine-based and other notable Cathepsin K inhibitors. This data is essential for comparing the potency and selectivity of different compounds.
| Inhibitor | Cathepsin K IC50 (nM) | Cathepsin B IC50 (nM) | Cathepsin L IC50 (nM) | Cathepsin S IC50 (nM) | Reference |
| Compound H-9 (piperidine-3-carboxamide derivative) | 80 | Not Available | Not Available | Not Available | [7][17] |
| Odanacatib (MK-0822) | 0.2 | >1000 | >1000 | ~60 | [19] |
| Balicatib (AAE581) | 1.4 | 4800 | 503 | 65000 | [12][19] |
| Relacatib (SB-462795) | 0.041 (Ki) | - | 0.068 (Ki) | - | [19] |
| ONO-5334 | 0.10 (Ki, human) | - | - | - | [19] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki is the inhibition constant. "-" indicates data not available.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed methodologies for key experiments to characterize piperidine-based Cathepsin K inhibitors.
Protocol 1: In Vitro Fluorometric Enzyme Activity Assay
This assay is a fundamental first step to determine the direct inhibitory effect of a compound on purified Cathepsin K enzyme activity.[19][20]
Principle: The assay measures the cleavage of a fluorogenic substrate by Cathepsin K. In the presence of an inhibitor, the rate of substrate cleavage and subsequent fluorescence is reduced.
Materials:
-
Recombinant Human Cathepsin K[20]
-
Fluorogenic Cathepsin K substrate (e.g., Z-LR-AFC)
-
Piperidine derivative test compounds
-
DMSO
-
96-well black microplate[20]
-
Fluorescence microplate reader[20]
Procedure:
-
Reagent Preparation:
-
Prepare Cathepsin K Assay Buffer and warm to room temperature.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the working concentration in Assay Buffer.
-
Prepare stock solutions of the piperidine test compounds and the positive control inhibitor in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Assay Protocol (96-well plate format):
-
Add 10 µL of the diluted test compound or control to the appropriate wells.
-
Add 80 µL of the diluted Cathepsin K enzyme solution to each well, except for the "blank" wells (which contain buffer only).
-
Mix gently and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.
-
-
Measurement and Analysis:
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC substrate) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Workflow for In Vitro Enzyme Activity Assay
Caption: Workflow for determining the IC50 of piperidine derivatives against Cathepsin K.
Protocol 2: Cell-Based Osteoclast Bone Resorption Assay
This assay provides a more physiologically relevant assessment of an inhibitor's efficacy by measuring its ability to block the bone-resorbing activity of functional osteoclasts.[19][20]
Principle: Osteoclasts are cultured on a bone-like substrate (e.g., bone slices or calcium phosphate-coated plates). The ability of the cells to form resorption pits is quantified in the presence and absence of the inhibitor.
Materials:
-
Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells[20]
-
Macrophage colony-stimulating factor (M-CSF)[19]
-
Receptor activator of nuclear factor-κB ligand (RANKL)[19]
-
Bone slices or calcium phosphate-coated culture plates[19]
-
Piperidine derivative test compounds
-
Toluidine blue or other staining reagents for visualizing resorption pits[19]
-
Microscope for imaging
Procedure:
-
Osteoclast Differentiation:
-
Isolate bone marrow cells or use a suitable cell line like RAW 264.7.
-
Culture the cells in the presence of M-CSF and RANKL for 4-6 days to induce differentiation into mature, multinucleated osteoclasts.[20]
-
-
Inhibitor Treatment:
-
Once osteoclasts are formed, treat them with various concentrations of the piperidine derivative for a specified period (e.g., 48-72 hours). Include a vehicle control.
-
-
Resorption Pit Staining and Visualization:
-
At the end of the treatment period, remove the osteoclasts from the bone slices or coated plates.
-
Stain the substrates with a suitable reagent (e.g., toluidine blue) to visualize the resorption pits.
-
-
Quantification:
-
Capture images of the resorption pits using a microscope.
-
Use image analysis software to quantify the total area of resorption for each treatment condition.
-
Calculate the percent inhibition of bone resorption for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value for the inhibition of bone resorption.
-
Signaling Pathway of Cathepsin K in Osteoclasts
Caption: RANKL signaling pathway leading to Cathepsin K-mediated bone resorption.
Protocol 3: In Vivo Models of Osteoporosis
Animal models are crucial for evaluating the in vivo efficacy and safety of Cathepsin K inhibitors. The ovariectomized (OVX) rodent model is widely used to mimic postmenopausal osteoporosis.[7]
Principle: Ovariectomy in female rodents leads to estrogen deficiency, resulting in accelerated bone loss. The ability of a Cathepsin K inhibitor to prevent this bone loss is assessed.
Materials:
-
Female Sprague-Dawley rats or C57BL/6 mice
-
Piperidine derivative test compound
-
Vehicle for drug administration
-
Micro-computed tomography (µCT) scanner for bone analysis
-
Equipment for biomechanical testing
Procedure:
-
Animal Model and Treatment:
-
Perform ovariectomy or a sham operation on the animals.
-
Allow a period for bone loss to establish.
-
Administer the piperidine derivative or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).
-
-
Bone Mineral Density (BMD) Analysis:
-
At the end of the study, euthanize the animals and collect femurs and vertebrae.
-
Analyze bone microarchitecture and BMD using µCT. Key parameters include bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).
-
-
Biomechanical Testing:
-
Perform three-point bending tests on femurs to assess bone strength (e.g., maximum load, stiffness).
-
-
Data Analysis:
-
Compare the bone parameters and biomechanical properties of the inhibitor-treated group with the OVX control group and the sham-operated group.
-
Statistically analyze the data to determine the efficacy of the inhibitor in preventing bone loss and improving bone strength.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls.
-
In the enzyme assay, a known, potent inhibitor like E-64 serves as a positive control to ensure the assay is performing correctly. A negative (vehicle) control establishes the baseline enzyme activity.
-
In the cell-based assay, the vehicle control group demonstrates the maximal bone resorption, providing a benchmark against which to measure inhibition.
-
In the in vivo studies, the sham-operated group represents normal bone homeostasis, while the OVX-vehicle group shows the extent of disease-related bone loss. The comparison between the treated and OVX-vehicle groups directly demonstrates the therapeutic effect of the compound.
By adhering to these well-established protocols and including the necessary controls, researchers can generate reliable and reproducible data, ensuring the trustworthiness of their findings.
Conclusion and Future Directions
Piperidine derivatives represent a promising avenue for the development of novel Cathepsin K inhibitors for the treatment of osteoporosis and other bone-related disorders. Their chemical tractability allows for fine-tuning of potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds, from initial enzymatic screening to in vivo efficacy studies.
Despite the challenges faced by previous Cathepsin K inhibitors in clinical trials, the therapeutic potential of targeting this enzyme remains high.[6][9][23] Future research should focus on developing inhibitors with optimal pharmacokinetic profiles and a high degree of selectivity to minimize off-target effects. A thorough understanding and application of the methodologies described herein will be instrumental in advancing the next generation of Cathepsin K inhibitors towards clinical success.
References
- Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. (n.d.). MDPI.
- Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned. (n.d.). PubMed Central.
- Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2022). Molecules, 27(23), 8275. [Link]
- Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. (2024). Preprints.org.
- Cathepsin K in Pathological Conditions and New Therapeutic and Diagnostic Perspectives. (n.d.). MDPI.
- Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. (2024). International Journal of Molecular Sciences, 25(19), 14588. [Link]
- Cathepsin K: The Action in and Beyond Bone. (2020). Frontiers in Cell and Developmental Biology, 8, 596334. [Link]
- Cathepsin K Inhibitors as Potential Drugs for the Treatment of Osteoarthritis. (2023). International Journal of Molecular Sciences, 24(7), 6771. [Link]
- Advances in the discovery of cathepsin K inhibitors on bone resorption. (2016). Acta Pharmaceutica Sinica B, 6(4), 271-285. [Link]
- Development and Application of Small Molecule–Peptide Conjugates as Cathepsin K-Specific Covalent Irreversible Inhibitors in Human Osteoclast and Lung Cancer. (2023). JACS Au, 3(11), 3105-3119. [Link]
- A patent review on cathepsin K inhibitors to treat osteoporosis (2011 – 2021). (2022).
- Several cathepsin K inhibitors have entered clinical trials... (n.d.). ResearchGate.
- Cathepsin K inhibitors: a novel target but promising approach in the treatment of osteoporosis. (2013). Current Drug Targets, 14(13), 1591-1600. [Link]
- Cathepsin K: its skeletal actions and role as a therapeutic target in osteoporosis. (2011).
- Cathepsin K: its skeletal actions and role as a therapeutic target in osteoporosis. (2011).
- Cathepsin K: The Action in and Beyond Bone. (2020). PubMed Central.
- Cathepsin K inhibitors for osteoporosis and potential off-target effects. (2011).
- (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2022). ResearchGate.
- Cat K inhibitors that progressed to the clinic. (n.d.). ResearchGate.
- Cathepsin K Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
- Cathepsin K Activity Fluorometric Assay Kit. (n.d.). Creative BioMart.
- Cathepsin K Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
- Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. (2020). RSC Advances, 10(49), 29334-29342. [Link]
- Cathepsin K inhibitors for in vivo osteoclast imaging by PET. (2013). Journal of Nuclear Medicine, 54(5), 789-795. [Link]
- Cathepsin K osteoporosis trials, pycnodysostosis and mouse deficiency models: Commonalities and differences. (2016). Expert Opinion on Drug Discovery, 11(5), 457-472. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(13), 4234. [Link]
- The Cat K inhibitory activities of the synthesized compounds. (n.d.). ResearchGate.
- Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis. (2016). British Journal of Clinical Pharmacology, 82(4), 933-947. [Link]
- Highly selective azadipeptide nitrile inhibitors for cathepsin K: design, synthesis and activity assays. (2011). Organic & Biomolecular Chemistry, 9(19), 6661-6669. [Link]
- Cathepsin K inhibitors: a novel target for osteoporosis therapy. (2008). Clinical Pharmacology & Therapeutics, 83(1), 172-176. [Link]
Sources
- 1. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin K inhibitors: a novel target but promising approach in the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin K: its skeletal actions and role as a therapeutic target in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cathepsin K: The Action in and Beyond Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals [mdpi.com]
- 7. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin K in Pathological Conditions and New Therapeutic and Diagnostic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Cathepsin K Inhibitors as Potential Drugs for the Treatment of Osteoarthritis [mdpi.com]
- 12. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals | Semantic Scholar [semanticscholar.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. tandfonline.com [tandfonline.com]
Application Notes & Protocols: A Strategic Guide to Developing Anticonvulsants from Piperidine-3-Carboxylic Acid Analogs
Introduction: The Rationale for Piperidine-3-Carboxylic Acid as a Privileged Scaffold
Epilepsy is a chronic neurological disorder affecting millions globally, with a significant portion of patients exhibiting resistance to currently available antiepileptic drugs (AEDs).[1] This therapeutic gap underscores the urgent need for novel anticonvulsant agents with improved efficacy and safety profiles. The piperidine-3-carboxylic acid scaffold, the core structure of nipecotic acid, represents a highly promising starting point for the rational design of new AEDs.[2][3]
Nipecotic acid is a well-established inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of the brain's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), from the synaptic cleft.[4][5][6] By inhibiting GAT-1, compounds based on this scaffold can increase synaptic GABA concentrations, enhance inhibitory neurotransmission, and thereby suppress the neuronal hyperexcitability that underlies seizure activity.[2] The marketed anticonvulsant Tiagabine is a prime example of a successful GAT-1 inhibitor derived from this scaffold.[4][6]
However, the therapeutic potential of piperidine-3-carboxylic acid analogs is not limited to GABAergic mechanisms. The structural versatility of the piperidine ring allows for modifications that can target other critical pathways involved in epilepsy, including:
-
Voltage-Gated Ion Channels: Blockade of voltage-gated sodium channels is a hallmark mechanism for many established AEDs, as it limits the repetitive firing of neurons characteristic of seizures.[7][8][9]
-
Glutamatergic Receptors: Attenuating excitatory neurotransmission through antagonism of NMDA or AMPA receptors is another validated strategy for seizure control.[10][11][12] Piperidine derivatives have shown promise as antagonists of these receptors.[11][13][14][15]
This guide provides a comprehensive, step-by-step framework for the design, synthesis, and evaluation of novel anticonvulsants derived from piperidine-3-carboxylic acid analogs. It is structured to follow the logical progression of a drug discovery campaign, from initial chemical synthesis to preclinical in vivo validation.
Part 1: Synthesis and Characterization of Analogs
The foundational step in this process is the chemical synthesis of a library of analogs. A common strategy involves modifying the piperidine nitrogen (N1 position) with various lipophilic moieties to improve blood-brain barrier (BBB) penetration, a known limitation of the parent nipecotic acid.[2]
General Synthesis Scheme: N-Alkylation of Ethyl Nipecotate
A versatile and widely used approach is the N-alkylation of the ethyl ester of piperidine-3-carboxylic acid (ethyl nipecotate) with a suitable alkyl halide, followed by hydrolysis to yield the final carboxylic acid.
Caption: General synthesis scheme for N-substituted piperidine-3-carboxylic acid analogs.
Protocol 1: Synthesis of a Representative Analog
This protocol details the synthesis of a hypothetical N-benzylated analog.
Materials:
-
Ethyl nipecotate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
Procedure:
Step 1: N-Alkylation
-
To a round-bottom flask, add ethyl nipecotate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the suspension under a nitrogen atmosphere.
-
Add benzyl bromide (1.1 eq) dropwise.
-
Heat the reaction mixture to 60°C and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Expertise & Experience: The use of a base like K₂CO₃ is crucial to deprotonate the secondary amine of the piperidine ring, making it nucleophilic for the reaction with the electrophilic benzyl bromide. Anhydrous conditions prevent unwanted side reactions.
-
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-benzylated ethyl ester.
Step 2: Purification of the Ester Intermediate
-
Purify the crude product using flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
Step 3: Saponification (Ester Hydrolysis)
-
Dissolve the purified ester intermediate in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Trustworthiness: Saponification is a robust method for ester hydrolysis. Monitoring by TLC is a self-validating step to ensure the reaction goes to completion before proceeding to the workup, preventing contamination of the final product with the ester intermediate.
-
-
Once complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~4-5 with 1M HCl. A precipitate may form.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid analog.
Step 4: Characterization
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity (ideally >95%).
Part 2: In Vitro Screening for Mechanistic Insights
In vitro assays are essential for initial screening to determine the mechanism of action and to rank compounds by potency. A multi-target approach is recommended.
Protocol 2: GAT-1 GABA Uptake Inhibition Assay
This assay determines a compound's ability to inhibit the reuptake of GABA into neuronal cells or synaptosomes, a direct measure of GAT-1 inhibition.[4]
Materials:
-
Rat brain synaptosomes or a cell line stably expressing human GAT-1 (hGAT-1).
-
[³H]-GABA (radiolabeled GABA).
-
Test compounds (piperidine-3-carboxylic acid analogs) at various concentrations.
-
Tiagabine (as a positive control).
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Scintillation fluid and vials.
-
Microplate-based harvester and filter mats.
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (Tiagabine) in the assay buffer.
-
In a 96-well plate, add the synaptosome/cell suspension.
-
Add the test compounds or control to the wells and pre-incubate for 15 minutes at 37°C.
-
Expertise & Experience: Pre-incubation allows the inhibitor to bind to the transporter before the introduction of the substrate, providing a more accurate measure of its inhibitory potential.
-
-
Initiate the uptake reaction by adding [³H]-GABA to each well.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filter mats using a cell harvester. This separates the cells (containing internalized [³H]-GABA) from the assay buffer.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radiolabel.
-
Place the filter mats into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of GABA uptake).
-
Additional In Vitro Assays
To build a comprehensive profile, analogs should also be screened against other relevant targets:
-
NMDA/AMPA Receptor Binding Assays: Using radioligand binding to assess affinity for glutamate receptor subtypes.[11][16]
-
Voltage-Gated Sodium Channel Assay: Using patch-clamp electrophysiology to measure the inhibition of sodium currents in neuronal cells.[17][18] This provides functional data on a key anticonvulsant mechanism.
Caption: A logical workflow for in vitro screening of anticonvulsant candidates.
Part 3: In Vivo Assessment of Anticonvulsant Efficacy
Promising candidates from in vitro screens must be validated in animal models of epilepsy. The two most common and clinically validated acute seizure models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[19]
-
The MES test is a model for generalized tonic-clonic seizures and is effective at identifying compounds that block voltage-gated sodium channels.[1][20]
-
The scPTZ test is a model for myoclonic and absence seizures and tends to identify compounds that enhance GABAergic neurotransmission.[19]
Protocol 3: The Maximal Electroshock (MES) Seizure Test in Mice
This protocol assesses the ability of a compound to prevent seizure spread.
Materials:
-
Adult male mice (e.g., C57BL/6 strain, 20-25g).
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Positive control (e.g., Phenytoin).
-
Vehicle control.
-
An electroshock device with corneal electrodes.
-
Electrode saline solution.
Procedure:
-
Administer the test compound, positive control, or vehicle to groups of mice (n=8-10 per group) via the desired route (e.g., intraperitoneal, IP).
-
Allow for a pre-treatment time corresponding to the compound's peak time of action, typically 30-60 minutes for IP administration.
-
For each mouse, apply a drop of electrode saline to the corneal electrodes.
-
Gently place the electrodes on the corneas of the mouse.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds).
-
Trustworthiness: The stimulus parameters are critical and must be calibrated to reliably produce a full tonic hindlimb extension in 100% of vehicle-treated control animals. This ensures the test is a valid measure of anticonvulsant protection.
-
-
Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension. The absence of this endpoint is defined as protection.
-
Data Analysis:
-
The primary outcome is binary: protection or no protection.
-
To determine potency, test several dose levels of the compound.
-
Calculate the ED₅₀ (Effective Dose 50), the dose that protects 50% of the animals, using probit analysis.
-
Neurotoxicity Assessment: The Rotarod Test
It is crucial to assess whether a compound's anticonvulsant activity is merely a result of general motor impairment. The rotarod test is the standard for this.
Procedure:
-
Train mice to stay on a slowly rotating rod (e.g., 6 rpm) for a set period (e.g., 1 minute).
-
On the test day, administer the compound at various doses.
-
At the time of peak effect, place the animal on the rotating rod and record the time until it falls off.
-
Calculate the TD₅₀ (Toxic Dose 50), the dose that causes motor impairment in 50% of the animals.
-
Protective Index (PI): The ratio of neurotoxicity to anticonvulsant efficacy is calculated as PI = TD₅₀ / ED₅₀ . A higher PI value indicates a better safety margin.[15]
Part 4: Data Interpretation and Structure-Activity Relationships (SAR)
The goal of the screening cascade is to generate data that informs the synthesis of improved analogs. This iterative process is known as establishing a Structure-Activity Relationship (SAR).
By comparing the chemical structures of the analogs with their biological activity, researchers can deduce which chemical modifications enhance potency and which are detrimental.
Table 1: Hypothetical Screening Data for Piperidine-3-Carboxylic Acid Analogs
| Compound | N1-Substituent (R) | GAT-1 IC₅₀ (nM) | MES ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) |
| Analog 1 | Benzyl | 150 | 45 | 180 | 4.0 |
| Analog 2 | 4-Chlorobenzyl | 75 | 25 | 200 | 8.0 |
| Analog 3 | 3,4-Dichlorobenzyl | 30 | 15 | 90 | 6.0 |
| Analog 4 | Diphenylmethyl | 250 | >100 | 150 | <1.5 |
| Phenytoin | (Control) | N/A | 10 | 70 | 7.0 |
SAR Interpretation from Table 1:
-
Observation 1: Adding a chlorine atom to the benzyl ring at the 4-position (Analog 2 vs. 1) improves both GAT-1 inhibition and in vivo potency (lower IC₅₀ and ED₅₀), while also increasing the safety margin (higher PI).
-
Observation 2: Adding a second chlorine (Analog 3) further boosts potency but increases toxicity, resulting in a slightly lower PI than the mono-chloro analog.
-
Observation 3: A bulky diphenylmethyl group (Analog 4) is poorly tolerated, significantly reducing anticonvulsant activity.
This analysis suggests that further exploration of mono-halogenated benzyl substituents is a promising direction for the next round of synthesis.
Caption: The iterative cycle of drug design based on SAR analysis.
Conclusion
The development of novel anticonvulsants from piperidine-3-carboxylic acid analogs is a systematic, multi-disciplinary process. It begins with rational chemical design and synthesis, followed by a rigorous screening cascade to identify potent and selective compounds. By integrating in vitro mechanistic studies with in vivo efficacy and toxicity models, researchers can establish clear structure-activity relationships. This iterative cycle of design, synthesis, and testing is the cornerstone of modern medicinal chemistry and provides a robust pathway toward identifying lead candidates with the potential to become next-generation therapies for epilepsy.
References
- Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. Bioorganic Chemistry.
- Antiepileptic drugs and agents that inhibit voltage-gated sodium channels prevent NMDA antagonist neurotoxicity. PubMed.
- Modulation of AMPA Receptor Gating by the Anticonvulsant Drug, Perampanel. ACS Medicinal Chemistry Letters.
- Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences.
- Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central.
- Modulation of AMPA Receptor Gating by the Anticonvulsant Drug, Perampanel. ACS Medicinal Chemistry Letters.
- Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. PubMed Central.
- Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. PubMed.
- Modulation of AMPA Receptor Gating by the Anticonvulsant Drug, Perampanel. PubMed.
- Mechanisms of action of antiepileptic drugs. Epilepsy Society.
- Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. ResearchGate.
- Epilepsy. Inotiv.
- Determination of anticonvulsant activity of drugs using animal models. Slideshare.
- WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists. Google Patents.
- Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. PubMed.
- Screening Methods of Anti-epileptic drugs. Slideshare.
- Nipecotic Acid ((±)). Cayman Chemical.
- Two Non-Racemic Preparations of a Piperidine-Based NMDA Antagonist With Analgesic Activity. PubMed.
- Screening for Activity Against AMPA Receptors Among Anticonvulsants—Focus on Phenytoin. PubMed Central.
- Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. ResearchGate.
- Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design. PubMed Central.
- Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate.
- US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity. Google Patents.
- What are AMPA receptor modulators and how do they work?. Patsnap Synapse.
- Epilepsy. Transpharmation.
- Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. ResearchGate.
- Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats. PubMed.
Sources
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]
- 12. What are AMPA receptor modulators and how do they work? [synapse.patsnap.com]
- 13. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents [patents.google.com]
- 15. Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Screening for Activity Against AMPA Receptors Among Anticonvulsants—Focus on Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiepileptic drugs and agents that inhibit voltage-gated sodium channels prevent NMDA antagonist neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. transpharmation.com [transpharmation.com]
Cell-Based Assays for Characterizing 1-(Phenylsulfonyl)piperidine-3-carboxylic acid: A Framework for Glycine Transporter 1 (GlyT1) Inhibition Analysis
An Application Guide:
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to characterize the biological activity of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid. Based on structural similarities to known neuromodulatory agents, this guide focuses on assays to determine the compound's inhibitory activity against the Glycine Transporter 1 (GlyT1), a key therapeutic target for neurological disorders. We present a strategic workflow, from a primary functional screen using a gold-standard radiolabeled uptake assay to secondary, non-radioactive methods and critical counter-screens for selectivity. Each protocol is detailed with scientific rationale, step-by-step instructions, data analysis guidance, and troubleshooting tips to ensure robust and reproducible results.
Introduction: Targeting Glycine Transport
The Solute Carrier 6 (SLC6) family of neurotransmitter transporters plays a critical role in regulating synaptic communication by managing the reuptake of neurotransmitters from the synaptic cleft. Among these, the Glycine Transporter 1 (GlyT1), encoded by the SLC6A9 gene, is a primary regulator of glycine levels in the central nervous system. GlyT1 is strategically located on glial cells surrounding both glycinergic and glutamatergic synapses. At glutamatergic synapses, glycine acts as an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor. By controlling glycine availability, GlyT1 potently modulates NMDA receptor activity. This mechanism has positioned GlyT1 as a compelling therapeutic target for conditions involving NMDA receptor hypofunction, most notably the negative and cognitive symptoms of schizophrenia.[1]
Compounds containing a piperidine scaffold, such as this compound, are valuable chemical motifs in medicinal chemistry for their ability to interact with transporter proteins.[2][3][4] This application note outlines a validated cascade of cell-based assays to rigorously evaluate the inhibitory potential of this compound and its analogs on GlyT1.
The Principle of GlyT1 Inhibition Assays
GlyT1 mediates the reuptake of glycine from the extracellular space into the cell, a process that is dependent on the co-transport of sodium (Na⁺) and chloride (Cl⁻) ions down their electrochemical gradients. Assays designed to measure GlyT1 inhibition leverage this fundamental mechanism.
-
Functional Uptake Assays: These are the most direct measure of a compound's effect on transporter function. They quantify the rate of glycine transport into cells engineered to overexpress GlyT1. Inhibition is observed as a decrease in intracellular glycine accumulation.
-
Binding Assays: These assays measure the ability of a compound to physically displace a known ligand from the transporter protein. Mass spectrometry (MS)-based binding assays have emerged as a powerful, label-free method for this purpose.[5][6]
-
Membrane Potential Assays: As GlyT1 function involves the movement of ions, its activity influences the cell's membrane potential. This change can be measured using voltage-sensitive fluorescent dyes, providing a non-radioactive, high-throughput alternative to direct uptake assays.[7]
Caption: Mechanism of GlyT1 inhibition at a glutamatergic synapse.
Primary Screening: [³H]-Glycine Uptake Inhibition Assay
This protocol describes the gold-standard method for quantifying GlyT1 functional activity. It is robust, sensitive, and provides the high-quality data needed for accurate IC₅₀ determination. The assay uses Chinese Hamster Ovary (CHO-K1) cells stably overexpressing the human GlyT1a transporter isoform (CHO-hGlyT1).[8][9]
Workflow Overview
Caption: Workflow for the [³H]-Glycine uptake inhibition assay.
Materials & Reagents
| Reagent | Details / Supplier | Purpose |
|---|---|---|
| CHO-hGlyT1 Cells | Validated cryopreserved stocks | Biological system |
| Parental CHO-K1 Cells | ATCC | Control for non-specific uptake |
| Culture Medium | F-12K Medium, 10% FBS, Pen/Strep, G418 | Cell growth and selection |
| Assay Buffer | Hanks’ Balanced Salt Solution (HBSS) | Physiological buffer for assay |
| [³H]-Glycine | PerkinElmer, ~20 Ci/mmol | Radiolabeled substrate |
| Non-labeled Glycine | Sigma-Aldrich | To achieve desired final concentration |
| Test Compound | This compound | Compound of interest |
| Sarcosine | Sigma-Aldrich | Reference (positive control) inhibitor |
| DMSO | Sigma-Aldrich | Compound vehicle |
| Scintillation Cocktail | e.g., MicroScint™-20 | Signal generation |
| 384-well Plates | e.g., Corning, white, solid bottom | Assay vessel |
Step-by-Step Protocol
-
Cell Plating:
-
Thaw cryopreserved CHO-hGlyT1 cells and culture according to standard procedures.
-
Harvest cells and resuspend in fresh culture medium to a density of 1.5 x 10⁶ cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (~37,500 cells/well).
-
Incubate the plates overnight at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Dilute these intermediate stocks into assay buffer to create a 4X final concentration working solution. The final DMSO concentration in the assay should be ≤0.5%.
-
Prepare 4X solutions for controls: Vehicle (DMSO in assay buffer), Positive Control (Sarcosine, final concentration ~10x its IC₅₀), and Background (high concentration of Sarcosine, e.g., 8 mM).[9]
-
-
Assay Execution:
-
Gently remove the culture medium from the cell plates.
-
Wash the cells once with 50 µL of pre-warmed assay buffer.
-
Add 10 µL of the 4X compound/control working solutions to the appropriate wells.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Prepare the 4X [³H]-Glycine uptake solution in assay buffer. The final concentration should be at the Kₘ value for glycine uptake (~30 µM), containing ~2 µCi/mL of [³H]-Glycine.[9]
-
Add 10 µL of the uptake solution to all wells to initiate the reaction (final volume 40 µL).
-
Incubate for 15 minutes at room temperature. This time should be optimized to be within the linear range of glycine uptake.
-
Terminate the reaction by rapidly aspirating the solution and washing the wells three times with 50 µL of ice-cold assay buffer.
-
-
Detection:
-
After the final wash, add 20 µL of lysis buffer (e.g., 0.1 M NaOH) to each well.
-
Agitate the plate on a shaker for 10 minutes.
-
Add 40 µL of scintillation cocktail to each well.
-
Seal the plate and read on a microplate scintillation counter (e.g., TopCount).
-
Data Analysis
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Sample_CPM - Background_CPM) / (Vehicle_CPM - Background_CPM))
-
Sample_CPM: Counts per minute from a well with the test compound.
-
Vehicle_CPM: Average counts from vehicle (0% inhibition) control wells.
-
Background_CPM: Average counts from high-concentration positive control (100% inhibition) wells.
-
-
Determine IC₅₀:
-
Plot % Inhibition against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
-
Quality Control (Z-Factor):
-
The Z-factor is a measure of assay quality and statistical effect size. A Z-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (σ_vehicle + σ_background)) / |μ_vehicle - μ_background|
-
σ = standard deviation, μ = mean
-
Selectivity Profiling: GlyT2 Counter-Screen
To be a viable therapeutic candidate, a GlyT1 inhibitor should ideally exhibit high selectivity over the closely related Glycine Transporter 2 (GlyT2), which is primarily involved in inhibitory glycinergic neurotransmission. Off-target inhibition of GlyT2 could lead to undesirable side effects.[8]
Principle: The [³H]-Glycine uptake assay protocol is replicated using a cell line stably overexpressing human GlyT2 (e.g., CHO-hGlyT2).
Protocol Adaptation:
-
Cell Line: Substitute CHO-hGlyT1 with CHO-hGlyT2 cells.
-
Procedure: The protocol remains identical to the primary GlyT1 assay.
-
Data Analysis: Calculate the IC₅₀ for GlyT2 inhibition.
Interpreting Selectivity:
-
Calculate the Selectivity Index (SI) by dividing the IC₅₀ for the off-target by the IC₅₀ for the primary target. SI = IC₅₀(GlyT2) / IC₅₀(GlyT1)
-
A higher SI value (typically >100-fold) is desirable, indicating a strong preference for inhibiting GlyT1.
Data Summary and Expected Results
The following table presents a hypothetical data summary for this compound, illustrating the desired outcome of the assay cascade.
| Assay Parameter | Target | Cell Line | Result (Hypothetical) | Interpretation |
| IC₅₀ | GlyT1 | CHO-hGlyT1 | 38 nM | The compound is a potent inhibitor of GlyT1.[10] |
| IC₅₀ | GlyT2 | CHO-hGlyT2 | 4,500 nM | The compound is significantly less potent against GlyT2. |
| Selectivity Index | GlyT2/GlyT1 | - | ~118-fold | The compound shows excellent selectivity for GlyT1. |
| Z-Factor | GlyT1 Assay | CHO-hGlyT1 | 0.78 | The primary screening assay is robust and reliable. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z-Factor (<0.5) | - High variability in cell plating.- Inconsistent washing steps.- Suboptimal incubation times. | - Use an automated cell dispenser.- Use an automated plate washer.- Optimize uptake time; ensure it's in the linear range. |
| High Background Signal | - Incomplete washing.- Non-specific binding of [³H]-Glycine.- Parental cells have endogenous transporters. | - Increase the number and volume of washes.- Include a background control using parental CHO-K1 cells. |
| "Flat" Dose-Response Curve | - Compound is inactive.- Compound has low solubility.- Compound was degraded. | - Test a wider concentration range.- Check compound solubility in assay buffer; reduce final DMSO if necessary.- Verify compound integrity via LC-MS. |
| High Well-to-Well Variability | - Edge effects in the plate.- Inaccurate liquid handling.- Cell lawn is not confluent/uniform. | - Avoid using the outer wells of the plate.- Calibrate pipettes and use automated liquid handlers.- Optimize cell seeding density. |
References
- Schmid, D., Chattergoon, T., & Ecker, G. F. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(19), 3094-3104. [Link][5][6]
- Kopec, K., Jones, B., Thomas, J. C., et al. (2009). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. Journal of Biomolecular Screening, 14(9), 1104-1111. [Link][8]
- BioIVT. (n.d.). GLYT1 Transporter Assay. BioIVT Website. [Link][11]
- Kopec, K., Jones, B., Thomas, J. C., et al. (2009). PDF: Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay.
- Alberati, D., et al. (2012). Glycine Transporter Type I (GlyT1) Inhibitor, Bitopertin: A Journey from Lab to Patient.
- Cesar-Rizzo, V., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. [Link][7]
- MySkinRecipes. (n.d.). 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid. MySkinRecipes Website. [Link][12]
- Zhang, M., et al. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3733-3736. [Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Frontiers | An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters [frontiersin.org]
- 8. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Custom Synthesis of 1-(Phenylsulfonyl)piperidine-3-carboxylic Acid Analogs: An Application Guide for Medicinal Chemists
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast number of FDA-approved drugs and biologically active natural products.[1][2] Its conformational flexibility and the ability of its nitrogen atom to engage in crucial interactions with biological targets make it an ideal framework for the design of novel therapeutics. Specifically, the 1-(phenylsulfonyl)piperidine-3-carboxylic acid core represents a versatile template for the development of a wide range of therapeutic agents, including inhibitors of various enzymes and modulators of receptor activity.[3][4] The phenylsulfonyl group not only serves as a stable N-substituent but also provides opportunities for further functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties.
This comprehensive guide provides detailed protocols and expert insights into the custom synthesis of this compound and a diverse library of its analogs. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.
Strategic Approach to Synthesis: Building the Core and Introducing Diversity
The synthetic strategy for generating a library of this compound analogs is bifurcated into two key phases: the construction of the core scaffold and the subsequent diversification at multiple positions. This approach allows for a systematic exploration of the structure-activity relationship (SAR).
Phase 1: Synthesis of the Core Scaffold - this compound
The most direct and efficient route to the core scaffold involves a two-step sequence starting from commercially available ethyl nipecotate (ethyl piperidine-3-carboxylate). This method comprises an N-sulfonylation reaction followed by ester hydrolysis.
Diagram of the Core Synthesis Workflow:
Caption: Synthetic route to the this compound core.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Synthesis of Ethyl 1-(Phenylsulfonyl)piperidine-3-carboxylate
This protocol details the N-sulfonylation of ethyl nipecotate. The choice of base is critical to neutralize the HCl generated during the reaction. Triethylamine is a common and effective choice.[5]
Materials:
-
Ethyl nipecotate
-
Benzenesulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
To a solution of ethyl nipecotate (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of benzenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate.
Protocol 2: Hydrolysis of Ethyl 1-(Phenylsulfonyl)piperidine-3-carboxylate
Alkaline hydrolysis is generally preferred for this step as it is typically irreversible and leads to cleaner reaction profiles.[6][7]
Materials:
-
Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq.) or NaOH (1.5 eq.) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.
Characterization of the Core Scaffold
The synthesized this compound should be thoroughly characterized to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the phenylsulfonyl group (multiplets, ~7.5-7.9 ppm). Protons of the piperidine ring (complex multiplets, ~1.5-3.8 ppm). Carboxylic acid proton (broad singlet, >10 ppm, solvent dependent). |
| ¹³C NMR | Aromatic carbons (~127-140 ppm). Piperidine ring carbons (~24-55 ppm). Carboxylic acid carbonyl carbon (~175 ppm). |
| Mass Spec (ESI) | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight (C₁₂H₁₅NO₄S, MW: 269.32).[8] |
| Melting Point | A sharp melting point is indicative of high purity. |
Phase 2: Diversification of the Scaffold
The true power of this synthetic platform lies in the ability to generate a diverse library of analogs by modifying both the phenylsulfonyl group and the piperidine ring.
Diversification of the Phenylsulfonyl Group
A wide array of substituted benzenesulfonyl chlorides can be synthesized or are commercially available. These can be readily incorporated into the core scaffold using Protocol 1. The synthesis of substituted benzenesulfonyl chlorides can be achieved through various methods, such as the reaction of the corresponding aniline derivative with sodium nitrite followed by sulfur dioxide and copper(I) chloride (Sandmeyer reaction), or by direct chlorosulfonylation of a substituted benzene.[9][10]
Table of Representative Substituted Benzenesulfonyl Chlorides:
| Substituent | Starting Material | Synthetic Method |
| 4-Methyl | Toluene | Chlorosulfonylation[11] |
| 4-Nitro | Nitrobenzene | Chlorosulfonylation |
| 4-Chloro | Chlorobenzene | Chlorosulfonylation[9] |
| 4-Methoxy | Anisole | Chlorosulfonylation |
| 3-Fluoro | 3-Fluoroaniline | Diazotization, then SO₂/CuCl₂ |
Diagram of Phenylsulfonyl Group Diversification:
Caption: Diversification strategy for the phenylsulfonyl moiety.
Diversification of the Piperidine Ring
Functionalization of the piperidine ring can be achieved at various positions, although this often requires more complex synthetic strategies.
-
C-2 and C-4 Functionalization: Recent advances in C-H activation and functionalization allow for the direct introduction of substituents at the C-2 and C-4 positions of the piperidine ring. The regioselectivity can often be controlled by the choice of catalyst and the nature of the N-protecting group.[1][12]
-
C-5 Functionalization: Alkylation at the C-5 position can be achieved through the synthesis of 5-substituted 2,4-dioxopiperidines, which can then be further elaborated.[13]
-
Introduction of Substituents via Starting Material Modification: A more straightforward approach is to start with a substituted piperidine-3-carboxylic acid derivative. For example, using a 4-hydroxypiperidine-3-carboxylic acid derivative as the starting material would introduce a hydroxyl group at the C-4 position.
Troubleshooting and Key Considerations
-
Incomplete Sulfonylation: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the sulfonyl chloride. If the reaction stalls, a stronger, non-nucleophilic base such as DBU could be employed.
-
Difficult Hydrolysis: If the ester is sterically hindered, longer reaction times or higher temperatures may be necessary for complete hydrolysis. Microwave-assisted hydrolysis can also be an effective alternative.
-
Purification Challenges: The carboxylic acid products are often polar. If extraction is problematic, consider using a continuous liquid-liquid extractor or purifying the product by reverse-phase chromatography.
Conclusion
The this compound scaffold is a highly valuable platform for the generation of diverse and medicinally relevant compound libraries. The synthetic protocols outlined in this guide are robust and adaptable, allowing for the systematic exploration of chemical space around this privileged core. By leveraging these methods, researchers can efficiently synthesize novel analogs for evaluation in a wide range of drug discovery programs.
References
- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride. CN102190621A.
- Pemberton, R. P., & Davies, H. M. L. (2019). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 58(15), 5033–5037. [Link]
- Google Patents. (n.d.). Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis. CN102633696A.
- McNally, A., Hree, R., & MacMillan, D. W. C. (2011). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 133(46), 18492–18495. [Link]
- Google Patents. (n.d.). Process for the preparation of substituted benzene sulfonyl chlorides. CN112759536A.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). Preparation method of 2,4-disubstituted benzenesulfonyl chloride. CN102633695A.
- Jios, J. L., et al. (2005). N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines were synthesized by intramolecular sulfonylamidomethylation of N-aralkylsulfonamides in acid medium. Magnetic Resonance in Chemistry, 43(11), 903-908. [Link]
- Davies, H. M. L., & Lian, Y. (2019). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry, 26(19), 4236-4241. [Link]
- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids. Natural Product Reports, 17(5), 435-446. [Link]
- MDPI. (2020). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 25(18), 4235. [Link]
- PubChem. (n.d.). This compound. [Link]
- National Institutes of Health. (2020). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Molecules, 25(15), 3457. [Link]
- MySkinRecipes. (n.d.). 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid. [Link]
- bioRxiv. (2020).
- ResearchGate. (2021). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media. [Link]
- Royal Society of Chemistry. (n.d.).
- Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of medicinal chemistry, 38(1), 180–188. [Link]
- MDPI. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Crystals, 11(11), 1369. [Link]
- ResearchGate. (2015). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)
- Google Patents. (n.d.). It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. CN106831540A.
- ResearchGate. (n.d.).
- Clark, J. (2023). hydrolysis of esters. Chemguide. [Link]
- Orsini, P., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(17), 2669-2672. [Link]
- LibreTexts Chemistry. (2022). 11.9: Hydrolysis of Esters. [Link]
- Arnott, G. (2021, September 14). Hydrolysis of esters mechanism [Video]. YouTube. [Link]
- Hungarian Journal of Industry and Chemistry. (2021). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. [Link]
Sources
- 1. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid [myskinrecipes.com]
- 4. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. PubChemLite - this compound (C12H15NO4S) [pubchemlite.lcsb.uni.lu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
- 11. CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis - Google Patents [patents.google.com]
- 12. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(Phenylsulfonyl)piperidine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 1-(phenylsulfonyl)piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields. Our approach is grounded in established chemical principles and practical, field-tested experience to ensure you can achieve reliable and reproducible results.
I. Synthesis Overview: The Chemistry Behind the Reaction
The synthesis of this compound is fundamentally a nucleophilic substitution reaction, specifically an N-sulfonylation. This reaction is a variation of the well-known Schotten-Baumann reaction.[1][2][3] In this process, the secondary amine of piperidine-3-carboxylic acid (also known as nipecotic acid)[4] acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is typically conducted in the presence of a base, which serves to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion.[2][3]
The choice of reaction conditions is critical for success, as both the starting material and the product have functional groups—a carboxylic acid and a sulfonamide, respectively—that can participate in acid-base chemistry, influencing solubility and reactivity.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.
Q1: My reaction shows low or no product formation. What are the likely causes?
Several factors can lead to a low yield or complete failure of the reaction. A systematic approach to troubleshooting is essential.
-
Issue 1: Inactive Benzenesulfonyl Chloride
-
Cause: Benzenesulfonyl chloride is highly susceptible to hydrolysis by atmospheric moisture, which converts it to the unreactive benzenesulfonic acid.
-
Solution:
-
Always use a fresh bottle of benzenesulfonyl chloride or a previously opened bottle that has been stored under an inert atmosphere (e.g., nitrogen or argon) with a tight-fitting septum.
-
Consider purifying the sulfonyl chloride by distillation if its quality is uncertain.
-
Ensure all glassware is oven-dried before use and the reaction is set up under an inert atmosphere.
-
-
-
Issue 2: Poor Nucleophilicity of Piperidine-3-carboxylic Acid
-
Cause: In a basic aqueous solution, the carboxylic acid group will be deprotonated to a carboxylate. While the piperidine nitrogen remains nucleophilic, the overall solubility of the starting material in the organic phase of a biphasic system may be reduced, slowing the reaction.
-
Solution:
-
Solvent System Optimization: If using a biphasic system (e.g., dichloromethane/water), ensure vigorous stirring to maximize the interfacial area where the reaction occurs. The use of a phase-transfer catalyst, though not commonly cited for this specific reaction, could be explored.
-
Homogeneous System: Consider using a solvent system in which both the deprotonated piperidine-3-carboxylic acid and benzenesulfonyl chloride are soluble. A polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile with an organic base such as triethylamine (Et3N) can be effective.
-
-
-
Issue 3: Incorrect Stoichiometry or Order of Addition
-
Cause: An insufficient amount of base will result in the formation of HCl, which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]
-
Solution:
-
Use at least two equivalents of base: one to deprotonate the carboxylic acid and one to neutralize the HCl produced. An excess of base (2.5-3 equivalents) is often recommended.
-
The standard procedure involves adding the benzenesulfonyl chloride solution slowly to a cooled solution of the piperidine-3-carboxylic acid and the base. This helps to control the exothermic nature of the reaction and minimize side reactions.
-
-
Q2: My TLC plate shows multiple spots, indicating side products. What are they and how can I avoid them?
-
Side Product 1: Benzenesulfonic Acid
-
Cause: As mentioned, this is due to the hydrolysis of benzenesulfonyl chloride.
-
How to Identify: This is a highly polar, water-soluble compound that will likely remain at the baseline of the TLC plate in typical organic solvent systems.
-
Prevention: Strict anhydrous conditions are key.
-
-
Side Product 2: Unreacted Starting Material
-
Cause: Incomplete reaction due to any of the issues mentioned in Q1.
-
How to Identify: Compare the TLC to a spot of the starting piperidine-3-carboxylic acid. Due to its zwitterionic nature, it may streak on the TLC plate.
-
Prevention: Re-evaluate your reaction conditions, particularly the quality of the sulfonyl chloride, stoichiometry of the base, and reaction time.
-
-
Side Product 3: Potential for Di-sulfonylation or Other Reactions
-
Cause: While less common for a secondary amine, under harsh conditions, other side reactions could occur. However, the primary side reaction of concern is the hydrolysis of the sulfonyl chloride.
-
Q3: I'm having trouble with the work-up and purification of my product. What are the best practices?
-
Problem 1: The product seems to be water-soluble, leading to low recovery during extraction.
-
Cause: The product, this compound, has an acidic proton on the carboxylic acid group. In a basic aqueous solution (from the work-up of excess base), it will exist as a water-soluble carboxylate salt.
-
Solution: During the work-up, after quenching the reaction, it is crucial to acidify the aqueous layer with an acid like 1M HCl to a pH of around 2-3. This will protonate the carboxylate, making the product less water-soluble and more extractable into an organic solvent like ethyl acetate or dichloromethane.
-
-
Problem 2: My product is an oil or a sticky solid that is difficult to purify.
-
Solution:
-
Column Chromatography: This is a reliable method for purification. A common issue with carboxylic acids on silica gel is "tailing" or streaking of the spot on TLC, which translates to poor separation on a column.[1] To mitigate this, add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the eluent. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective.
-
Recrystallization: If a crude solid can be obtained, recrystallization is an excellent method for achieving high purity. The choice of solvent is critical and may require some experimentation. Solvents to consider include ethanol/water mixtures, ethyl acetate/hexane, or toluene.[5]
-
-
Q4: How can I effectively monitor the reaction progress?
-
Method: Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of a polar and a non-polar solvent is typically used. A good starting point is a mixture of ethyl acetate and hexane (e.g., 1:1). The polarity can be adjusted as needed. For carboxylic acids that may streak, adding a small amount of acetic or formic acid to the mobile phase can result in sharper spots.[1]
-
Visualization:
-
UV Light (254 nm): The phenylsulfonyl group in the product will be UV active, appearing as a dark spot.
-
Staining: The starting piperidine-3-carboxylic acid is not strongly UV active. Therefore, staining the TLC plate is necessary to visualize the consumption of the starting material. Potassium permanganate (KMnO4) stain is a good general-purpose stain that will visualize most organic compounds.
-
-
III. Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent quality.
Materials:
-
Piperidine-3-carboxylic acid
-
Benzenesulfonyl chloride
-
Sodium hydroxide (NaOH) or Triethylamine (Et3N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve piperidine-3-carboxylic acid (1.0 equivalent) in either a mixture of water and THF (for use with NaOH) or in anhydrous THF (for use with Et3N).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add the base (2.5 equivalents) portion-wise or dropwise, ensuring the temperature remains below 10 °C. If using NaOH, it should be pre-dissolved in water.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve benzenesulfonyl chloride (1.1 equivalents) in the same organic solvent used in step 1. Slowly add this solution dropwise to the cooled piperidine-3-carboxylic acid solution over 30-60 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, quench by adding water.
-
If THF was used as the solvent, remove it under reduced pressure.
-
Wash the aqueous layer with a solvent like diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane with 0.5% acetic acid) or by recrystallization.
IV. Frequently Asked Questions (FAQs)
-
Q: Can I use a different base, like pyridine or potassium carbonate?
-
A: Yes, other bases can be used. Pyridine can act as both a base and a nucleophilic catalyst.[3] Potassium carbonate is a weaker base and may require heating and a polar aprotic solvent like DMF to be effective. However, for this specific substrate, a stronger base like NaOH or triethylamine is generally more reliable to ensure deprotonation of the carboxylic acid and neutralization of the HCl byproduct.
-
-
Q: My final product is a solid. What is its expected melting point?
-
A: While the melting point can vary slightly based on purity, the literature suggests a melting point for the related 1-(phenylsulfonyl)piperidine-4-carboxylic acid to be in the range where it is a solid at room temperature.[6][7][8][9] Precise melting point data for the 3-carboxylic acid isomer should be determined experimentally and compared with any available literature values for confirmation of identity and purity.
-
-
Q: Is it necessary to protect the carboxylic acid group before the sulfonylation?
-
A: While not strictly necessary, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a common strategy in similar syntheses.[10] This approach can improve the solubility of the starting material in organic solvents and prevent any potential side reactions involving the carboxylic acid. However, it adds two steps to the synthesis: protection (esterification) and deprotection (hydrolysis), which may lower the overall yield. For a direct synthesis, the protocol provided above, which does not use a protecting group, is often preferred for its efficiency.
-
V. Data and Workflow Visualization
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Hydrolysis of benzenesulfonyl chloride. | Use fresh, dry reagents and anhydrous conditions. |
| Insufficient base. | Use at least 2 equivalents of base. | |
| Poor solubility of starting material. | Choose an appropriate solvent system (e.g., THF with an organic base). | |
| Multiple Spots on TLC | Unreacted starting material. | Increase reaction time or re-evaluate stoichiometry. |
| Hydrolyzed sulfonyl chloride. | Ensure anhydrous conditions. | |
| Purification Issues | Product remains in the aqueous layer. | Acidify the aqueous layer to pH 2-3 before extraction. |
| Tailing on silica gel chromatography. | Add 0.5-1% acetic or formic acid to the eluent. |
Diagram 1: General Troubleshooting Workflow
Caption: Troubleshooting Flowchart for Low Yield.
VI. References
-
Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6), 1315-1321. [Link]
-
Kim, S. (2018). TLC tailing and carboxylic acid? ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
VanNess, B. G. (2007). Synthetic approach to epibatidine from 1-(phenylsulfonyl)pyrrole. Wright State University.
-
Höfner, G., & Wanner, K. T. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3057-3073.
-
Karpenko, Y., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv.
-
Wanner, K. T., et al. (2015). N‐Substituted Nipecotic Acids as (S)‐SNAP‐5114 Analogues with Modified Lipophilic Domains. Archiv der Pharmazie, 348(5), 336-348.
-
BenchChem. (2025). Synthesis of 1-Piperidinepentanoic Acid: A Detailed Protocol for Researchers. BenchChem Technical Support.
-
Wikipedia. (n.d.). Nipecotic acid. Retrieved from [Link]
-
Jain, P. S., et al. (2011). Stability-Indicating HPTLC Determination of Piperine in Bulk Drug and Pharmaceutical Formulations. Asian Journal of Chemistry, 23(10), 4537-4540.
-
Li, Y., et al. (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Omega, 6(50), 34659-34668.
-
PubChem. (n.d.). 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid. Retrieved from [Link]
-
Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Retrieved from
-
Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Chemical Engineering Science, 64(15), 3475-3487.
-
Gribble, G. W., et al. (2007). Nucleophilic Addition of Hetaryllithium Compounds to 3-Nitro-1-(phenylsulfonyl)indole: Synthesis of Tetracyclic Thieno[3,2-c]-δ-carbolines. The Journal of Organic Chemistry, 72(18), 6759-6766.
-
Fülöp, F., et al. (2002). Resolution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and synthesis of novel enantiopure amide derivatives. Tetrahedron: Asymmetry, 13(21), 2367-2372.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-(Phenylsulfonyl)piperidine-4-carboxylic acid | 122891-92-3 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 1-(Phenylsulfonyl)piperidine-4-carboxylic acid | 122891-92-3 [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Piperidine-3-Carboxylic Acid Derivatives
Welcome to the Technical Support Center for the purification of piperidine-3-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable scaffolds in high purity. Piperidine-3-carboxylic acid (nipecotic acid) and its derivatives are crucial building blocks in numerous pharmaceuticals, particularly neuroactive drugs, making their purification a critical step in the drug discovery and development pipeline.
This document moves beyond simple protocols to explain the underlying principles of common purification techniques, empowering you to troubleshoot and optimize your separations effectively.
Purification Strategy Decision Matrix
Choosing the right purification strategy depends on the nature of your derivative, the scale of your reaction, and the impurity profile. The following decision tree provides a logical workflow for selecting an appropriate method.
Overcoming solubility issues with 1-(Phenylsulfonyl)piperidine-3-carboxylic acid
An Expert Guide to Overcoming Solubility Challenges
Welcome to the technical support center for 1-(Phenylsulfonyl)piperidine-3-carboxylic acid. This resource is designed for researchers, chemists, and formulation scientists who are working with this compound and encountering challenges related to its solubility. As a Senior Application Scientist, my goal is to provide you with the foundational knowledge and practical, step-by-step protocols to help you successfully incorporate this molecule into your experimental workflows.
Understanding the Molecule: Why is Solubility a Challenge?
This compound possesses a complex structure that contributes to its challenging solubility profile. The molecule contains both a bulky, nonpolar (hydrophobic) phenylsulfonyl group and a polar (hydrophilic) carboxylic acid group.[1][2] This dual nature means that its solubility is highly dependent on the chosen solvent system and the pH of the medium.[3] In neutral aqueous solutions, the hydrophobic portions of the molecule dominate, leading to poor solubility.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
The poor aqueous solubility stems from two main structural features:
-
Hydrophobic Phenylsulfonyl Group: The phenyl ring and the sulfonyl group are largely nonpolar and do not readily interact with water molecules.[1] As the nonpolar alkyl chain of a molecule increases, its solubility in water tends to decrease.[4]
-
Crystalline Structure: Carboxylic acids, particularly those with rigid structures, can form strong hydrogen-bonded dimers in their solid, crystalline state. These stable crystal lattice structures require significant energy to break apart, thus lowering solubility.[5][6]
Q2: How does pH dramatically affect the solubility of this compound?
The carboxylic acid group is the key to manipulating solubility. Like other carboxylic acids, its ionization state is dependent on the pH of the solution.[7][8][9]
-
At Low pH (Acidic Conditions): The carboxylic acid group remains protonated (-COOH). In this neutral form, the molecule is less polar and significantly less soluble in water.[8][9]
-
At High pH (Alkaline Conditions): The carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻).[8][10] This charged species is much more polar and can participate in favorable ion-dipole interactions with water, leading to a dramatic increase in aqueous solubility.[9][10]
The transition between these states is governed by the compound's pKa. For most carboxylic acids, solubility increases significantly at a pH greater than the pKa.[10]
Workflow for Troubleshooting Solubility Issues
This diagram outlines a systematic approach to addressing solubility problems with this compound.
Caption: A step-by-step workflow for troubleshooting solubility.
In-Depth Troubleshooting and Protocols
Q3: I need to make a stock solution. What organic solvents are recommended?
For creating a concentrated stock solution, water-miscible organic solvents are the preferred choice.[11][12]
| Solvent | Abbreviation | Polarity | Notes & Considerations |
| Dimethyl Sulfoxide | DMSO | High | Excellent solubilizing power for many poorly soluble compounds. Can be difficult to remove. Ensure it's compatible with downstream applications (e.g., cell-based assays).[12] |
| Dimethylformamide | DMF | High | Similar to DMSO. A good alternative if DMSO is not suitable. |
| Ethanol | EtOH | High | A less toxic option, often suitable for in vivo preclinical studies. May require gentle warming to fully dissolve the compound.[12] |
| N-methyl-2-pyrrolidone | NMP | High | A strong co-solvent used in some pharmaceutical formulations.[12] |
Protocol 1: Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Weigh out 2.69 mg of this compound (MW: 269.32 g/mol ).
-
Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO to the solid.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C in a water bath to aid dissolution.
-
Storage: Once fully dissolved, store the stock solution at -20°C in a tightly sealed vial to prevent moisture absorption.
Q4: My compound dissolves in DMSO, but crashes out when I dilute it into my aqueous buffer. What should I do?
This is a common problem known as precipitation upon dilution. It occurs when the concentration of the organic co-solvent is no longer high enough to keep the compound in solution.
Solutions:
-
Decrease Stock Concentration: Prepare a more dilute stock solution (e.g., 1 mM instead of 10 mM). This will result in a lower final concentration of the organic solvent when you dilute into your aqueous medium.
-
Use Surfactants: Incorporate a small amount of a non-ionic surfactant, such as Tween® 20 or Polysorbate 80, into your final aqueous buffer. Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.[13]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts from water and increasing solubility.[12][14]
Q5: Can I use pH modification to dissolve the compound directly in an aqueous solution?
Yes, this is a highly effective method, provided your final application can tolerate an alkaline pH.[15][16]
Protocol 2: pH-Adjusted Solubilization in Aqueous Buffer
-
Suspension: Suspend the desired amount of this compound in your chosen buffer (e.g., PBS, TRIS). The initial suspension will appear cloudy.
-
Basification: While stirring, add a 1 M solution of sodium hydroxide (NaOH) dropwise.
-
Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter.
-
Dissolution: As the pH increases above ~7.5-8.0, you should observe the solid dissolving as the carboxylate salt is formed. Continue adding base until the solution becomes clear.
-
Final Adjustment: Be careful not to overshoot the desired final pH for your experiment. If needed, you can back-titrate with a dilute acid like 0.1 M HCl, but this risks precipitation if the pH drops too low.
Advanced Strategies
Salt Formation
For long-term formulation development, creating a stable salt form of the compound is a common and effective strategy.[16][17] This involves reacting the carboxylic acid with a suitable base (e.g., sodium bicarbonate, potassium hydroxide, or an amine) and isolating the resulting salt. The salt form often has significantly improved aqueous solubility and dissolution rates compared to the free acid.[16]
Lipid-Based Formulations
For in vivo applications, especially oral delivery, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[12][13] These systems consist of oils, surfactants, and co-solvents that form fine emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs.[12][13]
Summary of Key Solubilization Strategies
| Strategy | Mechanism | Best For | Considerations |
| pH Adjustment | Ionization of the carboxylic acid to a more polar carboxylate salt.[9][10] | Rapid preparation of aqueous solutions for in vitro assays. | The final experimental conditions must be compatible with an alkaline pH. |
| Co-solvents | Reducing the polarity of the solvent system to dissolve the hydrophobic molecule.[11] | Preparing concentrated stock solutions for serial dilution. | Potential for precipitation on dilution; solvent may have biological effects. |
| Surfactants | Micellar encapsulation of the hydrophobic compound.[13] | Preventing precipitation in final aqueous dilutions. | The chosen surfactant must not interfere with the experiment. |
| Salt Formation | Creation of a stable, more soluble ionic form of the compound.[16][17] | Long-term formulation and drug development. | Requires chemical synthesis and purification steps. |
This guide provides a comprehensive framework for addressing the solubility challenges associated with this compound. By understanding the physicochemical properties of the molecule and systematically applying these strategies, you can develop robust and reproducible experimental protocols.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google Cloud.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research (JOCPR).
- Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. (2023, July 11). Brainly.
- Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). Patsnap Eureka.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.
- DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Principles of Drug Action 1.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019, March 9). MDPI.
- How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit.
- Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? (2014, December 1). ResearchGate.
- Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson.
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2016). ACS Medicinal Chemistry Letters, 7(10), 957-961.
- Solubility of Piperidine-3-carboxylic Acid (C6H11NO2). Solubility of Things.
- What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? (2018, April 7). Quora.
- Structure and Properties of Carboxylic Acids and their Salts. (2020, May 30). Chemistry LibreTexts.
- Solubility of Carboxylic Acids N5. (2021, January 8). YouTube.
Sources
- 1. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 2. quora.com [quora.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. youtube.com [youtube.com]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brainly.com [brainly.com]
- 9. reddit.com [reddit.com]
- 10. webhome.auburn.edu [webhome.auburn.edu]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. jocpr.com [jocpr.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. longdom.org [longdom.org]
- 16. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 17. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
Stability testing of N-sulfonylpiperidine compounds
An N-sulfonylpiperidine moiety is a common structural feature in many pharmacologically active compounds. Understanding the chemical stability of these molecules is a critical aspect of drug development, ensuring the safety, efficacy, and shelf-life of the final product.[1] This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for designing, executing, and troubleshooting stability studies for N-sulfonylpiperidine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for N-sulfonylpiperidine compounds?
A1: The stability of N-sulfonylpiperidine compounds is primarily influenced by the inherent reactivity of the sulfonamide group and the piperidine ring. The most common degradation pathways are:
-
Hydrolysis: The sulfonamide bond (S-N) is susceptible to cleavage under both acidic and alkaline conditions.[2] Acid-catalyzed hydrolysis often results in the formation of the corresponding sulfonic acid and piperidine amine. Alkaline hydrolysis can follow a similar pathway. The rate and extent of hydrolysis are highly dependent on the pH of the solution.[2]
-
Oxidation: The nitrogen atom in the piperidine ring is a tertiary amine, making it susceptible to oxidation.[3] This can lead to the formation of N-oxides or even ring-opening products, particularly in the presence of oxidizing agents like hydrogen peroxide or atmospheric oxygen over time.[3]
-
Photolysis: Exposure to light, especially UV radiation, can provide the energy needed to initiate degradation.[4] Photodegradation can proceed through complex radical mechanisms, potentially leading to a variety of degradation products.[3] It is an integral part of stress testing as mandated by ICH guidelines.
Q2: What are the regulatory standards for stability testing?
A2: The primary regulatory guidelines for stability testing are provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Key documents include:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the core stability data package required for new drug substances and products. It specifies conditions for long-term, intermediate, and accelerated stability studies.[5]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. This document provides guidance on the basic testing protocol for photostability.[4]
-
ICH Q2(R1): Validation of Analytical Procedures. This guideline details the requirements for validating the analytical methods used in stability studies to ensure they are fit for purpose.
These guidelines necessitate performing forced degradation (stress testing) to identify potential degradation products and to establish the stability-indicating nature of the analytical methods used.[6]
Q3: What is a "stability-indicating method" and why is it essential?
A3: A stability-indicating method (SIAM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[6][7][8] Its key feature is the ability to separate the intact API from its degradation products, process impurities, and excipients.[6][8] Without a proper SIAM, degradation products might co-elute with the API, giving a falsely high reading of the API's concentration and leading to an incorrect assessment of the drug's stability.[7] High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common technique for developing stability-indicating methods.[9][10]
Troubleshooting Guide
Q4: My chromatogram shows a decreasing peak area for my compound over time, but no new peaks are appearing. What could be the issue?
A4: This is a common and challenging observation. Here are several potential causes and troubleshooting steps:
-
Degradants are Not UV-Active: Your degradation products may lack a chromophore that absorbs at the detection wavelength you are using.
-
Solution: Use a photodiode array (PDA) detector to screen across a wide range of UV-Vis wavelengths. If this fails, a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be invaluable for detecting non-UV-active compounds.
-
-
Degradants are Not Eluting: The degradation products might be highly polar and not retained on your reverse-phase column, eluting in the solvent front. Conversely, they could be very non-polar and irreversibly adsorbed to the column.
-
Solution: Modify your HPLC method. To capture polar degradants, consider a more polar column (like an aqueous C18) or a different separation mode like HILIC. To elute non-polar degradants, use a stronger organic solvent in your mobile phase or run a steep gradient flush at the end of each run.[10]
-
-
Precipitation: The compound or its degradants may be precipitating out of the solution under the storage conditions.
-
Solution: Visually inspect your stability samples for any cloudiness or particulate matter. Before analysis, ensure samples are fully dissolved, which may require vortexing or sonication. Filter samples through a 0.45 µm syringe filter before injection.[9]
-
-
Formation of Gaseous Products: Some degradation pathways, such as decarboxylation, can lead to the formation of gaseous byproducts (e.g., CO₂) which would not be detected by HPLC.[2]
Q5: I'm seeing many new peaks in my forced degradation samples. How do I know which ones are relevant?
A5: The goal of forced degradation is to generate degradation products to challenge the analytical method; it is not meant to mimic real-time storage.[11] The industry-accepted target for degradation is typically 5-20%.[4][12] If degradation exceeds this, the conditions may be too harsh, leading to secondary or tertiary degradants that are not relevant to the actual stability profile.
-
Focus on Primary Degradants: Compare chromatograms from different stress conditions (acid, base, peroxide, etc.). Peaks that appear consistently under milder, more relevant conditions are more likely to be significant.
-
Analyze Long-Term Stability Samples: The most relevant degradants are those that actually appear and grow over time in your formal, long-term stability studies conducted under ICH-prescribed conditions.[1]
-
Mass Balance: A good stability-indicating method should account for the majority of the mass of the parent compound. If the sum of the assay value and the levels of all impurities and degradants is significantly less than 100%, it suggests that some degradants are not being detected.
Q6: My results for acid hydrolysis are inconsistent. What could be the cause?
A6: Inconsistency in hydrolytic studies often stems from subtle variations in the experimental setup.
-
pH Control: The rate of hydrolysis can be extremely sensitive to pH. Ensure the initial pH is accurate and consistent across all samples. After the stress period, the reaction must be effectively neutralized to stop further degradation before analysis.[4]
-
Co-solvents: If your N-sulfonylpiperidine compound has low aqueous solubility, a co-solvent is often used. The type and concentration of this co-solvent can influence the polarity of the medium and affect the hydrolysis rate. Ensure the same co-solvent and concentration are used every time.[4]
-
Temperature Fluctuation: Hydrolysis reactions are temperature-dependent. Use a calibrated, stable heating block or water bath to maintain a consistent temperature. Even small fluctuations can alter the degradation rate.
Experimental Protocols & Data Presentation
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol outlines a typical forced degradation study designed to identify potential degradation pathways and validate a stability-indicating method.
1. Sample Preparation:
-
Prepare a stock solution of the N-sulfonylpiperidine drug substance at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).[4]
2. Stress Conditions:
-
For each condition, mix the stock solution with the stressor. Include an unstressed control sample (stock solution with diluent) for comparison.
| Stress Condition | Reagent / Condition | Typical Duration & Temperature | Neutralization Step (before HPLC analysis) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | Neutralize with an equimolar amount of 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | 8 hours at 60°C | Neutralize with an equimolar amount of 0.1 M HCl |
| Oxidation | 3% H₂O₂ | 24 hours at Room Temp | Dilute with mobile phase |
| Thermal | Solid sample & Solution | 48 hours at 80°C | N/A (for solid); Cool to RT (for solution) |
| Photolytic | Solid sample & Solution | Expose to light source delivering overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B) | N/A |
3. Analysis:
-
At the end of the stress period, withdraw an aliquot, perform the neutralization step if required, and dilute to the target analytical concentration with the mobile phase.
-
Analyze all stressed samples and the unstressed control using the developed HPLC method.
Protocol 2: General Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a stability-indicating RP-HPLC method.[9][13]
1. Instrumentation:
-
HPLC system with a PDA or UV detector and a Mass Spectrometer if available.[9]
2. Chromatographic Conditions (Example):
| Parameter | Typical Value/Range | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A robust, versatile column for reverse-phase chromatography.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to improve peak shape for basic compounds.[10] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. |
| Gradient | 5% to 95% B over 20 min | A broad gradient is a good starting point to elute compounds with a wide range of polarities.[10] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | 254 nm or λmax of the compound | Monitor at a common wavelength and the compound's maximum absorbance. |
| Injection Volume | 10 µL | Standard injection volume. |
3. Method Validation:
-
Once initial separation is achieved, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: A typical workflow for a pharmaceutical stability study.
Caption: Common degradation pathways for N-sulfonylpiperidine compounds.
Caption: Decision tree for identifying the source of unexpected peaks.
References
- Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate.
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Forced Degradation Studies. MedCrave online.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn.
- Degradation of sulfonamides as a microbial resistance mechanism. PubMed.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. ResearchGate.
- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Institutes of Health (NIH).
- Stability testing of existing active substances and related finished products. European Medicines Agency (EMA).
- A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research.
- Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research (IJSDR).
- Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences.
- STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. US Pharmacopeia (USP).
- Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). ScienceDirect.
- Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. MDPI.
- Stability Indicating Assay Method. IJCRT.org.
- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency (EMA).
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority.
- Studies on sulfonamide degradation products. ResearchGate.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. ijsdr.org [ijsdr.org]
- 7. usp.org [usp.org]
- 8. ijcrt.org [ijcrt.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. ijper.org [ijper.org]
Common side reactions in the synthesis of phenylsulfonylpiperidines
Welcome to the technical support resource for the synthesis of phenylsulfonylpiperidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important structural motif. Phenylsulfonylpiperidines are prevalent scaffolds in pharmaceuticals, and their efficient synthesis is critical. However, the path to the final product is often complicated by competing side reactions that can diminish yield, complicate purification, and consume valuable resources.
This document moves beyond standard protocols to provide a deeper understanding of the common challenges encountered during synthesis. We will explore the mechanistic origins of side reactions and offer field-proven troubleshooting strategies and detailed protocols to help you optimize your experimental outcomes.
Part 1: Troubleshooting Guide for N-Arylation Reactions
The formation of the C-N bond between the piperidine nitrogen and the phenyl ring is a crucial step, most commonly achieved via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1][2] This section addresses the most frequent issues encountered during this transformation.
Issue 1.1: Low or No Product Yield with Significant Starting Material Remaining
Question: I am attempting a Buchwald-Hartwig amination between my piperidine and an aryl halide, but I'm observing very low conversion even after extended reaction times. What could be the cause?
Answer: Low conversion is a common but multifaceted problem. The cause often lies in the deactivation of the palladium catalyst or suboptimal reaction parameters. Let's break down the potential culprits.
Probable Causes & Solutions:
-
Inactive Catalyst System: The active Pd(0) species is sensitive to oxygen and moisture. The choice of ligand is also critical for both catalyst stability and reactivity, especially with challenging or sterically hindered substrates.
-
Solution: Ensure rigorous exclusion of air and moisture. Use a glovebox or proper Schlenk line techniques for reaction setup.[2] Employ anhydrous, deoxygenated solvents. Select a ligand appropriate for your substrate combination. Bulky, electron-rich phosphine ligands are often required for efficient coupling.
-
-
Incorrect Base: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine to form the palladium-amido complex.[2] A base that is too weak will result in a slow reaction, while an overly strong or poorly soluble base can cause other issues.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for many systems. However, if your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, though this might require higher temperatures or longer reaction times.
-
-
Poor Substrate Reactivity: Aryl chlorides are significantly less reactive than aryl bromides or iodides. Steric hindrance near the coupling sites on either the piperidine or the aryl halide can also dramatically slow the reaction.
-
Solution: For aryl chlorides, a more specialized catalyst system (e.g., using a highly active palladacycle precatalyst and a bulky biarylphosphine ligand) is often required. For sterically hindered substrates, increasing the reaction temperature or switching to a more active ligand may be necessary.
-
Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination
| Aryl Halide | Amine Type | Recommended Ligand(s) | Recommended Base | Typical Temp. (°C) |
| Aryl Bromide/Iodide | Secondary Cyclic | XPhos, RuPhos, JohnPhos | NaOtBu, K₃PO₄ | 80-110 |
| Aryl Chloride | Secondary Cyclic | SPhos, BrettPhos, cataCXium A | NaOtBu, LHMDS | 100-120 |
| Heteroaryl Halide | Secondary Cyclic | DavePhos, Xantphos | Cs₂CO₃, K₂CO₃ | 90-110 |
Note: This table provides general starting points. Optimization is essential for each specific substrate pair.
Issue 1.2: Formation of a Hydrodehalogenated Arene Byproduct
Question: My main byproduct is the arene from my aryl halide starting material, where the halogen has been replaced by hydrogen. Why is this happening?
Answer: The formation of a hydrodehalogenated arene is a classic side reaction in Buchwald-Hartwig aminations, resulting from a competitive pathway known as β-hydride elimination.[1]
Mechanistic Insight:
After the formation of the palladium-amido complex, the desired pathway is reductive elimination to yield the N-arylated product. However, an unproductive side reaction can occur where the amide undergoes β-hydride elimination to yield the hydrodehalogenated arene and an imine product.[1] This is particularly problematic with secondary amines that have hydrogens on the α-carbon.
Troubleshooting Workflow: β-Hydride Elimination
Caption: Troubleshooting workflow for hydrodehalogenation.
Solutions:
-
Utilize Bulky Ligands: Employing sterically demanding phosphine ligands (e.g., XPhos, RuPhos) can create a crowded environment around the palladium center. This sterically disfavors the conformation required for β-hydride elimination, promoting the desired reductive elimination pathway instead.
-
Lower Reaction Temperature: Higher temperatures can sometimes provide the activation energy needed for the β-hydride elimination pathway. Running the reaction at the lowest effective temperature (e.g., 80-90 °C) can suppress this side reaction.
-
Choice of Base/Solvent: While less common, the base and solvent can influence the rates of competing pathways. If the above solutions fail, screening alternative bases (e.g., K₃PO₄) or solvents may be beneficial.
Part 2: Troubleshooting Guide for Sulfonylation Reactions
The installation of the phenylsulfonyl group onto the piperidine nitrogen is typically a more straightforward nucleophilic substitution reaction. However, it is not without its own set of potential pitfalls, primarily related to the reactivity of the sulfonyl chloride and the basicity of the amine.
Issue 2.1: Low Yield and Formation of Benzenesulfonic Acid
Question: I am reacting my piperidine with benzenesulfonyl chloride, but my yield is low and I'm isolating a significant amount of benzenesulfonic acid from the workup. What's going wrong?
Answer: This is a clear indication that your sulfonyl chloride is being hydrolyzed by water. Benzenesulfonyl chloride is highly reactive towards nucleophiles, and water can compete effectively with your piperidine if present.
Probable Causes & Solutions:
-
Presence of Moisture: Trace amounts of water in the solvent, on the glassware, or in the amine or base can lead to rapid hydrolysis of the sulfonyl chloride.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried. Use an anhydrous solvent from a freshly opened bottle or a solvent purification system. If using a solid amine salt, ensure it is thoroughly dried.
-
-
Incorrect Reaction Setup: Adding the piperidine to the sulfonyl chloride can create localized high concentrations of the electrophile, increasing the chance of reaction with any trace moisture.
-
Solution: A standard and effective procedure is to dissolve the piperidine and a non-nucleophilic base (like triethylamine or pyridine) in an anhydrous solvent under an inert atmosphere. Cool the solution (e.g., to 0 °C) and then add the benzenesulfonyl chloride dropwise. This maintains the piperidine in excess locally and allows it to outcompete trace water.
-
Issue 2.2: Formation of N,N-Disubstituted or Other Byproducts
Question: My reaction is producing unexpected byproducts, and my mass spectrometry data suggests over-reaction or other side products.
Answer: While less common, the formation of N,N-disubstituted sulfonamides or other byproducts can occur, especially if the reaction conditions are not well-controlled or if the starting materials are impure.[3]
Probable Causes & Solutions:
-
Reactive Impurities: Impurities in the benzenesulfonyl chloride (e.g., from its manufacturing process) could lead to side reactions.
-
Solution: Use high-purity benzenesulfonyl chloride. If its quality is suspect, purification by distillation under reduced pressure may be necessary.
-
-
Competing Reactions: If the piperidine has other nucleophilic functional groups (e.g., a hydroxyl group), they can also react with the sulfonyl chloride.
-
Solution: Protect other nucleophilic functional groups before the sulfonylation step. For example, a hydroxyl group can be protected as a silyl ether (e.g., TBS) or a benzyl ether.
-
Sulfonylation Reaction Pathway and Hydrolysis Side Reaction
Caption: Desired sulfonylation vs. hydrolysis side reaction.
Part 3: Frequently Asked Questions (FAQs)
Q1: How do I effectively purify my final phenylsulfonylpiperidine product from common reaction impurities? A1: Purification can be challenging due to the similar polarity of the product and certain byproducts.[4]
-
For N-Arylation: Unreacted aryl halide can often be removed by flash chromatography. The hydrodehalogenated arene can be difficult to separate; optimizing the reaction to prevent its formation is the best strategy. If it does form, careful column chromatography with a shallow gradient may be effective.
-
For Sulfonylation: Benzenesulfonic acid is highly polar and can be removed with a mild aqueous basic wash (e.g., saturated NaHCO₃ solution) during the workup. Excess triethylamine or pyridine can be removed by washing with dilute aqueous acid (e.g., 1M HCl), provided your product is stable to these conditions.
-
General Tip: Crystallization is often an excellent final purification step for these compounds, which are frequently crystalline solids.
Q2: Can I use the same conditions for N-arylation on a piperidine that already has the phenylsulfonyl group? A2: No, this is highly unlikely to work. The nitrogen in a sulfonamide is significantly less nucleophilic and more sterically hindered than the nitrogen in a free piperidine. The electron-withdrawing nature of the sulfonyl group deactivates the nitrogen, making it a very poor substrate for Buchwald-Hartwig amination. The synthetic sequence should almost always be N-arylation first, followed by sulfonylation.
Q3: My piperidine starting material has a Boc protecting group. How does this affect my synthesis? A3: A Boc (tert-butyloxycarbonyl) group is an excellent protecting group for the piperidine nitrogen. The typical synthetic route would be:
-
N-arylation of a different functional group on the Boc-piperidine scaffold (e.g., C-H arylation or coupling to a halide on the piperidine ring).
-
Deprotection of the Boc group (typically with an acid like TFA).
-
Sulfonylation of the now-free secondary amine. Attempting to directly sulfonylate a Boc-protected amine or perform a Buchwald-Hartwig reaction on the Boc-protected nitrogen is not a viable strategy.
Part 4: Experimental Protocols
Protocol 4.1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and must be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the piperidine (1.2 equiv.) followed by anhydrous, deoxygenated toluene (to make a ~0.1 M solution based on the aryl halide).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography.
Protocol 4.2: General Procedure for N-Sulfonylation
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the piperidine derivative (1.0 equiv.) and triethylamine (1.5 equiv.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the reagents (to make a ~0.2 M solution).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add benzenesulfonyl chloride (1.1 equiv.) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
References
- Wikipedia. Buchwald–Hartwig amination.
- Chtchigrovsky, M., et al. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Molecules.
- ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
- Charles, M. D., et al. (2011). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Billingsley, K. L., & Buchwald, S. L. (2007). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society.
- Walters, Z. S., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis.
- Liu, Z., et al. (2021). Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary. The Journal of Organic Chemistry.
- ResearchGate. NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives.
- ResearchGate. Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine.
- Wang, M., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules.
Sources
Technical Support Center: Improving Selectivity in Piperidine Synthesis
To: Valued Research Partner From: Gemini Scientific Applications Support Subject: Technical Guide: Troubleshooting and Optimizing Selectivity in the Synthesis of Piperidine Analogs
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering selectivity challenges in the synthesis of piperidine analogs. The piperidine scaffold is a cornerstone of modern medicinal chemistry, and controlling its substitution pattern is paramount for achieving desired pharmacological activity.[1][2][3] This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common experimental issues.
Section 1: Controlling Regio- and Diastereoselectivity
FAQ 1.1: My aza-Diels-Alder reaction is producing a mixture of regioisomers. How can I favor the desired product?
Answer: Poor regioselectivity in aza-Diels-Alder reactions is a frequent challenge, often stemming from closely matched electronic and steric factors in the transition state.[4][5] The key is to amplify the subtle differences between the competing pathways.
Causality and Strategic Solutions:
-
Lewis Acid Catalysis: The choice and stoichiometry of the Lewis acid are critical. Lewis acids coordinate to the nitrogen or a carbonyl group on the dienophile, lowering its LUMO energy and potentially exaggerating differences in orbital coefficients, which dictates regioselectivity.[6][7][8][9] Recent quantum chemical studies suggest that Lewis acids also accelerate the reaction by reducing the destabilizing Pauli repulsion between the diene and dienophile, which can influence the geometry of the favored transition state.[10]
-
Troubleshooting: If you observe a mixture of regioisomers, consider screening a panel of Lewis acids with varying sizes and strengths (e.g., BF₃·OEt₂, TiCl₄, SnCl₄, AlCl₃).[7][8] Sometimes, a bulkier Lewis acid can create a more sterically demanding environment, favoring one regioisomer over another.
-
-
Substituent Effects: The electronic nature of substituents on both the 1-azadiene and the dienophile plays a crucial role. Electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile (a normal-electron-demand cycloaddition) accelerate the reaction and can enhance regiochemical control.
-
Troubleshooting: Analyze the electronics of your system. If selectivity is poor, it may be possible to temporarily modify a substituent to enhance the electronic bias before reverting it in a later step.
-
-
Solvent Polarity: The solvent can influence the stability of the polarized transition states. Experimenting with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., CH₂Cl₂, MeCN) can sometimes tip the regiochemical balance.
Troubleshooting Workflow for Aza-Diels-Alder Regioselectivity
Caption: Decision workflow for optimizing regioselectivity.
FAQ 1.2: How can I control diastereoselectivity during the reduction of a cyclic iminium ion intermediate?
Answer: The stereochemical outcome of the reduction of a substituted tetrahydropyridine or a transiently formed iminium ion is determined by the facial selectivity of hydride delivery. This can be controlled by the steric environment of the substrate itself (substrate control) or by the choice of a sterically demanding reducing agent (reagent control).[11]
Key Principles and Troubleshooting:
-
Substrate Control (Thermodynamic vs. Kinetic):
-
Axial vs. Equatorial Attack: For a conformationally locked piperidinium ion, the incoming nucleophile (hydride) will preferentially attack from the less hindered face. Attack on the C=N double bond often proceeds via the pathway that leads to the thermodynamically more stable product, where bulky substituents occupy equatorial positions.
-
A-strain: Be mindful of allylic 1,3-strain (A-strain), which can direct the conformation of the iminium ion and influence the trajectory of the incoming hydride.
-
-
Reagent Control:
-
Bulky Hydride Reagents: Using sterically demanding reducing agents can override the inherent facial bias of the substrate. For instance, sodium borohydride (NaBH₄) is a small, highly reactive reagent. In contrast, lithium tri-sec-butylborohydride (L-Selectride®) is extremely bulky and will attack from the most accessible face of the iminium ion, even if this leads to a thermodynamically less stable product.[11]
-
Directed Reductions: If a coordinating group (e.g., hydroxyl, ester) is present near the iminium ion, certain reducing agents can chelate to it, directing hydride delivery from a specific face.
-
Data-Driven Reagent Selection for Iminium Ion Reduction
| Reducing Agent | Relative Steric Bulk | Typical Selectivity Profile | Key Considerations |
| NaBH₄ | Small | Often favors the thermodynamically more stable diastereomer. | Highly reactive; can reduce other functional groups (e.g., ketones).[12] |
| NaBH₃CN | Small | Less reactive than NaBH₄; selective for iminium ions over ketones at acidic pH. | Toxic (releases HCN). Use with caution. |
| NaBH(OAc)₃ (STAB) | Medium | Reagent of choice for one-pot reductive amination. Selective for iminium ions.[12][13] | Less basic and moisture-sensitive than NaBH₃CN.[12] |
| L-Selectride® | Very Large | Attacks from the least sterically hindered face, often providing the opposite diastereomer to NaBH₄. | Highly reactive and pyrophoric. Must be handled under inert atmosphere at low temperatures. |
| K-Selectride® | Very Large | Similar to L-Selectride®, sometimes offering complementary selectivity. | Highly reactive and pyrophoric. |
Section 2: Achieving Enantioselectivity
The synthesis of single-enantiomer piperidines is a critical task in drug development.[1][2] Several robust strategies exist, each with distinct advantages and limitations.
FAQ 2.1: What are the primary strategies for achieving an enantioselective synthesis of a chiral piperidine?
Answer: There are three main strategies to induce enantioselectivity: using a chiral auxiliary, employing a chiral catalyst (organocatalysis, transition-metal catalysis), or utilizing enzymes (biocatalysis).
-
Chiral Auxiliaries: This classic and reliable method involves temporarily attaching a chiral molecule to the substrate.[1][14][15] The auxiliary directs a subsequent reaction (e.g., alkylation, addition) to occur from a specific face, creating a new stereocenter with high diastereoselectivity. The auxiliary is then cleaved to reveal the enantiomerically enriched product.[15]
-
Advantages: High predictability, robust, and often yields high diastereomeric excess (d.e.).
-
Disadvantages: Requires two additional steps (attachment and removal), and the auxiliary must be used in stoichiometric amounts.
-
Common Auxiliaries: Evans oxazolidinones, valinol-derived bicyclic lactams.[1]
-
-
Asymmetric Catalysis: A chiral catalyst creates a chiral environment around the reactants, favoring the transition state that leads to one enantiomer over the other.[2][16][17]
-
Advantages: Highly atom-economical (only catalytic amounts of the chiral source are needed).
-
Disadvantages: Catalyst development and optimization can be time-consuming; some catalysts are expensive or air-sensitive.
-
Examples: Rh-catalyzed asymmetric carbometalation of dihydropyridines[2][18], organocatalytic cascade reactions[19], and enantioselective C-H oxidation using manganese catalysts are powerful modern methods.[16]
-
-
Biocatalysis: Enzymes are highly efficient and exquisitely selective natural catalysts.[20][21][22] Engineered enzymes like transaminases, imine reductases (IREDs), and monoamine oxidases (MAO-N) can produce chiral amines and their precursors with near-perfect enantiomeric excess (e.e.).[20][21][23]
Strategy Comparison
| Strategy | Chiral Source | Pros | Cons | Best For... |
| Chiral Auxiliary | Stoichiometric | Predictable, robust, high d.e.[1] | Not atom-economical, extra steps. | Establishing a new synthetic route with reliable control. |
| Asymmetric Catalysis | Catalytic | Atom-economical, scalable. | Requires optimization, catalyst cost. | Large-scale synthesis and library generation.[2] |
| Biocatalysis | Catalytic (Enzyme) | Unmatched selectivity, green conditions.[20][21] | Substrate scope can be limited.[21] | Synthesizing high-value chiral building blocks. |
Section 3: Troubleshooting Guides & Protocols
Guide 3.1: Low Yield in Intramolecular Reductive Amination
Problem: You are attempting to form a piperidine ring via intramolecular reductive amination of an amino-aldehyde or amino-ketone, but the yield is low, or the reaction stalls.
Troubleshooting Workflow dot graph TD { A[Start: Low Yield] --> B{Check Imine Formation}; B -- No/Slow Formation --> C[Optimize pH (4-6)]; C --> D[Add Dehydrating Agent (4Å MS)]; D --> E{Re-evaluate}; B -- Imine Forms --> F{Check Reduction Step}; F -- No/Slow Reduction --> G[Verify Reducing Agent Quality]; G --> H[Increase Equivalents of Reductant]; H --> I[Switch Reductant (e.g., NaBH₄ to STAB)]; I --> E; E -- Improved --> J[Purify Product]; E -- No Improvement --> K[Consider Alternative Cyclization]; A --> L{Side Products Observed?}; L -- Yes --> M[Characterize Side Products]; M -- Polymerization --> N[Use High Dilution Conditions]; N --> E; J -- Success --> Z[End]; K -- Failure --> Z; }
%% Styling classDef start fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF; classDef end fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF; classDef decision fill:#FBBC05,stroke:#202124,stroke-width:2px; classDef process fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF; classDef io fill:#F1F3F4,stroke:#202124,stroke-width:2px;
class A,Z start; class B,E,F,L decision; class C,D,G,H,I,K,M,N process; class J io;
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
- 7. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines | Semantic Scholar [semanticscholar.org]
- 21. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jocpr.com [jocpr.com]
- 23. Catalysts | Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines [mdpi.com]
Technical Support Center: Amide Coupling with Piperidine-3-Carboxylic Acid
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for amide coupling reactions involving piperidine-3-carboxylic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of amide derivatives of this valuable heterocyclic building block. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded explanations to help you navigate the complexities of your experiments.
Introduction: The Unique Challenges of Piperidine-3-Carboxylic Acid
Piperidine-3-carboxylic acid is a crucial scaffold in medicinal chemistry. However, its unique structural features present a distinct set of challenges in amide bond formation. The presence of both a secondary amine and a carboxylic acid within the same molecule leads to a zwitterionic form in many conditions, impacting its solubility and reactivity. Furthermore, the steric hindrance around the carboxylic acid group can impede the approach of the amine coupling partner, often resulting in low yields and side reactions. This guide will address these issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My amide coupling reaction with piperidine-3-carboxylic acid is giving very low to no yield. What are the likely causes and how can I fix it?
A1: Low or no yield is the most common issue and can stem from several factors. Let's break down the potential culprits and their solutions.
-
Poor Solubility of Starting Material: Piperidine-3-carboxylic acid's zwitterionic nature makes it poorly soluble in many common aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] It shows better solubility in polar solvents like methanol, ethanol, or water.[1]
-
Solution:
-
Protect the Piperidine Nitrogen: The most effective strategy is to protect the secondary amine with a suitable protecting group, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl).[2][3][4] This prevents zwitterion formation and significantly improves solubility in organic solvents. The Boc group is particularly common and can be introduced using Boc-anhydride.[4]
-
Solvent Selection: If proceeding without a protecting group is necessary, consider using more polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
-
-
Ineffective Coupling Reagent: Not all coupling reagents are created equal, especially for sterically hindered substrates.
-
Solution:
-
Uronium/Aminium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU are generally more effective for hindered systems than carbodiimides like DCC or EDC alone.[5][6] HATU is often a top choice due to its high reactivity and ability to minimize racemization.[5][7]
-
Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) are also very powerful. A key advantage is that they do not react with the free amino group of the amine component, which can be an issue with excess uronium reagents.[6]
-
-
-
Inappropriate Base: The choice and amount of base are critical.
-
Solution:
-
Non-Nucleophilic Bases: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[8] DIPEA is often preferred as it is less likely to cause side reactions.
-
Stoichiometry: Typically, 2-3 equivalents of the base are required, especially when using the hydrochloride salt of an amine partner.[8]
-
-
Q2: I'm observing significant side product formation. What are the common side products and how can I minimize them?
A2: Side product formation is often linked to the choice of coupling reagent and reaction conditions.
-
N-Acylurea Formation: When using carbodiimides (DCC, EDC), the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the reaction.[9]
-
Guanidinylation of the Amine: If using an excess of a uronium/aminium reagent like HBTU or HATU, the reagent can react with the free N-terminus of your amine coupling partner, forming a guanidinium group that caps the chain and prevents amide bond formation.[7][9]
-
Solution:
-
Use stoichiometric amounts of the coupling reagent relative to the carboxylic acid.[5]
-
Pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-30 minutes) before adding the amine.[10] This allows for the formation of the active ester and consumes the coupling reagent.
-
-
-
Racemization: If your piperidine-3-carboxylic acid or the amine partner is chiral, racemization at the alpha-carbon is a significant risk, especially with powerful coupling reagents and strong bases.[9][11]
-
Solution:
-
Additives: The use of HOBt or, more effectively, HOAt (1-Hydroxy-7-azabenzotriazole, the additive in HATU) significantly suppresses racemization.[5]
-
Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature).[9]
-
Base Selection: Use a weaker base if possible, though this may slow down the reaction. In some cases, sym-collidine is used in place of DIPEA for sensitive substrates.[9]
-
-
Q3: My product is difficult to purify. What are some effective purification strategies?
A3: Purification can be challenging due to byproducts from the coupling reagents and the polarity of the product.
-
Urea Byproducts: DCC forms dicyclohexylurea (DCU), which is poorly soluble and often precipitates but can be tricky to remove completely.[5] DIC and EDC form more soluble ureas.[5]
-
Solution:
-
For DCU, filtration is the primary method. Chilling the reaction mixture can help precipitate more of it.
-
For water-soluble byproducts from EDC, an aqueous workup (washing with dilute acid, then base, then brine) is effective.
-
Using phosphonium or uronium reagents avoids urea byproducts altogether.
-
-
-
General Purification:
-
Aqueous Workup: A standard acidic/basic wash sequence can remove unreacted starting materials and many byproducts.
-
Column Chromatography: This is often necessary. The choice of solvent system will depend on the polarity of your final amide.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining pure material and is often preferable to chromatography for larger scales.[12] Solvents like ethanol, acetonitrile, or mixtures with ethyl acetate can be good starting points.[12]
-
Experimental Protocols
Protocol 1: General Amide Coupling using HATU (with N-Boc Protection)
This protocol is recommended for most applications due to its high efficiency and low risk of side reactions.
-
N-Boc Protection: If starting with unprotected piperidine-3-carboxylic acid, first protect the piperidine nitrogen using a standard procedure with di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine or NaOH.
-
Reaction Setup:
-
To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine coupling partner (1.0-1.2 eq) to the reaction mixture.
-
-
Reaction Monitoring:
-
Let the reaction stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-4 hours.
-
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Deprotection (if necessary): The Boc group can be removed by treatment with a strong acid like trifluoroacetic acid (TFA) in DCM.[4][13][14]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Piperidine-3-Carboxylic Acid
| Coupling Reagent | Class | Additive Required | Common Byproducts | Key Advantages | Key Disadvantages |
| HATU | Uronium Salt | None (contains HOAt) | Tetramethylurea | High reactivity, low racemization, good for hindered substrates.[5] | Higher cost, potential for guanidinylation if used in excess.[9] |
| HBTU | Uronium Salt | None (contains HOBt) | Tetramethylurea | Efficient and widely used.[5] | Slightly less reactive than HATU, potential for guanidinylation.[5][9] |
| EDC | Carbodiimide | HOBt or OxymaPure | Water-soluble urea | Inexpensive, water-soluble byproduct is easily removed.[5] | Risk of N-acylurea side product, lower reactivity for hindered substrates.[9] |
| PyBOP | Phosphonium Salt | None | Hexamethylphosphoramide (HMPA) - carcinogenic | Very effective, no risk of guanidinylation.[6] | Forms carcinogenic byproduct.[5][7] |
| T3P® | Phosphonic Anhydride | None | Water-soluble phosphates | High yields, byproducts removed by aqueous wash.[15] | May require specific solvent choices.[16] |
Visualizations
Troubleshooting Workflow for Low Yield
This diagram outlines a logical progression for diagnosing and solving low-yield issues in your amide coupling reaction.
Caption: A decision tree for troubleshooting low yields.
General Amide Coupling Mechanism with HATU
This diagram illustrates the activation of the carboxylic acid by HATU and subsequent reaction with an amine.
Caption: Mechanism of HATU-mediated amide coupling.
References
- Solubility of Piperidine-3-carboxylic Acid (C6H11NO2). Solubility of Things.
- Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523.
- Jagtap, S. J., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6), 1315-1321.
- Reddit discussion on avoiding side reactions in peptide coupling. (2025). r/chemistry.
- Adulla, B., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.
- Protecting group. Wikipedia.
- Coupling Reagents. Aapptec Peptides.
- Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatographic Science.
- Amide coupling reaction in medicinal chemistry. HepatoChem.
- Novabiochem® Coupling reagents. Merck.
- What is the best technique for amide purification?. ResearchGate.
- Protecting Groups For Amines: Carbamates. Master Organic Chemistry.
- Peptide Synthesis. Chemistry LibreTexts.
- Choosing amide coupling agent. Reddit.
- What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?. ResearchGate.
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. peptide.com [peptide.com]
- 6. hepatochem.com [hepatochem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Amide Synthesis [fishersci.dk]
- 9. bachem.com [bachem.com]
- 10. reddit.com [reddit.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Production of 1-(Phenylsulfonyl)piperidine-3-carboxylic Acid
Welcome to the Technical Support Center for the synthesis and scale-up of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the production of this important chemical intermediate. Our focus is on providing practical, scientifically sound guidance to ensure a successful and scalable synthesis.
I. Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry, often utilized in the development of various therapeutic agents. The most common and scalable synthetic route involves the N-sulfonylation of piperidine-3-carboxylic acid with benzenesulfonyl chloride. This reaction, while straightforward in principle, presents several challenges during scale-up that require careful consideration of reaction conditions, work-up procedures, and purification strategies.
This guide will walk you through a representative scalable protocol and provide solutions to common issues that may arise during your experiments.
II. Representative Scalable Synthesis Protocol
The following protocol is a robust method for the synthesis of this compound, designed with scalability in mind.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| Piperidine-3-carboxylic acid | 498-95-3 | 129.16 | Solid |
| Benzenesulfonyl chloride | 98-09-9 | 176.62 | Corrosive, lachrymatory liquid |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Flammable, corrosive liquid |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile, suspected carcinogen |
| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | Corrosive liquid |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Hygroscopic solid |
| Ethyl acetate | 141-78-6 | 88.11 | Flammable liquid |
| Hexanes | 110-54-3 | 86.18 | Flammable liquid |
Step-by-Step Experimental Procedure:
-
Reaction Setup:
-
To a clean, dry, jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add piperidine-3-carboxylic acid (1.0 equivalent).
-
Add anhydrous dichloromethane (DCM) to the reactor to create a stirrable slurry (approximately 5-10 volumes relative to the piperidine-3-carboxylic acid).
-
Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.
-
-
Base Addition:
-
Slowly add triethylamine (2.2 equivalents) to the cold slurry, ensuring the temperature remains below 10 °C.
-
-
Benzenesulfonyl Chloride Addition:
-
In a separate, dry dropping funnel, dissolve benzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM (2-3 volumes).
-
Add the benzenesulfonyl chloride solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature between 0-5 °C. The reaction is exothermic, so careful control of the addition rate is crucial.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1]
-
-
Work-up:
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly quench the reaction by adding water (5 volumes).
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 5 volumes) to remove excess triethylamine, followed by saturated sodium bicarbonate solution (2 x 5 volumes) to remove any unreacted benzenesulfonyl chloride and benzenesulfonic acid, and finally with brine (1 x 5 volumes).
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white to off-white solid.
-
III. Troubleshooting Guide
This section addresses common problems encountered during the scale-up of this compound synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or Incomplete Conversion | 1. Insufficient base. 2. Poor quality of benzenesulfonyl chloride (hydrolyzed). 3. Reaction temperature too low. 4. Inadequate reaction time. | 1. Ensure at least 2 equivalents of a suitable base are used to neutralize the starting material and the HCl byproduct. 2. Use freshly opened or distilled benzenesulfonyl chloride.[2] 3. Allow the reaction to warm to room temperature after the initial exothermic phase. 4. Continue monitoring the reaction by TLC/HPLC until the starting material is no longer observed. |
| Formation of a Gummy or Oily Product | 1. Presence of impurities. 2. Incomplete removal of triethylamine hydrochloride. 3. Incorrect solvent system for precipitation/crystallization. | 1. Ensure a thorough aqueous work-up to remove water-soluble impurities. 2. Perform the 1M HCl wash effectively to remove all triethylamine salts. 3. Experiment with different solvent/anti-solvent systems for crystallization (e.g., ethanol/water, isopropanol/heptane). |
| Product is Difficult to Filter | 1. Very fine particle size. 2. Product is partially oily. | 1. Allow the crystallization to proceed slowly at a controlled temperature to encourage the growth of larger crystals. 2. See "Formation of a Gummy or Oily Product" above. |
| Product Contaminated with Benzenesulfonic Acid | 1. Hydrolysis of benzenesulfonyl chloride during the reaction or work-up. 2. Incomplete washing with base. | 1. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere.[1] 2. Ensure a thorough wash with saturated sodium bicarbonate solution during the work-up. |
| Exothermic Runaway During Benzenesulfonyl Chloride Addition | 1. Addition rate is too fast. 2. Inadequate cooling capacity for the reactor size. | 1. Slow down the addition rate of the benzenesulfonyl chloride solution. 2. Ensure the cooling system is appropriately sized for the scale of the reaction and is functioning correctly. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The reaction of piperidine-3-carboxylic acid with benzenesulfonyl chloride generates one equivalent of hydrochloric acid (HCl). A base, such as triethylamine, is required to neutralize this HCl, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and stopping the reaction.[1] An excess of the base is often used to ensure the reaction goes to completion.
Q2: Can I use a different base, such as sodium hydroxide?
A2: While an inorganic base like sodium hydroxide can be used, it is generally not recommended for this reaction in an organic solvent like DCM due to solubility issues. Furthermore, strong bases like NaOH can promote the hydrolysis of the benzenesulfonyl chloride.[3] A tertiary amine base like triethylamine or diisopropylethylamine (DIPEA) is more suitable as it is soluble in the reaction medium and is non-nucleophilic.
Q3: How do I monitor the reaction progress effectively?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1][4] A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid product is protonated and gives a well-defined spot. The starting piperidine-3-carboxylic acid will have a low Rf value, while the less polar product will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible. For more quantitative analysis, HPLC can be used.[5][6]
Q4: What are the key safety precautions for this reaction?
A4:
-
Benzenesulfonyl chloride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9]
-
Triethylamine is a flammable and corrosive liquid. It should also be handled in a fume hood.
-
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Ensure adequate ventilation and use appropriate PPE.
-
The reaction is exothermic , especially during the addition of benzenesulfonyl chloride. Maintain strict temperature control to prevent a runaway reaction.
Q5: My final product has a low melting point and appears impure even after recrystallization. What could be the issue?
A5: This could be due to the presence of residual solvents or impurities that co-crystallize with your product. Ensure the product is thoroughly dried under vacuum to remove any residual solvents. If the impurity persists, consider a second recrystallization from a different solvent system or purification by column chromatography. Analyzing the impure product by ¹H NMR or LC-MS can help identify the contaminant.
Q6: Can this reaction be performed in a different solvent?
A6: Yes, other aprotic solvents such as tetrahydrofuran (THF) or acetonitrile can be used. However, DCM is often preferred due to its ability to dissolve the reactants and its ease of removal during work-up. The choice of solvent can influence the reaction rate and the solubility of byproducts, so some optimization may be required if you deviate from the recommended protocol.
V. Experimental Workflows and Data
Workflow for Reaction Monitoring by TLC
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. scilit.com [scilit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lobachemie.com [lobachemie.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Chiral Separation Methods for Piperidine-3-Carboxylic Acid Enantiomers
Welcome to the technical support center for the chiral separation of piperidine-3-carboxylic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during these critical separations. As the pharmacological activity of chiral molecules can differ significantly between enantiomers, robust and efficient separation methods are paramount. This resource is structured to address specific issues in a direct question-and-answer format, moving from the most common chromatographic techniques to classical and enzymatic resolution methods.
Section 1: High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the analytical and preparative separation of enantiomers. Success hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions.
Frequently Asked Questions (FAQs) - HPLC
Q1: What are the most common types of chiral stationary phases (CSPs) for separating piperidine-3-carboxylic acid and its derivatives?
A1: Polysaccharide-based and protein-based columns are the most frequently cited for this type of separation.
-
Polysaccharide-based CSPs: These are the most versatile and widely successful. Columns with cellulose or amylose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are often effective. These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are crucial for chiral recognition.
-
Protein-based CSPs: Columns like those based on α1-acid glycoprotein (AGP) can provide excellent resolution, particularly for ionizable compounds like piperidine-3-carboxylic acid. The separation mechanism on AGP columns is complex, involving ionic, hydrophobic, and hydrogen-bonding interactions.
Q2: My resolution is poor. What are the primary factors to investigate?
A2: Poor resolution in chiral HPLC is typically linked to several critical factors:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer sufficient stereoselective interactions for your analyte. A screening of different CSPs (e.g., cellulose-based, amylose-based, protein-based) is the most critical first step.
-
Suboptimal Mobile Phase Composition: The mobile phase must be carefully optimized. This includes the type and ratio of the organic modifier (e.g., isopropanol, ethanol) and the presence of additives. For an acidic compound like piperidine-3-carboxylic acid, adding a small amount of an acidic modifier (e.g., trifluoroacetic acid, acetic acid) is often necessary to improve peak shape and selectivity.
-
Incorrect Flow Rate: Chiral separations can be highly sensitive to flow rate. Often, a lower flow rate provides more time for the enantiomers to interact with the CSP, which can lead to improved resolution.
-
Inadequate Temperature Control: Temperature influences the thermodynamics of chiral recognition. Its effect can be unpredictable, so screening different temperatures is a valuable optimization step.
Troubleshooting Guide - HPLC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanol groups on the silica-based CSP. | Add a competing agent to the mobile phase. For an acidic analyte, a small amount of a stronger acid (e.g., 0.1% TFA) can help. For basic analytes, a basic modifier like diethylamine (DEA) is used. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Irreproducible Retention Times | Insufficient column equilibration between runs or after mobile phase changeover. | Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before analysis. |
| Mobile phase inconsistency (e.g., evaporation of volatile components). | Prepare fresh mobile phase daily and keep it tightly sealed. | |
| Temperature fluctuations. | Use a column thermostat to maintain a consistent temperature. | |
| Loss of Resolution | Column contamination or degradation. | Flush the column with a strong, compatible solvent (refer to the column's instruction manual). For immobilized CSPs, stronger solvents like THF or DMF may be used for regeneration. If performance is not restored, the column may need replacement. |
| Change in mobile phase composition. | Prepare fresh mobile phase, ensuring accurate measurements and thorough mixing. |
Experimental Protocol: Chiral HPLC Method Development
This protocol outlines a general approach for developing a chiral HPLC separation method for piperidine-3-carboxylic acid.
-
Column Screening:
-
Select a set of 3-4 complementary chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiral-AGP).
-
Prepare a stock solution of racemic piperidine-3-carboxylic acid at approximately 1 mg/mL in the mobile phase.
-
Screen each column with a generic mobile phase, for example, n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1 v/v/v) for normal phase or Acetonitrile/Water with 0.1% Formic Acid for reversed phase.
-
-
Mobile Phase Optimization:
-
Once a column shows promise of separation, optimize the mobile phase composition.
-
Vary the ratio of the organic modifier (e.g., from 5% to 20% isopropanol in hexane).
-
Adjust the concentration of the acidic additive (e.g., 0.05% to 0.2% TFA) to improve peak shape.
-
-
Flow Rate and Temperature Optimization:
-
Evaluate the effect of flow rate (e.g., 0.5 mL/min to 1.5 mL/min). Lower flow rates often improve resolution.
-
Investigate the effect of temperature (e.g., 25°C, 30°C, 40°C) on selectivity and resolution.
-
-
Method Validation:
-
Once optimal conditions are found, validate the method for specificity, linearity, accuracy, and precision as per ICH guidelines.
-
Section 2: Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and complementary selectivity to HPLC. It is particularly well-suited for preparative scale separations.
Frequently Asked Questions (FAQs) - SFC
Q1: Why is SFC considered a "greener" alternative to normal-phase HPLC?
A1: SFC primarily uses supercritical carbon dioxide as the main mobile phase, which is non-toxic and readily available. This significantly reduces the consumption of toxic organic solvents like hexane, which are common in normal-phase HPLC, leading to environmental and financial benefits.
Q2: What are the typical co-solvents and additives used in chiral SFC for a compound like piperidine-3-carboxylic acid?
A2:
-
Co-solvents: Alcohols such as methanol, ethanol, and isopropanol are the most common co-solvents used to modify the polarity of the supercritical CO2 mobile phase.
-
Additives: For acidic compounds, an acidic additive like trifluoroacetic acid (TFA), formic acid, or acetic acid is often necessary to improve peak shape and resolution. The acidity of CO2 alone may sometimes be sufficient, but this is not always the case.
Q3: Can I use my existing HPLC chiral columns for SFC?
A3: Most chiral stationary phases developed for HPLC, particularly polysaccharide-based ones, can be successfully used in SFC. However, it is crucial to ensure the column hardware can withstand the pressures used in SFC. Always consult the manufacturer's guidelines. Also, when switching a column from HPLC to SFC, it's essential to flush it with a miscible solvent like isopropanol to remove any residual non-miscible solvents like hexane.
Troubleshooting Guide - SFC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | Inappropriate CSP or co-solvent. | Screen a set of complementary chiral columns and different co-solvents (methanol, ethanol, isopropanol). |
| Suboptimal back pressure or temperature. | Optimize the back pressure (typically 100-200 bar) and temperature. These parameters affect the mobile phase density and can significantly impact selectivity. | |
| Peak Tailing/Fronting | Secondary interactions with the stationary phase. | Add a suitable additive to the co-solvent. For acidic analytes, use an acidic additive (e.g., 0.1% TFA). |
| Baseline Noise/Drift | Incomplete flushing of previous solvents from the system or column. | When switching from HPLC, flush the system and column thoroughly with a solvent miscible with both the old mobile phase and the new SFC mobile phase (e.g., isopropanol). |
| Sample precipitation in the injector or column. | Ensure the sample is fully dissolved in the injection solvent, which should be compatible with the SFC mobile phase. Using the co-solvent as the sample diluent is often a good practice. |
Diagram: General Chiral Method Development Workflow
Caption: A general workflow for chiral method development.
Section 3: Diastereomeric Salt Crystallization
This classical resolution technique is suitable for larger-scale separations and relies on the differential solubility of diastereomeric salts formed between the racemic acid and a chiral base, or in the case of piperidine-3-carboxylic acid (which is amphoteric but can act as a base), a chiral acid.
Frequently Asked Questions (FAQs) - Crystallization
Q1: What are suitable resolving agents for piperidine-3-carboxylic acid?
A1: Chiral acids are used as resolving agents. Commonly successful agents include tartaric acid derivatives (e.g., di-benzoyl-D-tartaric acid, di-p-toluoyl-D-tartaric acid) and mandelic acid (e.g., (R)- or (S)-mandelic acid). The choice of the resolving agent and solvent is critical and often requires empirical screening to find the optimal conditions for crystallization.
Q2: My diastereomeric salt crystallization is not working. What are some common causes of failure?
A2:
-
Poor Solvent Choice: The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility. If both salts are too soluble, no crystals will form. If both are poorly soluble, they will precipitate together. A screening of solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and their mixtures) is recommended.
-
"Oiling Out": The diastereomeric salt is melting or has very low lattice energy in the chosen solvent. Try a different, less polar solvent or a solvent mixture. Seeding with a previously formed crystal can also help induce crystallization.
-
Racemate Formation: The two diastereomers may co-crystallize as a racemic compound. Changing the solvent or the chiral resolving agent is necessary in this case.
Experimental Protocol: Diastereomeric Salt Crystallization
-
Screening for Resolving Agent and Solvent:
-
In separate small-scale experiments, dissolve racemic piperidine-3-carboxylic acid and an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-Mandelic Acid) in a variety of solvents (e.g., ethanol, isopropanol).
-
Heat the mixtures to ensure complete dissolution, then allow them to cool slowly to room temperature.
-
Observe which systems produce crystalline solids.
-
-
Preparative Scale Resolution:
-
Dissolve the racemic acid in the chosen optimal solvent.
-
Add an equimolar amount of the selected resolving agent.
-
Heat the mixture to dissolve all solids, then cool slowly. Induce crystallization by scratching the inside of the flask or by seeding with a small crystal if necessary.
-
Allow the crystallization to proceed, often overnight at room temperature or in a refrigerator.
-
-
Isolation and Analysis:
-
Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
To determine the diastereomeric excess, a small portion of the salt can be analyzed. The salt is typically treated with a base to liberate the free piperidine-3-carboxylic acid, which can then be analyzed by chiral HPLC.
-
-
Liberation of the Enantiomer:
-
Dissolve the diastereomeric salt in water and add a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the free amine functionality of the piperidine ring.
-
Extract the enantiomerically enriched piperidine-3-carboxylic acid with a suitable organic solvent.
-
Section 4: Other Methods
Enzymatic Kinetic Resolution
Enzymatic resolution offers high selectivity under mild reaction conditions. For a carboxylic acid, a common approach involves the stereoselective esterification or hydrolysis of an ester derivative catalyzed by a lipase.
-
Principle: An enzyme, such as a lipase, selectively catalyzes a reaction (e.g., esterification) of one enantiomer at a much faster rate than the other. This leaves the unreacted starting material enriched in one enantiomer and the product enriched in the other.
-
Application to Piperidine-3-Carboxylic Acid: The carboxylic acid group can be a target for enzymatic esterification. Alternatively, the piperidine nitrogen can be protected (e.g., with a Boc group), and if other functional groups are present, they could be targets for enzymatic reactions.
-
Challenges: This method is a kinetic resolution, meaning the maximum theoretical yield for a single enantiomer is 50%. The separation of the unreacted substrate from the product is also required.
Gas Chromatography (GC)
Direct chiral GC analysis of piperidine-3-carboxylic acid is challenging due to its low volatility and high polarity. Therefore, derivatization is required.
-
Derivatization: A two-step derivatization is typically necessary.
-
Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) to increase volatility.
-
Acylation: The secondary amine of the piperidine ring is acylated (e.g., with trifluoroacetic anhydride) to block the active hydrogen and improve peak shape.
-
-
Separation: The resulting derivatized enantiomers can then be separated on a chiral GC column.
-
Indirect GC Approach: An alternative is to derivatize the racemic acid with a chiral alcohol to form diastereomeric esters, which can then be separated on a standard achiral GC column.
References
- Chiral separation of nipecotic acid amides. PubMed. [Link]
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]
- Troubleshooting Peak Shape Problems in HPLC.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
- SFC Chiral Separations: Method Development with Polysaccharide CSPs. Chiral Technologies. [Link]
- Process for resolving racemic mixtures of piperidine derivatives.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC. [Link]
- Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom
Technical Support Center: Protecting Group Strategies for Piperidine Carboxylic Acid Synthesis
Welcome to the Technical Support Center for protecting group strategies in the synthesis of piperidine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of protecting group chemistry in this critical area of organic synthesis. Piperidine carboxylic acids are vital scaffolds in medicinal chemistry, and their successful manipulation hinges on a robust and well-planned protecting group strategy.[1][2][3] This center provides troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when choosing a protecting group strategy for a piperidine carboxylic acid derivative?
A1: The selection of a protecting group strategy is paramount and should be guided by the overall synthetic plan. The key is to ensure orthogonality , which allows for the selective removal of one protecting group in the presence of another.[4] Consider the following:
-
Stability: The chosen protecting groups must be stable to the reaction conditions planned for subsequent steps.
-
Ease of Introduction and Removal: The protecting groups should be introduced and removed in high yield with readily available reagents and mild conditions to avoid degradation of your molecule.[5]
-
Compatibility: Ensure the protecting groups are compatible with other functional groups present in your molecule.
-
Final Product Requirements: Consider if the final deprotection step will yield the desired salt form or the free base.[6][7]
Q2: Which are the most common N-protecting groups for the piperidine nitrogen, and what are their primary applications?
A2: The three most common N-protecting groups for piperidines are tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).[8]
-
Boc ( tert-Butoxycarbonyl): This is arguably the most widely used protecting group for the piperidine nitrogen due to its stability in a wide range of non-acidic conditions and its facile removal with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][6][9] It is the go-to choice for general-purpose protection.[8]
-
Cbz (Carbobenzyloxy): The Cbz group offers excellent stability and is orthogonal to both Boc and Fmoc protecting groups.[8][10] Its removal is typically achieved via catalytic hydrogenolysis, which is a very mild method.[10][11] This makes it invaluable in complex, multi-step syntheses where acid or base lability is a concern.[10]
-
Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is base-labile and is most commonly employed in solid-phase peptide synthesis (SPPS).[4][12] It is orthogonal to acid-labile groups like Boc and t-butyl esters.[12]
Q3: What are the best options for protecting the carboxylic acid moiety of a piperidine carboxylic acid?
A3: The most common protecting groups for carboxylic acids in this context are esters, which vary in their lability.
-
tert-Butyl Ester (OtBu): This is a popular choice due to its stability under basic, nucleophilic, and reducing conditions.[12] It is readily cleaved under acidic conditions, often concurrently with a Boc group, using reagents like TFA.[12][13]
-
Benzyl Ester (OBn): Benzyl esters are robust and are typically removed by catalytic hydrogenolysis.[14][15] This makes them orthogonal to acid-labile (Boc, t-butyl) and base-labile (Fmoc) protecting groups.[4][15]
-
Methyl or Ethyl Esters (OMe, OEt): These are simple esters that can be removed by saponification (hydrolysis with a base like LiOH or NaOH).[14] Care must be taken as these conditions can sometimes lead to epimerization at adjacent stereocenters.
The following diagram illustrates a decision-making workflow for selecting an orthogonal protecting group strategy.
Caption: Decision workflow for selecting an orthogonal protecting group strategy.
Troubleshooting Guides
Problem: My N-Boc deprotection is incomplete.
Answer: Incomplete Boc deprotection is a common issue. Here are several steps to troubleshoot:
-
Increase Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is fully consumed.[7]
-
Increase Acid Concentration: You can increase the concentration of the acid. For instance, if you are using 20% TFA in dichloromethane (DCM), try increasing it to 50%.[7]
-
Elevate the Temperature: A moderate increase in temperature (e.g., to 40°C) can often drive the reaction to completion, provided your substrate is thermally stable.[7]
-
Ensure Solubility: If your starting material is not fully dissolved, the reaction will be sluggish. Consider using a co-solvent to improve solubility.[7]
Problem: I am observing significant side product formation during N-Boc deprotection.
Answer: Side reactions can compromise your yield and complicate purification. Here are some common side reactions and how to mitigate them:
-
Alkylation by the tert-butyl cation: The tert-butyl cation generated during deprotection is an electrophile and can alkylate nucleophilic residues in your molecule.[6] To prevent this, you can use a scavenger such as anisole or thioanisole.[16]
-
Degradation of other acid-sensitive groups: If your molecule contains other acid-labile groups such as tert-butyl esters or acetals, they may be cleaved under the deprotection conditions.[7] In such cases, consider milder deprotection methods. For example, using HCl in dioxane can sometimes be milder than TFA.[6]
Problem: I need to selectively deprotect a tert-butyl ester in the presence of an N-Boc group.
Answer: This is a challenging transformation as both groups are acid-labile. While standard acidic conditions will likely remove both, specialized methods have been developed. One such method involves the use of cerium(III) chloride (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile.[17][18] This system has been shown to selectively cleave tert-butyl esters while preserving N-Boc groups.[17][18] Another option is the use of ZnBr₂ in dichloromethane.[19]
Problem: My Cbz deprotection by catalytic hydrogenolysis is slow or incomplete.
Answer: Several factors can affect the efficiency of catalytic hydrogenolysis:
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst can lose activity over time. Ensure you are using a fresh, high-quality catalyst.
-
Solvent: Protic solvents like methanol or ethanol are generally preferred for hydrogenolysis.
-
Hydrogen Pressure: While many hydrogenations can be performed at atmospheric pressure, increasing the hydrogen pressure can sometimes accelerate the reaction.
-
Catalyst Poisons: Certain functional groups, such as thiols or some heterocycles, can poison the catalyst. If your substrate contains such groups, you may need to use a higher catalyst loading or a different deprotection method, such as acid-mediated cleavage.[11][20]
Experimental Protocols
Protocol 1: N-Boc Protection of Piperidine-4-carboxylic Acid [1][21]
-
In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1 equivalent) in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.[1]
Protocol 2: N-Boc Deprotection using TFA in DCM [6][7][9]
-
Dissolve the N-Boc protected piperidine derivative (1 equivalent) in anhydrous DCM (0.1-0.5 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equivalents).
-
Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
To obtain the free base, dissolve the residue in water and basify to pH > 7 with saturated aqueous sodium bicarbonate.
-
Extract the free amine with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected piperidine.[6][9]
Protocol 3: N-Cbz Deprotection by Catalytic Hydrogenolysis [11]
-
Dissolve the Cbz-protected piperidine (1 equivalent) in methanol or ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%).
-
Stir the suspension under an atmosphere of hydrogen (H₂) (balloon or Parr shaker).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[11]
The following diagram illustrates the orthogonality of common protecting groups.
Caption: Orthogonality of common protecting groups.
Data Summary
Table 1: Comparison of Common N-Protecting Groups for Piperidines
| Protecting Group | Common Introduction Reagent | Deprotection Conditions | Stability | Orthogonal To |
| Boc | (Boc)₂O, NaHCO₃ | Strong Acid (TFA, HCl)[6][9] | Base, Hydrogenolysis | Cbz, Fmoc, Benzyl esters |
| Cbz | Benzyl chloroformate, Base | Catalytic Hydrogenolysis (H₂/Pd-C)[10][11] | Acid, Base | Boc, Fmoc, t-Butyl esters |
| Fmoc | Fmoc-Cl, NaHCO₃ | Base (20% Piperidine in DMF)[22] | Acid, Hydrogenolysis | Boc, Cbz, t-Butyl esters |
Table 2: Comparison of Common Carboxylic Acid Protecting Groups
| Protecting Group | Common Introduction Method | Deprotection Conditions | Stability | Orthogonal To |
| tert-Butyl Ester | Isobutylene, H₂SO₄ (cat.) or Boc₂O, DMAP | Strong Acid (TFA, HCl)[12][13] | Base, Hydrogenolysis | Cbz, Fmoc |
| Benzyl Ester | Benzyl alcohol, acid catalyst | Catalytic Hydrogenolysis (H₂/Pd-C)[14][15] | Acid, Base | Boc, Fmoc |
| Methyl/Ethyl Ester | Methanol/Ethanol, acid catalyst | Base (LiOH, NaOH) | Acid, Hydrogenolysis | Boc, Cbz, Fmoc |
References
- BenchChem. (n.d.). Application Notes and Protocols: Conditions for Boc Deprotection of Piperidine Derivatives.
- Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile. Journal of Organic Chemistry, 66(13), 4430–4432.
- BenchChem. (n.d.). A Comparative Guide to t-Butyl Ester and Fmoc as Carboxylic Acid Protecting Groups.
- Guidechem. (n.d.). What are the synthesis methods of N-BOC-piperidine-4-carboxylic acid?.
- BenchChem. (n.d.). A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine.
- BenchChem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
- Synfacts. (2023). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. Synfacts, 19(07), 0738.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis.
- Forgács, B., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols.
- BenchChem. (n.d.). Technical Support Center: Removal of Boc Protecting Group from Piperidine Derivatives.
- Fiveable. (n.d.). Piperidine Definition.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide.
- SynArchive. (n.d.). Protection of Carboxylic acid by Ester.
- BenchChem. (n.d.). Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide.
- YouTube. (2020). Carboxylic acid Protection Part 1: t-Butyl Ester as protecting group.
- Request PDF. (n.d.). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.
- YouTube. (2020). Carboxylic acid Protection Part 3: Benzyl Ester as protecting group.
- ElectronicsAndBooks. (n.d.). A mild and selective method for N-Boc deprotection.
- Wikipedia. (n.d.). Protecting group.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Who we serve. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.
- Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
- GCW Gandhi Nagar Jammu. (n.d.). 2. Carboxyl protecting groups.
- Semantic Scholar. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2.
- Molecules. (2019).
- BenchChem. (n.d.). Conditions for the Removal of the Z (Cbz) Protecting Group: Application Notes and Protocols.
- Molecules. (2022).
- PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides.
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- ResearchGate. (n.d.). Amino Acid-Protecting Groups.
- BenchChem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
Sources
- 1. Page loading... [guidechem.com]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 18. thieme-connect.com [thieme-connect.com]
- 19. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 20. tdcommons.org [tdcommons.org]
- 21. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 22. peptide.com [peptide.com]
Introduction: Navigating the Analytical Complexities of N-Phenylsulfonylpiperidines
An Application Scientist's Guide to Method Refinement for N-Phenylsulfonylpiperidines
The N-phenylsulfonylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous active pharmaceutical ingredients (APIs). While versatile, this moiety presents distinct analytical challenges. The basic piperidine nitrogen can cause undesirable chromatographic interactions, while the phenylsulfonyl group influences solubility and electronic properties.
This technical support center is designed for researchers and drug development professionals. It provides field-proven insights and troubleshooting guidance to refine and validate robust analytical protocols, ensuring data integrity from discovery to quality control. The methodologies described are grounded in regulatory expectations, such as the International Council for Harmonisation (ICH) guidelines, which mandate that analytical procedures be demonstrated as suitable for their intended purpose.[1][2]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity, assay, and stability of N-phenylsulfonylpiperidine-based APIs.[3] However, the unique chemical nature of these compounds often requires careful method development to achieve accurate and reproducible results.
Frequently Asked Questions (FAQs): HPLC Analysis
Q1: What is the most common chromatographic problem when analyzing N-phenylsulfonylpiperidines? A1: The most prevalent issue is peak tailing.[4] This occurs due to secondary interactions between the basic nitrogen atom of the piperidine ring and acidic residual silanol groups on the surface of standard silica-based C18 columns.[4] This interaction is pH-dependent and can lead to poor peak symmetry, reduced resolution, and inaccurate quantification.
Q2: How can I mitigate peak tailing for these basic compounds? A2: There are several effective strategies:
-
Mobile Phase pH Control: Adjust the mobile phase pH to be 2-3 units below the pKa of the piperidine nitrogen (typically pKa ~8-9). At a low pH (e.g., pH 2.5-3.5), the amine is fully protonated, which minimizes its interaction with silanols. A low-concentration acid modifier like trifluoroacetic acid (TFA) at 0.1% or formic acid is commonly used.[5]
-
Use of End-Capped Columns: Employ high-purity, end-capped silica columns where the residual silanols have been deactivated through chemical bonding.
-
Alternative Stationary Phases: Consider columns with a stationary phase that is more stable at a wider pH range or use a column with low silanol activity.[6]
-
Competitive Additives: Adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, improving the peak shape of the target analyte.
Q3: My N-phenylsulfonylpiperidine compound has poor UV absorbance. How can I improve detection sensitivity? A3: The saturated piperidine ring itself lacks a strong UV chromophore. Detection typically relies on the phenylsulfonyl group.[4]
-
Low Wavelength Detection: Set the UV detector to a low wavelength (e.g., 200-220 nm) to maximize absorbance. However, this can increase baseline noise and reduce the purity of some mobile phase solvents.[4]
-
Use of a Diode Array Detector (DAD/PDA): A PDA detector allows you to monitor a range of wavelengths simultaneously, helping to identify the optimal wavelength for maximum response and check for co-eluting impurities.[7]
-
Alternative Detectors: If sensitivity remains an issue, consider alternative detection methods such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).
HPLC Troubleshooting Guide
The following table outlines common issues encountered during the analysis of N-phenylsulfonylpiperidines and provides a systematic approach to resolving them.
| Problem/Symptom | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Peak Tailing | 1. Secondary interactions with column silanols.[4] 2. Column overload. 3. Column degradation or contamination. | 1a. Lower Mobile Phase pH: Add 0.1% TFA or formic acid to protonate the piperidine nitrogen and minimize silanol interaction. 1b. Use a "Base-Deactivated" Column: These columns have minimal accessible silanols. 2. Reduce Injection Mass: Dilute the sample to ensure the amount on-column is within the column's linear capacity. 3. Wash or Replace Column: Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane). If performance doesn't improve, replace the column.[8] |
| Shifting Retention Times | 1. Inadequate column equilibration between runs.[9] 2. Mobile phase composition drift (evaporation of organic solvent). 3. Pump malfunction or leaks. 4. Temperature fluctuations. | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions, typically for 10-15 column volumes. 2. Prepare Fresh Mobile Phase Daily: Cover solvent reservoirs to minimize evaporation. 3. System Check: Perform a leak test and check pump pressure ripple. Service check valves if necessary.[9] 4. Use a Column Oven: Maintaining a constant column temperature provides more consistent retention. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, inlet frit).[4][10] 2. Precipitated buffer salts in the mobile phase. 3. Particulate matter from the sample. | 1. Isolate the Blockage: Systematically disconnect components (starting from the detector backwards) to identify the source of the pressure. Replace the guard column or filter frits.[10] 2. Ensure Buffer Solubility: Verify that the buffer is soluble in the highest organic percentage of your gradient. Flush the system with high-aqueous mobile phase to dissolve precipitates. 3. Filter Samples: Use a 0.22 or 0.45 µm syringe filter before injection. |
| Ghost Peaks | 1. Contamination in the mobile phase or system. 2. Sample carryover from the previous injection.[11] 3. Late-eluting compounds from a previous run. | 1. Use High-Purity Solvents: Use HPLC or LC-MS grade solvents and additives. 2. Optimize Injector Wash: Use a strong solvent in the autosampler wash solution and increase the wash volume. 3. Incorporate a Column Wash Step: Add a high-organic wash at the end of your gradient method to elute strongly retained compounds, followed by re-equilibration. |
Workflow Diagram: Troubleshooting HPLC Peak Tailing```dot
// Nodes start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_overload [label="Is sample concentration too high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reduce_conc [label="Dilute sample and reinject.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_ph [label="Is mobile phase pH > 4?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; lower_ph [label="Adjust pH to 2.5-3.5 with\n0.1% TFA or Formic Acid.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_column [label="Is column old or generic C18?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; new_column [label="Switch to a modern, end-capped,\nor base-deactivated column.", fillcolor="#F1F3F4", fontcolor="#202124"]; final_check [label="Re-evaluate peak shape.", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; resolved [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; consult [label="Consult advanced\ntroubleshooting guides.", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> check_overload; check_overload -> reduce_conc [label="Yes"]; reduce_conc -> final_check; check_overload -> check_ph [label="No"]; check_ph -> lower_ph [label="Yes"]; lower_ph -> final_check; check_ph -> check_column [label="No"]; check_column -> new_column [label="Yes"]; new_column -> final_check; check_column -> final_check [label="No"]; final_check -> resolved [label="Symmetrical"]; final_check -> consult [label="Still Tailing"]; }
Caption: General workflow for structural elucidation of an unknown impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy provides definitive structural information and is essential for the unambiguous characterization of the API, its intermediates, and any significant impurities or degradation products. [12]
Frequently Asked questions (FAQs): NMR Spectroscopy
Q1: What are the key characteristic signals in the ¹H NMR spectrum of an N-phenylsulfonylpiperidine? A1: Key signals typically include:
-
Aromatic Protons: Resonances in the δ 7.0-8.0 ppm region corresponding to the phenylsulfonyl group. The substitution pattern will dictate the multiplicity (e.g., two doublets for a para-substituted ring).
-
Piperidine Protons: A complex set of multiplets in the aliphatic region (δ 1.5-4.0 ppm). The protons on carbons adjacent to the nitrogen are typically the most downfield.
-
Conformational Isomers: Due to restricted rotation around the S-N bond, you may observe peak broadening or even the presence of multiple conformer signals at room temperature. [13] Q2: Can NMR be used for quantitative analysis (qNMR)? A2: Yes, quantitative NMR (qNMR) is a powerful primary method for determining the purity or assay of a sample without the need for a specific reference standard of the same compound. [14]The method involves adding a known amount of an internal standard with a distinct, sharp signal (e.g., maleic acid, dimethyl sulfone) to a precisely weighed sample and comparing the integral of the analyte's signal to the integral of the standard's signal.
Protocol: Structural Confirmation by NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise. Integrate all peaks and assign them to the proposed structure.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a count of unique carbon atoms. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups. [15]4. 2D NMR for Connectivity (if required):
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, establishing which protons are adjacent to each other. [15] * HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. [15] * HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular backbone and confirming the attachment of different functional groups. [12]
-
Forced Degradation Studies: Understanding Stability
Forced degradation (or stress testing) is a regulatory requirement (ICH Q1A) to establish the intrinsic stability of a drug substance and support the development of stability-indicating analytical methods. [16][17]The goal is to induce degradation to identify likely degradation products and pathways. [18]
Workflow Diagram: Planning a Forced Degradation Study
Caption: Decision workflow for conducting forced degradation studies.
A typical study involves exposing the API to acidic, basic, oxidative, thermal, and photolytic conditions. [19][20]The resulting samples are analyzed by a validated HPLC method to separate the degradants from the parent compound. Any significant degradation products are then identified using techniques like LC-MS/MS.
References
- Simpson, J. T. (2020). Review of Analytical Methods for Sulfonamides.
- AMSbiopharma. (2025).
- YMER. (n.d.).
- BioPharm International. (n.d.).
- ResearchGate. (2025). The study of analytical method for sulfonamide antibiotics and their metabolites in environmental samples | Request PDF. [Link]
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
- National Institutes of Health (NIH). (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. [Link]
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]
- Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
- Lab Manager Magazine. (2025).
- ResearchGate. (n.d.). Results of forced degradation studies | Download Scientific Diagram. [Link]
- YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Link]
- RJPT. (n.d.).
- PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
- SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 4,4'-oxybis[N-(phenylsulfonyl)- on Newcrom R1 HPLC column. [Link]
- ResearchGate. (2020).
- PubMed. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. [Link]
- National Institutes of Health (NIH). (n.d.).
- Phenomenex. (n.d.). Troubleshooting Guide. [Link]
- National Institutes of Health (NIH). (n.d.).
- National Institutes of Health (NIH). (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. [Link]
- IAPC Journals. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]
- Academia.edu. (2018).
- ESA-IPB. (n.d.).
- LabRulez LCMS. (n.d.). TROUBLESHOOTING GUIDE - HPLC. [Link]
- National Institutes of Health (NIH). (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
- MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]
- National Institutes of Health (NIH). (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. [Link]
- SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- on Newcrom R1 HPLC column. [Link]
- RSC Publishing. (n.d.). End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. [Link]
- ResearchGate. (2025). A Sensitive Reverse Phase HPLC Method for Determination of Nimesulide and Its Impurities in Bulk Drug Manufacturing. [Link]
- SciSpace. (2017). The Optimized HPLC Method for Quantitative Analysis of Phenylethyl Resorcinol Loaded in the Novel Vesicle Carriers and Permeated.
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Benzenesulfonamide, 4,4’-oxybis[N-(phenylsulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. phenomenex.com [phenomenex.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties | ADMET and DMPK [pub.iapchem.org]
- 15. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjptonline.org [rjptonline.org]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Pharmacokinetic Properties of Phenylsulfonylpiperidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylsulfonylpiperidine derivatives. This guide is designed to provide in-depth, actionable advice to troubleshoot and optimize the pharmacokinetic (PK) properties of your compounds. Drawing from established principles in medicinal chemistry and drug metabolism, this resource explains the causality behind experimental choices and provides self-validating protocols to enhance the developability of your lead candidates.
Section 1: Troubleshooting Metabolic Instability
One of the most common hurdles in drug development is rapid metabolic clearance, leading to a short in-vivo half-life and poor exposure. The piperidine ring, in particular, can be susceptible to oxidative metabolism.
Q1: My phenylsulfonylpiperidine derivative shows high clearance in liver microsome assays. How do I identify the metabolic "soft spot"?
A1: Identifying the specific site of metabolic vulnerability, or "soft spot," is the critical first step. The piperidine ring and its substituents are often primary locations for metabolism by Cytochrome P450 (CYP) enzymes.
Troubleshooting Workflow:
-
Metabolite Identification Studies: The most definitive method is to perform metabolite identification studies using liver microsomes or hepatocytes followed by LC-MS/MS analysis. This will pinpoint the exact structural changes occurring.
-
In Silico Prediction: Before initiating wet lab experiments, computational tools can predict likely sites of metabolism.[1][2][3] Web-based servers like SwissADME and XenoSite can provide valuable insights into which atoms are most susceptible to CYP-mediated oxidation.[1]
-
Literature Review: The metabolism of piperidine-containing drugs is well-documented. N-dealkylation and oxidation at the carbon atoms alpha to the nitrogen are common pathways.[4][5] Key enzymes often involved include CYP3A4, CYP2D6, and CYP1A2.[4][6][7]
Q2: The piperidine ring itself is the primary site of metabolism. What structural modifications can I make to improve stability?
A2: Once the piperidine moiety is confirmed as the metabolic liability, several rational design strategies can be employed to "shield" this vulnerable position without compromising pharmacological activity.
Key Strategies to Block Metabolism:
-
Introduce Steric Hindrance: Adding bulky chemical groups near the metabolic site can physically block the approach of metabolizing enzymes.[8][9] For instance, introducing alkyl groups on the piperidine ring can impede deleterious oxidation.[9]
-
Alter Electronic Properties: Placing electron-withdrawing groups near the metabolic site can reduce the electron density of the piperidine nitrogen, making it less susceptible to oxidation.[8][10]
-
Bioisosteric Replacement: Replace the susceptible part of the piperidine ring with a similar-shaped but metabolically more stable group. For example, replacing a metabolically vulnerable C-H bond with a C-F bond can block hydroxylation.[11] In some cases, replacing the piperidine ring with a morpholine ring can block metabolism and offer solubility advantages.[12]
-
Scaffold Hopping: In some cases, replacing an entire aromatic system with a more electron-deficient one, like substituting a phenyl ring with a pyridyl group, can significantly enhance metabolic stability.[10]
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol provides a standardized method to assess the intrinsic clearance of your phenylsulfonylpiperidine derivatives.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
Procedure:
-
Preparation: Pre-warm the phosphate buffer and HLM to 37°C.
-
Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to cold ACN containing an internal standard.
-
Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculation: Determine the in-vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Section 2: Overcoming Solubility and Permeability Issues
Poor aqueous solubility is a major impediment to achieving adequate drug absorption and bioavailability.[13][14] An estimated 70-90% of drug candidates in development are poorly soluble.[15]
Q3: My phenylsulfonylpiperidine derivative has poor aqueous solubility. What are my options?
A3: Addressing poor solubility often requires a multi-pronged approach, involving both formulation strategies for early-stage testing and structural modifications for long-term development.
Formulation Strategies (for preclinical studies): [16]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility.[17]
-
Co-solvents: Using water-miscible organic solvents can enhance the solubility of lipophilic compounds.[18]
-
Surfactants: Surfactants can form micelles that encapsulate and solubilize poorly soluble drugs.[19]
-
Complexation: Cyclodextrins can form inclusion complexes with drug molecules, increasing their aqueous solubility.[20]
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area, which can enhance the dissolution rate.[21][22]
Structural Modification Strategies:
-
Introduce Polar Functional Groups: Adding polar groups (e.g., hydroxyl, amino) can increase hydrophilicity and aqueous solubility.
-
Salt Formation: For acidic or basic compounds, forming a salt is a highly effective method to increase both solubility and dissolution rate.[14][19]
-
Co-crystallization: Forming a co-crystal with a benign, soluble co-former can improve the physicochemical properties of the parent drug.[17][23]
Q4: How can I assess the membrane permeability of my compounds early in discovery?
A4: Early assessment of permeability is crucial to predict oral absorption. Several in vitro models are available for this purpose.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that predicts passive diffusion across a lipid membrane.[24][25][26] It is a cost-effective way to rank compounds in early discovery.[24]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells, which differentiate to form a barrier that mimics the intestinal epithelium. It can assess both passive and active transport mechanisms.[24][27]
Data Presentation: Physicochemical Properties and their Impact
| Property | Target Range for Oral Bioavailability | Rationale |
| LogP / LogD | LogP: 1-3[28], LogD (pH 6.5): -2 to 3[29] | Balances aqueous solubility with membrane permeability.[28] |
| Molecular Weight | < 500 Da | Smaller molecules are more likely to be absorbed via passive diffusion. |
| Aqueous Solubility | > 10 µg/mL | Ensures the drug can dissolve in the gastrointestinal fluids for absorption. |
LogP represents the partition coefficient of the neutral form of the drug, while LogD accounts for both ionized and non-ionized forms at a specific pH.[30][31]
Section 3: Optimizing for In Vivo Performance
Ultimately, the goal is to develop a compound with a pharmacokinetic profile suitable for the intended therapeutic use. This involves integrating all the ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Q5: My lead compound has low oral bioavailability despite having good solubility and permeability. What could be the issue?
A5: Low oral bioavailability in the face of good solubility and permeability often points to two main culprits: extensive first-pass metabolism or active efflux by transporters.
Troubleshooting Low Bioavailability:
-
Assess First-Pass Metabolism: If the compound is metabolically unstable (as determined by liver microsome assays), a significant portion of the absorbed drug may be eliminated by the liver before it reaches systemic circulation. The strategies discussed in Section 1 for improving metabolic stability are directly applicable here.
-
Investigate P-glycoprotein (P-gp) Efflux: P-gp is a transporter protein in the intestinal wall that can pump drugs back into the gut lumen, reducing absorption. Caco-2 assays can be designed to specifically measure the efflux ratio and determine if your compound is a P-gp substrate.
-
Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body. This strategy can be used to overcome various PK challenges, including poor permeability, rapid metabolism, or toxicity.[32]
Visualization of the Troubleshooting Workflow
Below is a diagram illustrating the decision-making process for optimizing a lead compound with poor pharmacokinetic properties.
Caption: Troubleshooting workflow for addressing poor PK properties.
References
- Al-Badr, A. A., & El-Enany, N. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]
- Homayun, B., Lin, X., & Choi, H. J. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. [Link]
- Shah, N., & Sandhu, H. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
- Pawar, P. (n.d.). APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS.
- Basak, P., & Chatterjee, T. (2021).
- Sathish, D., & Himaja, M. (2024, September 18). Enhancing solubility and stability of poorly soluble drugs. Qeios. [Link]
- Reynisson, J., & S. Santos, R. (2023).
- eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
- Daniel, W. A., & Wójcikowski, J. (2006). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. [Link]
- Siramshetty, V. B., Prehn, J., & Southern, M. (2021). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PubMed Central. [Link]
- Linn, M., Collnot, E. M., & Schneider-Daum, N. (2021).
- Williams, H. D., Trevaskis, N. L., & Charman, S. A. (2013). Strategies to address low drug solubility in discovery and development. PubMed. [Link]
- IJCRT.org. (n.d.).
- Sonesson, A., & Tedroff, J. (2004). Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of the substituted (S)-3-phenylpiperidine, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, in human liver microsomes. PubMed. [Link]
- Chen, Y., & Liu, J. (2025, August 9). Advances in parallel artificial membrane permeability assay and its applications.
- Yamashita, F., & Hashida, M. (2022). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
- Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]
- Daniel, W. A., & Wójcikowski, J. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine.
- Dai, R., & Chen, Y. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. [Link]
- Gothwal, A., & Kumar, L. (2023, March 13). Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]
- Wang, B., & Shaik, S. (2017). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing). [Link]
- ACS Publications. (2025, March 14). Employing Automated Machine Learning (AutoML)
- ResearchGate. (2022, May 1). (PDF) SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. [Link]
- Fortuna, A., & Alves, G. (2025, August 6). The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays.
- Tian, R., & Yang, Y. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]
- Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules | PPTX. [Link]
- Szymański, P., & Markowicz, M. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
- Aragen. (n.d.).
- ResearchGate. (n.d.). Case Studies of CNS Drug Optimization-Medicinal Chemistry and CNS Biology Perspectives | Request PDF. [Link]
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
- ResearchGate. (n.d.). Structural Modifications of Drug Candidates: How Useful Are They in Improving Metabolic Stability of New Drugs? Part I. [Link]
- eScholarship. (n.d.). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. [Link]
- Beni, S., & Pál, D. (2023, March 10).
- ResearchGate. (2025, August 7). Influence of molecular properties on oral bioavailability of lipophilic drugs – Mapping of bulkiness and different measures of polarity | Request PDF. [Link]
- Avdeef, A., & Tsinman, O. (2015). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PubMed Central. [Link]
- Scott, J. S., & Brown, A. D. (2019, December 16).
- ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... [Link]
- ResearchGate. (2025, August 6). The Rule of Five Revisited: Applying Log D in Place of Log P in Drug-Likeness Filters. [Link]
- FTLOScience. (2022, December 14). Using Log P and Log D to Assess Drug Bioavailability. [Link]
- Jackson, S., & Weingart, J. (2020, October 6). Pharmacokinetic Principles and Their Application to Central Nervous System Tumors. PMC. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2025, August 9).
- Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. (2019, September 1). ScienceDirect. [Link]
Sources
- 1. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 2. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 4. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 15. mdpi.com [mdpi.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. wjbphs.com [wjbphs.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmoutsourcing.com [pharmoutsourcing.com]
- 20. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 21. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 23. ijcrt.org [ijcrt.org]
- 24. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. PAMPA | Evotec [evotec.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. ftloscience.com [ftloscience.com]
- 32. aragenbio.com [aragenbio.com]
Technical Support Center: Addressing Off-Target Effects of Piperidine-Based Compounds
Welcome, researchers and drug development professionals. This guide is designed to serve as a technical resource for understanding, identifying, and mitigating the off-target effects commonly associated with piperidine-based compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental decisions.
The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" due to its presence in a vast number of pharmaceuticals and natural products.[1][2] Its favorable physicochemical properties often enhance druggability, aiding in solubility, metabolic stability, and cell permeability.[2] However, the very features that make it so valuable—its basic nitrogen center, conformational flexibility, and contribution to lipophilicity—are also frequently implicated in promiscuous binding to unintended biological targets. This guide provides a structured approach to troubleshooting these off-target liabilities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the off-target pharmacology of piperidine-containing molecules.
Q1: Why are piperidine-based compounds particularly susceptible to off-target effects?
A: The propensity for off-target activity stems from several key structural features inherent to the piperidine scaffold:
-
Basic Nitrogen Center: The piperidine nitrogen is typically basic (protonated at physiological pH). This positively charged amine can engage in strong ionic interactions with acidic residues (e.g., aspartate, glutamate) found in the binding pockets of many unrelated proteins, a common feature in G-Protein Coupled Receptors (GPCRs).[3]
-
Lipophilicity: The piperidine ring and its substituents often increase a molecule's overall lipophilicity (fat-solubility). High lipophilicity is a well-established driver of non-specific binding and is strongly correlated with promiscuity across various target classes, including the hERG potassium channel.[4][5]
-
Conformational Flexibility: The piperidine ring can adopt multiple low-energy conformations (e.g., chair, boat). This structural adaptability allows the molecule to fit into diverse binding pockets, increasing the probability of interacting with unintended targets.[2]
Q2: What are the most common off-target liabilities I should be aware of?
A: While the profile is specific to each molecule, several "usual suspects" frequently appear in safety pharmacology panels for piperidine-based compounds. These are summarized in the table below.
| Off-Target Class | Common Examples | Primary Mechanism of Interaction | Recommended Initial Assay |
| Ion Channels | hERG (KCNH2) | The basic nitrogen and lipophilic moieties fit a common pharmacophore, physically blocking the channel pore.[4] | Automated Patch-Clamp (for IC50) |
| Metabolizing Enzymes | Cytochrome P450s | The compound can act as a substrate or inhibitor of CYP isoforms (e.g., CYP3A4, CYP2D6), leading to drug-drug interactions.[6][7][8] | CYP450 Inhibition Assay (Fluorometric or LC-MS based) |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic Receptors | Structural mimicry of endogenous ligands, leading to unintended agonism or antagonism.[3][4] | Broad Receptor Screening Panel (e.g., Eurofins SafetyScreen, CEREP Panel) |
| Kinases | Various | Interactions with the ATP-binding site or allosteric pockets. | Broad Kinase Panel (e.g., KinomeScan, Reaction Biology) |
Q3: At what stage of my research should I start investigating off-target effects?
A: Off-target screening should be an integral part of the entire discovery process, not an afterthought. A tiered approach is most effective:
-
Early Stage (Lead Identification): Use in silico models to predict liabilities like hERG binding or CYP inhibition. Conduct broad panel screening (e.g., a CEREP-style panel) at a single high concentration (e.g., 10 µM) to flag potential issues early.[4]
-
Mid Stage (Lead Optimization): As you refine your chemical series, generate full dose-response curves for any hits identified in the initial broad screens. This allows you to quantify the off-target potency (IC50) and establish a selectivity window (Off-Target IC50 / On-Target IC50). The goal is to improve this window through medicinal chemistry.[9][10]
-
Late Stage (Preclinical): Before selecting a candidate for in vivo studies, definitive assays, such as the manual patch-clamp for hERG, are required by regulatory agencies.[5]
Q4: What are some general strategies to design piperidine compounds with fewer off-target effects?
A: Proactive, design-based strategies are the most powerful tools for mitigating off-target risk.
-
Control Lipophilicity: Keep the calculated logP (cLogP) within a reasonable range (ideally < 5). High lipophilicity is a major red flag for hERG binding and general promiscuity.[4][5]
-
Modulate Basicity (pKa): The introduction of nearby electron-withdrawing groups can reduce the pKa of the piperidine nitrogen, decreasing the extent of protonation at physiological pH. This can weaken the ionic interactions responsible for off-target binding, particularly for the hERG channel.
-
Introduce Rigidity: Conformational restriction, for example by using bridged piperidine analogues or introducing bulky groups, can lock the molecule into a conformation that is optimal for the intended target but sterically disfavored for off-targets.[9][10]
-
Block Key Pharmacophore Features: If a specific off-target is known (like hERG), use molecular modeling to identify the key interacting features. Then, strategically add substituents (e.g., a polar group) to create a steric or electronic clash that disrupts binding to the off-target without affecting on-target activity.[4][11]
Section 2: Troubleshooting Guides
This section provides structured guidance for specific experimental problems where off-target effects are a likely cause.
Issue 1: My compound shows an unexpected or unexplained phenotype in a cell-based assay.
This is a classic sign that your compound may be acting through a mechanism other than inhibition or activation of your intended target.
-
Possible Cause: The observed cellular phenotype is a result of the compound engaging one or more off-targets.
-
Troubleshooting Workflow: Follow a logical path of elimination to determine if the effect is on-target.
-
Troubleshooting Steps:
-
In Vitro hERG Assay: The first step is to quantify the liability. Use an automated patch-clamp assay to determine an IC50 value for hERG channel inhibition. This is the industry-standard initial screen. [4] 2. Structure-Activity Relationship (SAR) Analysis: If the IC50 is concerning (typically <10 µM or within 30-fold of the on-target potency), initiate a medicinal chemistry effort to mitigate the effect.
-
Reduce Lipophilicity (LogP): Systematically replace lipophilic groups with more polar ones. [9][10] * Reduce Basicity (pKa): Add electron-withdrawing groups near the piperidine nitrogen.
-
Introduce Steric Hindrance: Add a bulky group near the basic nitrogen to prevent the molecule from entering the channel pore.
-
Introduce a Carboxylic Acid: Adding an acidic moiety can form an intramolecular salt with the basic nitrogen, effectively masking the hERG pharmacophore. This strategy was famously used to develop fexofenadine from terfenadine. [5]
-
-
Section 3: Key Experimental Protocols & Screening Strategies
A proactive and tiered screening approach is the most efficient way to identify and eliminate compounds with off-target liabilities.
Off-Target Screening Cascade
This workflow illustrates a standard progression from broad, cost-effective screening to more specific, resource-intensive validation.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Catalytic Hydrogenation of Pyridine-Carboxylic Acid Precursors
Welcome to our dedicated resource for researchers, chemists, and process development professionals engaged in the synthesis of piperidine-carboxylic acids via the catalytic hydrogenation of their pyridine precursors. This guide is designed to provide in-depth technical support, troubleshooting strategies, and frequently asked questions (FAQs) to help you overcome common challenges encountered in this critical transformation. The synthesis of these saturated heterocycles is a cornerstone in the development of pharmaceuticals and agrochemicals, yet the journey from pyridine to piperidine is often fraught with obstacles.[1][2] This guide aims to illuminate the path to successful and reproducible hydrogenations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the catalytic hydrogenation of pyridine-carboxylic acids.
Q1: My hydrogenation reaction is sluggish or stalls completely. What are the likely causes?
A1: A stalled or slow reaction is one of the most frequent challenges and typically points to issues with catalyst activity. The primary culprits are catalyst poisoning and unfavorable reaction conditions.
-
Catalyst Poisoning: The pyridine substrate and the resulting piperidine product can themselves act as catalyst poisons by strongly binding to the active metal sites, a phenomenon known as "self-poisoning" or product inhibition.[3][4][5] Impurities in your starting material, solvent, or hydrogen gas can also be detrimental. Common poisons include:
-
Sulfur Compounds: Even at parts-per-million (ppm) levels, compounds like hydrogen sulfide (H₂S) and thiophenes can severely poison noble metal catalysts such as palladium and platinum.[3]
-
Nitrogen-Containing Heterocycles: Impurities with nitrogen atoms can compete with your substrate for active sites.[3]
-
Halides: Halogenated compounds can inhibit the catalyst.[3]
-
Carbon Monoxide (CO): CO, if present as an impurity in the hydrogen gas, can strongly adsorb to and poison the catalyst.[3]
-
-
Sub-optimal Reaction Conditions: The hydrogenation of the stable pyridine ring often requires forcing conditions. Insufficient hydrogen pressure or temperature can lead to slow or incomplete reactions.[1][6]
Q2: I'm observing the formation of unexpected byproducts. How can I improve the selectivity of my reaction?
A2: Poor selectivity can manifest as the reduction of other functional groups in your molecule or the formation of partially hydrogenated intermediates.
-
Unwanted Side-Group Reduction: If your precursor contains other reducible moieties (e.g., nitro groups, alkenes, ketones), they may be hydrogenated along with the pyridine ring.[1] The choice of catalyst and reaction conditions is crucial for achieving chemoselectivity.
-
Incomplete Hydrogenation: The formation of tetrahydropyridine intermediates can occur, especially under milder conditions or when catalyst activity is compromised.
-
Decarboxylation: A significant side reaction, particularly with nicotinic acid (pyridine-3-carboxylic acid), is the loss of the carboxyl group to yield piperidine.[7]
Q3: How does the position of the carboxylic acid group on the pyridine ring affect the hydrogenation?
A3: The position of the carboxylic acid group has a notable impact on the reaction.
-
Picolinic Acid (2-COOH): The proximity of the carboxyl group to the nitrogen atom can have a shielding effect, and its ability to chelate with the catalyst surface can influence reactivity. The neutralizing effect of the carboxyl group can facilitate hydrogenation even in neutral media with platinum oxide.[7]
-
Nicotinic Acid (3-COOH): This isomer is particularly susceptible to decarboxylation during hydrogenation.[7]
-
Isonicotinic Acid (4-COOH): Generally, this isomer undergoes hydrogenation to the corresponding piperidine-4-carboxylic acid with good yields.[7][8]
Q4: Can I run the hydrogenation without using an acidic additive?
A4: While possible, it is often challenging. The basicity of the pyridine nitrogen and, even more so, the product piperidine nitrogen, leads to strong adsorption on the catalyst surface, inhibiting the reaction.[7] Acidic additives protonate the nitrogen, forming a pyridinium salt.[4][9] This prevents the nitrogen's lone pair from binding to and poisoning the catalyst.[4] Hydrogenation of pyridine-carboxylic acids in a neutral medium has been achieved, as the carboxyl group can internally neutralize the basic nitrogen.[7] However, for many other substituted pyridines, acidic conditions are necessary for efficient conversion.[10][11]
Part 2: Troubleshooting Guides
This section provides structured workflows and detailed protocols to diagnose and resolve common experimental problems.
Troubleshooting Workflow: Sluggish or Stalled Reactions
This workflow will guide you through a systematic approach to identify and resolve the root cause of an underperforming hydrogenation reaction.
Caption: Primary mechanisms of catalyst deactivation.
-
Poisoning: A rapid loss of activity, often seen when a new batch of reagent is introduced. [3]It can be reversible (e.g., product inhibition that can be overcome with acidic additives) or irreversible (e.g., strong binding of sulfur).
-
Coking: A gradual loss of activity due to the deposition of carbonaceous material on the catalyst surface.
-
Sintering: An irreversible loss of active surface area caused by the agglomeration of metal particles at high temperatures. [3] By understanding these fundamental challenges and applying the systematic troubleshooting approaches outlined in this guide, researchers can significantly improve the success rate and efficiency of their catalytic hydrogenation of pyridine-carboxylic acid precursors.
References
- Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Hydrogen
- Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. Benchchem.
- Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a C
- Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a c
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
- Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activ
- Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
- Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (Resumed) (RSC Publishing).
- Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry (RSC Publishing).
- Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst.
- Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- Partial hydrogenation of substituted pyridines and quinolines: A crucial role of the reaction conditions.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
- Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC - NIH.
- Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
- Synthesis of 4-piperidinecarboxylic acid. PrepChem.com.
- Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. Benchchem.
- Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids.
- Hydrogen
- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Methods to Produce Nicotinic Acid with Potential Industrial Applic
- Mechanistic insights into catalytic carboxylic ester hydrogenation with cooperative Ru(II)-bis{1,2,3-triazolylidene}pyridine pincer complexes.
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Semantic Scholar.
- Synthesis and decarboxylation of pyridine carboxylic acids
- Hydrogen
- Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university.
- The Art of Heterogeneous Catalytic Hydrogen
- Air-Stable Efficient Nickel Catalyst for Hydrogen
- Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides.
- [Differentiation reaction between isonicotinic acid and nicotinic acid hydrazide]. PubMed.
- Effect of isonicotinic acid hydrazide on some plant systems. PubMed.
Sources
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. datapdf.com [datapdf.com]
- 8. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 9. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 10. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to GABA Uptake Inhibitors: Benchmarking 1-(Phenylsulfonyl)piperidine-3-carboxylic acid Against Established Modulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience and pharmacology, the modulation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, remains a cornerstone of therapeutic development for a host of neurological and psychiatric disorders. The regulation of GABAergic signaling is tightly controlled by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[1][2] Inhibiting these transporters represents a key strategy for enhancing GABAergic tone, with significant implications for conditions such as epilepsy, anxiety, and pain.[3][4]
This guide provides a comparative analysis of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid against a panel of well-characterized GABA uptake inhibitors. While robust experimental data on the biological activity of this compound as a GABA uptake inhibitor is not extensively available in peer-reviewed literature, its structural similarity to known GAT inhibitors warrants a detailed examination alongside established compounds. Here, we will benchmark it against Tiagabine, SKF-89976A, and the parent compound, Nipecotic Acid, to provide a comprehensive overview for researchers in the field.
The GABA Transporter Family: Key Targets for Neuromodulation
Four main subtypes of GABA transporters have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[1][2] These transporters are distributed throughout the brain in both neurons and glial cells, and they exhibit distinct pharmacological profiles.[5][6] The development of subtype-selective inhibitors is a critical goal in the field to achieve targeted therapeutic effects with minimal off-target activity.
Comparative Analysis of GAT Inhibitors
The inhibitory potency and selectivity of GABA uptake inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) against each GAT subtype. A lower value indicates a higher potency.
| Compound | GAT1 IC50/Ki (µM) | GAT2 IC50/Ki (µM) | GAT3 IC50/Ki (µM) | BGT1 IC50/Ki (µM) | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | Data not available | Unknown |
| Tiagabine | 0.07 (Ki)[7] | - | - | - | GAT1 selective[8][9] |
| SKF-89976A | 0.13 (IC50)[10][11][12] | 550 (IC50)[10][11][12] | 944 (IC50)[10][11][12] | 7210 (IC50)[10][11][12] | Highly GAT1 selective |
| Nipecotic Acid | 2.6 (IC50)[13] | 310 (IC50)[13] | 29 (IC50)[13] | 2370 (IC50)[14] | Non-selective, with some preference for GAT1 |
| NNC-05-2090 | 19 (Ki)[15][16] | 41 (Ki)[15][16] | 15 (Ki)[15][16] | 1.4 (Ki)[15][16] | BGT1 selective |
In-Depth Look at Key GABA Uptake Inhibitors
This compound: A Compound of Interest
This compound is a derivative of nipecotic acid, a known GABA uptake inhibitor. The core piperidine-3-carboxylic acid structure is a common scaffold for GAT inhibitors. The introduction of a phenylsulfonyl group at the nitrogen atom significantly increases its lipophilicity compared to nipecotic acid, which may enhance its ability to cross the blood-brain barrier. However, without experimental data, its potency and selectivity towards GAT subtypes remain speculative. Further investigation is required to characterize its pharmacological profile.
Tiagabine: The Clinical Benchmark
Tiagabine is a potent and selective GAT1 inhibitor and is clinically approved for the treatment of epilepsy.[8] Its mechanism of action involves blocking the reuptake of GABA into presynaptic neurons, thereby increasing the concentration of GABA in the synaptic cleft and enhancing inhibitory neurotransmission. Tiagabine is a lipophilic derivative of nipecotic acid, a modification that improves its penetration across the blood-brain barrier.[8]
SKF-89976A: A Highly Selective Research Tool
SKF-89976A is another potent and highly selective GAT1 inhibitor.[10][11][12] Its high selectivity makes it an invaluable research tool for elucidating the specific roles of GAT1 in various physiological and pathological processes. Like tiagabine, it is a derivative of nipecotic acid with a bulky lipophilic substituent on the piperidine nitrogen, which is a key structural feature for high-affinity GAT1 inhibition.[10][11][12]
Nipecotic Acid: The Prototypical Inhibitor
Nipecotic acid is a naturally occurring amino acid that acts as a non-selective inhibitor of GABA transporters, with some preference for GAT1.[13] While it is a potent inhibitor in vitro, its zwitterionic nature limits its ability to cross the blood-brain barrier, making it unsuitable for systemic administration. However, it remains a crucial reference compound in the study of GABA uptake and has served as the foundational structure for the development of more clinically viable inhibitors like tiagabine. It's also important to note that at higher concentrations, nipecotic acid can directly activate GABA-A receptors, which could complicate the interpretation of experimental results.
Visualizing the Mechanism of Action
The following diagram illustrates the process of GABA reuptake at the synapse and the inhibitory action of GAT inhibitors.
Caption: Mechanism of GABA reuptake and inhibition.
Experimental Protocols: In Vitro GABA Uptake Assay
A fundamental method for characterizing GABA uptake inhibitors is the in vitro [³H]GABA uptake assay using either synaptosomes or cell lines expressing specific GAT subtypes.
Objective
To determine the IC50 value of a test compound for the inhibition of GABA uptake.
Materials
-
HEK293 cells stably expressing a specific human GAT subtype (e.g., hGAT1).
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Test compound (e.g., this compound).
-
Reference inhibitor (e.g., Tiagabine).
-
Scintillation cocktail and a scintillation counter.
Procedure
-
Cell Preparation: Culture HEK293 cells expressing the target GAT subtype to confluency in 96-well plates.
-
Assay Setup:
-
Wash the cells with pre-warmed assay buffer.
-
Add 100 µL of assay buffer containing various concentrations of the test compound or reference inhibitor to the wells.
-
Incubate for 10-20 minutes at room temperature.
-
-
Initiation of Uptake:
-
Add 100 µL of assay buffer containing [³H]GABA (at a concentration close to its Km for the transporter) to each well to initiate the uptake.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Termination of Uptake:
-
Rapidly aspirate the assay solution.
-
Wash the cells three times with ice-cold assay buffer to remove unincorporated [³H]GABA.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro GABA uptake assay.
Conclusion and Future Directions
The landscape of GABA uptake inhibitors is dominated by derivatives of nipecotic acid, with modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. While this compound fits within this structural class, the absence of published biological data precludes a direct performance comparison. The provided comparative data for established inhibitors such as Tiagabine and SKF-89976A highlight the importance of the N-substituent in achieving high affinity and selectivity for GAT1.
Future research should focus on the synthesis and pharmacological characterization of this compound to determine its activity profile against the different GAT subtypes. Such studies will clarify its potential as a novel neuromodulatory agent and contribute to a deeper understanding of the structure-activity relationships of GABA uptake inhibitors.
References
- Wikipedia. (2023). GABA transporter. [Link]
- Jin, H. W., et al. (2014).
- AdooQ Bioscience. (n.d.). SKF 89976A HCl. [Link]
- Wikipedia. (2023). Nipecotic acid. [Link]
- Zhou, Y., & Danbolt, N. C. (2014). GABA and Glutamate Transporters in Brain. Frontiers in Endocrinology, 4, 165. [Link]
- Tocris Bioscience. (n.d.). SKF 89976A hydrochloride (1081). [Link]
- Clausen, R. P., et al. (2005). The GABA transporter and its inhibitors. PubMed. [Link]
- Roepstorff, A., & Lambert, J. D. (1992). Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones. PubMed. [Link]
- Tocris Bioscience. (n.d.). NNC 05-2090 hydrochloride (2747). [Link]
- Drugs.com. (n.d.). List of Gamma-aminobutyric acid reuptake inhibitors. [Link]
- Jones, S. M., & Brown, D. A. (2000). Nipecotic acid directly activates GABAA-like ion channels. PMC. [Link]
- Dalby, N. O. (1997).
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABA transporter subfamily. [Link]
- Conti, F., et al. (2011). Structure, function, and plasticity of GABA transporters. PMC. [Link]
- Kopec, K. K., et al. (2005). A homogeneous assay to assess GABA transporter activity. PubMed. [Link]
- Wiciński, M., et al. (2020). Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2. MDPI. [Link]
- Wikipedia. (2023). Tiagabine. [Link]
- Madsen, K. K., et al. (2025). The mechanism of action of tiagabine.
- Meldrum, B. S. (1999). Basic mechanisms of gabitril (tiagabine) and future potential developments. PubMed. [Link]
- Pedi
- Wikipedia. (2023). GABA reuptake inhibitor. [Link]
- Taylor & Francis Online. (n.d.). GABA reuptake inhibitors – Knowledge and References. [Link]
- ResearchGate. (n.d.). Establishing a linearly responding [³H]GABA uptake assay in an... [Link]
- ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
- MySkinRecipes. (n.d.). 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid. [Link]
- Hell, J. W., et al. (1990).
- Zhang, Y., et al. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. PubMed. [Link]
- Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. [Link]
- Nayak, S. R., et al. (2022). Structural basis of GABA reuptake inhibition. PMC. [Link]
- PubChem. (n.d.). This compound. [Link]piperidine-3-carboxylic-acid)
- Krogsgaard-Larsen, P., et al. (1982). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. PubMed. [Link]
- UCL Discovery. (n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link]
- Andersen, K. E., et al. (1999). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. PubMed. [Link]
- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
Sources
- 1. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
- 5. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2015181532A1 - Processes for the preparation of azd5363 and novel intermediate used therein - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. EP0530016B1 - Piperidine derivative and pharmaceutical composition containing it - Google Patents [patents.google.com]
- 13. 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid [myskinrecipes.com]
- 14. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Piperidine-Based Cathepsin K Inhibitors: Efficacy, Selectivity, and Clinical Landscape
Introduction: Cathepsin K as a Therapeutic Target
Cathepsin K (CatK) is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[1][2][3][4] Its primary role in the degradation of type I collagen, the main organic component of the bone matrix, has positioned it as a key therapeutic target for diseases characterized by excessive bone loss, most notably osteoporosis.[1][5][6][7] The genetic validation from pycnodysostosis, a rare genetic disorder caused by CatK deficiency leading to high bone mass, further solidifies its importance in bone metabolism.[2][8] Consequently, the development of potent and selective CatK inhibitors has been a significant focus of pharmaceutical research over the past two decades.[1][4] This guide provides a comparative analysis of piperidine-based Cathepsin K inhibitors, examining their performance against other alternatives with supporting experimental data.
The Piperidine Scaffold in Cathepsin K Inhibition
The piperidine scaffold is a prevalent motif in medicinal chemistry, valued for its favorable physicochemical properties.[9] In the context of Cathepsin K inhibition, piperidine derivatives have been explored for their potential to interact with the active site of the enzyme, leading to the development of several potent inhibitors.[9][10] This guide will delve into a comparative study of prominent piperidine-containing and other key Cathepsin K inhibitors that have progressed to various stages of clinical development.
Comparative Analysis of Key Cathepsin K Inhibitors
A number of Cathepsin K inhibitors have been evaluated in clinical trials, with varying degrees of success.[11] This section provides a comparative overview of some of the most notable examples, including piperidine-based and non-piperidine compounds.
Piperidine-Containing and Structurally Related Inhibitors
While detailed public information on a broad range of purely "piperidine-based" CatK inhibitors is limited, several key inhibitors feature nitrogen-containing heterocyclic rings, including piperazine, which shares structural similarities with piperidine. These compounds have been extensively studied and provide valuable insights into the structure-activity relationships and clinical potential of this class of inhibitors.
Balicatib (AAE581) , developed by Novartis, is a basic peptidic nitrile inhibitor containing a piperazine moiety.[4] It demonstrated potent inhibition of Cathepsin K with high selectivity over other cathepsins in enzymatic assays.[1][4] However, its development was halted in Phase II trials due to off-target effects, specifically morphea-like skin changes.[1][3] This adverse effect was attributed to its lysosomotropic nature, leading to accumulation in acidic lysosomes and inhibition of other cathepsins in non-target tissues like the skin.[1][12]
Relacatib (SB-462795) , from GlaxoSmithKline, is another potent Cathepsin K inhibitor featuring an azepanone ring.[1][13] While it showed good oral bioavailability and effectively reduced bone resorption markers in preclinical models, its development was also discontinued.[1][14][15] Relacatib exhibited lower selectivity compared to other inhibitors, with significant inhibition of Cathepsins L and V.[1][14]
MIV-711 (L-006235) , developed by Medivir, is a potent and selective Cathepsin K inhibitor that has been investigated for the treatment of osteoarthritis.[16][17][18] Preclinical studies in animal models of osteoarthritis demonstrated that MIV-711 could attenuate joint degradation.[16][17] In a Phase IIa clinical trial, MIV-711 significantly reduced bone and cartilage degradation biomarkers.[19][20] However, it did not show a statistically significant effect on pain compared to placebo.[19]
Non-Piperidine Cathepsin K Inhibitors
Odanacatib (MK-0822) , a non-basic, non-peptidic nitrile inhibitor from Merck, was one of the most advanced CatK inhibitors, reaching Phase III clinical trials.[16][21][22] It demonstrated significant efficacy in increasing bone mineral density and reducing fracture risk in postmenopausal women with osteoporosis.[3][23][24][25] Unlike basic inhibitors, the non-lysosomotropic nature of odanacatib was thought to contribute to a better safety profile by avoiding off-target effects in acidic cellular compartments.[1][26] However, the development of odanacatib was terminated due to an increased risk of cerebrovascular events, specifically stroke.[11][21][24][27]
The table below summarizes the key performance indicators of these inhibitors.
| Inhibitor | Chemical Class | Target Indication | Potency (IC50/Ki) | Key Clinical Findings & Fate |
| Balicatib (AAE581) | Basic peptidic nitrile (piperazine-containing) | Osteoporosis | IC50 = 1.4 nM (CatK)[1] | Halted in Phase II due to morphea-like skin adverse effects.[1][3] |
| Relacatib (SB-462795) | Azepanone-based | Osteoporosis, Osteoarthritis | Ki = 41 pM (CatK)[1][14] | Development discontinued; lower selectivity against Cathepsins L and V.[1][14] |
| MIV-711 (L-006235) | Selective CatK Inhibitor | Osteoarthritis | Potent and selective[17] | Phase IIa showed reduction in biomarkers of joint degradation but no significant pain reduction.[19][20] |
| Odanacatib (MK-0822) | Non-basic nitrile | Osteoporosis | Highly potent and selective[16] | Terminated in Phase III due to increased risk of stroke.[11][21][24][27] |
Experimental Methodologies
The evaluation of Cathepsin K inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Cathepsin K Enzymatic Assay
Objective: To determine the inhibitory potency (IC50) of a compound against purified human Cathepsin K.
Principle: This assay measures the enzymatic activity of Cathepsin K by monitoring the cleavage of a fluorogenic substrate. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Protocol:
-
Reagents and Materials:
-
Recombinant human Cathepsin K
-
Fluorogenic Cathepsin K substrate (e.g., Z-FR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of recombinant human Cathepsin K to each well of the microplate.
-
Add the serially diluted test compounds to the wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Osteoclast-Mediated Bone Resorption Assay
Objective: To assess the ability of a compound to inhibit bone resorption by cultured osteoclasts.
Principle: Osteoclasts are cultured on a bone-mimicking substrate (e.g., dentine or bone slices). The extent of bone resorption is quantified by measuring the area of resorption pits formed by the osteoclasts.
Protocol:
-
Cell Culture:
-
Isolate osteoclast precursors from bone marrow or peripheral blood and differentiate them into mature osteoclasts using M-CSF and RANKL.
-
-
Resorption Assay:
-
Seed mature osteoclasts onto dentine slices or bone-coated plates.
-
Treat the cells with various concentrations of the test compound.
-
Culture for a period of 24-72 hours to allow for bone resorption.
-
Remove the cells from the substrate.
-
Stain the resorption pits with a suitable dye (e.g., toluidine blue).
-
Visualize and quantify the area of the resorption pits using microscopy and image analysis software.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of bone resorption for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for the inhibition of bone resorption.
-
Signaling Pathways and Experimental Workflows
Cathepsin K's Role in Bone Resorption
The following diagram illustrates the central role of Cathepsin K in the process of bone resorption by osteoclasts.
Caption: Workflow for the discovery and development of Cathepsin K inhibitors.
Conclusion and Future Perspectives
The development of Cathepsin K inhibitors has provided valuable lessons in drug discovery. While the piperidine scaffold and related nitrogen-containing heterocycles have yielded potent inhibitors, the clinical translation has been hampered by off-target effects and unforeseen safety concerns. The experience with both basic (lysosomotropic) and non-basic inhibitors highlights the critical importance of balancing potency with high selectivity and a favorable safety profile.
Future efforts in this area should focus on designing inhibitors with improved selectivity profiles and a deeper understanding of the potential for off-target effects. The exploration of novel chemical scaffolds and a thorough preclinical safety evaluation will be crucial for the successful development of the next generation of Cathepsin K inhibitors for the treatment of osteoporosis and other bone-related disorders.
References
- Novinec, M., & Lenarčič, B. (2013). Cathepsin K inhibitors for osteoporosis and potential off-target effects.
- Kumar, S., et al. (2007). A highly potent inhibitor of cathepsin K (relacatib) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys. Bone, 40(1), 122-131. [Link]
- Leung, D., et al. (2011). Effect of Cathepsin K Inhibitor Basicity on in Vivo Off-Target Activities. Journal of Pharmacology and Experimental Therapeutics, 339(1), 236-243. [Link]
- Brömme, D., & Lecaille, F. (2009). The role of cathepsins in osteoporosis and arthritis: rationale for the design of new therapeutics. Expert Opinion on Therapeutic Targets, 13(5), 585-600. [Link]
- MDPI. (2021). Cathepsin K Inhibitors as Potential Drugs for the Treatment of Osteoarthritis. International Journal of Molecular Sciences, 22(16), 8893. [Link]
- ResearchGate. (2010). Cathepsin K inhibitors for osteoporosis and potential off-target effects.
- Oxford Academic. (2017). Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned. The Journal of Clinical Endocrinology & Metabolism, 102(8), 2725-2735. [Link]
- PubMed. (2013). Cathepsin K inhibitors: a novel target but promising approach in the treatment of osteoporosis. Current Drug Targets, 14(13), 1591-1600. [Link]
- PubMed. (2011). Balicatib, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys.
- PubMed Central. (2012). Odanacatib, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women. Journal of Osteoporosis, 2012, 401581. [Link]
- The Rheumatologist. (2020). Novel Cathepsin K Inhibitor Promising for OA.
- PubMed. (2017). Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned. The Journal of Clinical Endocrinology & Metabolism, 102(8), 2725-2735. [Link]
- PubMed Central. (2019). Cathepsin K: The Action in and Beyond Bone. Frontiers in Cell and Developmental Biology, 7, 213. [Link]
- National Institutes of Health. (2018). The selective cathepsin K inhibitor MIV-711 attenuates joint pathology in experimental animal models of osteoarthritis. Osteoarthritis and Cartilage, 26(3), 416-426. [Link]
- Medivir. (n.d.). MIV-711.
- Endocrine Society. (2017). Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned. The Journal of Clinical Endocrinology & Metabolism, 102(8), 2725-2735. [Link]
- Frontiers. (2019). Cathepsin K: The Action in and Beyond Bone. Frontiers in Cell and Developmental Biology, 7, 213. [Link]
- MDPI. (2023). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. Molecules, 28(17), 6333. [Link]
- PubMed Central. (2017). Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned. The Journal of Clinical Endocrinology & Metabolism, 102(8), 2725-2735. [Link]
- BioWorld. (2006). GSK discloses preclinical data on relacatib, a novel cathepsin K inhibitor.
- PubMed. (2019). Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis. British Journal of Clinical Pharmacology, 85(6), 1163-1175. [Link]
- Medivir. (2017). MIV-711 phase IIa osteoarthritis study data presented as a late breaking poster at the Annual Meeting of the American College for Rheumatology.
- PubMed. (2006). Non-covalent cathepsin K inhibitors for the treatment of osteoporosis. Current Topics in Medicinal Chemistry, 6(4), 355-360. [Link]
- Wikipedia. (n.d.). Odanacatib.
- ResearchGate. (2007). A highly potent inhibitor of cathepsin K (relacatib) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys.
- Immunomart. (n.d.). Relacatib.
- PubMed Central. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(16), 3737. [Link]
- PubMed Central. (2014). Odanacatib: a review of its potential in the management of osteoporosis in postmenopausal women. Therapeutic Advances in Musculoskeletal Disease, 6(4), 125-139. [Link]
- PubMed Central. (2011). Odanacatib, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics and pharmacodynamics – results from single oral dose studies in healthy volunteers. British Journal of Clinical Pharmacology, 72(5), 794-807. [Link]
- PubMed Central. (2018). Advances in the discovery of cathepsin K inhibitors on bone resorption. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 890-904. [Link]
- PubMed Central. (2022). Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes. Scientific Reports, 12, 2337. [Link]
- PubMed. (2012). Peptidomimetic inhibitors of cathepsin K. Current Topics in Medicinal Chemistry, 12(7), 724-734. [Link]
- ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with....
- ResearchGate. (2024). (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
- PubMed. (1999). Cathepsin K and the design of inhibitors of cathepsin K. Journal of Bone and Mineral Research, 14(6), 830-839. [Link]
- ResearchGate. (n.d.). The Cat K inhibitory activities of the synthesized compounds.
Sources
- 1. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin K: The Action in and Beyond Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals [mdpi.com]
- 4. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin K inhibitors: a novel target but promising approach in the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-covalent cathepsin K inhibitors for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cathepsin K and the design of inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. | BioWorld [bioworld.com]
- 14. A highly potent inhibitor of cathepsin K (relacatib) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. The selective cathepsin K inhibitor MIV-711 attenuates joint pathology in experimental animal models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MIV-711 [medivir.com]
- 19. Novel Cathepsin K Inhibitor Promising for OA - The Rheumatologist [the-rheumatologist.org]
- 20. Press release [medivir.com]
- 21. Odanacatib - Wikipedia [en.wikipedia.org]
- 22. Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Odanacatib, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 25. Odanacatib: a review of its potential in the management of osteoporosis in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of GABA Reuptake Inhibitors: Evaluating 1-(Phenylsulfonyl)piperidine-3-carboxylic acid against the Benchmark Tiagabine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurotherapeutics, the modulation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, remains a cornerstone of treatment strategies for epilepsy and other neurological disorders.[1][2] Inhibition of GABA transporters (GATs) is a clinically validated mechanism to enhance GABAergic neurotransmission by prolonging the presence of GABA in the synaptic cleft.[1][3][4] Tiagabine, a selective inhibitor of the GAT-1 subtype, is a well-established antiepileptic drug that serves as a critical benchmark for the evaluation of new chemical entities targeting this pathway.[3][5]
This guide provides a comprehensive framework for assessing the efficacy of a novel compound, 1-(Phenylsulfonyl)piperidine-3-carboxylic acid, in comparison to tiagabine. While extensive public data on the GAT-inhibitory activity of this compound is not currently available, this document will delineate the essential experimental protocols and comparative analyses required to characterize its potential as a therapeutic agent.
Mechanism of Action: The GABAergic Synapse and GAT-1 Inhibition
GABAergic neurotransmission is terminated by the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, a process mediated by four subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1.[2] GAT-1 is the most abundant subtype in the brain and is the primary target for enhancing synaptic GABA levels. Tiagabine selectively blocks GAT-1, leading to an accumulation of GABA in the synapse and a consequent enhancement of inhibitory signaling.[1][6]
Any evaluation of this compound must begin with a thorough in vitro characterization of its activity and selectivity across the four GAT subtypes.
Caption: Mechanism of GAT-1 inhibition in a GABAergic synapse.
In Vitro Efficacy: Potency and Selectivity Profiling
A crucial first step in evaluating a novel GAT inhibitor is to determine its potency (IC50) and selectivity against the different GABA transporter subtypes. This is typically achieved through in vitro GABA uptake assays.
Comparative Potency of GAT-1 Inhibitors
The following table summarizes the inhibitory activities of tiagabine and other well-characterized GAT-1 inhibitors, providing a reference for the expected potency of a clinically relevant compound. The data for this compound would be generated through the protocols described below.
| Compound | GAT-1 IC50 (µM) | GAT-2 IC50 (µM) | GAT-3 IC50 (µM) | BGT-1 IC50 (µM) |
| Tiagabine | ~0.05 - 0.1 | >100 | >100 | >100 |
| This compound | To be determined | To be determined | To be determined | To be determined |
| NO-711 | ~0.02 - 0.04 | 740 | 350 | 3,570 |
| SKF 89976A | ~0.04 - 0.08 | 550 | 944 | 7,210 |
| Nipecotic Acid | ~10 - 20 | >1000 | >1000 | >1000 |
| Data compiled from multiple sources. Actual values may vary depending on experimental conditions.[7] |
Experimental Protocol: [³H]GABA Uptake Assay
This functional assay measures the ability of a test compound to inhibit the transport of radiolabeled GABA into cells expressing a specific GAT subtype.
Objective: To determine the functional potency (IC50) of this compound in inhibiting GAT-mediated GABA uptake, using tiagabine as a reference.
Materials:
-
Cell Lines: HEK293 cells stably expressing human GAT-1, GAT-2, GAT-3, or BGT-1.
-
Radioligand: [³H]GABA.
-
Test Compounds: this compound and tiagabine.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture: Culture cells stably expressing the GAT subtype of interest in 96-well plates until confluent.
-
Compound Preparation: Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO) and create serial dilutions in assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with increasing concentrations of the test compound or vehicle for 20-30 minutes at room temperature.
-
Initiate GABA Uptake: Add a solution containing a fixed concentration of [³H]GABA to each well. The final concentration should be close to the Km of the transporter for GABA.
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at room temperature to allow for GABA uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that reduces [³H]GABA uptake by 50% (IC50) by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the in vitro GABA uptake assay.
In Vivo Efficacy: Anticonvulsant Activity in Animal Models
Promising in vitro data must be followed by in vivo studies to assess the anticonvulsant potential of a test compound. Several well-validated animal models of epilepsy are used for this purpose.[8][9][10]
Comparative Anticonvulsant Efficacy
The following table outlines key preclinical models and the expected efficacy of tiagabine, which would serve as the comparator for this compound.
| Animal Model | Seizure Type Modeled | Tiagabine Efficacy | This compound Efficacy |
| Maximal Electroshock Seizure (MES) Test | Generalized tonic-clonic seizures | Ineffective | To be determined |
| Subcutaneous Pentylenetetrazol (scPTZ) Test | Myoclonic and absence seizures | Effective | To be determined |
| Amygdala Kindling Model | Focal seizures with secondary generalization | Effective | To be determined |
The differential efficacy of tiagabine in these models highlights the importance of using a battery of tests to characterize the full anticonvulsant profile of a novel compound.
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
The MES test is a widely used primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[11]
Objective: To evaluate the ability of this compound to prevent tonic hindlimb extension induced by maximal electroshock in rodents, with tiagabine as a negative control.
Materials:
-
Rodents (mice or rats).
-
Electroshock device with corneal electrodes.
-
Electrolyte solution for electrodes.
-
Test compounds.
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least one week.
-
Compound Administration: Administer the test compound or vehicle to groups of animals via an appropriate route (e.g., intraperitoneal or oral).
-
Pre-treatment Time: Allow for a pre-treatment period based on the expected pharmacokinetics of the compound (typically 30-60 minutes).
-
Electroshock Application: Apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.
-
Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure. The seizure typically lasts for 10-15 seconds.
-
Data Analysis: Determine the percentage of animals in each treatment group that are protected from the tonic hindlimb extension. Calculate the median effective dose (ED50) for active compounds.
Caption: Workflow for the Maximal Electroshock Seizure (MES) test.
Expert Analysis and Future Directions
The comprehensive evaluation of this compound as a potential GAT-1 inhibitor requires a systematic approach, beginning with in vitro characterization and progressing to in vivo efficacy studies.
-
Initial Assessment: The primary determinant of the therapeutic potential of this compound will be its IC50 value for GAT-1 and its selectivity over other GAT subtypes. A potent and selective GAT-1 inhibitor would warrant further investigation.
-
Anticonvulsant Profile: The pattern of activity in preclinical seizure models will provide insights into its potential clinical utility. Efficacy in the scPTZ and kindling models, similar to tiagabine, would suggest potential for treating partial-onset seizures.
-
Structure-Activity Relationship: Should this compound show promising activity, further studies on structurally related analogs would be crucial to optimize potency, selectivity, and pharmacokinetic properties.[12]
References
- Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (n.d.). PubMed Central. [Link]
- Animal models used in the screening of antiepileptic drugs. (2001). Epilepsia, 42 Suppl 4, 7-12. [Link]
- A REVIEW: ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. (n.d.). Semantic Scholar. [Link]
- ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. (2022). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 13(2), 612-620. [Link]
- US Patent for Piperidine derivatives as neurotransmitter re-uptake inhibitors. (n.d.).
- The Screening models for antiepileptic drugs: A Review. (2021). Journal of Drug Delivery and Therapeutics, 11(2-s), 177-183. [Link]
- The GABA transporter and its inhibitors. (1998). Current Pharmaceutical Design, 4(4), 337-353. [Link]
- A homogeneous assay to assess GABA transporter activity. (2005). Current Protocols in Pharmacology, Chapter 1, Unit 1.32. [Link]
- US Patent for Piperidine derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. (n.d.).
- Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol. (2011). The Journal of Pharmacology and Experimental Therapeutics, 337(1), 214-222. [Link]
- CA Patent for Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. (n.d.).
- A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. (2023). Frontiers in Physiology, 14, 1145973. [Link]
- US Patent for Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions. (n.d.).
- Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. (n.d.).
- Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABA(A) Receptor Agonist Gaboxadol. (n.d.).
- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry, 37(6). [Link]
- US Patent for Prodrugs of GABA analogs, compositions and uses thereof. (n.d.).
- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry. [Link]
- Syntheses, biological activities and SAR studies of novel carboxamide compounds containing piperazine and arylsulfonyl moieties. (2016). European Journal of Medicinal Chemistry, 118, 206-218. [Link]
- Uptake of GABA by rat brain synaptic vesicles isolated by a new procedure. (1991). The Journal of Biological Chemistry, 266(31), 21147-21152. [Link]
- Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. (2024). RSC Medicinal Chemistry, 15(8). [Link]
- Data Sheet Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience. [Link]
- Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA. (n.d.). Medical University of Vienna. [Link]
- Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). Molecules, 29(17), 4011. [Link]
- Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. (2007). Bioorganic & Medicinal Chemistry, 15(13), 4536-4546. [Link]
- Structural basis of GABA reuptake inhibition. (2022).
- Phenylethylidenehydrazine, a novel GABA-transaminase inhibitor, reduces epileptiform activity in rat hippocampal slices. (2004). Neuroscience, 126(2), 423-432. [Link]
- GABA transporters as drug targets for modulation of GABAergic activity. (2004). Biochemical Pharmacology, 68(8), 1545-1550. [Link]
- Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. (1995). Journal of Medicinal Chemistry, 38(17), 3297-3312. [Link]
- GABA reuptake inhibitors – Knowledge and References. (n.d.). Taylor & Francis. [Link]
Sources
- 1. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. jddtonline.info [jddtonline.info]
- 12. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Inhibitory Activity of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid
Abstract
The identification and validation of novel small molecule inhibitors are foundational to modern drug discovery. This guide presents a systematic, multi-phase workflow for characterizing the inhibitory potential of a novel compound, 1-(Phenylsulfonyl)piperidine-3-carboxylic acid. Due to its structural motifs, specifically the presence of a sulfonamide and a carboxylic acid, we hypothesize its potential as an inhibitor of zinc-dependent enzymes, such as Matrix Metalloproteinases (MMPs).[1][2] This document provides a comprehensive, comparative framework using the well-characterized, broad-spectrum MMP inhibitor, Marimastat, as a benchmark.[3] We detail a logical progression of experiments from initial enzymatic screening and IC50 determination to mechanistic kinetic studies and cell-based validation, offering field-proven insights into experimental design and data interpretation.
Introduction and Strategic Overview
The compound this compound is a synthetic organic molecule whose biological activity is not widely characterized. Its structure, however, contains chemical moieties often found in enzyme inhibitors. The phenylsulfonyl group is a common feature in various biologically active compounds, while the carboxylic acid can act as a zinc-binding group, a key interaction for inhibiting metalloenzymes.[2][4] Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that degrade extracellular matrix components and are implicated in diseases like cancer and arthritis, making them attractive therapeutic targets.[1][5]
This guide, therefore, uses MMP-9 (Gelatinase B), a well-studied MMP involved in cancer metastasis, as a hypothetical target to outline a robust validation cascade.[6][7] Our objective is to ascertain if this novel compound exhibits inhibitory activity against MMP-9 and to characterize its potency, mechanism, and cellular efficacy in comparison to a known clinical candidate, Marimastat.[8][9]
The validation strategy is designed as a multi-phase process, where each phase provides critical data that justifies progression to the next. This ensures a resource-efficient and scientifically rigorous evaluation.
Caption: A multi-phase workflow for inhibitor validation.
Phase 1: Primary Validation and Potency (IC50)
The first critical step is to confirm that the test compound, hereafter referred to as PSC-3 , has a direct inhibitory effect on the purified target enzyme and to quantify its potency.
Experimental Design: Fluorogenic MMP-9 Assay
We employ a sensitive in vitro assay using a fluorogenic peptide substrate.[7][10] This substrate is internally quenched via Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by active MMP-9, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence. The rate of this increase is proportional to enzyme activity.[7]
Causality: A direct enzymatic assay is chosen over a cell-based assay for the primary screen to eliminate confounding factors like cell permeability, off-target effects, or cytotoxicity. This ensures that any observed activity is due to direct interaction with the target enzyme.[11] Marimastat, a potent MMP inhibitor with a reported IC50 of 3 nM against MMP-9, serves as our positive control and benchmark.[3]
Sources
- 1. The design, structure, and therapeutic application of matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix metalloprotease inhibitors: design from structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 5. Structural basis of matrix metalloproteinases and tissue inhibitors of metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Marimastat - Wikipedia [en.wikipedia.org]
- 9. apexbt.com [apexbt.com]
- 10. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Discovery and Development - 2nd Edition | Elsevier Shop [shop.elsevier.com]
A Senior Application Scientist's Guide to the Strategic Synthesis of Substituted Piperidines
The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous FDA-approved drugs and biologically active natural products.[1][2][3] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, act as a versatile scaffold for three-dimensional diversification, and engage in crucial interactions with biological targets.[2][4] Consequently, the development of efficient, stereoselective, and scalable synthetic routes to substituted piperidines remains a paramount objective for researchers in drug discovery and development.[5][6]
This guide provides an in-depth comparison of key synthetic strategies for constructing substituted piperidines. We will move beyond a mere recitation of protocols to dissect the underlying mechanistic principles, evaluate the strategic advantages and limitations of each approach, and provide field-proven experimental methodologies. Our focus is on empowering researchers to make informed decisions when selecting a synthetic route tailored to their specific target molecule and research goals.
Classical Approaches: The Bedrock of Piperidine Synthesis
Classical methods, while sometimes perceived as dated, remain highly relevant for their robustness, scalability, and reliance on readily available starting materials.
Catalytic Hydrogenation of Substituted Pyridines
The catalytic hydrogenation of pyridines is arguably the most direct and atom-economical route to the piperidine core.[1] This method involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart.
Mechanistic Causality: The reaction proceeds via the addition of hydrogen across the double bonds of the pyridine ring, typically facilitated by a heterogeneous or homogeneous transition metal catalyst. The choice of catalyst and reaction conditions is critical to overcoming the aromatic stability of the pyridine ring and to avoid catalyst poisoning by the basic nitrogen atom of the substrate and product.[1] Acidic additives are often employed to protonate the pyridine nitrogen, which can enhance the rate of reduction.[1]
Strategic Considerations:
-
Advantages: High atom economy, directness, and suitability for large-scale synthesis. A wide variety of catalysts are commercially available.
-
Limitations: Often requires high pressures and temperatures.[1] The Lewis basic nitrogen can act as a catalyst poison.[1] Chemoselectivity can be a challenge, as other reducible functional groups may not be tolerated.[7] Stereocontrol in the synthesis of multi-substituted piperidines can be difficult, often leading to cis products.[8]
Experimental Protocol: Hydrogenation of 2-Methylpyridine using PtO₂
This protocol is adapted from a general procedure for the hydrogenation of substituted pyridines.[9]
-
Reaction Setup: In a high-pressure reactor, a solution of 2-methylpyridine (1.0 equiv.) in glacial acetic acid is prepared.
-
Catalyst Addition: Platinum(IV) oxide (PtO₂, Adams' catalyst) is added to the solution.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 70 bar. The reaction mixture is stirred at room temperature for 4-6 hours.[9]
-
Work-up and Purification: Upon completion, the reactor is depressurized, and the catalyst is removed by filtration. The solvent is removed under reduced pressure, and the residue is neutralized with a base. The product, 2-methylpiperidine, is then extracted with an organic solvent and purified by distillation.
Cycloaddition Strategies: Building the Ring with Precision
Cycloaddition reactions offer a powerful means of constructing the piperidine ring with a high degree of control over stereochemistry and substitution patterns.
The Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction, a [4+2] cycloaddition, is a versatile method for synthesizing tetrahydropyridines, which can be readily reduced to the corresponding piperidines.[10]
Mechanistic Causality: This reaction involves the combination of a diene and a dienophile, where at least one component contains a nitrogen atom. A common and highly useful variant is the inverse-electron-demand aza-Diels-Alder (IEDDA) reaction, which employs an electron-poor aza-diene and an electron-rich dienophile.[10] The reaction can proceed through either a concerted or stepwise mechanism to form the six-membered ring.
Diagram: Inverse-Electron-Demand Aza-Diels-Alder Reaction
Caption: The IEDDA reaction for tetrahydropyridine synthesis.
Strategic Considerations:
-
Advantages: Excellent control over regioselectivity and stereoselectivity, particularly in asymmetric variants using chiral catalysts.[11] A wide range of substituents can be introduced.
-
Limitations: The synthesis of the requisite aza-dienes can sometimes be challenging. The initial product is a tetrahydropyridine, requiring a subsequent reduction step to access the piperidine.
Experimental Protocol: Organocatalytic Asymmetric Aza-Diels-Alder Reaction
This protocol is adapted from a method for the synthesis of chiral piperidones, which are precursors to piperidines.[11]
-
Imine Formation: A mixture of an aldehyde (1.0 equiv.) and an amine (1.1 equiv.) is stirred in dichloromethane at room temperature to form the imine in situ.
-
Cycloaddition: The diene (1.5 equiv.) and a chiral phosphoric acid organocatalyst (e.g., 10 mol%) are added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the appropriate temperature and monitored by TLC or LC-MS until completion.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
Biosynthetically Inspired Routes: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, both of which are privileged piperidine-containing scaffolds.[12][13]
Mechanistic Causality: The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion intermediate. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium ion to close the six-membered ring.[14][15]
Diagram: The Pictet-Spengler Reaction Mechanism
Caption: Key steps in the Pictet-Spengler reaction.
Strategic Considerations:
-
Advantages: High efficiency, often proceeds under mild conditions, and can be rendered asymmetric.[14] It is particularly well-suited for the synthesis of complex, fused ring systems.
-
Limitations: The substrate scope is generally limited to β-arylethylamines with electron-rich aromatic rings, such as indoles and phenols.[14]
Experimental Protocol: Synthesis of a Tetrahydro-β-carboline
This is a generalized protocol based on the principles of the Pictet-Spengler reaction.[12]
-
Reaction Setup: Tryptamine (1.0 equiv.) and an aldehyde (1.1 equiv.) are dissolved in a suitable solvent, such as toluene.
-
Acid Catalysis: A catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid) is added.
-
Reaction: The mixture is heated to reflux and monitored until the starting materials are consumed.
-
Work-up and Purification: The reaction is cooled, neutralized, and the product is extracted. Purification is typically achieved by crystallization or column chromatography.
Modern Methods: Pushing the Boundaries of Piperidine Synthesis
Recent advances in synthetic methodology have opened up new avenues for the construction and functionalization of the piperidine ring.
Transition-Metal-Catalyzed C-H Functionalization
Instead of building the ring from scratch, C-H functionalization allows for the direct installation of substituents onto a pre-existing piperidine core.[16]
Mechanistic Causality: These reactions typically employ a transition metal catalyst (e.g., palladium, rhodium) that can selectively activate a C-H bond on the piperidine ring, often directed by a functional group on the nitrogen atom. This allows for the formation of a new C-C or C-heteroatom bond at a specific position.[16][17]
Strategic Considerations:
-
Advantages: High step economy, allows for late-stage functionalization of complex molecules, and can provide access to novel substitution patterns.[18]
-
Limitations: Catalyst and directing group development is ongoing. Regioselectivity can be a challenge, and the directing group must often be removed in a separate step.[17]
Comparative Summary of Synthetic Routes
| Feature | Catalytic Hydrogenation | Aza-Diels-Alder | Pictet-Spengler | C-H Functionalization |
| Key Transformation | Reduction of Pyridine | [4+2] Cycloaddition | Iminium Ion Cyclization | C-H Bond Activation |
| Starting Materials | Substituted Pyridines | Dienes, Imines | β-Arylethylamines, Aldehydes | Pre-formed Piperidines |
| Key Advantages | Atom economical, scalable | High stereocontrol | Forms fused systems | Late-stage modification |
| Key Limitations | Harsh conditions, low FG tolerance | Requires subsequent reduction | Limited substrate scope | Regioselectivity challenges |
| Stereocontrol | Generally favors cis products | Excellent | Good to excellent | Dependent on catalyst/substrate |
Conclusion
The synthesis of substituted piperidines is a rich and evolving field. The choice of a particular synthetic route is a strategic decision that must be guided by the specific structural features of the target molecule, the desired level of stereochemical control, and considerations of scalability and efficiency. While classical methods such as catalytic hydrogenation and the Pictet-Spengler reaction remain indispensable tools, modern approaches like asymmetric cycloadditions and C-H functionalization are continually expanding the accessible chemical space for this vital heterocyclic scaffold. A thorough understanding of the mechanistic underpinnings and strategic applications of these diverse methods is essential for any researcher engaged in the synthesis of piperidine-containing molecules of medicinal importance.
References
- Benchchem. (n.d.). A Comparative Guide to Piperidone Synthesis: Benchmarking New Methods Against Classical Approaches.
- Benchchem. (n.d.). Application Notes and Protocols: Step-by-Step Guide to Tetrahydropyridine Synthesis via Aza-Diels-Alder Reaction.
- National Institutes of Health. (n.d.). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.
- Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
- Cramer, N., et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry.
- National Institutes of Health. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate.
- National Institutes of Health. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
- Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
- Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
- Hu, X., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed.
- Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines.
- Cox, E. D., et al. (n.d.). The Pictet-Spengler Reaction. Thieme.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- ResearchGate. (n.d.). C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp3 C-H Activation.
- ResearchGate. (n.d.). Piperidine-based drug discovery.
- University of Arizona. (2017). Piperidine-based drug discovery.
- Grokipedia. (n.d.). Pictet–Spengler reaction.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. asianpubs.org [asianpubs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Pictet-Spengler Reaction [ebrary.net]
- 13. grokipedia.com [grokipedia.com]
- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. researchgate.net [researchgate.net]
- 17. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
A Comparative Guide to the In Vivo Validation of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid as a Novel GlyT1 Inhibitor
This guide provides a comprehensive framework for the in vivo validation of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid, a novel compound with structural similarities to known glycine transporter type 1 (GlyT1) inhibitors. Given the current scarcity of public data on this specific molecule, this document serves as an expert-driven roadmap for researchers, scientists, and drug development professionals. We will delineate a logical, experimentally-grounded strategy to assess its efficacy, benchmark it against established alternatives, and provide the scientific rationale behind each methodological choice.
Our central hypothesis is that this compound acts as a GlyT1 inhibitor. This mechanism is of significant therapeutic interest, particularly in the context of neurological disorders like schizophrenia, where N-methyl-D-aspartate receptor (NMDAR) hypofunction is a key pathological feature.[1][2][3] By inhibiting GlyT1, the reuptake of glycine from the synaptic cleft is reduced, thereby increasing the availability of this essential co-agonist to potentiate NMDAR function.[3][4] This guide will lay out the necessary steps to rigorously test this hypothesis in vivo.
Hypothesized Mechanism of Action: Potentiating NMDAR Signaling
The glycine transporter GlyT1 is the primary regulator of glycine concentrations in the forebrain's synaptic and extrasynaptic spaces.[4] Glycine is an obligatory co-agonist for the NMDAR; the receptor cannot be activated by glutamate alone without glycine binding to its distinct site.[3] In conditions like schizophrenia, a hypofunctional NMDAR state is theorized to contribute to cognitive deficits and other symptoms.[2]
By inhibiting GlyT1, this compound is expected to elevate synaptic glycine levels. This enhancement of available co-agonist would lead to increased NMDAR activation, thereby normalizing glutamatergic neurotransmission. This proposed cascade is the foundation of our validation strategy.
Caption: Hypothesized mechanism of this compound.
The Competitive Landscape: Established GlyT1 Inhibitors
To objectively evaluate the efficacy of our test compound, its performance must be benchmarked against well-characterized alternatives. These compounds will serve as positive controls in our in vivo assays, providing a reference for the magnitude of expected effects.
| Compound Name | Chemical Class | Inhibition Mode | Selectivity (GlyT2/GlyT1) | Key Characteristics |
| Sarcosine | N-methylated amino acid | Competitive, transportable | Low | A naturally occurring GTI, has been used in clinical trials.[2] Serves as a good baseline efficacy control. |
| ALX5407 | N-substituted glycine | Non-transportable | >100-fold | A potent and selective research tool, but with poor pharmacokinetic properties for in vivo use. |
| Bitopertin | Piperidine derivative | Non-competitive | High | Advanced to late-stage clinical trials; represents a clinically relevant comparator. |
| SSR504734 | Benzamide derivative | Reversible, competitive | High | Demonstrates antipsychotic-like effects in animal models.[3][4] |
A Step-by-Step In Vivo Validation Workflow
A rigorous validation campaign must proceed logically, from confirming drug-like properties to demonstrating target engagement and, finally, therapeutic efficacy. This multi-tiered approach ensures that resources are used efficiently and that the resulting data is interpretable and conclusive.
Caption: A multi-tiered workflow for in vivo compound validation.
Protocol 1: Rodent Pharmacokinetic (PK) Profiling
Rationale: Before assessing efficacy, it is crucial to understand if the compound reaches the systemic circulation and persists at a sufficient concentration over time. This study determines key parameters like absorption, distribution, metabolism, and excretion (ADME).
Methodology:
-
Animals: Male Sprague-Dawley rats (n=3 per route), 250-300g.
-
Formulation: Prepare the compound in a suitable vehicle (e.g., 20% Captisol®) for both intravenous (IV) and oral (PO) administration.
-
Dosing:
-
Administer a single IV bolus (1 mg/kg) via the tail vein.
-
Administer a single PO gavage dose (10 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from a satellite group of animals at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Compound concentrations in plasma are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters (e.g., Cmax, Tmax, AUC, T½, and oral bioavailability [%F]) using non-compartmental analysis software.
Protocol 2: Target Engagement via In Vivo Microdialysis
Rationale: This experiment directly tests the hypothesis that the compound inhibits GlyT1 in the central nervous system. A successful outcome would show a dose-dependent increase in extracellular glycine levels in a relevant brain region, such as the prefrontal cortex.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300g) are surgically implanted with a guide cannula targeting the medial prefrontal cortex. Animals are allowed to recover for 3-5 days.
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of extracellular glycine.
-
Drug Administration: Administer the test compound, a positive control (e.g., Bitopertin), or vehicle via intraperitoneal (IP) injection.
-
Post-Dose Collection: Continue collecting dialysate samples for at least 4 hours post-administration.
-
Sample Analysis: Glycine concentrations in the dialysate are measured using HPLC with fluorescence detection after derivatization.
-
Data Analysis: Results are expressed as a percentage change from the mean baseline glycine concentration for each animal.
Protocol 3: Efficacy in a PCP-Induced Hyperlocomotion Model
Rationale: NMDAR antagonists like phencyclidine (PCP) induce a hyperlocomotor state in rodents, which is considered a model for the positive symptoms of schizophrenia.[1] A functionally effective GlyT1 inhibitor should attenuate this effect by enhancing NMDAR function.
Methodology:
-
Animals: Male C57BL/6 mice (20-25g).
-
Habituation: Place mice individually into open-field activity chambers and allow them to habituate for 30 minutes.
-
Pre-treatment: Administer the test compound, a positive control, or vehicle (IP or PO) at a pre-determined time based on its PK profile (e.g., 60 minutes prior to PCP).
-
Psychosis Induction: Administer PCP (5 mg/kg, IP).
-
Data Acquisition: Immediately return the mice to the activity chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes using automated tracking software.
-
Data Analysis: Compare the total locomotor activity between treatment groups. Efficacy is demonstrated by a significant reduction in PCP-induced hyperlocomotion compared to the vehicle-treated group.
Data Synthesis and Comparative Analysis
The ultimate goal is to integrate the data from all tiers to build a comprehensive profile of the compound's in vivo performance. The results should be tabulated to allow for a direct and objective comparison against the chosen positive control.
Table of Anticipated Comparative Efficacy Data:
| Parameter | Vehicle Control | Positive Control (Bitopertin) | This compound |
| Oral Bioavailability (%) | N/A | ~40% | Experimental Value |
| Brain:Plasma Ratio | N/A | ~0.8 | Experimental Value |
| Peak Glycine Increase (Microdialysis) | < 10% | ~250% | Experimental Value |
| PCP-Induced Locomotion (m traveled) | 800 ± 50 | 350 ± 40 | Experimental Value |
| % Reversal of PCP Effect | 0% | ~56% | Experimental Value |
Interpretation: A compelling case for the efficacy of this compound would be built on the following outcomes:
-
Favorable PK: Demonstrates adequate oral bioavailability and CNS penetration (Brain:Plasma ratio > 0.5).
-
Robust Target Engagement: Induces a significant, dose-dependent increase in extracellular glycine, comparable to or exceeding the positive control.
-
Functional Efficacy: Significantly attenuates PCP-induced hyperlocomotion, demonstrating a reversal percentage that is statistically significant and therapeutically meaningful when compared to the positive control.
By following this structured, hypothesis-driven validation plan, researchers can generate the robust, high-quality data necessary to determine the therapeutic potential of this compound and make informed decisions about its future development.
References
- BenchChem. (2025). Navigating the Therapeutic Potential of Piperidine Carboxylic Acids: An In Vivo and In Vitro Efficacy Comparison.
- Bridges, T. M., Williams, R., & Lindsley, C. W. (2008). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Current Opinion in Molecular Therapeutics, 10(6), 591-601.
- Javitt, D. C. (2009). Glycine transport inhibitors for the treatment of schizophrenia: Symptom and disease modification. Current Opinion in Drug Discovery & Development.
- Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology.
- Pochwat, B., et al. (2019). The kinetics of glycine transporter type 1 inhibitors. Acta Physiologica.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Zhang, H., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules.
Sources
A Comparative Benchmark Analysis of Novel Piperidine Analogs for Anticonvulsant Efficacy
Introduction: The Unmet Need for Advanced Anticonvulsant Therapies
Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide. Despite the availability of numerous anti-seizure medications (ASMs), a significant portion of patients either do not respond adequately to existing treatments or experience debilitating side effects. This therapeutic gap underscores the urgent need for the development of novel anticonvulsant agents with improved efficacy and a superior safety profile. The piperidine scaffold has emerged as a promising pharmacophore in the design of new central nervous system active compounds, including those with potential anticonvulsant properties. This guide provides a comprehensive framework for benchmarking new piperidine analogs against established anticonvulsant drugs, offering a detailed examination of the underlying neurobiology, preclinical screening methodologies, and a comparative analysis of efficacy and neurotoxicity.
The Neurobiology of Seizures: A Delicate Balance of Excitation and Inhibition
At its core, a seizure is the manifestation of excessive and hypersynchronous electrical activity in the brain.[1] This aberrant neuronal firing results from an imbalance between excitatory and inhibitory neurotransmission.[1] The major excitatory neurotransmitter in the brain is glutamate, while gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter. Most current ASMs exert their effects by modulating one or more of the following key neurobiological targets to restore this balance:[2][3]
-
Voltage-Gated Ion Channels: These channels are crucial for the initiation and propagation of action potentials. Many ASMs, such as Phenytoin and Carbamazepine, act by blocking voltage-gated sodium channels, thereby reducing neuronal excitability.[2] Others target voltage-gated calcium channels.
-
GABAergic Neurotransmission: Enhancing the inhibitory effects of GABA is another major strategy. This can be achieved by acting on GABA-A receptors, inhibiting GABA reuptake, or preventing its metabolic degradation.[3]
-
Glutamatergic Neurotransmission: Attenuating excitatory signaling by blocking glutamate receptors, such as the NMDA receptor, can also prevent seizure activity.[3]
Signaling Pathways in Anticonvulsant Drug Action
Caption: A generalized workflow for in-vivo anticonvulsant screening.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures. [4][5]The test involves inducing a maximal seizure via an electrical stimulus, with the abolition of the tonic hindlimb extension phase serving as the endpoint for anticonvulsant activity. [4] Protocol:
-
Animal Preparation: Male albino mice (20-25 g) are acclimated to the laboratory environment for at least 3 days with free access to food and water.
-
Drug Administration: Test compounds, vehicle control, and a positive control (e.g., Phenytoin) are administered, typically via intraperitoneal (i.p.) injection or oral gavage. The test is conducted at the predetermined time of peak effect for the compound.
-
Seizure Induction: A drop of topical anesthetic is applied to the corneas of the animal. An electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s for mice) is delivered through corneal electrodes. [4]4. Observation: The animal is immediately observed for the presence or absence of the tonic hindlimb extension. Abolition of this phase is considered protection. [4]5. Data Analysis: The number of protected animals in each group is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis. [6]
Subcutaneous Pentylenetetrazole (sc-PTZ) Seizure Test
The sc-PTZ test is considered a model for myoclonic and absence seizures and is used to identify compounds that can raise the seizure threshold. [7]Pentylenetetrazole is a central nervous system stimulant that induces clonic seizures.
Protocol:
-
Animal Preparation: Similar to the MES test, male albino mice are used.
-
Drug Administration: The test compound, vehicle, and a positive control (e.g., Ethosuximide) are administered.
-
Chemoconvulsant Administration: At the time of peak effect, a subcutaneous injection of PTZ (e.g., 85 mg/kg for CF-1 mice) is administered. [8]4. Observation: Animals are observed for 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds). [8]5. Data Analysis: The number of animals protected from clonic seizures is recorded, and the ED50 is calculated.
Rotarod Test for Neurotoxicity
Assessing the potential for motor impairment is a critical component of evaluating new anticonvulsant candidates. The rotarod test is a standard method for measuring motor coordination and balance in rodents. [9] Protocol:
-
Animal Training: Mice are trained to stay on a rotating rod (e.g., at 10 rpm) for a set period (e.g., 1 minute) in at least two consecutive trials.
-
Drug Administration: The test compound is administered at various doses.
-
Testing: At the time of peak effect, the animals are placed on the rotating rod, and their ability to remain on the rod for 1 minute is recorded.
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.
Comparative Analysis: New Piperidine Analogs vs. Established Anticonvulsants
The ultimate goal of preclinical screening is to identify compounds with a high therapeutic index, now more commonly referred to as the Protective Index (PI) . The PI is the ratio of the neurotoxic dose (TD50) to the effective dose (ED50) (PI = TD50 / ED50). A higher PI indicates a wider margin of safety. [10] The following table presents a comparative analysis of the anticonvulsant activity and neurotoxicity of representative new piperidine-related analogs and established antiepileptic drugs.
| Compound | MES ED50 (mg/kg, i.p.) | sc-PTZ ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | Protective Index (PI) - MES | Protective Index (PI) - sc-PTZ |
| New Piperidine Analogs | |||||
| Compound 14¹ | 49.6 | 67.4 | >500 | >10.1 | >7.4 |
| Compound 12² | 16.13 | 134.0 | >500 | >31.0 | >3.73 |
| Compound 23² | 46.07 | 128.8 | >500 | >13.0 | >3.88 |
| Established Anticonvulsants | |||||
| Phenytoin | 9.5³ | Inactive | 68.5³ | 7.2 | - |
| Carbamazepine | 11.8⁴ | Inactive | 53.6⁵ | 4.5 | - |
| Valproic Acid | 216.9⁴ | 159.7⁶ | 423⁵ | 1.9 | 2.7 |
| Phenobarbital | 16.3⁶ | 12.7⁶ | ~100⁷ | ~6.1 | ~7.9 |
¹Data for a pyrrolidine-2,5-dione derivative, structurally related to piperidine-2,6-diones. [6]²Data for N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. ³Data from a comparative study of felbamate and prototype antiepileptic drugs. [2]⁴Data from a study on novel benzothiazole derivatives. [5]⁵Data from a study on the neurotoxic effects of levetiracetam in combination with other AEDs. ⁶Data from a study adapting Lorke's method for ED50 determination. [2]⁷Estimated TD50 for phenobarbital.
Analysis of Comparative Data:
The presented data highlights the potential of the novel piperidine-related analogs. "Compound 14" demonstrates broad-spectrum activity, being effective in both the MES and sc-PTZ models, which is a desirable characteristic for a new anticonvulsant. [6]Its high TD50 value suggests a very favorable safety profile, as reflected in its high Protective Index. Similarly, "Compound 12" and "Compound 23" show potent activity in the MES test and a remarkably high PI, significantly greater than that of Valproic Acid and comparable to or better than Phenytoin and Carbamazepine.
In contrast, established drugs like Phenytoin and Carbamazepine are effective in the MES test but inactive against sc-PTZ induced seizures, indicating a narrower spectrum of activity. [2]Valproic Acid, while having a broader spectrum, exhibits a lower Protective Index due to its relatively higher toxicity at effective doses. [2][5]Phenobarbital shows good efficacy and a moderate to high PI.
Conclusion and Future Directions
The preclinical data for the novel piperidine-related analogs, particularly "Compound 14," "Compound 12," and "Compound 23," are highly encouraging. Their broad-spectrum anticonvulsant activity, coupled with a high Protective Index, suggests that these compounds may offer a significant therapeutic advantage over some of the currently available antiepileptic drugs. The superior safety profile is a key differentiator and a critical attribute for drugs intended for chronic use.
Further investigation into the precise mechanisms of action of these novel piperidine analogs is warranted. Elucidating their molecular targets will not only provide a deeper understanding of their anticonvulsant properties but also guide the rational design of even more potent and safer second-generation compounds. The promising results from these initial in-vivo studies provide a strong rationale for advancing these new chemical entities into more comprehensive preclinical development, including pharmacokinetic profiling and evaluation in chronic epilepsy models, with the ultimate goal of translating these findings into improved therapies for patients with epilepsy.
References
- Swinyard, E. A., et al. (1986).
- Macdonald, R. L., & Kelly, K. M. (1995). Antiepileptic drug mechanisms of action. Epilepsia, 36 Suppl 2, S2-12.
- Gaikwad, P. P., et al. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-s), 175-178.
- White, H. S. (2003). Animal models of epilepsy. Current protocols in pharmacology, Chapter 5, Unit 5.23.
- Swinyard, E. A. (1969). Laboratory assay of clinically effective antiepileptic drugs. Epilepsia, 10(2), 197-213.
- Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy research, 2(3), 145-181.
- Kamiński, K., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological reports, 67(6), 1179-1185. [Link]
- Swinyard, E. A., et al. (1990). Comparative anticonvulsant activity of 4-chlorobenzenesulfonamide and prototype antiepileptic drugs in rodents. Epilepsia, 31(4), 474-479. [Link]
- White, H. S., et al. (1992). Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)
- Jin, Q., et al. (2017). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 22(10), 1699. [Link]
- Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with scPTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]
- Szafarz, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13054. [Link]
- Litchfield, J. T., & Wilcoxon, F. (1949). A simplified method of evaluating dose-effect experiments. The Journal of pharmacology and experimental therapeutics, 96(2), 99-113.
- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368.
- White, H. S., et al. (2002). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazole seizure models. Italian journal of neurological sciences, 16(1-2), 73-77.
- PANAChE Database. Pentylenetetrazol Seizure Threshold Test (mouse, rat). National Institute of Neurological Disorders and Stroke. [Link]
- Luszczki, J. J., et al. (2006). Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice. European journal of pharmacology, 549(1-3), 73-80. [Link]
- Taylor, C. P. (1997). Mechanisms of action of new antiepileptic drugs.
- Dunham, N. W., & Miya, T. S. (1957). A note on a simple apparatus for detecting neurological deficit in rats and mice. Journal of the American Pharmaceutical Association.
- Sills, G. J. (2006). The mechanisms of action of antiepileptic drugs. ACNR, 6(3), 14-16.
- Stafstrom, C. E., & Carmant, L. (2015). Seizures and epilepsy: an overview for neuroscientists. Cold Spring Harbor perspectives in medicine, 5(6), a022426.
Sources
- 1. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative anticonvulsant activity of 4-chlorobenzenesulfonamide and prototype antiepileptic drugs in rodents [pubmed.ncbi.nlm.nih.gov]
- 3. jpccr.eu [jpccr.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Rings: A Head-to-Head Comparison of Piperidine and Piperazine Sulfonyl Derivatives in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, are foundational scaffolds in the design of a vast array of pharmaceuticals. Their prevalence is a testament to their ability to impart favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically accessible framework for molecular exploration. The addition of a sulfonyl moiety to these rings further enhances their therapeutic potential, leading to a diverse range of biologically active agents. While structurally similar, the presence of a second nitrogen atom in the piperazine ring introduces critical differences that profoundly influence their application in drug design. This guide provides a detailed, data-driven comparison of piperidine and piperazine sulfonyl derivatives to empower drug designers to make more informed decisions in their quest for novel, safe, and effective medicines.
Physicochemical Properties: A Foundation of Function
The subtle structural distinction between piperazine (a 1,4-diazacyclohexane) and piperidine (an azacyclohexane) gives rise to significant differences in their physicochemical characteristics. These properties, including basicity (pKa) and lipophilicity (logP), are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Piperidine Derivatives | Piperazine Derivatives | Key Differences and Implications in Drug Design |
| Basicity (pKa) | ≈ 11.22[1] | pKa1 ≈ 5.35, pKa2 ≈ 9.73[1] | Piperidine's higher basicity often results in a greater proportion of the protonated form at physiological pH, which can enhance interactions with acidic residues in protein binding sites but may also impact cell permeability. The two distinct pKa values of piperazine allow for fine-tuning of its ionization state, which can be leveraged to modulate solubility and target engagement.[1] |
| Lipophilicity (logP) | Generally higher | Generally lower | The more lipophilic nature of piperidine derivatives can lead to better membrane permeability and oral absorption.[1] Conversely, the inherent polarity of the piperazine ring typically results in higher aqueous solubility.[1] |
| Aqueous Solubility | Generally lower | Generally higher | The additional nitrogen atom in piperazine acts as a hydrogen bond acceptor, improving its interaction with water and thus enhancing aqueous solubility.[1][2] This can be advantageous for formulation and intravenous administration. |
| Metabolic Stability | Often simpler metabolic profile | More sites for metabolism | The two nitrogen atoms in piperazine present more sites for metabolism, primarily by cytochrome P450 enzymes, which can sometimes lead to the formation of active or toxic metabolites.[1] However, strategic substitution on the piperazine ring can mitigate this liability.[3] In some cases, replacing a piperazine with a piperidine has been shown to improve metabolic stability. |
Pharmacological Profile: A Matter of Target and Therapeutic Area
Both piperidine and piperazine sulfonyl derivatives have demonstrated remarkable versatility, finding applications across a wide range of therapeutic areas. The choice between these two scaffolds is often dictated by the specific biological target and the desired pharmacological effect.
Oncology: The piperazine scaffold is particularly prominent in the design of kinase inhibitors for cancer therapy.[4] The piperazine ring often serves as a linker or a solubilizing group, enabling the molecule to effectively engage with the ATP-binding pocket of kinases.[4] Notable examples of piperazine-containing kinase inhibitors include Imatinib and Palbociclib.[4] While less common, piperidine derivatives have also been successfully developed as anticancer agents.[4]
Central Nervous System (CNS) Disorders: Both piperidine and piperazine moieties are invaluable in the development of drugs targeting the CNS due to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[1] Many antipsychotic and antidepressant medications feature a piperazine ring, which is often crucial for their multi-receptor binding profiles, including interactions with dopamine and serotonin receptors.[4] Similarly, piperidine is a core component of numerous CNS-active drugs.[4]
Antimicrobial Agents: Sulfonamide derivatives of both piperidine and piperazine have been explored for their antimicrobial properties.[5] These compounds can be designed to inhibit essential microbial enzymes, such as dihydropteroate synthase (DHPS).
Case Study: Impact on Receptor Binding Affinity
A compelling example of how the choice between a piperidine and piperazine core can dramatically influence biological activity is seen in the development of dual histamine H3 and sigma-1 receptor antagonists. A study comparing a pair of compounds differing only in this core heterocycle revealed a significant disparity in their binding affinities.
| Compound | Core Heterocycle | hH3R Ki (nM) | σ1R Ki (nM) |
| Compound 4 | Piperazine | 3.17 | 1531 |
| Compound 5 | Piperidine | 7.70 | 3.64 |
Data from: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinoccipient Properties.[6]
This data clearly demonstrates that for this particular scaffold, the piperidine ring is a critical structural element for high-affinity binding to the sigma-1 receptor, while the piperazine derivative exhibits significantly lower affinity.[6] This highlights the profound impact that a seemingly minor structural change can have on target engagement.
Experimental Protocols
To provide a practical context for the evaluation of these compounds, detailed methodologies for key experiments are essential.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: Workflow for the evaluation of kinase inhibitors.
Protocol 1: In Vitro Focal Adhesion Kinase (FAK) Inhibition Assay (ADP-Glo™ Format)
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified FAK enzyme by quantifying the amount of ADP produced.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
FAK Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Test compounds (Piperidine and Piperazine Sulfonyl Derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in FAK Kinase Buffer.
-
In a 384-well plate, add 1 µL of the compound solution or vehicle control (e.g., DMSO).
-
Add 2 µL of FAK enzyme solution.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the reaction at room temperature for 60 minutes.[7][8]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.
Signaling Pathway Context: The PI3K/Akt Pathway
Many piperidine and piperazine sulfonyl derivatives exert their anticancer effects by inhibiting kinases involved in critical signaling pathways that drive cell growth and survival. The PI3K/Akt pathway is a key signaling cascade that is frequently dysregulated in cancer.
Caption: Simplified PI3K/Akt signaling pathway.
Conclusion: A Strategic Choice in Drug Design
The decision to employ a piperidine or a piperazine sulfonyl scaffold is a strategic one, guided by the specific therapeutic target, the desired ADME properties, and the intended pharmacological effect. Piperazine, with its dual basic centers and greater hydrophilicity, offers advantages in terms of aqueous solubility and the potential for multipolar interactions, making it a particularly fruitful scaffold in the development of CNS drugs and kinase inhibitors.[4] Conversely, piperidine, with its higher basicity and greater lipophilicity, can provide enhanced membrane permeability and strong ionic interactions with target proteins.[1]
Ultimately, both piperidine and piperazine sulfonyl derivatives will continue to be indispensable tools in the medicinal chemist's arsenal. A thorough understanding of their comparative strengths and weaknesses, as outlined in this guide, will empower drug designers to make more informed decisions, accelerating the discovery and development of novel, safe, and effective medicines.
References
- FAK Kinase Assay Kit. BPS Bioscience. [Link]
- Focal Adhesion Kinase (FAK) is a promising cancer drug target... - PubMed Central. [Link]
- Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]
- Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]
- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Semantic Scholar. [Link]
- Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PubMed Central. [Link]
- PI3K-AKT Signaling Pathway.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]
- Sulfonamide derivatives of piperidine.
- The change in DNM IC 50 value by 100 µM piperazine derivatives in vitro...
- A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. [Link]
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflamm
- KEGG PI3K-Akt signaling p
- Piperazine. Wikipedia. [Link]
- Piperidine- and piperazine-1-carboxylic acid amide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions.
- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K...
- Schematic drawing of the PI3K/Akt signaling pathway. The...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. promega.com.cn [promega.com.cn]
A Guide to Orthogonal Methods for Confirming the Structure of 1-(Phenylsulfonyl)piperidine-3-carboxylic Acid
Introduction: The Imperative of Unambiguous Structural Confirmation
In the landscape of pharmaceutical development and chemical research, the precise molecular structure of a compound is its fundamental identity. This identity dictates its physical, chemical, and biological properties, including its efficacy and safety as a potential therapeutic agent. 1-(Phenylsulfonyl)piperidine-3-carboxylic acid is a key heterocyclic building block, valuable in medicinal chemistry for constructing more complex molecules.[1] An error in its structural assignment can have cascading effects, leading to misinterpreted data, wasted resources, and potential safety risks.
Therefore, relying on a single analytical technique for structural confirmation is insufficient. A robust, scientifically sound approach employs multiple, independent analytical techniques—known as orthogonal methods—to validate a molecular structure.[2][3] This guide provides a comparative overview of three essential orthogonal methods for the definitive structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will explore the causality behind choosing these methods, present their expected data, and provide detailed experimental protocols.
Compound Profile: this compound
Before delving into the analytical techniques, let's establish the baseline information for our target compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₄S | [4] |
| Molecular Weight | 269.32 g/mol | [5] |
| Monoisotopic Mass | 269.07217 Da | [4] |
| Chemical Structure | ||
| SMILES | C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)O | [4] |
| InChIKey | JKVDTLWEIJKWGT-UHFFFAOYSA-N | [4] |
Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — Mapping the Skeleton
NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution.[6][7] It provides detailed information about the local chemical environment of individual atoms (primarily ¹H and ¹³C), revealing the connectivity of the molecular framework.
Expertise & Rationale
We choose a suite of NMR experiments not just to see the atoms, but to understand their relationships.
-
¹H NMR: Identifies all unique proton environments and, through integration, gives the ratio of protons in each environment.[6] Spin-spin coupling patterns reveal which protons are adjacent to one another.
-
¹³C NMR: Identifies all unique carbon environments, which is crucial for mapping the carbon backbone.[8]
-
2D NMR (COSY, HSQC): These experiments are the cornerstone of a self-validating system. A Correlation Spectroscopy (COSY) experiment shows which protons are coupled to each other, while a Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton directly to the carbon it is attached to. This cross-verification is essential for unambiguously assigning complex signals, especially within the piperidine ring.
Expected Data & Interpretation
For this compound, we anticipate a distinct set of signals. The phenylsulfonyl group will produce signals in the aromatic region of the ¹H NMR spectrum. The piperidine ring protons will appear in the aliphatic region, with their chemical shifts influenced by their proximity to the nitrogen, the sulfonyl group, and the carboxylic acid. The carboxylic acid proton itself will likely appear as a broad singlet at a downfield chemical shift.
Table 1: Predicted NMR Data for this compound
| Technique | Predicted Chemical Shift (δ, ppm) | Assignment | Key Information Provided |
| ¹H NMR | 7.8 - 8.0 | Phenyl protons (ortho to SO₂) | Confirms phenylsulfonyl group |
| 7.5 - 7.7 | Phenyl protons (meta, para) | Confirms phenylsulfonyl group | |
| 10.0 - 12.0 (broad) | Carboxylic acid proton (-COOH) | Confirms carboxylic acid moiety | |
| 1.5 - 4.0 (complex multiplets) | Piperidine ring protons | Confirms piperidine core & substitution | |
| ¹³C NMR | ~175 | Carboxylic acid carbon (-C OOH) | Confirms carboxylic acid |
| 125 - 140 | Phenyl carbons | Confirms phenylsulfonyl group | |
| 25 - 60 | Piperidine carbons | Confirms piperidine core & substitution pattern |
Experimental Workflow & Protocol
Caption: NMR Spectroscopy Workflow for Structural Elucidation.
Protocol 1: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which will exchange with the acidic proton).
-
Instrument Setup: Place the NMR tube into the spectrometer's autosampler or probe. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.[8]
-
2D Spectra Acquisition: Perform standard COSY and HSQC experiments to establish H-H and C-H correlations.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios.[6] Assign all proton and carbon signals by correlating the 1D and 2D spectra to deduce the molecular structure.
Method 2: Mass Spectrometry (MS) — The Molecular Weigh-In
Mass spectrometry is an indispensable tool in pharmaceutical analysis, providing a highly accurate measurement of a molecule's mass.[9][10][11] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of a molecule, serving as a direct check of the molecular formula.
Expertise & Rationale
The choice of MS is based on its exceptional sensitivity and specificity.
-
HRMS (e.g., via TOF or Orbitrap): Provides an exact mass measurement, typically with an accuracy of <5 ppm. This allows for the unambiguous determination of the elemental formula (C₁₂H₁₅NO₄S) and distinguishes it from any potential isomers or impurities with different formulas.[11]
-
Tandem MS (MS/MS): By isolating the parent ion and fragmenting it, we can observe characteristic neutral losses and fragment ions.[10] This fragmentation pattern acts as a molecular fingerprint and provides direct evidence for the presence of key structural motifs, such as the phenylsulfonyl and piperidine-carboxylic acid moieties. This validates the connectivity proposed by NMR.
Expected Data & Interpretation
Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule, [M+H]⁺. The measured exact mass should match the theoretical exact mass for C₁₂H₁₆NO₄S⁺. MS/MS fragmentation would likely show the loss of the phenylsulfonyl group (C₆H₅SO₂) and/or the loss of the carboxyl group (COOH).
Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Theoretical m/z | Measured m/z (Hypothetical) | Key Information Provided |
| [M+H]⁺ | C₁₂H₁₆NO₄S⁺ | 270.0795 | 270.0793 | Confirms elemental composition |
| [M-C₆H₅SO₂]⁺ | C₆H₁₀NO₂⁺ | 128.0601 | 128.0600 | Confirms phenylsulfonyl loss |
| [M-COOH]⁺ | C₁₁H₁₄NO₂S⁺ | 224.0740 | 224.0738 | Confirms carboxylic acid loss |
Experimental Workflow & Protocol
Caption: Mass Spectrometry Workflow for Molecular Formula Confirmation.
Protocol 2: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid to promote protonation.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for optimal ionization.
-
Full Scan Acquisition: Infuse the sample solution into the mass spectrometer and acquire a full scan high-resolution mass spectrum to detect the [M+H]⁺ ion.
-
MS/MS Acquisition: Perform a product ion scan by selecting the m/z of the [M+H]⁺ ion in the first mass analyzer, inducing fragmentation (e.g., via collision-induced dissociation), and scanning for the resulting fragment ions in the second mass analyzer.
-
Data Analysis: Use the instrument software to determine the exact mass of the parent ion and calculate the elemental composition. Compare the measured mass to the theoretical mass for C₁₂H₁₅NO₄S. Analyze the MS/MS spectrum to identify key fragments and correlate them with the proposed structure.
Method 3: Single-Crystal X-ray Crystallography — The Definitive 3D Structure
Single-crystal X-ray crystallography is the gold standard for molecular structure determination.[12] It provides an unambiguous, three-dimensional map of electron density, from which the precise positions of atoms in the crystal lattice can be determined.[13][14] This technique directly visualizes the molecule, confirming not only its connectivity but also its conformation and, if applicable, its absolute stereochemistry.
Expertise & Rationale
While NMR and MS provide powerful inferential data, X-ray crystallography provides direct, irrefutable proof.
-
Unambiguous Connectivity: It directly confirms the bonding arrangement, leaving no doubt about the substitution pattern on the piperidine ring (i.e., position 3).
-
Absolute Configuration: For chiral molecules, anomalous dispersion techniques can be used to determine the absolute configuration (R or S) without ambiguity, which is of utmost importance in pharmaceutical sciences.[12][15]
-
Solid-State Conformation: It reveals the preferred conformation of the molecule in the solid state, including the chair conformation of the piperidine ring and the orientation of the substituents.
Expected Data & Interpretation
A successful X-ray diffraction experiment will yield a set of crystallographic data that can be used to generate a 3D model of the molecule. The key output is a refined crystal structure that shows the exact position of every non-hydrogen atom and provides precise bond lengths and angles.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal |
| Resolution | 0.80 Å | High resolution allows for precise atom localization |
| R-factor (R₁) | < 0.05 | Indicates a good fit between the model and experimental data |
| Flack Parameter | ~0.0(1) | Confirms the absolute configuration of a chiral sample[12] |
Experimental Workflow & Protocol
Caption: X-ray Crystallography Workflow for Absolute Structure Determination.
Protocol 3: Single-Crystal X-ray Crystallography
-
Crystal Growth (Prerequisite): This is often the most challenging step. Grow single crystals of suitable size and quality (typically > 50 µm) from the purified compound. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Carefully select and mount a single crystal on the goniometer head of the diffractometer.
-
Data Collection: Center the crystal in the X-ray beam and collect a full sphere of diffraction data by rotating the crystal.
-
Structure Solution: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem using direct methods or other algorithms to generate an initial electron density map.
-
Structure Refinement: Build an atomic model into the electron density map. Refine the atomic positions and thermal parameters against the experimental data until the model converges and key quality indicators (like the R-factor) are low.
-
Validation and Analysis: Validate the final structure to ensure its chemical and crystallographic soundness. Analyze the bond lengths, angles, and intermolecular interactions.
Comparative Summary of Orthogonal Methods
Each technique provides a unique and complementary piece of the structural puzzle. Their combined power lies in this orthogonality.
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Primary Information | Atomic connectivity (C-H framework) | Molecular formula, Substructures | Absolute 3D structure, Conformation |
| Sample State | Solution | Solution / Solid | Single Crystal (Solid) |
| Sample Amount | mg scale | µg to ng scale | µg to mg scale |
| Destructive? | No | Yes | No (crystal is preserved) |
| Key Strength | Detailed structural information in solution | High sensitivity and exact mass determination | Unambiguous, definitive 3D structure |
| Key Limitation | Can be difficult to interpret complex spectra | Does not distinguish isomers easily | Requires high-quality single crystals |
Conclusion: A Triad of Trustworthiness
The definitive structural confirmation of this compound cannot be achieved with a single measurement. It requires a logical, multi-faceted approach where each technique validates the others.
-
NMR proposes the detailed 2D map of atomic connections.
-
HRMS confirms the elemental formula for that map and validates key building blocks through fragmentation.
By employing this triad of orthogonal methods, researchers, scientists, and drug development professionals can proceed with the highest degree of confidence in their material's identity, ensuring the integrity and reproducibility of their work and paving the way for successful downstream applications.
References
- Vertex AI Search. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality - Pharma Focus America.
- Rigaku. What Is Small Molecule Crystal Structure Analysis?.
- Taylor & Francis Online. MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS*.
- Spectroscopy Online. Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review.
- Longdom Publishing. Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.
- Drug Discovery News. Applying mass spectrometry in pharmaceutical analysis.
- National Institutes of Health.
- Excillum. Small molecule crystallography.
- Michigan State University Department of Chemistry. NMR Spectroscopy.
- Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds.
- ResearchGate. How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- Chemistry LibreTexts. 9.11: Nuclear Magnetic Resonance Spectroscopy.
- SpringerLink. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- Wiley Online Library. 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
- Waters Corporation.
- PubChem. This compound (C12H15NO4S).
- BenchChem.
- PubMed. Determining Orthogonal Chromatographic Systems Prior to the Development of Methods to Characterise Impurities in Drug Substances.
- ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- Sigma-Aldrich. 1-(Phenylsulfonyl)piperidine-4-carboxylic acid | 122891-92-3.
- Chromatography Online. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
- MySkinRecipes. 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid.
Sources
- 1. 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid [myskinrecipes.com]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. PubChemLite - this compound (C12H15NO4S) [pubchemlite.lcsb.uni.lu]
- 5. 1-(Phenylsulfonyl)piperidine-4-carboxylic acid | 122891-92-3 [sigmaaldrich.com]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. azolifesciences.com [azolifesciences.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. tandfonline.com [tandfonline.com]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. rigaku.com [rigaku.com]
- 14. excillum.com [excillum.com]
- 15. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of piperidine-3-carboxylic acid and piperidine-4-carboxylic acid derivatives
An In-Depth Comparative Guide to Piperidine-3-Carboxylic Acid and Piperidine-4-Carboxylic Acid Derivatives for Drug Discovery
This guide provides a comprehensive comparative analysis of two critical building blocks in medicinal chemistry: piperidine-3-carboxylic acid (nipecotic acid) and piperidine-4-carboxylic acid (isonipecotic acid). We will explore their distinct chemical personalities, delve into their preferred biological targets, and provide field-proven experimental protocols to empower researchers in their drug development endeavors.
Introduction: The Tale of Two Isomers
The piperidine ring is a privileged scaffold in modern drug discovery, present in over 7,000 published papers in the last five years alone and featuring in more than twenty classes of pharmaceuticals.[1] Its conformational rigidity and synthetic tractability make it an ideal framework for constructing molecules that interact with complex biological targets. Within this class, the positional isomers piperidine-3-carboxylic acid and piperidine-4-carboxylic acid represent two divergent paths in chemical biology.
The seemingly minor shift of a carboxylic acid group from the 3- to the 4-position fundamentally alters the molecule's three-dimensional structure and electronic distribution. This change transforms it from a β-amino acid analogue (nipecotic acid) to a γ-amino acid analogue (isonipecotic acid), dictating the types of biological targets they and their derivatives will most effectively engage. This guide will illuminate these differences, providing a clear rationale for scaffold selection in research and development.
Part 1: Piperidine-3-Carboxylic Acid (Nipecotic Acid) Derivatives: Masters of GABA Transport Inhibition
Piperidine-3-carboxylic acid, commonly known as nipecotic acid, is structurally analogous to the major inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[2] Its primary and most exploited therapeutic application lies in the potent and selective inhibition of GABA transporters (GATs).[3] By blocking the reuptake of GABA from the synaptic cleft, these inhibitors enhance GABAergic neurotransmission, an effective strategy for treating neurological disorders like epilepsy.[4]
The quintessential example of a nipecotic acid derivative is Tiagabine , an anticonvulsant drug used in the treatment of partial seizures.[5][6] The development of Tiagabine underscored the critical structure-activity relationship (SAR) for this class:
-
Stereochemistry is Key: The (R)-enantiomer of nipecotic acid derivatives is significantly more potent as a GAT inhibitor.[6]
-
The N-Substituent Dictates Potency: A large, lipophilic substituent on the piperidine nitrogen is crucial for high-affinity binding to the GAT-1 transporter and for crossing the blood-brain barrier (BBB).[4][5] Tiagabine features a 4,4-bis(3-methyl-2-thienyl)-3-butenyl group, a carefully optimized lipophilic anchor.[6]
Beyond epilepsy, derivatives of nipecotic acid are being explored as multi-targeting agents for neurodegenerative conditions like Alzheimer's disease, combining GAT inhibition with antioxidant and acetylcholinesterase inhibition properties.[7][8]
Experimental Protocol: Synthesis of N-Acylated Nipecotic Acid Derivatives
This protocol describes the amidation of ethyl nipecotate, a common method for exploring SAR at the piperidine nitrogen. The choice of a carbodiimide coupling agent like DCC or EDCI is standard for forming amide bonds from carboxylic acids and amines under mild conditions. DMAP is used as a nucleophilic catalyst to accelerate the reaction.
Materials:
-
Ethyl 3-piperidinecarboxylate (Ethyl nipecotate)
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dry Dichloromethane (CH2Cl2)
-
5% Hydrochloric acid (HCl) solution
-
5% Sodium bicarbonate (NaHCO3) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure: [7]
-
Dissolve the desired carboxylic acid (1.0 eq) in dry CH2Cl2 in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add ethyl nipecotate (1.2 eq) and DMAP (1.2 eq) to the solution.
-
Stir the mixture for 15 minutes at room temperature.
-
Add DCC (1.2 eq) to the mixture. The formation of a white precipitate (dicyclohexylurea, if using DCC) will be observed.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Transfer the filtrate to a separatory funnel and wash successively with 5% HCl, 5% NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated derivative.
Part 2: Piperidine-4-Carboxylic Acid (Isonipecotic Acid) Derivatives: A Scaffold of Versatility
In contrast to the focused CNS activity of its 3-substituted isomer, piperidine-4-carboxylic acid (isonipecotic acid) is a remarkably versatile scaffold employed across a vast range of therapeutic areas.[1] As a conformationally constrained GABA analogue, isonipecotic acid itself is a partial agonist at GABAA receptors.[9][10] However, its true power lies in its utility as a synthetic building block. The 4-position provides an ideal vector for orienting functional groups into the binding pockets of diverse enzymes and receptors.
This versatility has led to the development of isonipecotic acid derivatives as inhibitors and modulators for a wide array of biological targets.
| Derivative Class | Biological Target | Therapeutic Area | Example Activity |
| Piperidine-4-carboxamides | DNA Gyrase | Antibacterial | MIC = 1.5 µM against M. abscessus[11] |
| Substituted Piperidines | PPARα/γ | Antidiabetic | Dual agonism demonstrated[12][13] |
| Piperidine Amides | Soluble Epoxide Hydrolase (sEH) | Anti-inflammatory | IC50 = 1.75 µM[14] |
| Alkyl Piperidine Hydroxamates | Histone Deacetylases (HDACs) | Oncology | Reactant for synthesis of HDAC inhibitors |
| Piperidine-3-carboxamides | Cathepsin K | Osteoporosis | Potent inhibition shown in series[15] |
| 4-Anilidopiperidines | µ-Opioid Receptor | Analgesia | Precursor for fentanyl analogues[16] |
The rationale for its broad applicability stems from its structure; the carboxylic acid at the 4-position can act as a hydrogen bond donor/acceptor or be converted into other functional groups (e.g., amides, esters), while the piperidine nitrogen serves as a second, independent handle for chemical modification, often with a protecting group like Boc (tert-butyloxycarbonyl) to ensure synthetic control.[17][18]
Experimental Protocol: Synthesis of N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester
This protocol details a standard procedure for protecting the piperidine nitrogen and esterifying the carboxylic acid, preparing the scaffold for further modification. Using trimethylsilyl diazomethane is an efficient and high-yielding method for methylation of carboxylic acids under mild conditions, avoiding the harsh conditions of acid-catalyzed esterification.
Materials:
-
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-isonipecotic acid)
-
Trimethylsilyl diazomethane (2.0 M solution in hexanes)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
Procedure: [17]
-
Suspend N-Boc-isonipecotic acid (1.0 eq) in a mixture of acetonitrile and methanol (e.g., 10:1 v/v) in a flask and cool to 0 °C in an ice bath.
-
Slowly add trimethylsilyl diazomethane solution (2.0 eq) dropwise to the suspension. Gas evolution (N2) will be observed.
-
Allow the mixture to stand at 0 °C for 30 minutes after the addition is complete.
-
Remove the ice bath and stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Carefully quench any excess diazomethane with a few drops of acetic acid if necessary.
-
Remove the solvents under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate as an oil.
Part 3: Head-to-Head Comparative Analysis
The choice between a 3- and 4-substituted piperidine carboxylic acid scaffold is a critical decision in a drug discovery campaign. This section directly compares their key attributes.
Structural and Pharmacological Distinction
The fundamental difference lies in their classification as amino acid analogues. This structural variation directly translates to a divergence in their primary biological roles within the GABAergic system.
-
Piperidine-3-Carboxylic Acid (Nipecotic Acid): As a β-amino acid, its structure is optimized for interacting with the substrate-binding site of GABA transporters. Its derivatives act as indirect GABA agonists by preventing the clearance of endogenous GABA.[3][19]
-
Piperidine-4-Carboxylic Acid (Isonipecotic Acid): As a γ-amino acid analogue, its geometry is more suited to interacting directly with the GABA binding site on the GABAA receptor, making it a direct GABAA partial agonist .[9]
Comparative Performance in Anticonvulsant Assays
A study directly comparing various esters of nipecotic and isonipecotic acids provided valuable performance data. The esters were designed as prodrugs to enhance BBB penetration.[20]
| Compound | Seizure Model | Result | Implication |
| p-Nitrophenyl Nipecotate | Bicuculline-induced | Active | Consistent with GAT inhibition mechanism, as bicuculline is a GABAA antagonist.[20] |
| p-Nitrophenyl Isonipecotate | Bicuculline-induced | Active | Consistent with direct GABAA agonism, competing with the antagonist.[20] |
| Various Esters | Pentylenetetrazol | Generally Inactive | Suggests a more complex mechanism of action is needed to counter seizures from this agent.[20] |
| Various Esters | Electroshock | Generally Inactive | Indicates these specific derivatives are not effective against this seizure type.[20] |
This data confirms that while both scaffolds can produce anticonvulsant effects, their efficacy is model-dependent, reflecting their different mechanisms of action. The most potent GAT inhibitors were found to be the p-nitrophenyl, n-octyl, and succinimidyl esters of nipecotic acid.[20]
Synthetic Accessibility and Application Scope
Both isomers are readily available commercially and can be synthesized through various established routes, often starting from pyridine precursors or, in the case of chiral nipecotic acid, from starting materials like L-glutamic acid.[1]
The key differentiator for project planning is the intended application:
-
Choose Piperidine-3-Carboxylic Acid for projects focused on modulating neurotransmitter levels, specifically for GAT inhibition or related CNS targets where a β-amino acid pharmacophore is desired.
-
Choose Piperidine-4-Carboxylic Acid for projects requiring a versatile, conformationally restricted scaffold to target a broad range of enzymes or receptors, especially when the carboxylic acid moiety is intended as a primary binding group or a synthetic handle for diversification.
Part 4: Core Biological Assay Methodology
To evaluate and compare derivatives from either series, a standardized biological assay is crucial. The [3H]-GABA uptake inhibition assay is the gold standard for characterizing compounds targeting GATs.
Protocol: [3H]-GABA Uptake Inhibition Assay
This protocol provides a framework for measuring a compound's ability to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes). The causality is direct: a potent inhibitor will block the transporter, resulting in less [3H]-GABA accumulating inside the synaptosomes, which is measured as a lower radioactive count.
-
Synaptosome Preparation: Homogenize fresh or frozen rat brain tissue (typically cortex or whole brain) in a buffered sucrose solution. Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).
-
Pre-incubation: Resuspend synaptosomes in a physiological buffer. Pre-incubate aliquots of the synaptosomal suspension for a set time (e.g., 10 minutes) at 37°C with various concentrations of the test compound or vehicle control.
-
Initiation of Uptake: Add a known concentration of [3H]-GABA to initiate the uptake reaction.
-
Incubation: Continue incubation at 37°C for a short, defined period (e.g., 5-10 minutes) to allow for GABA transport.
-
Termination: Rapidly terminate the uptake by vacuum filtration through glass fiber filters. Immediately wash the filters with ice-cold buffer to remove all extracellular [3H]-GABA. This step is critical; its speed ensures that the measured radioactivity is only from GABA that was successfully transported into the synaptosomes.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Compare the radioactivity in compound-treated samples to the vehicle control to calculate the percentage inhibition of GABA uptake. Determine the IC50 value (the concentration of compound required to inhibit 50% of GABA uptake) by fitting the data to a concentration-response curve.
Conclusion
Piperidine-3-carboxylic acid and piperidine-4-carboxylic acid are more than just positional isomers; they are distinct tools in the medicinal chemist's arsenal, each with a preferred domain of application. Nipecotic acid derivatives are specialists, finely tuned for the inhibition of GABA transporters, with a proven clinical track record in epilepsy. Isonipecotic acid is a versatile generalist, providing a rigid and reliable scaffold for targeting a wide breadth of biological systems, from bacterial enzymes to human GPCRs.
By understanding their intrinsic structural differences, primary pharmacological profiles, and synthetic handling, researchers can make informed decisions, aligning the right scaffold with the right biological question to accelerate the journey of drug discovery.
References
A comprehensive list of all sources cited within this guide.
- Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. ResearchGate.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
- Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate.
- Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PubMed Central.
- Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. ResearchGate.
- Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI.
- Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. PubMed.
- Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed.
- Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. MDPI.
- Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed.
- The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. PubMed.
- Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. ResearchGate.
- Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed.
- Structure–activity relationship of piperidine derivatives with.... ResearchGate.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. MDPI.
- Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. PubMed Central.
- Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. ResearchGate.
- Isonipecotic acid. Wikipedia.
- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv.
- Esters of nipecotic and isonipecotic acids as potential anticonvulsants. PubMed.
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.
- A Comparison of Prodrug Esters of Nipecotic Acid. PubMed.
- Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate.
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Nipecotic Acid. PubChem.
- Isonipecotic Acid | CAS 498-94-2. Veeprho.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study [mdpi.com]
- 8. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 10. Isonipecotic acid Online | Isonipecotic acid Manufacturer and Suppliers [scimplify.com]
- 11. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. acgpubs.org [acgpubs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 18. nbinno.com [nbinno.com]
- 19. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Esters of nipecotic and isonipecotic acids as potential anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Evaluating the Selectivity of 1-(Phenylsulfonyl)piperidine-3-carboxylic Acid
Introduction: Unveiling the Potential of a Privileged Scaffold
The 1-(phenylsulfonyl)piperidine-3-carboxylic acid scaffold represents a fascinating starting point in medicinal chemistry. Its structural architecture marries the piperidine-3-carboxylic acid core, a well-established pharmacophore found in neuromodulatory agents, with a phenylsulfonyl moiety that can profoundly influence potency, selectivity, and pharmacokinetic properties. The parent piperidine-3-carboxylic acid, also known as nipecotic acid, is a known inhibitor of γ-aminobutyric acid (GABA) transporters (GATs)[1][2]. Furthermore, more complex derivatives of the title compound have shown potent activity as inhibitors of Cathepsin K, a cysteine protease implicated in osteoporosis[3].
This dual potential underscores the critical need for a thorough and objective evaluation of the selectivity of this compound. A compound's selectivity profile is a cornerstone of its therapeutic potential and safety, distinguishing on-target efficacy from off-target liabilities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the selectivity of this compound. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a clear structure for data comparison and interpretation. Our primary hypothesis will center on its potential as a GABA transporter inhibitor, with a critical assessment of its activity against Cathepsin K and other relevant off-targets.
Comparative Framework: Establishing a Selectivity Benchmark
To contextualize the selectivity profile of this compound, it is essential to compare its activity against well-characterized compounds. The following have been selected for their structural or functional relevance:
-
(±)-Nipecotic Acid: The parent scaffold of our target compound and a non-selective inhibitor of GABA transporters. Its activity provides a baseline for the influence of the N-phenylsulfonyl group.
-
Tiagabine: A potent and selective inhibitor of the GABA transporter 1 (GAT1), used clinically as an anticonvulsant[4][5]. It serves as the benchmark for a highly selective GAT inhibitor.
-
Odanacatib: A potent and selective inhibitor of Cathepsin K, which has undergone extensive clinical investigation for the treatment of osteoporosis[6]. This compound will help to determine if the this compound scaffold retains affinity for this protease target.
Experimental Workflow for Selectivity Profiling
The following diagram outlines the logical flow for a comprehensive selectivity evaluation of this compound.
Caption: Experimental workflow for selectivity profiling.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with appropriate controls to ensure data integrity.
Protocol 1: GABA Transporter (GAT) Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GAT subtypes (GAT1, GAT2, GAT3, and BGT1).
Rationale: This is a functional assay that directly measures the inhibition of the transporter's primary role. Using cells individually expressing each GAT subtype is crucial for determining selectivity.
Step-by-Step Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing human GAT1, GAT2, GAT3, or BGT1 in appropriate culture medium. Seed the cells into 96-well plates and grow to near confluence.
-
Preparation of Assay Buffer: Prepare an assay buffer (e.g., HBSS) supplemented with 10 mM HEPES, pH 7.4.
-
Compound Preparation: Prepare a dilution series of this compound, (±)-Nipecotic acid, and Tiagabine in the assay buffer. The final concentration should typically range from 1 nM to 100 µM.
-
Assay Procedure: a. Wash the cells twice with the assay buffer. b. Add the test compounds at various concentrations to the wells and pre-incubate for 20 minutes at room temperature. c. Initiate the uptake by adding a mixture of [³H]GABA (final concentration ~10-50 nM) and unlabeled GABA (to achieve a final concentration at the approximate Km for each transporter). d. Incubate for 10-20 minutes at room temperature. The short incubation time ensures measurement of the initial uptake rate. e. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. f. Lyse the cells with a scintillation cocktail. g. Quantify the amount of [³H]GABA taken up by the cells using a scintillation counter.
-
Controls:
-
Total Uptake: Cells incubated with [³H]GABA without any inhibitor.
-
Non-specific Uptake: Cells incubated with [³H]GABA in the presence of a high concentration of a known potent inhibitor (e.g., 1 mM (±)-Nipecotic acid) to define the baseline.
-
-
Data Analysis: Convert the raw counts per minute (CPM) to percentage inhibition relative to the controls. Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cathepsin K Activity Assay (Fluorometric)
This protocol assesses the ability of the test compound to inhibit the enzymatic activity of Cathepsin K using a fluorogenic substrate.
Rationale: A direct enzymatic assay provides a clear measure of inhibition of the protease's catalytic function. A fluorometric readout offers high sensitivity and is suitable for high-throughput screening.
Step-by-Step Methodology:
-
Reagent Preparation: a. Assay Buffer: Prepare a buffer suitable for Cathepsin K activity (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA). b. Enzyme Solution: Prepare a working solution of recombinant human Cathepsin K in the assay buffer. c. Substrate Solution: Prepare a solution of a fluorogenic Cathepsin K substrate, such as Z-LR-AMC (Z-Leu-Arg-7-amino-4-methylcoumarin), in the assay buffer. d. Test Compound: Prepare a dilution series of this compound and Odanacatib in the assay buffer.
-
Assay Procedure (96-well black plate): a. Add the test compounds at various concentrations to the wells. b. Add the Cathepsin K enzyme solution to each well and incubate for 15 minutes at 37°C to allow for compound-enzyme interaction. c. Initiate the reaction by adding the substrate solution to all wells. d. Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) kinetically over 30-60 minutes at 37°C using a fluorescence plate reader.
-
Controls:
-
Total Activity: Enzyme and substrate without any inhibitor.
-
Negative Control: Substrate only (no enzyme) to determine background fluorescence.
-
Positive Control: A known Cathepsin K inhibitor (Odanacatib).
-
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percentage inhibition for each compound concentration relative to the total activity. Determine the IC50 value as described for the GAT assay.
Protocol 3: Sigma-1 Receptor Binding Assay (Radioligand)
This assay determines the binding affinity of the test compound to the Sigma-1 receptor by measuring its ability to displace a specific radioligand.
Rationale: Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. This will assess a key potential off-target interaction.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line with high expression of the human Sigma-1 receptor (e.g., HEK293 cells) or from guinea pig brain tissue[3][7].
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Assay Procedure (96-well plate): a. To each well, add the membrane preparation (typically 50-100 µg of protein), the radioligand [³H]-(+)-pentazocine (at a concentration close to its Kd, e.g., 3-5 nM), and the test compound at various concentrations[3]. b. Incubate for 120 minutes at 37°C[8]. c. Terminate the binding by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine, followed by washing with ice-cold assay buffer. d. Measure the radioactivity retained on the filters using a scintillation counter.
-
Controls:
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the percentage inhibition of specific binding at each concentration of the test compound. Calculate the IC50 and then the Ki value using the Cheng-Prusoff equation.
Protocol 4: 5-HT2A Receptor Binding Assay (Radioligand)
This assay measures the binding affinity of the test compound to the 5-HT2A serotonin receptor.
Rationale: The N-sulfonylpiperidine scaffold has been associated with serotonin receptor activity, making this an important off-target to evaluate.
Step-by-Step Methodology:
-
Membrane Preparation: Use membranes from CHO-K1 cells stably transfected with the human 5-HT2A receptor[9].
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.
-
Assay Procedure (96-well plate): a. To each well, add the membrane preparation, the radioligand [³H]ketanserin (at a concentration near its Kd, e.g., 0.5-2.0 nM), and the test compound at various concentrations[9]. b. Incubate for 60 minutes at room temperature. c. Terminate the binding and measure radioactivity as described in the Sigma-1 receptor assay protocol.
-
Controls:
-
Total Binding: Membranes and radioligand.
-
Non-specific Binding: Determined in the presence of a high concentration of a known 5-HT2A antagonist (e.g., 1 µM Ketanserin).
-
-
Data Analysis: Calculate IC50 and Ki values as described for the Sigma-1 receptor binding assay.
Comparative Data Summary
The following table should be used to collate the experimental data. The values for the comparator compounds are derived from the literature, while the values for this compound are to be determined (TBD) by the protocols outlined above.
| Compound | GAT1 IC50 (µM) | GAT2 IC50 (µM) | GAT3 IC50 (µM) | BGT1 IC50 (µM) | Cathepsin K IC50 (µM) | Sigma-1 Ki (µM) | 5-HT2A Ki (µM) |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| (±)-Nipecotic Acid | ~2.6[2] | ~310[2] | ~29[2] | ~16[2] | >100 | >100 | >100 |
| Tiagabine | ~0.04[4] | >100 | >100 | >100 | >100 | >10 | >10 |
| Odanacatib | >100 | >100 | >100 | >100 | ~0.0002[6] | >10 | >10 |
Note: Literature values can vary based on assay conditions. The provided values are representative.
Biological Context: The GABAergic Synapse
To understand the significance of GAT inhibition, it is helpful to visualize the GABAergic synapse.
Caption: Diagram of a GABAergic synapse.
Conclusion
The systematic evaluation of this compound, as outlined in this guide, is a crucial step in understanding its therapeutic potential. By employing robust, well-controlled in vitro assays and comparing the results to established benchmarks, researchers can build a comprehensive selectivity profile. This profile will be instrumental in determining whether this scaffold holds more promise as a modulator of GABAergic neurotransmission, an inhibitor of bone resorption, or another biological function altogether. The insights gained from this rigorous evaluation will pave the way for informed decisions in subsequent stages of drug discovery and development.
References
- Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules.
- Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules.
- A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsia.
- Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol. The Journal of Pharmacology and Experimental Therapeutics.
- Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Cathepsin K inhibitors for osteoporosis and potential off-target effects. Expert Opinion on Investigational Drugs.
- SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology.
- Nipecotic acid directly activates GABAA-like ion channels. European Journal of Pharmacology.
- Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules.
- Sigma Receptor Binding Assays. Current Protocols in Pharmacology.
- 5-HT2A Biochemical Binding Assay Service. Reaction Biology.
- Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry.
- 5-HT2A Serotonin Receptor Assay. Innoprot.
- Characterization of GABA Receptors. Current Protocols in Neuroscience.
- Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. ResearchGate.
- sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.
- 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery.
- Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Journal of Pharmacological and Toxicological Methods.
- Invitro Binding Assay Protocol. Addgene.
Sources
- 1. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Reproducibility of biological assays for piperidine derivatives
Conclusion: This case study highlights how subtle, often overlooked, procedural details like cell passage number and seeding technique are critical drivers of assay reproducibility. [12][19]
Conclusion
The reproducibility of biological assays is not merely a technical prerequisite but the bedrock of scientific integrity in drug discovery. For piperidine derivatives, as with any class of bioactive molecules, robust and reliable data are essential for making sound decisions about which compounds to advance.
By carefully selecting fit-for-purpose assays, meticulously standardizing protocols, maintaining strict control over reagents, and applying rigorous statistical analysis, researchers can overcome the common pitfalls that lead to variability. Embracing the principles outlined in this guide will empower scientists to generate high-quality, reproducible data, thereby accelerating the path from discovery to therapeutic innovation.
References
- Hassane, D. C., et al. (2017). Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses. PLoS One, 12(1), e0169386.
- ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager Magazine.
- Scott, C. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International.
- Challenges in Secondary Analysis of High Throughput Screening Data. (n.d.). bioRxiv.
- Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024). Dispendix.
- Rathore, A. S. (2019). Essentials in Bioassay Development. BioPharm International.
- A Practical Approach to Biological Assay Validation. (n.d.). EDRA Services.
- FDA. (2024). Q2(R2) Validation of Analytical Procedures. Food and Drug Administration.
- Assay Validation Guidelines. (n.d.). Ofni Systems.
- Khaiitova, L., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. ResearchGate.
- Al-Qatati, A., & Newton, A. S. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. MDPI.
- Jahan, S., et al. (2014). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. International Journal of Biosciences.
- HTS Assay Validation. (2012). Assay Guidance Manual - NCBI Bookshelf.
- High-throughput screening. (n.d.). Wikipedia.
- Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861540.
- Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- What Is FDA Method Validation Guidance and Its Importance? (2025). Altabrisa Group.
- FDA Guidance For Industry Analytical Procedures and Methods Validation. (n.d.). Scribd.
- Khaiitova, L., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan.
- Vasilevich, A., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 18(5), 799-812.
- Zimmerman, A. (2019). Potential Causes of Irreproducibility Revealed. The Scientist.
- Why can't I get reproducible results in cell based assays? (2021). ResearchGate.
- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2024). PubMed Central.
- Blog: How to Solve the Biological Research Reproducibility Problem. (2023). Almaden Genomics.
- de Oliveira, R. G., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 26(10), 2736-2746.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinmedkaz.org [clinmedkaz.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. almaden.io [almaden.io]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. High-throughput screening - Wikipedia [en.wikipedia.org]
- 11. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Sulfonyl Protecting Groups in Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Its synthesis, therefore, is a critical task, often requiring the strategic use of protecting groups to modulate the reactivity of the nitrogen atom. Among the various options, sulfonyl-based protecting groups have proven to be invaluable tools due to their robust nature and ability to influence the chemical properties of the piperidine ring.
This guide provides an in-depth, objective comparison of three commonly employed sulfonyl protecting groups in piperidine synthesis: the p-toluenesulfonyl (Tosyl or Ts), the 2-nitrobenzenesulfonyl (Nosyl or Ns), and the 5-(dimethylamino)naphthalene-1-sulfonyl (Dansyl or Dns) groups. We will explore the nuances of their introduction, their stability under various reaction conditions, and the methodologies for their cleavage, supported by experimental data and detailed protocols.
The Strategic Choice of a Sulfonyl Protecting Group
The selection of a protecting group is a pivotal decision in any synthetic strategy. In the context of piperidine synthesis, the choice of a sulfonyl group dictates not only the conditions for its own removal but also influences the reactivity of the piperidine nitrogen and the overall robustness of the synthetic route. The fundamental differences between the Tosyl, Nosyl, and Dansyl groups stem from the electronic properties of their respective aromatic rings, which directly impact the strength of the nitrogen-sulfur bond and the susceptibility of the sulfonamide to cleavage.
Comparative Analysis of Sulfonyl Protecting Groups
The following sections provide a detailed comparison of the key characteristics of Tosyl, Nosyl, and Dansyl groups in the context of piperidine synthesis.
Introduction of the Protecting Group
The introduction of a sulfonyl group onto the piperidine nitrogen is typically achieved by reacting piperidine with the corresponding sulfonyl chloride in the presence of a base. While the general procedure is similar for all three groups, the choice of base and reaction conditions can be optimized for each.
| Protecting Group | Sulfonylating Agent | Typical Base | Solvent | Typical Yield (%) |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | Pyridine, Triethylamine (TEA) | Dichloromethane (DCM), THF | >95 |
| Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride (NsCl) | Pyridine, Triethylamine (TEA) | Dichloromethane (DCM), THF | >95 |
| Dansyl (Dns) | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (DnsCl) | Sodium Bicarbonate, TEA | Acetone, DCM | >90 |
Expert Insight: The choice of base is not merely for acid scavenging. For tosylation, pyridine or a combination of DMAP and triethylamine is often used to maximize the formation of the reactive sulfonylating species.[2] For dansylation, an aqueous basic solution (pH 9-11) is commonly employed to ensure the piperidine is in its more nucleophilic, unprotonated state.[2]
Stability Profile
A crucial aspect of a protecting group is its ability to withstand a variety of reaction conditions without premature cleavage. Sulfonyl groups are generally known for their high stability.
| Condition | Tosyl (Ts) | Nosyl (Ns) | Dansyl (Dns) |
| Strong Acids (e.g., HCl, H₂SO₄) | Generally Stable | Generally Stable | Susceptible to cleavage |
| Strong Bases (e.g., NaOH, LDA) | Stable | Stable | Stable |
| Reductive Conditions (e.g., H₂/Pd, NaBH₄) | Stable | Nitro group can be reduced | Generally Stable |
| Organometallics (e.g., Grignard, Organolithiums) | Stable | Potential for side reactions with the nitro group | Generally Stable |
| Oxidative Conditions (e.g., m-CPBA, KMnO₄) | Stable | Stable | N,N-dimethylamino group can be susceptible |
| Photolytic Conditions | Stable | Stable | Susceptible to cleavage[3] |
Expert Insight: The stability of the nosyl group under many conditions is a significant advantage; however, the presence of the nitro group can be a liability in the presence of certain reducing agents. Conversely, the dansyl group's susceptibility to photolytic cleavage can be exploited for specific applications, such as in microarray technologies.[3]
Deprotection Methodologies: The Key Differentiator
The ease and selectivity of deprotection are often the most critical factors in choosing a protecting group. It is in this regard that the Tosyl, Nosyl, and Dansyl groups exhibit their most significant differences.
| Protecting Group | Deprotection Conditions | Mechanism | Key Advantages | Key Disadvantages |
| Tosyl (Ts) | Reductive: Na/NH₃(l), SmI₂, Mg/MeOHAcidic: HBr/AcOH, H₂SO₄ | Reductive cleavage of N-S bond or acid hydrolysis | High stability allows for use in lengthy, multi-step syntheses. | Harsh conditions required for cleavage, limiting functional group tolerance. |
| Nosyl (Ns) | Nucleophilic: Thiophenol/K₂CO₃, other thiols | Aromatic nucleophilic substitution (Meisenheimer complex formation) | Very mild and orthogonal to many other protecting groups. | The nitro group can be sensitive to some reagents. |
| Dansyl (Dns) | Reductive: Na/NH₃(l), Red-Al®Acidic: Concentrated acidsPhotolytic: UV light | Reductive cleavage, acid hydrolysis, or photolysis | Fluorescent nature allows for easy tracking. Can be cleaved under specific conditions. | Deprotection can be less straightforward than for Nosyl. |
Expert Insight: The mild cleavage of the nosyl group via the Fukuyama amine synthesis protocol is its most significant advantage, providing excellent orthogonality in complex synthetic sequences.[2] In contrast, the robust nature of the tosyl group makes it a reliable choice when harsh reaction conditions are anticipated in subsequent steps. The dansyl group offers a unique combination of protection and fluorescence, which can be beneficial for analytical purposes during a synthesis.
Experimental Protocols
The following are detailed, step-by-step methodologies for the introduction and cleavage of each sulfonyl protecting group on piperidine.
Protocol 1: Synthesis of N-Tosylpiperidine
Materials:
-
Piperidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve piperidine (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add a solution of TsCl (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford N-tosylpiperidine.
Protocol 2: Deprotection of N-Tosylpiperidine (Reductive Cleavage)
Materials:
-
N-Tosylpiperidine
-
Magnesium (Mg) turnings
-
Methanol (MeOH)
-
Ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of N-tosylpiperidine (1.0 eq) in anhydrous MeOH, add Mg turnings (10 eq).
-
Sonicate the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Filter the mixture through a pad of Celite® and wash the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between DCM and saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield piperidine.
Protocol 3: Synthesis of N-Nosylpiperidine
Materials:
-
Piperidine
-
2-Nitrobenzenesulfonyl chloride (NsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Follow the procedure for the synthesis of N-tosylpiperidine (Protocol 1), substituting NsCl for TsCl and TEA for pyridine.
Protocol 4: Deprotection of N-Nosylpiperidine (Fukuyama Deprotection)
Materials:
-
N-Nosylpiperidine
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Diethyl ether
-
1 M NaOH
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve N-nosylpiperidine (1.0 eq) in MeCN.
-
Add thiophenol (2.0 eq) and K₂CO₃ (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours (monitor by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with 1 M NaOH and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield piperidine.
Protocol 5: Synthesis of N-Dansylpiperidine
Materials:
-
Piperidine
-
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (DnsCl)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve piperidine (1.0 eq) in a mixture of acetone and water.
-
Add NaHCO₃ (2.0 eq) to the solution.
-
Add a solution of DnsCl (1.1 eq) in acetone dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC (visualizing the fluorescent product under UV light).
-
Upon completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-dansylpiperidine.
Protocol 6: Deprotection of N-Dansylpiperidine (Reductive Cleavage)
Materials:
-
N-Dansylpiperidine
-
Sodium in liquid ammonia or Red-Al®
-
Appropriate solvent (e.g., THF for Red-Al®)
-
Quenching agent (e.g., water or Rochelle's salt solution)
Procedure:
-
Caution: Reactions with sodium in liquid ammonia or Red-Al® are hazardous and should be performed by trained personnel with appropriate safety precautions.
-
Using Sodium in Liquid Ammonia:
-
In a flask equipped with a dry ice condenser, dissolve N-dansylpiperidine in liquid ammonia at -78 °C.
-
Add small pieces of sodium metal until a persistent blue color is observed.
-
Stir the reaction for 1-2 hours.
-
Quench the reaction by the careful addition of a proton source (e.g., ammonium chloride).
-
Allow the ammonia to evaporate and work up the reaction mixture.
-
-
Using Red-Al®:
-
Dissolve N-dansylpiperidine in an anhydrous solvent such as THF.
-
Add a solution of Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of Rochelle's salt and work up accordingly.
-
Visualization of Synthetic Workflows
To further clarify the strategic differences between these protecting groups, the following diagrams illustrate the typical workflows for their use in a multi-step synthesis.
Caption: Comparative workflows for Tosyl and Nosyl protecting groups in piperidine synthesis.
Conclusion: Making the Right Choice
The choice between Tosyl, Nosyl, and Dansyl as a protecting group for piperidine is a strategic one that should be guided by the specific demands of the synthetic route.
-
Choose Tosyl (Ts) when you require a highly robust protecting group that can withstand a wide range of harsh reaction conditions throughout a lengthy synthesis, and the final deprotection conditions are compatible with your target molecule.
-
Choose Nosyl (Ns) when orthogonality is paramount. Its mild cleavage conditions allow for deprotection in the presence of many other sensitive functional groups, making it ideal for the synthesis of complex and highly functionalized piperidine derivatives.
-
Choose Dansyl (Dns) when you need to track your compound during synthesis and purification, or when photolytic cleavage is a desired feature. While its deprotection is not as straightforward as the Nosyl group, it offers unique analytical advantages.
By carefully considering the properties of each of these sulfonyl protecting groups, researchers, scientists, and drug development professionals can design more efficient, robust, and successful syntheses of novel piperidine-containing molecules.
References
- Dansyl, a fluorescent photoprotecting group for microarray applications.
- Fukuyama Amine Synthesis.
- A Comparative Analysis of Tosyl- vs.
- An In-depth Technical Guide to the Reactivity of Dansyl Chloride with Primary and Secondary Amines. Benchchem.
- Application Notes and Protocols for N-Boc Deprotection of Piperidine Deriv
- Dansylation of hydroxyl and carboxylic acid functional groups. PubMed. [Link]
- Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. PubMed. [Link]
- Metal-Free Reductive Cleavage of C–N and S–N Bonds by Photoactivated Electron Transfer from a Neutral Organic Donor. National Institutes of Health (NIH). [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (NIH). [Link]
- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Organic Chemistry Portal. [Link]
- Sulfonyl Protective Groups.
- Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines
- Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)...
- Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI. [Link]
- Protecting group. Wikipedia. [Link]
Sources
Navigating the Translational Gap: A Comparative Guide to In Vitro-In Vivo Correlation for Phenylsulfonylpiperidine Compounds in CNS Drug Discovery
In the landscape of central nervous system (CNS) drug development, the journey from a promising compound in a petri dish to a clinically effective therapeutic is fraught with challenges. The blood-brain barrier, complex disease pathophysiology, and the inherent limitations of preclinical models contribute to a high attrition rate for CNS drug candidates.[1][2][3][4][5][6] For novel scaffolds like phenylsulfonylpiperidine, establishing a robust In Vitro-In Vivo Correlation (IVIVC) is not just a regulatory checkbox; it is a critical strategic tool that can illuminate the path to clinical success, optimize development, and potentially reduce the reliance on extensive animal and human studies.[7][8][9][10]
This guide provides an in-depth comparison of in vitro and in vivo methodologies for assessing phenylsulfonylpiperidine compounds, focusing on establishing a meaningful correlation between early-stage laboratory data and whole-organism responses. We will delve into the causality behind experimental choices, provide detailed protocols, and present illustrative data to guide researchers in navigating the complexities of translational CNS drug discovery.
The Phenylsulfonylpiperidine Scaffold: A Focus on a Hypothetical G-Protein Coupled Receptor Target
For the purpose of this guide, we will consider a hypothetical phenylsulfonylpiperidine compound, "PSP-123," designed as an antagonist for a G-protein coupled receptor (GPCR) implicated in the pathology of Alzheimer's disease. GPCRs are a major target class for pharmaceuticals, and understanding a compound's interaction with its intended receptor is a foundational step in preclinical development.[11][12][13][14]
In Vitro Characterization: Building a Foundation of Mechanistic Understanding
In vitro assays provide the initial, high-throughput assessment of a compound's activity and mechanism of action in a controlled environment.[15] For PSP-123, our in vitro evaluation will focus on two key aspects: target engagement and functional consequence.
Experimental Protocol 1: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of PSP-123 for the target GPCR.
Principle: This assay measures the ability of the unlabeled test compound (PSP-123) to displace a radioactively labeled ligand that is known to bind to the target receptor.[16][17][18] The concentration of PSP-123 that displaces 50% of the radioligand (IC50) is determined and then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[16]
Step-by-Step Methodology:
-
Membrane Preparation: A stable cell line overexpressing the target GPCR is cultured and harvested. The cells are lysed, and the cell membranes containing the receptor are isolated via centrifugation.
-
Assay Setup: In a 96-well plate, the receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-labeled standard antagonist).
-
Competition: A range of concentrations of PSP-123 are added to the wells to compete with the radioligand for binding to the receptor.
-
Incubation: The plate is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand. The unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of PSP-123. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is then used to calculate the Ki.
Illustrative Data for PSP-123:
| Compound | IC50 (nM) | Ki (nM) |
| PSP-123 | 15 | 5 |
| Reference Antagonist | 5 | 1.7 |
Experimental Protocol 2: Cell-Based Functional Assay (cAMP Measurement)
Objective: To determine the functional activity of PSP-123 as an antagonist at the target GPCR.
Principle: Many GPCRs signal through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[11] This assay measures the ability of PSP-123 to inhibit the production of cAMP induced by a known agonist of the receptor.[19]
Step-by-Step Methodology:
-
Cell Culture: A recombinant cell line expressing the target GPCR is seeded into 384-well plates and cultured overnight.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of PSP-123.
-
Agonist Stimulation: A fixed concentration of a known agonist for the receptor is added to the wells to stimulate cAMP production.
-
Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing a technology like HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: The results are expressed as a percentage of the maximal agonist response. A dose-response curve is generated to determine the IC50 of PSP-123 in inhibiting the agonist-induced cAMP production.
Illustrative Data for PSP-123:
| Compound | Functional IC50 (nM) |
| PSP-123 | 25 |
| Reference Antagonist | 8 |
In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics in a Living System
While in vitro assays are crucial for initial characterization, they do not recapitulate the complex physiological environment of a living organism.[15] In vivo studies are essential to understand a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), its ability to cross the blood-brain barrier, and its efficacy in a relevant disease model.[1][20][21][22]
Experimental Protocol 3: Pharmacokinetic (PK) Study in Rodents
Objective: To determine the key pharmacokinetic parameters of PSP-123, including its brain penetration.
Principle: The compound is administered to rodents, and blood and brain tissue samples are collected at various time points to measure the concentration of the drug. This data allows for the calculation of parameters such as half-life (t1/2), maximum concentration (Cmax), and brain-to-plasma ratio.
Step-by-Step Methodology:
-
Animal Dosing: A cohort of mice or rats is administered a single dose of PSP-123, typically via intravenous (IV) and oral (PO) routes in separate groups to assess bioavailability.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), blood samples are collected. At the end of the study, the animals are euthanized, and brain tissue is harvested.
-
Sample Processing: Plasma is separated from the blood samples. Brain tissue is homogenized.
-
Bioanalysis: The concentration of PSP-123 in plasma and brain homogenates is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The plasma and brain concentration-time data are used to calculate key pharmacokinetic parameters using specialized software.
Illustrative PK Data for PSP-123 (Oral Administration):
| Parameter | Value |
| Cmax (plasma) | 200 ng/mL |
| Tmax (plasma) | 1 hour |
| t1/2 (plasma) | 4 hours |
| Oral Bioavailability | 30% |
| Brain-to-Plasma Ratio | 1.5 |
Experimental Protocol 4: Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease
Objective: To evaluate the therapeutic efficacy of PSP-123 in a relevant animal model of Alzheimer's disease.
Principle: Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) develop key pathological features of Alzheimer's disease, including amyloid plaques and cognitive deficits.[23][24][25][26] The efficacy of PSP-123 is assessed by its ability to ameliorate these pathological and behavioral phenotypes.
Step-by-Step Methodology:
-
Animal Model: Aged APP/PS1 transgenic mice exhibiting cognitive deficits are used.
-
Chronic Dosing: The mice are treated with PSP-123 or a vehicle control daily for an extended period (e.g., 3 months).
-
Behavioral Testing: At the end of the treatment period, the cognitive function of the mice is assessed using standardized behavioral tests such as the Morris Water Maze or Y-maze to evaluate spatial learning and memory.
-
Histopathological Analysis: After behavioral testing, the mice are euthanized, and their brains are collected for histopathological analysis. Brain sections are stained to quantify amyloid plaque burden and other relevant markers of neuroinflammation.
-
Data Analysis: Behavioral data are analyzed using statistical methods to compare the performance of the PSP-123-treated group with the vehicle-treated group. Plaque load is quantified using image analysis software.
Illustrative Efficacy Data for PSP-123:
| Endpoint | Vehicle Control | PSP-123 Treated |
| Morris Water Maze (Escape Latency) | 60 seconds | 30 seconds |
| Amyloid Plaque Burden | 15% | 8% |
Bridging the Gap: Establishing the In Vitro-In Vivo Correlation
The ultimate goal is to establish a predictive relationship between the in vitro data and the in vivo outcomes.[7][8][9][10][27] This correlation allows for more informed decision-making in lead optimization and candidate selection.
Analyzing the Correlation for PSP-123
From our illustrative data, we can draw the following correlations:
-
Potency Translation: PSP-123 demonstrated potent binding (Ki = 5 nM) and functional antagonism (IC50 = 25 nM) in vitro. The in vivo efficacy observed at a reasonable dose suggests that this in vitro potency translates to a functional effect in a complex biological system.
-
Exposure-Response Relationship: The pharmacokinetic data revealed good oral bioavailability and significant brain penetration (brain-to-plasma ratio of 1.5). This is a critical factor for a CNS drug candidate. The observed Cmax of 200 ng/mL (approximately 888 nM, assuming a molecular weight of ~225 g/mol for the core phenylsulfonylpiperidine structure) is well above the in vitro IC50, suggesting that sufficient target engagement is achieved in the brain to elicit a therapeutic effect.[28]
Challenges and Considerations for IVIVC in CNS Drug Discovery
It is important to acknowledge that a perfect one-to-one correlation is rare, especially for CNS drugs.[1][2][3][4][5][6] Several factors can lead to discrepancies between in vitro and in vivo results:
-
The Blood-Brain Barrier: A compound may be highly potent in vitro but have poor brain penetration, leading to a lack of efficacy in vivo.[2][4][5]
-
Metabolism: The parent compound may be rapidly metabolized in vivo to less active or inactive metabolites.
-
Off-Target Effects: The compound may interact with other targets in vivo, leading to unexpected side effects or a different efficacy profile.
-
Model Limitations: Animal models may not fully recapitulate the complexity of human disease.[23][25]
Visualizing the Workflow
Caption: Workflow for establishing an in vitro-in vivo correlation for a CNS drug candidate.
Conclusion
Establishing a robust IVIVC for phenylsulfonylpiperidine compounds, or any novel CNS drug candidate, is a multifaceted endeavor that requires a carefully planned and integrated experimental approach. By combining mechanistic in vitro assays with well-designed in vivo studies, researchers can gain a deeper understanding of a compound's therapeutic potential and navigate the translational gap more effectively. The illustrative case of PSP-123 highlights how a strong correlation between in vitro potency, in vivo exposure, and efficacy can build confidence in a compound's profile and guide its progression through the drug development pipeline. Ultimately, a commitment to rigorous IVIVC is a commitment to developing safer and more effective treatments for debilitating CNS disorders.
References
- Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
- ResearchGate. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Product Development.
- National Institutes of Health (NIH). Animal Models of Neurodegenerative Diseases - PMC.
- Premier Consulting. CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
- Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
- InVivo Biosystems. Neurodegenerative Disease Models.
- National Institutes of Health (NIH). In vitro-In vivo Correlation: Perspectives on Model Development - PMC.
- Creative Biolabs. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services.
- MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
- Patsnap Synapse. How is in vitro–in vivo correlation (IVIVC) established?.
- Taylor & Francis Online. Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics.
- PubMed. Bundling arrows: improving translational CNS drug development by integrated PK/PD-metabolomics.
- National Institutes of Health (NIH). Evaluating functional ligand-GPCR interactions in cell-based assays - PMC.
- Frontiers. Mechanism-based PKPD modelling of CNS-active drugs.
- American Chemical Society. How to Predict Human CNS PK/PD: Preclinical Experiments and Advanced Mathematical Modelling.
- ResearchGate. Exploring Neurodegenerative Diseases: Bridging the Gap between in vitro and in vivo Models.
- MDPI. Alzheimer's Disease Animal Models: Elucidation of Biomarkers and Therapeutic Approaches for Cognitive Impairment.
- European Pharmaceutical Review. GPCRs: Cell based label-free assays in GPCR drug discovery.
- Frontiers. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery.
- PubMed Central. A Review of the Current Mammalian Models of Alzheimer's Disease and Challenges That Need to Be Overcome.
- The Journal of American Medical Science and Research. In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment.
- National Institutes of Health (NIH). Animal models in the drug discovery pipeline for Alzheimer's disease - PMC.
- MDPI. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective.
- Northwestern University. NU-9 halts Alzheimer's disease in animal model before symptoms begin.
- Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System.
- ChemRxiv | Cambridge Open Engage. Retracted Pharmacokinetics-Pharmacodynamics (PK-PD) Modeling: A translational path to brain-targeted drug delivery.
- European Pharmaceutical Review. The future of CNS drug development: signs of real progress.
- Taylor & Francis Online. Recent progress in translational engineered in vitro models of the central nervous system.
- Johns Hopkins University. Animal models of neurodegenerative diseases.
- NeuroProof. Phenotypic Screening in CNS Drug Discovery.
- National Center for Biotechnology Information (NCBI). Receptor Binding Assays for HTS and Drug Discovery.
- ResearchGate. In vitro receptor binding assays: General methods and considerations.
- Patsnap Synapse. What are the challenges of developing CNS-active drugs?.
- National Institutes of Health (NIH). SIGMA RECEPTOR BINDING ASSAYS - PMC.
- European Pharmaceutical Review. A powerful tool for drug discovery.
- ResearchGate. Challenges in CNS drug development and the role of imaging.
- Bio-Techne. Breaking Barriers in CNS Drug Development: Innovations Reshaping Neurology.
- Pharma Focus America. Modern CNS Drug Development | Challenges and Opportunities.
- National Institutes of Health (NIH). 1-(Phenylsulfonyl)piperidine | C11H15NO2S | CID 78733 - PubChem.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. What are the challenges of developing CNS-active drugs? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Breaking Barriers in CNS Drug Development: Innovations Reshaping Neurology [informaconnect.com]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. premier-research.com [premier-research.com]
- 10. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 13. mdpi.com [mdpi.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bundling arrows: improving translational CNS drug development by integrated PK/PD-metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Mechanism-based PKPD modelling of CNS-active drugs [frontiersin.org]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Alzheimer’s Disease Animal Models: Elucidation of Biomarkers and Therapeutic Approaches for Cognitive Impairment | MDPI [mdpi.com]
- 25. A Review of the Current Mammalian Models of Alzheimer’s Disease and Challenges That Need to Be Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 28. 1-(Phenylsulfonyl)piperidine | C11H15NO2S | CID 78733 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Phenylsulfonyl)piperidine-3-carboxylic Acid
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid. As a compound frequently utilized in medicinal chemistry and organic synthesis as a building block for more complex molecules, its proper disposal is paramount to ensuring laboratory safety, regulatory compliance, and environmental protection.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond standard procedural lists.
Hazard Identification and Waste Classification
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for this compound is limited, a robust hazard assessment can be conducted by analyzing its constituent functional groups—the carboxylic acid, the phenylsulfonyl group, and the piperidine ring—and data from structurally similar compounds.
Chemical & Physical Properties Summary
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| Molecular Formula | C₁₂H₁₅NO₄S | [3] |
| Molecular Weight | 269.32 g/mol | [1] |
| Physical Form | Solid | |
| CAS Number | 122891-92-3 | [1] |
Predicted Hazard Profile
Based on data from isomeric compounds and related chemical classes, this compound should be handled as a hazardous substance.
-
GHS Hazard Statements (Predicted): The hazard profile is likely similar to its 2- and 4-carboxylic acid isomers.[4]
-
Signal Word: Warning[4]
Waste Classification Rationale
The compound's structure necessitates its classification as hazardous chemical waste . This is due to several factors:
-
Carboxylic Acid Moiety: This group makes the compound acidic and reactive with bases.[5]
-
Sulfonyl Group: Compounds containing sulfonyl or sulfonamide groups are often treated as pharmaceutical waste, which has specific disposal guidelines.[6][7] Upon combustion, they can release toxic sulfur oxides.[4][8]
-
Organic Nature: As a complex organic molecule, it is not suitable for drain disposal.[9]
Therefore, all waste streams containing this compound—including pure or expired solid, solutions, contaminated labware, and spill cleanup materials—must be disposed of as hazardous waste.
Immediate Safety and Handling Precautions
Adherence to strict safety protocols is the foundation of responsible chemical handling. The following measures must be implemented before beginning any work that involves the disposal of this compound.
Personal Protective Equipment (PPE)
Always consult the specific Safety Data Sheet (SDS) for the material before handling.[5] The following PPE is mandatory.
| PPE | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes and airborne dust, preventing serious eye irritation.[5][10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation.[4][5] |
| Body Protection | Lab coat | Protects skin and personal clothing from contamination.[7] |
Engineering Controls & Spill Management
-
Ventilation: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhaling dust or vapors.[5][7]
-
Spill Management: Maintain a readily accessible spill kit with an inert absorbent material, such as vermiculite or sand.[5] In the event of a minor spill, cover the material with the absorbent, carefully sweep it into a designated hazardous waste container, and decontaminate the area. For large spills, evacuate the area and follow your institution's emergency protocols.[5]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be collected as hazardous waste for high-temperature incineration by a licensed facility.[6][7] This ensures the complete destruction of the molecule, preventing its release into the environment.
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Experimental Protocol: Waste Collection and Storage
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused solid reagent, reaction solutions, and contaminated disposables (e.g., weigh boats, pipette tips).
-
Segregate this waste stream from all others. Critically, do not mix it with bases, strong oxidizing agents, or reducing agents.[5] Mixing organic and inorganic acid waste is also prohibited.[5]
-
-
Containerization:
-
Select a leak-proof, chemically compatible hazardous waste container. High-density polyethylene (HDPE) or glass containers are suitable choices.[5]
-
Affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[11]
-
Clearly write the full chemical name—"this compound"—on the label. Do not use abbreviations or formulas.[6]
-
List all contents, including solvents and their percentages.
-
Indicate the relevant hazards (e.g., "Irritant," "Corrosive").[6]
-
As waste is added, keep the container sealed except during active addition. Do not fill the container beyond 90% of its capacity to allow for expansion.[5]
-
-
Accumulation and Storage:
-
Store the sealed container in a designated, secure satellite accumulation area.
-
This area must be cool, dry, well-ventilated, and away from incompatible materials.[5]
-
-
Final Disposal:
-
Once the container is full or waste is no longer being generated, contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and transport.[6][7]
-
Maintain a log of the waste generated, including the amount and date of disposal, as per institutional policy.[7]
-
Decontamination Procedures
Proper decontamination of non-disposable labware is crucial to prevent cross-contamination and accidental exposure.
-
Glassware and Equipment:
-
Perform an initial rinse with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual compound.
-
Collect this first rinsate and any subsequent rinses in your designated liquid hazardous waste container.[11] The first rinse must always be collected as hazardous waste.[11]
-
After thorough rinsing, the glassware can be washed using standard laboratory detergents.
-
Prohibited Disposal Methods & Chemical Incompatibility
To ensure safety, it is equally important to know what actions to avoid.
-
DO NOT dispose of this compound down the drain.[4][9] Its chemical structure and potential environmental effects make this practice unsafe and non-compliant.
-
DO NOT dispose of this compound in the regular solid waste trash.[9]
-
DO NOT mix this waste with incompatible chemicals. The acidic nature of the carboxylic acid group presents a significant reactivity hazard.
Chemical Incompatibility Summary
| Incompatible Material Class | Hazard | Source |
| Bases (e.g., Caustics, Amines) | Potentially violent exothermic acid-base reaction. | [5][12] |
| Strong Oxidizing Agents | Risk of fire or explosion. | [8][13] |
| Reducing Agents | Potentially vigorous and exothermic reaction. | [5] |
| Metals | May produce flammable hydrogen gas. | [5] |
References
- Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
- Proper Disposal of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide. (n.d.). Benchchem.
- Latest Research on Carboxylic Acid for Sustainable Lab Practices. (2025, July 31).
- 1-[(4-isopropylphenyl)sulfonyl]piperidine-3-carboxylic acid Safety Data Sheet. (n.d.). AK Scientific, Inc.
- 1-(Phenylsulfonyl)piperidine-2-carboxylic acid Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Piperidine Safety Data Sheet. (2025, September 23). Sigma-Aldrich.
- 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate Safety Data Sheet. (2025, December 18). Fisher Scientific.
- Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL.
- Proper Disposal of Sulfamoxole: A Guide for Laboratory Professionals. (2025, December). Benchchem.
- Acceptable Drain Disposal Procedures. (n.d.). USDA ARS.
- 1-(Isopropylsulfonyl)piperidine-4-carboxylic Acid Safety Data Sheet. (2021, May 1). Angene Chemical.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- 1-(Phenylsulfonyl)piperidine-4-carboxylic acid Safety Information. (n.d.). Sigma-Aldrich.
- 1-Benzenesulfonyl-piperidine-4-carboxylic acid. (n.d.). Chem-Impex.
- 3-Piperidinecarboxylic acid Safety Data Sheet. (2010, March 26). Fisher Scientific.
- 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid. (n.d.). MySkinRecipes.
- This compound (C12H15NO4S). (n.d.). PubChemLite.
- Chemical Compatibility Chart. (n.d.).
- 1-(Phenylsulfonyl)piperidine-4-carboxylic acid. (n.d.). Sigma-Aldrich.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid [myskinrecipes.com]
- 3. PubChemLite - this compound (C12H15NO4S) [pubchemlite.lcsb.uni.lu]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.ca [fishersci.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. angenechemical.com [angenechemical.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. vumc.org [vumc.org]
- 13. fishersci.com [fishersci.com]
A Comprehensive Guide to the Safe Handling of 1-(Phenylsulfonyl)piperidine-3-carboxylic Acid
This document provides essential safety protocols and logistical procedures for the handling and disposal of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid. Developed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety practices to ensure a secure laboratory environment. Adherence to these guidelines is critical for minimizing exposure risk and ensuring operational integrity.
I. Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough understanding of its potential hazards is essential. Based on analogous compounds, it should be treated as a substance that can cause significant irritation upon contact or inhalation.[1][2][3]
Engineering Controls are the most effective means of minimizing exposure. All operations involving this compound, especially the handling of its solid, powdered form, must be conducted in a designated and controlled environment.
-
Ventilation: All weighing and solution preparation activities must be performed within a certified chemical fume hood.[4][5] This is crucial to prevent the inhalation of fine dust particles and any potential vapors.[6] The fume hood ensures that airborne particles are effectively captured and exhausted, away from the user's breathing zone.
-
Designated Work Area: Establish a specific area within the laboratory for working with this compound.[4][6] Cover the work surface with absorbent bench paper to contain any potential spills and facilitate easier cleanup.[6]
II. Personal Protective Equipment (PPE): Your Essential Barrier
While engineering controls provide primary protection, the use of appropriate PPE is mandatory for all personnel handling this compound.[7][8][9] The selection of PPE is based on a risk assessment of the procedures being performed.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles are required at all times to protect from splashes.[8] A full-face shield must be worn over goggles when handling larger quantities or during procedures with a high splash potential.[4][8][10] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[8][9] For prolonged handling or in the event of a spill, double-gloving is recommended.[5][8] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[11][12] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and personal clothing from contamination.[9][10][13] Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Fume Hood | All work that may generate dust or aerosols must be conducted in a chemical fume hood.[4][5] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary, but this should be a secondary measure to proper engineering controls. |
| Foot Protection | Closed-Toed Shoes | Standard laboratory practice dictates that shoes must fully cover the feet to protect against spills and falling objects.[4][11][13] |
III. Step-by-Step Handling Protocol
A systematic workflow is crucial for minimizing risks. The following protocol outlines the key steps from preparation to disposal.
Preparation:
-
Consult Safety Information: Before beginning work, review all available safety information for this compound and its analogs.[14]
-
Designate Work Area: Prepare your designated workspace within the chemical fume hood by laying down absorbent bench paper.[6]
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill kits, and labeled waste containers, are readily accessible before handling the chemical.[4]
Handling:
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so within the fume hood.[6] Use a weigh boat to minimize the risk of spills.[6] Keep the container of the chemical closed as much as possible.[6]
-
Transferring: When transferring the chemical, whether in solid or solution form, use appropriate tools like spatulas or pipettes.[4] Always open containers with the opening directed away from your face.[14]
-
Avoid Contamination: Do not return unused chemicals to the original container to prevent contamination.[4] Never wear gloves outside the designated work area to avoid cross-contamination of surfaces like doorknobs or benchtops.[12]
Post-Handling:
-
Decontamination: Thoroughly clean the work area after use.[4]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4][11][14]
IV. Spill and Emergency Response
In the event of a spill, immediate and proper response is critical to prevent exposure and contamination.
-
Alert and Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.[14]
-
Don PPE: Before addressing the spill, don the full PPE outlined in the table above.
-
Containment: For small spills, use a spill kit with an appropriate absorbent material to contain and clean up the spill.[14]
-
Disposal: Place all contaminated materials, including absorbent pads and used PPE, into a designated hazardous waste container.[5]
For any direct exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area with soap and plenty of water for at least 15 minutes.[1][2][3]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1][2] Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
V. Waste Disposal Protocol
Proper disposal of this compound and any materials contaminated with it is crucial for environmental protection and laboratory safety.
-
Waste Collection: Use a dedicated, properly labeled hazardous waste container for all waste, including unused chemicals, contaminated PPE, and cleanup materials.[4][5]
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Final Disposal: Do not dispose of this chemical waste down the drain or in the regular trash.[5] Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[5] The recommended method of disposal is high-temperature incineration.[5]
VI. Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these comprehensive safety and handling guidelines, researchers can effectively mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.
References
- Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- Benchchem. (n.d.). Personal protective equipment for handling Poacic acid.
- Benchchem. (2025, December). Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Losartan Carboxylic Acid.
- Compliance and Risk Management. (n.d.). General Rules for Working with Chemicals.
- University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Angene Chemical. (2021, May 1). Safety Data Sheet: 1-(Isopropylsulfonyl)piperidine-4-carboxylic Acid.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Lab Manager Magazine. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- Stanford Environmental Health & Safety. (n.d.). Personal Protective Equipment.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(Phenylsulfonyl)piperidine-2-carboxylic acid.
- Jubilant Ingrevia. (2024, March 29). Safety Data Sheet: Isonipecotic acid.
- Benchchem. (n.d.). Navigating the Safe Disposal of Pomalidomide-Piperazine Derivatives: A Comprehensive Guide.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. aksci.com [aksci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 14. gz-supplies.com [gz-supplies.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
